MDA 19 (Standard)
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-hexyl-2-hydroxyindol-3-yl)iminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-3-4-10-15-24-18-14-9-8-13-17(18)19(21(24)26)22-23-20(25)16-11-6-5-7-12-16/h5-9,11-14,26H,2-4,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNRTDOKKSWDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029871, DTXSID401345281 | |
| Record name | N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201029871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048973-47-2, 1104302-26-2 | |
| Record name | MDA-19 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048973472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201029871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BZO-HEXOXIZID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X83OI5CX2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MDA 19 chemical structure and properties
An In-Depth Technical Guide to the Synthetic Cannabinoid MDA 19 (BZO-HEXOXIZID)
Introduction: A Molecule of Duality
MDA 19, also known by its systematic name BZO-HEXOXIZID, is an N-alkyl isatin acylhydrazone derivative that has emerged as a molecule of significant interest to both the pharmaceutical and forensic sciences.[1][2] Initially synthesized and investigated in the late 2000s by researchers at the University of Texas MD Anderson Cancer Center, its potent and selective agonist activity at the cannabinoid receptor type 2 (CB2) earmarked it as a promising candidate for the treatment of neuropathic pain.[1][3][4] This therapeutic potential stems from the localization of CB2 receptors primarily in peripheral and immune tissues, suggesting that their activation could yield analgesic effects without the psychoactive side effects associated with activating the centrally-located CB1 receptors.[4][5]
However, the trajectory of MDA 19 has mirrored that of many research chemicals. Its structure and synthesis have been co-opted by clandestine laboratories, leading to its emergence on the illicit drug market as a novel psychoactive substance (NPS).[6][7] This has created a critical need for a comprehensive understanding of its chemical properties, pharmacological profile, and analytical detection methods. The nomenclature itself requires clarification; "MDA-19" is derived from the institution of its discovery but can be confused with methylenedioxyamphetamine (MDA).[8] To avoid this ambiguity, a systematic naming convention, "OXIZID," has been proposed, where BZO-HEXOXIZID specifically refers to this compound.[8][9]
This guide provides a detailed technical overview of MDA 19, synthesizing data on its chemical structure, physicochemical properties, complex pharmacology, and analytical characterization for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
MDA 19 is structurally defined as (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide.[3] Its core is an isatin scaffold N-alkylated with a hexyl chain, linked via a hydrazone bridge to a benzoyl group. This structure is fundamental to its interaction with cannabinoid receptors.
| Property | Value | Source |
| IUPAC Name | (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide | [3] |
| Synonyms | BZO-HEXOXIZID, MDA-19 | [10][11] |
| Molecular Formula | C₂₁H₂₃N₃O₂ | [3][11] |
| Molar Mass | 349.43 g/mol | [3][10] |
| CAS Number | 1048973-47-2 | [3][11] |
| SMILES | O=C(C1=CC=CC=C1)N/N=C(C2=CC=CC=C2N3CCCCCC)\C3=O | [3] |
| InChI Key | ZGQHMZCITJHYOW-QOCHGBHMSA-N | [3][10] |
| Solubility | DMF: 20 mg/mLDMSO: 10 mg/mLEthanol: 3 mg/mLMethanol: 1 mg/mL | [11] |
Pharmacology: A Profile of Receptor Selectivity and Species Variance
The pharmacological activity of MDA 19 is centered on its interaction with cannabinoid receptors, but its profile is nuanced, exhibiting significant differences between human and rodent species. This species-dependent activity is a critical consideration for preclinical modeling and translational research.
Receptor Binding and Functional Activity
MDA 19 acts as a potent agonist at human CB2 receptors and displays reasonable selectivity over human CB1 receptors.[3][12] In radioligand binding assays, it demonstrates a four-fold higher affinity for the human CB2 receptor compared to the CB1 receptor.[1][13] However, this selectivity is dramatically increased in rats, where it shows a nearly 70-fold higher affinity for the CB2 receptor over the CB1 receptor.[1][12][13]
This difference in binding affinity is further complicated by its functional activity. In human receptors, MDA 19 functions as an agonist at both CB1 and CB2.[1] In rat receptors, it acts as an agonist at CB1 but behaves as an inverse agonist at the CB2 receptor in GTPγ[³⁵S] functional assays.[1][13] Yet, in other assays, such as those measuring extracellular signal-regulated kinases (Erk1/2) activation, it behaves as a CB2 agonist in rat systems.[1][4] This complex behavior, termed "protean agonism," highlights how the functional outcome of receptor binding can be dependent on the specific signaling pathway being measured.
| Parameter | Human CB1 | Human CB2 | Rat CB1 | Rat CB2 | Source |
| Binding Affinity (Kᵢ, nM) | 162.4 ± 7.6 | 43.3 ± 10.3 | 1130 ± 574 | 16.3 ± 2.1 | [1][13][14] |
| Functional Activity (EC₅₀, nM) | 922 ± 56 (Agonist) | 83 ± 19 (Agonist) | 427 ± 35 (Agonist) | 19.7 ± 14 (Inverse Agonist) | [1][14] |
| Assay Type | GTPγ[³⁵S] | GTPγ[³⁵S] | GTPγ[³⁵S] | GTPγ[³⁵S] | [1][14] |
Mechanism of Action: Therapeutic and Anti-Tumorigenic Pathways
The primary therapeutic rationale for developing MDA 19 was to leverage the analgesic potential of CB2 agonism for neuropathic pain.[1][15] Animal studies have validated this concept, showing that MDA 19 effectively reduces tactile allodynia in rat models of neuropathic pain without affecting locomotor activity, a common side effect of CB1 agonists.[1][12][13]
More recently, research has uncovered a potential anti-tumor mechanism of MDA 19 in hepatocellular carcinoma (HCC).[5] This research suggests that MDA 19's anti-proliferative and pro-apoptotic effects are mediated through its binding to the CB2 receptor, which subsequently leads to the inactivation of the AKT signaling pathway.[5] The AKT pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, MDA 19 can suppress tumor growth, indicating a novel therapeutic avenue for this compound.[5]
Caption: Proposed mechanism of MDA 19's anti-tumor activity in HCC.
Toxicology and Forensic Context
Despite its therapeutic potential, MDA 19 and its analogs (e.g., 5F-BZO-POXIZID, BZO-POXIZID) have been identified in seized materials on the illicit drug market.[3][16][17] This is likely a consequence of manufacturers seeking novel chemical scaffolds to circumvent existing synthetic cannabinoid legislation.[8][15]
The toxicological profile of MDA 19 is not well-established in humans. However, adverse effects commonly associated with synthetic cannabinoids, such as anxiety, confusion, rapid pulse, and elevated blood pressure, have been noted.[6] A study using zebrafish larvae exposed to MDA 19 revealed impaired development of spinal motor neurons, diminished swimming ability, and increased levels of reactive oxygen species (ROS), indicating neurotoxic and oxidative stress-inducing potential.[18] These findings underscore the public health risks associated with its recreational use.
Analytical Methodologies
The unambiguous identification of MDA 19 in forensic samples is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and reliable method for this purpose.
Experimental Protocol: GC-MS Analysis of MDA 19
This protocol provides a general workflow for the qualitative identification of MDA 19 in a suspected powder sample. The causality for this choice rests on GC-MS's ability to separate the analyte from complex matrices and provide a characteristic mass spectrum for confident identification.
Objective: To identify the presence of MDA 19 in a seized powder sample.
Materials:
-
Suspected powder sample
-
Methanol (HPLC grade)
-
Agilent 8890 GC system (or equivalent)
-
Agilent 5977B MS detector (or equivalent)[19]
-
DB-5 type non-polar capillary column (or similar)[20]
-
Vials and syringes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the homogenized powder sample into a 2 mL autosampler vial.
-
Add 1 mL of methanol to the vial. The choice of methanol is based on the known solubility of MDA 19.[11]
-
Cap the vial and vortex for 30 seconds to ensure complete dissolution. If necessary, use an ultrasonic bath for 5 minutes.
-
This solution is now ready for injection. A dilution may be necessary if the initial concentration is too high.
-
-
Instrumental Parameters:
-
GC System:
-
Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes. (This program is designed to elute the analyte efficiently while separating it from potential contaminants).
-
-
-
MS System:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (m/z 40-550). This allows for the collection of the full mass spectrum for library matching and structural elucidation.
-
-
-
Data Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
After the run is complete, analyze the resulting total ion chromatogram (TIC).
-
Obtain the mass spectrum of the peak corresponding to the retention time of MDA 19.
-
Compare the acquired mass spectrum against a certified reference library or previously run standard of MDA 19 for positive identification. The fragmentation pattern serves as a chemical fingerprint.
-
Conclusion
MDA 19 (BZO-HEXOXIZID) is a multifaceted compound, standing at the intersection of therapeutic promise and forensic concern. Its selective agonism at the human CB2 receptor continues to make it and its derivatives interesting scaffolds for the development of non-psychoactive analgesics and potentially even anti-cancer agents.[1][5] However, its complex, species-dependent pharmacology necessitates careful and thorough preclinical evaluation.[1] Simultaneously, its presence in the recreational drug supply chain poses a significant public health risk, requiring robust and validated analytical methods for its detection by forensic laboratories.[2][7] A comprehensive understanding of this molecule's dual nature is essential for professionals in both drug development and public safety.
References
-
Wikipedia. MDA-19. [Link]
-
Xu JJ, Diaz P, Astruc-Diaz F, et al. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain. Anesthesia & Analgesia. 2010. [Link]
-
Xu JJ, Diaz P, Astruc-Diaz F, et al. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. PubMed. 2010. [Link]
-
UNODC. Substance Details MDA-19. UNODC Laboratory and Scientific Service Portals. [Link]
-
Request PDF. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain. ResearchGate. 2025. [Link]
-
Drug Intelligence Bulletin. There's a New Dangerous Synthetic Drug Called MDA-19. 2021. [Link]
-
UNODC. Substance Details 5F-BZO-POXIZID. UNODC Laboratory and Scientific Service Portals. [Link]
-
Deventer, M. H., Van Uytfanghe, K., Vinckier, I., et al. Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonist. Drug Testing and Analysis. 2022. [Link]
-
Patel, M., Kevin, R. C., et al. Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists. British Journal of Pharmacology. 2024. [Link]
-
Wang, Y., Zhang, R., et al. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway. BMC Cancer. 2019. [Link]
-
National Institute of Justice. New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID. [Link]
-
ResearchGate. MDA19 and MDA42 physicochemical properties calculated in silico using ACD PhysChem software. [Link]
-
UAB Digital Commons. Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Using Gas Chromatography- Mass Spectrometry. The University of Alabama at Birmingham. [Link]
-
The Center for Forensic Science Research & Education. BZO-HEXOXIZID. 2021. [Link]
-
Liu, C., Feng, C., et al. Identification of AD-18, 5F-MDA-19, and pentyl MDA-19 in seized materials after the class-wide ban of synthetic cannabinoids in China. OUCI. 2021. [Link]
-
Liu, C., Feng, C., et al. Identification of AD-18, 5F-MDA-19, and pentyl MDA-19 in seized materials after the class-wide ban of synthetic cannabinoids in China. PubMed. 2021. [Link]
-
Tsikas, D. GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations. PubMed Central. [Link]
-
Li, Y., Feng, J., et al. An Improved GC-MS Method for Malondialdehyde (MDA) Detection: Avoiding the Effects of Nitrite in Foods. MDPI. 2022. [Link]
-
Kovacic, P., Somanathan, R. Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. ACS Omega. 2021. [Link]
-
Wang, Y., Zhang, R., et al. Effects of MDA-19 on Zebrafish Larval Behavior: Perspectives From Neurodevelopment, Oxidative Stress, and Metabolomics. PubMed. 2024. [Link]
-
Center for Forensic Science Research and Education. New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F. 2021. [Link]
-
de Araujo, K. A. F., da Costa, J. L., et al. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse. PubMed. 2022. [Link]
-
Li, Y., Feng, J., et al. An Improved GC-MS Method for Malondialdehyde (MDA) Detection: Avoiding the Effects of Nitrite in Foods. PubMed. 2022. [Link]
-
Wikipedia. MDMA. [Link]
Sources
- 1. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. MDA-19 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugintelligencebulletin.com [drugintelligencebulletin.com]
- 7. Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cfsre.org [cfsre.org]
- 9. New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID | National Institute of Justice [nij.ojp.gov]
- 10. Substance Details MDA-19 [unodc.org]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. Identification of AD‐18, 5F‐MDA‐19, and pentyl MDA‐19 in seized materials after the class‐wide ban of synthetic cannabi… [ouci.dntb.gov.ua]
- 17. Identification of AD-18, 5F-MDA-19, and pentyl MDA-19 in seized materials after the class-wide ban of synthetic cannabinoids in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of MDA-19 on Zebrafish Larval Behavior: Perspectives From Neurodevelopment, Oxidative Stress, and Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 20. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis and Purification of BZO-HEXOXIZID (MDA-19)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: BZO-HEXOXIZID, also known as MDA-19, is a synthetic cannabinoid recognized for its potent and selective agonist activity at the cannabinoid receptor type 2 (CB2).[1] Initially developed as a potential therapeutic for neuropathic pain, its unique pharmacological profile, which shows reasonable selectivity for the CB2 receptor over the psychoactive CB1 receptor, has made it a subject of significant interest in medicinal chemistry and pharmacology.[1][2] This guide provides a comprehensive overview of the chemical synthesis and purification of BZO-HEXOXIZID, grounded in established chemical principles and supported by detailed, field-proven protocols.
The molecular structure of BZO-HEXOXIZID is formally named (Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide.[1] Its synthesis is primarily achieved through a robust two-step process, beginning with the N-alkylation of an isatin core, followed by a condensation reaction to form the final hydrazone product. This document will elaborate on the mechanistic underpinnings of these reactions, provide detailed experimental procedures, and discuss best practices for purification and characterization.
Part 1: The Synthetic Pathway: From Isatin to BZO-HEXOXIZID
The synthesis of BZO-HEXOXIZID is a logical and efficient process rooted in fundamental organic chemistry reactions. The overall strategy involves the initial preparation of an N-substituted isatin intermediate, which is then condensed with benzohydrazide.
Step 1: N-Alkylation of Isatin
The first critical step is the attachment of the n-hexyl chain to the nitrogen atom of the isatin scaffold. This is typically accomplished via a nucleophilic substitution reaction (SN2).
Mechanism and Rationale: The isatin molecule possesses an acidic N-H proton. In the presence of a suitable base, such as potassium carbonate (K₂CO₃), this proton is abstracted to form a resonance-stabilized isatin anion.[3] This anion is a potent nucleophile. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation, leaving the isatin anion exposed and highly reactive.[4] This anion then attacks the electrophilic carbon of 1-bromohexane, displacing the bromide ion and forming the N-hexyl isatin intermediate.
The diagram below illustrates the workflow for the N-alkylation of isatin.
Caption: Workflow for the N-Alkylation of Isatin.
Step 2: Condensation to Form BZO-HEXOXIZID
The final step involves the formation of the hydrazone linkage through the condensation of N-hexyl isatin with benzohydrazide.
Mechanism and Rationale: This reaction is a classic example of imine formation from a ketone and a hydrazine derivative, and it is typically catalyzed by a weak acid, such as glacial acetic acid.[5] The acid protonates the C3-carbonyl oxygen of the N-hexyl isatin, rendering the carbonyl carbon significantly more electrophilic. The nucleophilic nitrogen of benzohydrazide then attacks this activated carbonyl carbon. A subsequent series of proton transfers and the elimination of a water molecule result in the formation of the stable C=N double bond characteristic of the hydrazone product, BZO-HEXOXIZID.
The following diagram outlines the condensation process.
Caption: Workflow for the Condensation Reaction.
Part 2: Experimental Protocols
The following protocols are representative procedures derived from established methodologies for the synthesis of N-alkyl isatin acylhydrazones.[3][4][5] Researchers should adapt these protocols based on their specific laboratory conditions and safety assessments.
Protocol 1: Synthesis of N-Hexyl Isatin
Materials:
-
Isatin (1.0 mmol, 1.0 eq)
-
1-Bromohexane (1.1 mmol, 1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.3 mmol, 1.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)
-
Ice-water
-
Standard laboratory glassware, magnetic stirrer, heating mantle
Procedure:
-
To a dry round-bottom flask, add isatin (1.0 mmol) and anhydrous DMF (5 mL).
-
Add anhydrous potassium carbonate (1.3 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.
-
Add 1-bromohexane (1.1 mmol) to the stirred suspension.
-
Heat the reaction mixture in an oil bath to 70-80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting isatin spot is consumed (typically 2-4 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-water, which should cause the crude N-hexyl isatin to precipitate.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual DMF and salts.
-
Dry the crude product. This material can be used in the next step or purified further by recrystallization from ethanol.
Protocol 2: Synthesis of BZO-HEXOXIZID (MDA-19)
Materials:
-
N-Hexyl Isatin (1.0 mmol, 1.0 eq)
-
Benzohydrazide (1.0 mmol, 1.0 eq)
-
Absolute Ethanol (20-30 mL)
-
Glacial Acetic Acid (catalytic amount, ~3-5 drops)
-
Standard laboratory glassware, magnetic stirrer, condenser, heating mantle
Procedure:
-
In a round-bottom flask, combine N-hexyl isatin (1.0 mmol) and benzohydrazide (1.0 mmol).
-
Add absolute ethanol (20 mL) and a catalytic amount of glacial acetic acid.
-
Equip the flask with a condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool slowly to room temperature.
-
The product, BZO-HEXOXIZID, should crystallize out of the solution upon cooling. For maximum yield, the flask can be placed in an ice bath.
-
Collect the yellow crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Dry the purified BZO-HEXOXIZID product under vacuum.
Part 3: Purification and Characterization
The purity of the final BZO-HEXOXIZID compound is critical for its use in research and development. The primary methods for purification are recrystallization and column chromatography.
Purification Strategies
| Method | Solvent System (Typical) | Rationale & Key Considerations |
| Recrystallization | Ethanol or Methanol | BZO-HEXOXIZID exhibits good solubility in hot ethanol but is poorly soluble at lower temperatures, making recrystallization an effective and straightforward method for achieving high purity.[4][6] |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | This method is ideal for removing closely related impurities or unreacted starting materials. A gradient elution, starting with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, will effectively separate the components. |
Expert Insight: Hydrazones can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition. If product degradation is observed during chromatography, it is advisable to use silica gel that has been pre-treated with a base (e.g., slurry-packed with a solvent containing 1% triethylamine) to neutralize acidic sites.
Characterization and Quality Control
The identity and purity of the synthesized BZO-HEXOXIZID must be confirmed through rigorous analytical methods.
| Analytical Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the aromatic protons of the isatin and benzoyl groups, the aliphatic protons of the n-hexyl chain, and a key singlet for the N-H proton of the hydrazone linkage. |
| Mass Spectrometry | The mass spectrum should display a molecular ion peak [M+] or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of BZO-HEXOXIZID (C₂₁H₂₃N₃O₂, MW: 349.43 g/mol ). |
| FT-IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for the C=O (amide and ketone) and C=N (hydrazone) functional groups. |
| Melting Point | A sharp melting point range is indicative of high purity. |
| HPLC | High-Performance Liquid Chromatography can be used to determine the purity of the final compound, which should ideally be ≥95% for use in biological assays. |
References
-
Diaz, P., Xu, J., Astruc-Diaz, F., Pan, H. M., Brown, D. L., & Naguib, M. (2008). Design and synthesis of a novel series of N-alkyl isatin acylhydrazone derivatives that act as selective cannabinoid receptor 2 agonists for the treatment of neuropathic pain. Journal of Medicinal Chemistry, 51(16), 4932–4947. [Link]
-
Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. (2015). International Journal of Engineering Research, 4(5), 304-308. [Link]
-
Andreani, A., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., & Rambaldi, M. (2003). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 8(1), 66-71. [Link]
-
Xu, J. J., Diaz, P., Astruc-Diaz, F., Craig, S., Munoz, E., & Naguib, M. (2010). Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. Anesthesia and Analgesia, 111(1), 99–109. [Link]
-
A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. (2020). Molecules, 25(19), 4383. [Link]
-
Vimala, G., Haribabu, J., Karvembu, R., Kumar, B. V. N. P., & SubbiahPandi, A. (2014). Crystal structure of (Z)-2-(1-benzyl-2-oxoindolin-3-ylidene)-N-phenylhydrazine-1-carbothioamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1098–o1100. [Link]
Sources
- 1. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commons.emich.edu [commons.emich.edu]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijoer.com [ijoer.com]
- 5. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of (Z)-2-(1-benzyl-2-oxoindolin-3-ylidene)-N-phenylhydrazine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Endocannabinoid System Interaction of MDA 19 (BZO-HEXOXIZID)
Abstract
This technical guide provides a comprehensive analysis of MDA 19 (also known by its systematic nomenclature, BZO-HEXOXIZID), a synthetic cannabinoid of the N-alkyl isatin acylhydrazone class.[1][2] Originally synthesized for its therapeutic potential as a selective cannabinoid receptor 2 (CB2) agonist for neuropathic pain, MDA 19 has since been identified in recreational drug markets, necessitating a thorough understanding of its pharmacological profile.[1][3][4] This document details the binding and functional activity of MDA 19 at human and rat cannabinoid receptors (CB1 and CB2), outlines the critical experimental protocols for its characterization, and explores the downstream signaling pathways it modulates. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with rigorous scientific data to serve as an authoritative resource on MDA 19's interaction with the endocannabinoid system.
Introduction: The Emergence of a Novel Cannabinoid Ligand
The endocannabinoid system (ECS), primarily comprising the G protein-coupled receptors (GPCRs) CB1 and CB2, their endogenous ligands (endocannabinoids), and metabolic enzymes, is a critical regulator of numerous physiological processes.[5] The CB1 receptor is densely expressed in the central nervous system (CNS) and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is found predominantly in peripheral tissues and immune cells, playing a key role in modulating inflammation and pain.[5][6] This distribution has made the CB2 receptor an attractive therapeutic target for conditions like neuropathic pain, with the goal of avoiding the CNS-related side effects associated with CB1 activation.[1][7]
MDA 19, or N′-[(3Z)-1-(1-hexyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide, was developed in this context by researchers at the University of Texas MD Anderson Cancer Center.[4][8] It emerged from a series of N-alkyl isatin acylhydrazone derivatives designed to act as selective CB2 agonists.[1] While initial research highlighted its potential for alleviating neuropathic pain, its subsequent appearance in seized materials has underscored the importance of a complete pharmacological characterization, including its activity at the CB1 receptor.[3][9][10] This guide provides that characterization.
Chemical and Physical Properties
A standardized nomenclature for this class of synthetic cannabinoids, the "OXIZIDs," has been proposed to avoid confusion with other substances (e.g., MDA for methylenedioxyamphetamine).[2] In this system, MDA 19 is referred to as BZO-HEXOXIZID.[2]
Cannabinoid Receptor Pharmacology of MDA 19
The pharmacological profile of MDA 19 is complex, exhibiting significant species-dependent differences in both binding affinity and functional activity. This complexity is a critical consideration for translational research, as data from rodent models may not directly predict human outcomes.
Receptor Binding Affinity
Binding affinity, quantified by the inhibition constant (Kᵢ), measures how tightly a ligand binds to a receptor. It is a foundational parameter determined through competitive radioligand binding assays, where the test compound (MDA 19) competes with a radiolabeled ligand of known affinity (e.g., [³H]CP 55,940) for receptor binding sites.[12][13] A lower Kᵢ value signifies a higher binding affinity.[13]
MDA 19 demonstrates a clear preference for the CB2 receptor over the CB1 receptor in both human and rat tissues, although the degree of selectivity varies significantly.
Table 1: Receptor Binding Affinities (Kᵢ) of MDA 19
| Compound | Receptor | Kᵢ (nM) | Species | Source(s) |
|---|---|---|---|---|
| MDA 19 | CB1 | 162.4 ± 7.6 | Human | [1][13][14] |
| CB2 | 43.3 ± 10.3 | Human | [1][13][14] | |
| CB1 | 1130 ± 574 | Rat | [1][14][15] |
| | CB2 | 16.3 ± 2.1 | Rat |[1][14][15] |
Causality Insight: The data reveal that MDA 19 has only a 4-fold higher affinity for human CB2 over CB1 receptors.[1][6] In contrast, it displays a nearly 70-fold selectivity for the rat CB2 receptor over the rat CB1 receptor.[1][6] This pronounced species difference is crucial for drug development professionals; while MDA 19 may appear to be a highly selective and potentially safe CB2-targeted therapeutic in rat models, its lower selectivity in humans suggests a greater potential for CB1-mediated psychoactive side effects.[8]
Functional Activity & Signaling Profile
Functional assays determine the cellular response elicited by ligand binding. A ligand can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state, reducing basal signaling). The functional profile of MDA 19 is multifaceted, showing protean agonism—the ability to act as an agonist or inverse agonist depending on the specific signaling pathway and cellular context.[1][14]
Table 2: Functional Activity (EC₅₀) of MDA 19
| Compound | Receptor | Assay Type | EC₅₀ (nM) | Efficacy (% of CP 55,940) | Species | Source(s) |
|---|---|---|---|---|---|---|
| MDA 19 | CB1 | GTPγ[³⁵S] | 922 ± 56 | Agonist | Human | [1] |
| CB2 | GTPγ[³⁵S] | 83 ± 19 | Agonist | Human | [1] | |
| CB1 | GTPγ[³⁵S] | 427 ± 35 | Agonist | Rat | [1] | |
| CB2 | GTPγ[³⁵S] | 19.7 ± 14 | Inverse Agonist | Rat | [1] | |
| CB1 | β-arrestin2 | 721 | 165% (Full Agonist) | Not Specified | [3] | |
| CB2 | β-arrestin2 | 25.9 | 35% (Partial Agonist) | Not Specified | [3] | |
| CB1 | cAMP | - | Agonist | Rat | [1][14] |
| | CB2 | cAMP | - | No Activity | Rat |[1][14] |
Expertise Insight: The GTPγ[³⁵S] assay data are particularly revealing.[1] In human receptor preparations, MDA 19 behaves as a conventional agonist at both CB1 and CB2. However, at the rat CB2 receptor, it acts as an inverse agonist in this specific assay.[1][14] Yet, in other functional assays using rat CB2 receptors, such as those measuring Erk1/2 activation, MDA 19 acts as an agonist.[1] This phenomenon, known as functional selectivity or biased signaling, occurs when a ligand preferentially activates certain downstream signaling pathways over others.[16][17] For MDA 19, it suggests that the compound stabilizes different receptor conformations depending on the species and the specific G protein or signaling effector it is coupled to. This has profound implications for drug development, as the desired therapeutic effect (e.g., anti-inflammatory action via one pathway) could be dissociated from unwanted side effects (mediated by another pathway).
The β-arrestin2 recruitment data further highlight this complexity, showing MDA 19 acts as a full agonist at CB1 but only a partial agonist at CB2 in this pathway.[3] This biased profile is a critical area of modern pharmacology.
Downstream Signaling Pathways
Activation of CB1 and CB2 receptors by an agonist like MDA 19 initiates a cascade of intracellular events. Both receptors primarily couple to inhibitory G proteins (Gᵢ/Gₒ).[5][12]
-
Canonical Pathway (Gᵢ/Gₒ-Mediated): Upon agonist binding, the activated G protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][12] This is a hallmark of cannabinoid receptor activation.
-
MAPK/ERK Pathway: Cannabinoid receptors can also signal through G protein-independent pathways or via Gβγ subunits to activate the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK1/2).[18] This pathway is often associated with cellular processes like proliferation and differentiation. MDA 19 has been shown to activate this pathway at the rat CB2 receptor.[1]
-
β-Arrestin Recruitment: Following activation and phosphorylation by GPCR kinases (GRKs), the receptor recruits β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and for initiating a separate wave of G protein-independent signaling.[17] As shown in Table 2, MDA 19 is a potent recruiter of β-arrestin2, particularly at the CB2 receptor.[3]
Experimental Protocols for Pharmacological Characterization
Trustworthy and reproducible data are the bedrock of drug development. The following protocols are self-validating systems for characterizing the interaction of a novel ligand like MDA 19 with cannabinoid receptors.
Radioligand Competition Binding Assay (for Kᵢ Determination)
This assay quantifies the binding affinity of MDA 19 by measuring its ability to displace a radiolabeled ligand from CB1 or CB2 receptors.[12][19]
-
Objective: To determine the inhibition constant (Kᵢ) of MDA 19 at human CB1 and CB2 receptors.
-
Materials:
-
Cell Membranes: From HEK-293 cells stably expressing human CB1 or CB2 receptors.[1]
-
Radioligand: [³H]CP 55,940 (a high-affinity cannabinoid agonist).
-
Non-specific Ligand: CP 55,940 (unlabeled, at 10 µM final concentration).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[20]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[21]
-
96-well plates, glass fiber filters, cell harvester, scintillation counter.[21]
-
-
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, prepare triplicate wells for Total Binding (radioligand + buffer), Non-Specific Binding (radioligand + excess unlabeled CP 55,940), and Competition (radioligand + varying concentrations of MDA 19).
-
Reagent Addition: Add 50 µL of binding buffer to all wells. Add 50 µL of the appropriate ligand solution (buffer, unlabeled CP 55,940, or MDA 19 dilution series).
-
Radioligand Addition: Add 50 µL of [³H]CP 55,940 to all wells at a final concentration near its Kₔ value (e.g., 0.5-1.0 nM).
-
Membrane Addition: Add 50 µL of the cell membrane preparation (e.g., 10-20 µg protein/well) to initiate the binding reaction. The final volume is 200 µL.[8]
-
Incubation: Incubate the plate for 90 minutes at 30°C with gentle agitation to reach equilibrium.[19]
-
Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the bound radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of MDA 19.
-
Fit the data to a one-site competition curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
-
[³⁵S]GTPγS Functional Assay (for Agonist Activity)
This assay measures the functional activation of Gᵢ/Gₒ-coupled receptors. In the presence of an agonist, the receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is proportional to the level of receptor activation.
-
Objective: To determine the EC₅₀ and Eₘₐₓ of MDA 19 at human CB1 and CB2 receptors.
-
Materials:
-
Cell Membranes: From HEK-293 cells expressing hCB1 or hCB2.
-
[³⁵S]GTPγS (radiolabeled GTP analog).
-
GDP (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Reference Agonist: CP 55,940.
-
-
Step-by-Step Methodology:
-
Pre-incubation: Pre-incubate cell membranes (20 µg) with GDP (10 µM final concentration) for 15 minutes on ice to ensure G proteins are in their inactive, GDP-bound state.
-
Reaction Setup: In a 96-well plate, add assay buffer, the membrane/GDP mixture, and varying concentrations of MDA 19 (or reference agonist for Eₘₐₓ). Include a "basal" control with no agonist.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS (0.1 nM final concentration).
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Termination & Harvesting: Stop the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration through glass fiber filters, similar to the binding assay.
-
Washing: Wash filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the specific binding of [³⁵S]GTPγS (stimulated CPM - basal CPM) against the log concentration of MDA 19.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal response).
-
Express the Eₘₐₓ of MDA 19 as a percentage of the maximal response achieved with the reference full agonist, CP 55,940.
-
-
In Vivo Effects, Toxicology, and Therapeutic Outlook
Preclinical Efficacy in Pain Models
In vivo studies in rodent models of neuropathic pain have demonstrated that MDA 19 can effectively reverse tactile allodynia (pain caused by a normally non-painful stimulus).[1][14] This effect was shown to be dose-dependent and mediated by the CB2 receptor, as the compound had no effect in CB2 knockout mice.[1][14] Importantly, at therapeutic doses, MDA 19 did not affect locomotor activity in rats, suggesting a lack of the overt CNS side effects typically associated with CB1 activation.[1][14]
Anti-Tumor Potential
Emerging research has also explored the anti-proliferative effects of MDA 19. One study found that it inhibits the growth of hepatocellular carcinoma (HCC) cells, an effect dependent on its binding to and activation of the CB2 receptor.[6] The proposed mechanism involves the inactivation of the AKT signaling pathway, a key regulator of cell survival and proliferation.[6]
Toxicology and Off-Target Effects
While designed for CB2 selectivity, the activity of MDA 19 at the CB1 receptor, especially in humans, raises concerns about potential psychoactivity and other adverse effects common to synthetic cannabinoids.[8][21][22] The chronic use of potent CB1 agonists has been linked to significant psychiatric and medical conditions.[22][23]
Furthermore, recent studies using zebrafish larvae have indicated potential neurotoxicity.[24] Exposure to MDA 19 was associated with impaired development of spinal motor neurons, diminished swimming ability, increased reactive oxygen species (ROS), and interference with energy metabolism pathways.[24] While these findings are from a developmental model, they highlight the need for comprehensive toxicological evaluation. The potential for off-target toxicity, where a drug interacts with unintended proteins, is a major cause of clinical trial failure and must be rigorously assessed.[25][26]
Conclusion and Future Directions
MDA 19 is a pharmacologically complex synthetic cannabinoid with a distinct, species-dependent profile. While it shows promise as a CB2-targeted therapeutic for neuropathic pain and potentially cancer, its activity at the human CB1 receptor and emerging toxicological data warrant caution.[1][6][24] Its protean agonism and biased signaling profile make it a fascinating tool for research, allowing for the dissection of different cannabinoid receptor signaling pathways.[1]
Future research should focus on:
-
Metabolite Pharmacology: Characterizing the binding and functional activity of MDA 19 metabolites, such as the N-(5-hydroxyhexyl) and 4-hydroxybenzoyl metabolites, as these could contribute significantly to the overall in vivo effect and toxicity.[11][13]
-
Human-Specific Assays: Prioritizing functional assays using human cell systems to better predict the clinical effects and potential for CB1-mediated side effects.
-
Comprehensive Toxicology: Conducting thorough in vivo toxicological studies in mammalian models to assess both acute and chronic effects, building on the initial findings from zebrafish studies.[24]
By integrating detailed in vitro characterization with careful in vivo analysis, the scientific community can fully elucidate the therapeutic potential and risks associated with MDA 19 and its analogs.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cannabinoid Receptor Binding Assays.
-
Xu, J.J., Diaz, P., Astruc-Diaz, F., et al. (2010). Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain. Anesthesia & Analgesia. [Link]
-
Wikipedia. (n.d.). MDA-19. [Link]
-
Al-Ali, H., et al. (2024). The synthetic cannabinoids menace: a review of health risks and toxicity. Journal of Cannabis Research. [Link]
-
Innoprot. (n.d.). CB1 Cannabinoid Receptor Assay. [Link]
-
Arnold, J.C. (2020). The Endocannabinoid System and Synthetic Cannabinoids in Preclinical Models of Seizure and Epilepsy. Journal of Clinical Neurophysiology. [Link]
-
Manwell, L.A., et al. (2014). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. Perspectives in Pharmacology. [Link]
-
Deventer, M.H., et al. (2022). Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonist. Drug Testing and Analysis. [Link]
-
Li, H., et al. (2019). MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway. Biology Direct. [Link]
-
Cohen, K., & Weinstein, A.M. (2018). Synthetic and Non-synthetic Cannabinoid Drugs and Their Adverse Effects-A Review From Public Health Prospective. Frontiers in Public Health. [Link]
-
ResearchGate. (n.d.). Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain. [Link]
-
Springer Nature Experiments. (2023). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. [Link]
-
Farré, D., et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. [Link]
- BenchChem. (2025).
-
Seo, S., et al. (2016). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological Research. [Link]
-
ResearchGate. (2016). Assay of CB1 Receptor Binding. [Link]
-
Celtarys Research. (2025). Cannabinoid Receptor Binding and Assay Tools. [Link]
-
Pacher, P., et al. (2023). Toxicity of Synthetic Cannabinoids in K2/Spice: A Systematic Review. MDPI. [Link]
-
NPS Discovery. (2021). New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
-
Al-Zoubi, M., et al. (2022). Cannabinoid Receptors: An Update on Cell Signaling, Pathophysiological Roles and Therapeutic Opportunities in Neurological, Cardiovascular, and Inflammatory Diseases. MDPI. [Link]
-
PubMed. (2010). Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. [Link]
-
The Center for Forensic Science Research & Education. (2021). BZO-HEXOXIZID. [Link]
-
PubMed. (2024). Effects of MDA-19 on Zebrafish Larval Behavior: Perspectives From Neurodevelopment, Oxidative Stress, and Metabolomics. [Link]
-
Yang, H., et al. (2018). New Insights in Cannabinoid Receptor Structure and Signaling. Current Topics in Medicinal Chemistry. [Link]
-
Ibsen, M.S., et al. (2017). CB1 Cannabinoid Receptor Signaling and Biased Signaling. MDPI. [Link]
-
UAB Digital Commons. (2023). Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Using Gas Chromatography- Mass Spectrometry. [Link]
-
Liu, C., et al. (2022). Identification of AD-18, 5F-MDA-19, and pentyl MDA-19 in seized materials after the class-wide ban of synthetic cannabinoids in China. Drug Testing and Analysis. [Link]
-
Marriott, K.C., et al. (2010). Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands. British Journal of Pharmacology. [Link]
-
de Araujo, K.R.G., et al. (2023). The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse. Forensic Toxicology. [Link]
-
Wikipedia. (n.d.). MDMA. [Link]
-
Li, Y., et al. (2023). Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. MDPI. [Link]
-
Kudryashova, E., et al. (2016). Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake. Molecular Cancer Therapeutics. [Link]
Sources
- 1. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. cfsre.org [cfsre.org]
- 5. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 6. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 8. MDA-19 - Wikipedia [en.wikipedia.org]
- 9. Identification of AD-18, 5F-MDA-19, and pentyl MDA-19 in seized materials after the class-wide ban of synthetic cannabinoids in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. innoprot.com [innoprot.com]
- 20. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Synthetic and Non-synthetic Cannabinoid Drugs and Their Adverse Effects-A Review From Public Health Prospective [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. Effects of MDA-19 on Zebrafish Larval Behavior: Perspectives From Neurodevelopment, Oxidative Stress, and Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of MDA19 for Neuropathic Pain: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge due to the limited efficacy and substantial side effects of current treatments. The endocannabinoid system, particularly the cannabinoid receptor type 2 (CB2), has emerged as a promising target for developing novel analgesics devoid of the psychoactive effects associated with cannabinoid receptor type 1 (CB1) activation. This technical guide provides an in-depth exploration of MDA19 (also known as BZO-HEXOXIZID), a potent N-alkyl isatin acylhydrazone derivative with a distinctive pharmacological profile at cannabinoid receptors. We delve into its mechanism of action, preclinical efficacy in validated neuropathic pain models, and the critical experimental methodologies required for its evaluation. This document serves as a comprehensive resource for researchers aiming to understand and advance the development of CB2-targeted therapeutics for neuropathic pain.
Introduction: The Unmet Need in Neuropathic Pain and the Rise of CB2-Targeted Therapies
Neuropathic pain affects millions worldwide, stemming from conditions such as diabetes, chemotherapy, and traumatic nerve injury.[1][2] The underlying pathophysiology is complex, involving peripheral and central sensitization, which makes it notoriously difficult to treat. Traditional analgesics often fail to provide adequate relief and are burdened with dose-limiting side effects.
The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system that modulate pain signaling.[3][4] While activation of CB1 receptors, primarily located in the central nervous system (CNS), produces analgesia, it is also responsible for the undesirable psychoactive effects of cannabinoids.[4][5] In contrast, CB2 receptors are predominantly expressed in peripheral tissues and immune cells.[6][7] Their activation has been shown to suppress inflammatory and neuropathic pain states without CNS-related side effects, making the CB2 receptor an attractive therapeutic target.[8][9] MDA19 emerged from research focused on discovering potent and selective CB2 receptor agonists for this very purpose.[10][11]
MDA19: A Novel Ligand with a Complex Pharmacological Profile
MDA19, or N′-[(3Z)-1-(1-hexyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide, is a synthetic cannabinoid first synthesized and characterized by researchers at the University of Texas M.D. Anderson Cancer Center.[10][12] It was designed as a selective CB2 agonist with the potential to treat neuropathic pain.[13] However, detailed pharmacological characterization revealed a more nuanced and species-dependent mechanism of action.[10][14]
Receptor Binding Affinity and Selectivity
MDA19 demonstrates a clear preference for the CB2 receptor over the CB1 receptor, although the degree of selectivity varies between species. In human receptors, MDA19 exhibits a 4-fold higher affinity for CB2, while in rat receptors, this selectivity increases to nearly 70-fold.[7][10][14] This species-specific difference is a critical consideration for the preclinical-to-clinical translation of research findings.
| Receptor | Species | Binding Affinity (Ki, nM) | Reference |
| CB1 | Human | 162.4 ± 7.6 | [10][14] |
| CB2 | Human | 43.3 ± 10.3 | [10][14] |
| CB1 | Rat | 1130 ± 574 | [10][14] |
| CB2 | Rat | 16.3 ± 2.1 | [10][14] |
Functional Activity: A Case of Protean Agonism
The most intriguing aspect of MDA19's pharmacology is its "protean agonism," where it can act as an agonist or an inverse agonist depending on the specific receptor, species, and signaling pathway being measured.[10][14]
-
Agonist Activity : In GTPγ[³⁵S] functional assays, MDA19 behaves as an agonist at human CB1 and CB2 receptors and the rat CB1 receptor.[7][10] It also functions as an agonist in extracellular signal-regulated kinases 1 and 2 (Erk1/2) activation assays at the rat CB2 receptor.[14]
-
Inverse Agonist Activity : In the same GTPγ[³⁵S] assays, MDA19 acts as an inverse agonist at the rat CB2 receptor.[10][14]
-
No Activity : In 3′,5′-cyclic adenosine monophosphate (cAMP) assays, MDA19 shows agonist activity at the rat CB1 receptor but no functional activity at the rat CB2 receptor.[10][14]
This functional selectivity suggests that MDA19 may preferentially activate specific downstream signaling cascades, a property that could be exploited to separate therapeutic effects from adverse reactions.[8]
Preclinical Efficacy in Models of Neuropathic Pain
Despite its complex in vitro pharmacology, MDA19 demonstrates consistent and robust analgesic effects in vivo. It has been shown to be effective in attenuating tactile allodynia, a hallmark symptom of neuropathic pain where non-painful stimuli are perceived as painful.[10][14]
Validated Animal Models
The anti-allodynic effects of MDA19 have been confirmed in two widely accepted rodent models of neuropathic pain:[9][10]
-
Spinal Nerve Ligation (SNL): A model of traumatic nerve injury.
-
Paclitaxel-Induced Neuropathy: A model of chemotherapy-induced peripheral neuropathy.
In both models, intraperitoneal administration of MDA19 produced a dose-dependent reduction in mechanical allodynia in rats.[10][14] Crucially, these analgesic effects were achieved at doses that did not impact locomotor activity, suggesting a lack of CNS impairment.[12][14]
CB2 Receptor-Mediated Action
To confirm that the analgesic effects of MDA19 are mediated by the CB2 receptor, studies were conducted in CB2 knockout (CB2⁻/⁻) mice. In the paclitaxel-induced neuropathy model, MDA19 suppressed mechanical allodynia in wild-type (CB2⁺/⁺) mice, but had no effect in CB2⁻/⁻ mice.[10][14] This provides definitive evidence that the therapeutic action of MDA19 is dependent on the presence of the CB2 receptor.
| Study Finding | Animal Model | Key Result | Reference |
| Dose-dependent attenuation of tactile allodynia | Spinal Nerve Ligation (Rat) | ED₅₀ = 9.1 mg/kg (IP) | [10] |
| Suppression of mechanical allodynia | Paclitaxel-Induced Neuropathy (Rat) | Significant reduction in paw withdrawal threshold vs. vehicle | [10] |
| Confirmation of CB2-mediated effect | Paclitaxel-Induced Neuropathy (Mouse) | Effective in CB2⁺/⁺ mice, no effect in CB2⁻/⁻ mice | [10][14] |
| Lack of CNS side effects | Open Field Test (Rat) | No effect on locomotor activity | [12][14] |
Key Experimental Methodologies
For drug development professionals, understanding the causality behind experimental choices is paramount. The protocols described below are self-validating systems designed to rigorously characterize novel cannabinoid ligands like MDA19.
In Vitro Protocol: Radioligand Displacement Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Ki of MDA19 at human CB1 and CB2 receptors.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing human CB1 or CB2 receptors.[15]
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in a hypotonic buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4).[15]
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[15]
-
Resuspend the membrane pellet in an appropriate binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940) to all wells.[16]
-
Add increasing concentrations of MDA19 to the experimental wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).[15]
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[15]
-
-
Filtration and Counting:
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of MDA19.
-
Use non-linear regression to fit a one-site competition curve and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
In Vivo Protocol: Paclitaxel-Induced Neuropathy and Behavioral Testing
This protocol establishes a clinically relevant model of neuropathic pain and provides a method for quantifying the analgesic efficacy of a test compound.
Objective: To assess the ability of MDA19 to reverse tactile allodynia in a mouse model of chemotherapy-induced neuropathy.
Step-by-Step Methodology:
-
Induction of Neuropathy:
-
Use adult male C57BL/6 mice.
-
Administer paclitaxel (e.g., 2 mg/kg) via intraperitoneal (IP) injection on four alternate days.[10]
-
Monitor the development of tactile allodynia over the next 10-14 days.
-
-
Behavioral Testing (Tactile Allodynia):
-
Acclimate mice to the testing environment. Place them in individual compartments on an elevated mesh floor.
-
Use a set of calibrated von Frey filaments with increasing stiffness.
-
Apply filaments to the mid-plantar surface of the hind paw until the filament just bends. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
Establish a baseline PWT before drug administration.
-
-
Drug Administration and Post-Treatment Testing:
-
Administer MDA19 (e.g., 10 mg/kg, IP) or vehicle control to the neuropathic mice.[10]
-
At set time points post-administration (e.g., 30, 60, 120 minutes), re-assess the PWT using the von Frey test.
-
-
Data Analysis:
-
Convert the PWT data to percent maximum possible effect (%MPE).
-
Compare the %MPE between the MDA19-treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
A significant increase in PWT in the MDA19 group indicates an anti-allodynic effect.
-
Discussion and Future Directions
Therapeutic Potential and Advantages
The preclinical data strongly support the hypothesis that MDA19 has the potential to alleviate neuropathic pain.[10][14] Its primary mechanism of action through the CB2 receptor is a significant advantage, as it promises effective analgesia without the debilitating psychoactive side effects that have limited the therapeutic use of CB1 agonists.[8] The "functional selectivity" of MDA19, while complex, could be a pathway to developing drugs that fine-tune receptor signaling for optimal therapeutic outcomes.[8]
Challenges and Limitations
The translation of these promising preclinical findings faces several hurdles.
-
Species Differences: The opposing functional activities at the rat CB2 receptor (inverse agonism in GTPγS vs. agonism in Erk1/2 and in vivo) highlight the complexity of cannabinoid receptor signaling and the critical need to validate findings in human-based systems.[10][12][14]
-
Illicit Market Appearance: MDA19 and its analogs have been identified in seized synthetic cannabinoid products.[12][17][18] This association, while not indicative of its therapeutic potential, creates regulatory and public perception challenges. The reasons for its use as a recreational substance are unclear, given its primary action on the non-psychoactive CB2 receptor.[13][17]
Future Research
To advance MDA19 or similar compounds toward the clinic, several research avenues are critical:
-
Comprehensive Toxicology and Pharmacokinetics: Rigorous safety, tolerability, and ADME (absorption, distribution, metabolism, and excretion) studies are essential.
-
Exploration in Other Pain Models: Efficacy should be tested in a broader range of chronic pain models, including those for diabetic neuropathy, post-herpetic neuralgia, and inflammatory pain.[1]
-
Humanized In Vitro Systems: Further elucidation of the signaling profile using human cell lines and primary immune cells is needed to bridge the gap between rodent and human pharmacology.
-
Allosteric Modulation: An alternative strategy involves developing positive allosteric modulators (PAMs) of the CB2 receptor. PAMs enhance the effect of endogenous cannabinoids only when and where they are needed, offering a more nuanced and potentially safer therapeutic approach.[3][19][20]
Conclusion
MDA19 represents a significant lead compound in the quest for effective and safe treatments for neuropathic pain. Its potent, CB2-mediated anti-allodynic effects in preclinical models underscore the therapeutic promise of targeting this receptor. While challenges related to its complex pharmacology and species differences remain, the insights gained from studying MDA19 provide a valuable framework for the rational design of next-generation CB2-targeted analgesics. Continued research into ligands like MDA19 holds the key to developing novel therapies that can finally offer meaningful relief to patients suffering from chronic neuropathic pain.
References
- 1. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 2. mdbneuro.com [mdbneuro.com]
- 3. Allosteric Modulators of the Mu-Opiod Receptor and Cannabinoid Receptor 1 | Explore Technologies [techfinder.stanford.edu]
- 4. Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciencedaily.com [sciencedaily.com]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cfsre.org [cfsre.org]
- 12. MDA-19 - Wikipedia [en.wikipedia.org]
- 13. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse - ProQuest [proquest.com]
- 14. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]
- 17. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID [cfsre.org]
- 19. A Cannabinoid CB1 Receptor-Positive Allosteric Modulator Reduces Neuropathic Pain in the Mouse with No Psychoactive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Technical Guide to the Anti-inflammatory and Neuroprotective Effects of MDA19
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
MDA19 is a synthetic cannabinoid that acts as a potent and selective agonist for the cannabinoid receptor 2 (CB2). While extensively studied for its analgesic properties in neuropathic pain, the underlying anti-inflammatory and neuroprotective mechanisms of MDA19 hold significant promise for the development of therapeutics for a range of neurodegenerative disorders. This technical guide provides an in-depth exploration of the core mechanisms, experimental validation protocols, and key signaling pathways associated with the therapeutic potential of MDA19. By synthesizing current knowledge and providing detailed methodologies, this document serves as a comprehensive resource for researchers aiming to investigate and harness the neuroprotective and anti-inflammatory effects of this compound.
Introduction: The Therapeutic Rationale for Targeting the CB2 Receptor with MDA19
Neuroinflammation and oxidative stress are key pathological features of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis[1][2]. Microglia, the resident immune cells of the central nervous system (CNS), play a central role in initiating and propagating the inflammatory cascade[2][3]. In a pro-inflammatory state, activated microglia release a barrage of cytotoxic mediators, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and reactive oxygen species (ROS), which contribute to neuronal damage and death[2][4][5].
The cannabinoid receptor 2 (CB2) is primarily expressed on immune cells, including microglia, and its activation is a promising strategy for mitigating neuroinflammation without the psychoactive effects associated with the cannabinoid receptor 1 (CB1)[6][7][8]. MDA19, a novel N-alkyl isatin acylhydrazone derivative, has been identified as a potent and selective agonist for the human CB2 receptor[6][7][8]. While its efficacy in preclinical models of neuropathic pain is well-documented, this guide will delve into the broader therapeutic potential of MDA19 as a modulator of neuroinflammation and a direct neuroprotective agent.
Core Mechanism of Action: CB2 Receptor-Mediated Signaling
MDA19 exerts its effects primarily through the activation of the CB2 receptor, a G-protein coupled receptor (GPCR). Binding of MDA19 to the CB2 receptor initiates a cascade of intracellular signaling events that collectively contribute to its anti-inflammatory and neuroprotective properties.
Modulation of Inflammatory Signaling Pathways
Activation of the CB2 receptor by MDA19 is hypothesized to suppress neuroinflammation through the modulation of key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
-
Inhibition of the NF-κB Pathway: NF-κB is a master regulator of pro-inflammatory gene expression[9][10]. In resting microglia, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines. CB2 receptor activation has been shown to inhibit this process, thereby dampening the inflammatory response[11].
-
Modulation of MAPK Pathways: The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in microglial activation and the production of inflammatory mediators[11]. MDA19 has been shown to activate the ERK1/2 pathway, which can have both pro- and anti-inflammatory roles depending on the cellular context[6][7]. Further research is needed to fully elucidate how MDA19-mediated MAPK signaling contributes to its overall anti-inflammatory profile.
Promotion of Neuroprotective Signaling
Beyond its anti-inflammatory effects, MDA19 is postulated to confer direct neuroprotection through the activation of pro-survival signaling pathways and the reduction of oxidative stress.
-
Activation of Pro-Survival Kinases: The PI3K/Akt signaling pathway is a critical regulator of cell survival and is implicated in neuroprotection. Activation of this pathway can inhibit apoptosis and promote neuronal resilience. Some CB2 receptor agonists have been shown to activate the PI3K/Akt pathway, suggesting a potential mechanism for the neuroprotective effects of MDA19[12].
-
Reduction of Oxidative Stress: Oxidative stress, characterized by an imbalance between the production of ROS and the brain's antioxidant defenses, is a major contributor to neuronal damage in neurodegenerative diseases[13][14][15]. The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich content[13][15]. Malondialdehyde (MDA) is a key biomarker of lipid peroxidation and oxidative stress[13][16]. By suppressing microglial activation, a major source of ROS in the inflamed brain, MDA19 can indirectly reduce oxidative stress. Furthermore, CB2 receptor activation may directly enhance neuronal antioxidant defenses[17].
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway of MDA19
Caption: Proposed neuroprotective signaling cascade of MDA19 via CB2 receptor activation.
Experimental Validation: Protocols and Methodologies
The following protocols provide a framework for investigating the anti-inflammatory and neuroprotective effects of MDA19 in vitro and in vivo.
In Vitro Assessment of Anti-inflammatory Effects
Objective: To determine the effect of MDA19 on pro-inflammatory responses in microglial cells.
Cell Line: BV-2 murine microglial cells or primary microglia.
Protocol:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 24-well plates. Pre-treat with varying concentrations of MDA19 (e.g., 10 nM - 10 µM) for 1 hour.
-
Inflammatory Challenge: Stimulate cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Analysis (ELISA): Collect the cell culture supernatant. Measure the concentrations of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.
-
Western Blot for NF-κB: Lyse the cells and perform Western blot analysis to assess the levels of phosphorylated and total IκBα and p65 subunits of NF-κB to determine pathway activation.
In Vitro Assessment of Neuroprotective Effects
Objective: To evaluate the ability of MDA19 to protect neurons from oxidative stress-induced cell death.
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in 96-well plates. Pre-treat with varying concentrations of MDA19 for 24 hours.
-
Induction of Oxidative Stress: Expose cells to hydrogen peroxide (H₂O₂) (e.g., 100 µM) or glutamate (e.g., 5 mM) for 24 hours to induce oxidative stress and excitotoxicity.
-
Cell Viability Assay (MTT): Assess cell viability using the MTT assay. The reduction of MTT to formazan by viable cells is measured spectrophotometrically.
-
Measurement of Reactive Oxygen Species (ROS): Use a fluorescent probe such as DCFH-DA to measure intracellular ROS levels.
-
Measurement of Malondialdehyde (MDA): Quantify lipid peroxidation by measuring MDA levels in cell lysates using a commercially available kit.
In Vivo Assessment in a Model of Neuroinflammation
Objective: To determine the in vivo efficacy of MDA19 in a mouse model of LPS-induced neuroinflammation.
Animal Model: C57BL/6 mice.
Protocol:
-
Treatment: Administer MDA19 (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to mice.
-
Induction of Neuroinflammation: One hour after MDA19 treatment, administer LPS (e.g., 1 mg/kg, intraperitoneally).
-
Behavioral Analysis: Conduct behavioral tests (e.g., open field, elevated plus maze) to assess sickness behavior and anxiety-like behaviors.
-
Tissue Collection: At 24 hours post-LPS injection, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Perform immunohistochemical staining of brain sections for Iba1 (microglial marker) to assess microglial activation and morphology.
-
Cytokine Analysis (qPCR or ELISA): Homogenize brain tissue and measure the mRNA or protein levels of pro-inflammatory cytokines.
Data Presentation: Quantitative Summary
| Parameter | Assay | Expected Outcome with MDA19 Treatment |
| Anti-inflammatory Effects | ||
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | ELISA | Dose-dependent decrease in LPS-induced cytokine release |
| Nitric Oxide (NO) | Griess Assay | Dose-dependent decrease in LPS-induced NO production |
| NF-κB Activation | Western Blot | Inhibition of LPS-induced IκBα degradation and p65 phosphorylation |
| Microglial Activation | Immunohistochemistry (Iba1) | Reduction in LPS-induced microglial activation (e.g., decreased cell number, less amoeboid morphology) |
| Neuroprotective Effects | ||
| Neuronal Viability | MTT Assay | Increased cell viability in the presence of H₂O₂ or glutamate |
| Reactive Oxygen Species (ROS) | DCFH-DA Assay | Decreased intracellular ROS levels |
| Lipid Peroxidation (MDA) | MDA Assay | Decreased levels of MDA |
Conclusion and Future Directions
MDA19, as a selective CB2 receptor agonist, presents a compelling therapeutic candidate for neurodegenerative diseases characterized by neuroinflammation and oxidative stress. The mechanisms outlined in this guide, centered on the modulation of NF-κB and MAPK signaling, reduction of oxidative stress, and activation of pro-survival pathways, provide a solid foundation for further investigation.
Future research should focus on validating these proposed mechanisms in various in vivo models of neurodegeneration. Elucidating the precise downstream signaling events and identifying potential biomarkers of MDA19's therapeutic efficacy will be crucial for its clinical translation. The detailed protocols provided herein offer a robust starting point for researchers to unravel the full therapeutic potential of MDA19 in combating neurodegenerative diseases.
References
-
Naguib, M., Diaz, P., Xu, J. J., Astruc-Diaz, F., Craig, S., Vivas-Mejia, P., & Brown, D. L. (2010). Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. Anesthesia and analgesia, 111(1), 99–109. [Link]
- Diaz, P., Xu, J., Astruc-Diaz, F., Pan, H., Brown, D. L., & Naguib, M. (2008). Design and synthesis of a novel series of N-alkyl isatin acylhydrazone derivatives that act as selective cannabinoid receptor 2 agonists for the treatment of neuropathic pain. Journal of medicinal chemistry, 51(15), 4932–4947.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. BenchChem.
- Atwood, B. K., & Mackie, K. (2010). CB2: a cannabinoid receptor with an identity crisis. British journal of pharmacology, 160(3), 467–479.
- BenchChem. (2025). Application Notes and Protocols: Optimal Concentration of Cabergoline for In Vitro Neuroprotection Assays. BenchChem.
- Boulle, F., et al. (2016). A miR-19 regulon that controls NF-κB signaling. Nucleic acids research, 44(9), 4245–4257.
- MASI Longevity Science. (2025). Oxidative Stress Biomarkers in Brain Health. MASI Longevity Science.
- Cabral, G. A., & Griffin-Thomas, L. (2009). The CB2 receptor and its role as a regulator of inflammation. Journal of leukocyte biology, 85(6), 888-899.
- Adam-Vizi, V., & Chinopoulos, C. (2006). Production of reactive oxygen species in brain mitochondria: contribution by electron transport chain and non-electron transport chain sources. Antioxidants & redox signaling, 8(3-4), 347-361.
- ResearchGate. (n.d.). Effect of MDA on ROS (reactive oxygen species) generation in isolated...
- Wang, L., et al. (2019). CARD 19, a novel regulator of the TAK1/NF-κB pathway in self-reactive B cells. The Journal of Immunology, 202(1), 107-117.
- Lim, J. C., et al. (2019).
- Cristino, L., et al. (2020).
- BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assays of Onjixanthone II. BenchChem.
- Singh, A., et al. (2023). Oxidative Stress in Brain Function. Antioxidants, 12(11), 1953.
- Khan, A., et al. (2025). LPS-Induced Neuroinflammation Disrupts Brain-Derived Neurotrophic Factor and Kinase Pathways in Alzheimer's Disease Cell Models. Journal of Alzheimer's Disease.
- Massaad, C. A., & Klann, E. (2011). Reactive oxygen species in the regulation of synaptic plasticity and memory. Antioxidants & redox signaling, 14(10), 2013–2054.
- DiSabato, D. J., Quan, N., & Godbout, J. P. (2016). Neuroinflammation: the devil is in the details. Journal of neurochemistry, 139 Suppl 2, 136–153.
- Lu, B., Nagappan, G., & Lu, Y. (2014). BDNF and synaptic plasticity, cognitive function, and dysfunction. Handbook of experimental pharmacology, 220, 223–250.
- Pálóczi, J., et al. (2018). Neuroprotection in Oxidative Stress-Related Neurodegenerative Diseases: Role of Endocannabinoid System Modulation. Antioxidants & Redox Signaling, 29(1), 75-108.
- Chitnis, T., & Weiner, H. L. (2017). CNS inflammation and neurodegeneration.
- Hickman, S., Izzy, S., Sen, P., Morsett, L., & El Khoury, J. (2018). Microglia in neurodegeneration.
- Rauti, R., et al. (2021). Anti-Inflammatory Activity of a CB2 Selective Cannabinoid Receptor Agonist: Signaling and Cytokines Release in Blood Mononuclear Cells. International Journal of Molecular Sciences, 22(11), 5621.
- Caldeira, M. V., et al. (2007). BDNF regulates the expression and traffic of NMDA receptors in cultured hippocampal neurons. Molecular and cellular neurosciences, 35(2), 208–219.
- Bahrami, S., et al. (2021). Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons. Neuroscience, 475, 126-137.
- Rocha, N. P., et al. (2023). Immunological dimensions of neuroinflammation and microglial activation: exploring innovative immunomodulatory approaches to mitigate neuroinflammatory progression.
- Wang, Y., et al. (2025). Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo. Antioxidants.
- Miranda, M., Morici, J. F., Zanoni, M. B., & Bekinschtein, P. (2019). Brain-Derived Neurotrophic Factor: A Key Molecule for Memory in the Healthy and the Pathological Brain. Frontiers in cellular neuroscience, 13, 363.
- Iannotti, F. A., et al. (2023). Repolarization of inflammatory macrophages into reparative stage targeting cannabinoid receptor2: a potential perspective to dampen lung injury/ARDS. Frontiers in Immunology, 14, 1184045.
- Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.
- Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, and cancer. Annual review of cancer biology, 2, 19-45.
- Ashton, J. C., & Glass, M. (2007). The cannabinoid CB2 receptor as a target for inflammation-dependent neurodegeneration. Current neuropharmacology, 5(2), 73–80.
- Grimaldi, P., et al. (2015). Characterization of the neurotrophic factor Brain-Derived Neurotrophic Factor (BDNF) in intestinal smooth muscle cells. VCU Scholars Compass.
- Lee, E., & Chang, Y. (2025). Modulating Neuroinflammation as a Prospective Therapeutic Target in Alzheimer's Disease. Cells.
- Kozela, E., et al. (2016). Anandamide, Acting via CB2 Receptors, Alleviates LPS-Induced Neuroinflammation in Rat Primary Microglial Cultures.
- Jerónimo-Martínez, R., et al. (2018). Inhibition of NMDA Receptors Prevents the Loss of BDNF Function Induced by Amyloid β. Frontiers in molecular neuroscience, 11, 117.
- Sridhar, A., et al. (2019). Microglial Pro-Inflammatory and Anti-Inflammatory Phenotypes Are Modulated by Translocator Protein Activation. International Journal of Molecular Sciences, 20(21), 5344.
- Martínez-Beamonte, R., et al. (2021).
- Shibata, A., et al. (2002). Inhibition of NF-kappaB activity decreases the VEGF mRNA expression in MDA-MB-231 breast cancer cells.
- Jayadev, S., & Garden, G. A. (2018). Inhibitory Effects of Betulinic Acid on LPS-Induced Neuroinflammation Involve M2 Microglial Polarization via CaMKKβ-Dependent AMPK Activation. Frontiers in cellular neuroscience, 12, 99.
- Zendedel, A., et al. (2018). Neuroprotective effects of natural compounds on LPS-induced inflammatory responses in microglia.
- Ryan, J., et al. (2020). Procyanidin B2 Protects Neurons from Oxidative, Nitrosative, and Excitotoxic Stress. Molecules, 25(1), 193.
- Singh, S., et al. (2021).
- Marchalant, Y., et al. (2008). Cannabinoid receptor stimulation is anti-inflammatory and improves memory in old rats. Neurobiology of aging, 29(12), 1894-1901.
- Pike, C. K., et al. (2022). Study protocol for a phase II, double-blind, randomised controlled trial of cannabidiol (CBD) compared with placebo for reduction of brain neuroinflammation in adults with chronic low back pain. BMJ open, 12(9), e063613.
- Chen, Y., et al. (2025).
- Li, Y., et al. (2023). Neuroprotection and Beyond: The Central Role of CB1 and CB2 Receptors in Stroke Recovery. International Journal of Molecular Sciences, 24(13), 10903.
- Di Benedetto, G., et al. (2021). Non-Steroidal Anti-Inflammatory Drugs and Brain Inflammation: Effects on Microglial Functions. Pharmaceuticals, 14(6), 503.
- Smith, A. M., et al. (2025). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research.
- Reis, M., et al. (2021). Neuroprotective Effect of AM404 Against NMDA-Induced Hippocampal Excitotoxicity. Frontiers in Pharmacology, 12, 649692.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Microglia in Neuroinflammation and Neurodegeneration: From Understanding to Therapy [frontiersin.org]
- 3. Targeting Microglial Activation to Modulate Neuroinflammation in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 4. "Characterization of the neurotrophic factor Brain-Derived Neurotrophic" by Mohammad Alqudah [scholarscompass.vcu.edu]
- 5. Inhibitory Effects of Betulinic Acid on LPS-Induced Neuroinflammation Involve M2 Microglial Polarization via CaMKKβ-Dependent AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective effects of natural compounds on LPS-induced inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microglia Mediated Neuroinflammation: Focus on PI3K Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masi.eu [masi.eu]
- 14. Production of reactive oxygen species in brain mitochondria: contribution by electron transport chain and non-electron transport chain sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotection in Oxidative Stress-Related Neurodegenerative Diseases: Role of Endocannabinoid System Modulation - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into MDA 19: A Technical Guide to its CB2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of MDA 19 (also known as BZO-HEXOXIZID), a synthetic cannabinoid recognized for its notable selectivity for the cannabinoid receptor type 2 (CB2) over the cannabinoid receptor type 1 (CB1). As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the experimental rationale and methodologies that underpin our knowledge of this compound. We will explore the binding affinities, functional activities, and the downstream signaling consequences of MDA 19's interaction with these critical receptors.
The Imperative of Selectivity: Why CB2 over CB1?
The endocannabinoid system, primarily composed of the CB1 and CB2 receptors, presents a rich field for therapeutic intervention. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects associated with cannabinoids.[1] Conversely, the CB2 receptor is primarily found in the immune system and peripheral tissues.[1] This distribution makes the CB2 receptor an attractive target for treating inflammatory conditions and neuropathic pain, without inducing the central nervous system side effects linked to CB1 activation.[2][3] The development of selective CB2 agonists like MDA 19 is therefore a key strategy in harnessing the therapeutic potential of the endocannabinoid system while mitigating undesirable psychoactivity.[2]
Quantitative Analysis of MDA 19's Receptor Selectivity
The selectivity of a compound is quantitatively defined by comparing its binding affinity (Kᵢ) for different receptors. A lower Kᵢ value indicates a higher binding affinity. Functional assays, which measure the biological response to a ligand, provide further insight into a compound's activity and are typically expressed as the half-maximal effective concentration (EC₅₀).
Binding Affinity and Functional Activity of MDA 19
| Compound | Receptor | Species | Kᵢ (nM) | EC₅₀ (nM) | Assay Type |
| MDA 19 | CB1 | Human | 162.4 ± 7.6 | 922 ± 56 | Radioligand Binding ([³H]CP 55,940) / GTPγ[³⁵S] |
| CB2 | Human | 43.3 ± 10.3 | 83 ± 19 | Radioligand Binding ([³H]CP 55,940) / GTPγ[³⁵S] | |
| CB1 | Rat | 1130 ± 574 | 427 ± 35 | Radioligand Binding ([³H]CP 55,940) / GTPγ[³⁵S] | |
| CB2 | Rat | 16.3 ± 2.1 | 19.7 ± 14 (Inverse Agonist) | Radioligand Binding ([³H]CP 55,940) / GTPγ[³⁵S] |
Data compiled from multiple sources.[1][4]
As the data illustrates, MDA 19 exhibits a clear preference for the human CB2 receptor, with an approximately 4-fold higher binding affinity compared to the human CB1 receptor.[1] This selectivity is even more pronounced in rat receptors, with a nearly 70-fold higher affinity for CB2 over CB1.[1] Interestingly, the functional activity of MDA 19 shows species-dependent differences. In human receptors, it acts as an agonist at both CB1 and CB2.[4] However, in rat receptors, while it is an agonist at CB1, it behaves as an inverse agonist at the CB2 receptor in GTPγ[³⁵S] functional assays.[4]
Experimental Cornerstone: Determining Receptor Selectivity
The determination of a compound's receptor selectivity is a multi-step process that relies on robust and validated in vitro assays. Here, we detail the fundamental experimental workflows.
Workflow for Determining Receptor Binding Affinity and Selectivity
Caption: Workflow for determining the binding affinity and selectivity of MDA 19.
Detailed Protocol: Radioligand Displacement Assay
This protocol outlines the steps to determine the binding affinity (Kᵢ) of MDA 19 for CB1 and CB2 receptors.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing either human CB1 or CB2 receptors.
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Assay Setup:
-
Prepare serial dilutions of MDA 19 in the assay buffer.
-
In a multi-well plate, add the assay buffer, a fixed amount of cell membranes (typically 5-20 µg of protein per well), and the radioligand (e.g., [³H]CP 55,940 at a concentration near its Kₑ).
-
Add the different concentrations of MDA 19 to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-selective cannabinoid agonist).
3. Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
4. Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
5. Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
6. Data Analysis:
-
Subtract the non-specific binding from all other readings to determine the specific binding.
-
Plot the percentage of specific binding as a function of the logarithm of the MDA 19 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Determine the selectivity by calculating the ratio of the Kᵢ values (Kᵢ for CB1 / Kᵢ for CB2).
Functional Consequences: Downstream Signaling of MDA 19 at the CB2 Receptor
Upon binding of an agonist like MDA 19, the CB2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to inhibitory G-proteins (Gαi/o).
CB2 Receptor Signaling Pathways
Sources
A Technical Guide to Investigating the Potential Off-Target Effects of MDA19
Abstract
MDA19 (also known as BZO-HEXOXIZID) is a synthetic compound developed as a potent and selective agonist for the cannabinoid receptor 2 (CB2), with therapeutic potential for conditions like neuropathic pain.[1][2] While designed for selectivity, the complete characterization of any small molecule necessitates a thorough investigation of its off-target interactions. These unintended molecular engagements can lead to unexpected toxicities or, in some cases, reveal novel therapeutic applications. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify, validate, and characterize the potential off-target effects of MDA19. We will delve into the known pharmacology of MDA19, including its well-documented interaction with the cannabinoid receptor 1 (CB1), and outline a multi-pronged strategy combining computational prediction with robust experimental validation to build a comprehensive off-target profile.
Foundational Pharmacology of MDA19: The On-Target and the Inherent Off-Target
MDA19 was designed to target the CB2 receptor, which is primarily expressed in the peripheral immune system, with the goal of achieving therapeutic effects, such as analgesia, without the psychoactive effects associated with CB1 receptor activation in the central nervous system.[3][4] However, "selectivity" is often a relative term. Initial pharmacological characterization revealed that MDA19 also binds to the CB1 receptor, making CB1 its most prominent and inherent off-target.
A crucial aspect of MDA19's pharmacology is the significant species-dependent variation in its activity.[1][3] In human receptors, MDA19 acts as an agonist at both CB1 and CB2.[3] In contrast, while it remains an agonist at the rat CB1 receptor, it behaves as an inverse agonist at the rat CB2 receptor in certain functional assays.[2][3] This functional selectivity and species divergence underscore the complexity of its interactions and the critical need for comprehensive off-target profiling.
Quantitative Profile of MDA19 at Cannabinoid Receptors
The binding affinities (Ki) and functional potencies (EC50) of MDA19 highlight its receptor interaction profile. The data clearly shows a higher affinity for CB2 over CB1, but the engagement with CB1 is significant enough to be considered a primary off-target interaction.
| Receptor Target | Species | Binding Affinity (Ki) | Functional Activity (EC50) | Assay Type | Reference |
| CB2 | Human | 43.3 ± 10.3 nM | 83 ± 19 nM (Agonist) | GTPγ[³⁵S] | [3] |
| CB1 | Human | 162.4 ± 7.6 nM | 922 ± 56 nM (Agonist) | GTPγ[³⁵S] | [3] |
| CB2 | Rat | 16.3 ± 2.1 nM | 19.7 ± 14 nM (Inverse Agonist) | GTPγ[³⁵S] | [3] |
| CB1 | Rat | 1130 ± 574 nM | 427 ± 35 nM (Agonist) | GTPγ[³⁵S] | [3] |
| CB1 | Rat | - | 814 ± 83 nM (Agonist) | cAMP Assay | [3] |
| CB2 | Rat | - | No Activity | cAMP Assay | [3] |
A Strategic Workflow for Comprehensive Off-Target Identification
A robust investigation into off-target effects should not rely on a single method. Instead, it requires an integrated workflow that combines predictive computational approaches with unbiased, large-scale experimental screening, followed by rigorous validation of initial hits. This multi-tiered approach maximizes the probability of identifying physiologically relevant off-target interactions while minimizing false positives.
Caption: Integrated workflow for systematic off-target identification and validation.
Experimental Protocols for Off-Target Discovery and Validation
This section provides detailed methodologies for key experimental approaches. The causality behind experimental choices is explained to provide a deeper understanding of the "why" behind each step.
Proteome-Wide Off-Target Identification: Compound-Centric Chemical proteomics (CCCP)
CCCP is an unbiased method to identify the direct binding partners of a small molecule from a complex proteome.[5] It relies on "fishing" for targets using a molecularly baited probe.
Principle of Causality: This method identifies direct physical interactions. By immobilizing MDA19 and pulling down its binding partners from a native cellular environment (lysate), we can discover targets without prior assumptions about their function or family. The subsequent mass spectrometry analysis provides an unbiased, proteome-wide readout.
Step-by-Step Methodology:
-
Probe Synthesis:
-
Synthesize an analog of MDA19 that incorporates a linker arm and a reactive group (e.g., an alkyne or biotin).
-
Rationale: The linker must be attached at a position on the MDA19 scaffold that does not interfere with its known binding to CB1/CB2, ensuring the probe's pharmacology mimics the parent compound. This must be validated in binding assays.
-
-
Immobilization:
-
Covalently attach the MDA19 probe to a solid support, such as sepharose beads. For "click chemistry" approaches using an alkyne tag, this step occurs after lysate incubation.
-
-
Protein Extraction:
-
Prepare a native protein lysate from a relevant cell line or tissue (e.g., human neuroblastoma cells for CNS off-targets or primary immune cells for peripheral off-targets).
-
Rationale: Using a native, non-denatured lysate is critical to preserve protein folding and native protein complexes, which are essential for relevant binding interactions.
-
-
Affinity Pulldown:
-
Incubate the immobilized MDA19 probe with the cell lysate.
-
Include a crucial control: a parallel incubation where the lysate is co-incubated with a high concentration of free, unmodified MDA19.
-
Rationale (Self-Validating System): True binding partners will be competed off the beads by the free drug, while non-specific binders will remain. This competition experiment is the primary method for distinguishing real hits from background noise.
-
-
Washing and Elution:
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.
-
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Rationale: LC-MS/MS provides high-sensitivity identification and quantification of the eluted proteins. By comparing the protein abundance in the MDA19-probe pulldown versus the competed control, a list of high-confidence binding partners can be generated.
-
Caption: Workflow for Compound-Centric Chemical Proteomics (CCCP).
Hit Validation with Biophysical & Cellular Assays
Once a list of putative off-targets is generated, it is imperative to validate these interactions using orthogonal methods.
Principle of Causality: CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when its ligand is bound. [This principle is widely accepted in the field]. This assay provides direct evidence of target engagement within an intact, live cellular environment.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of MDA19.
-
Heating: Heat aliquots of the treated cell suspensions across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (which contains non-denatured protein) from the precipitated, denatured protein fraction via centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature point using Western blotting or mass spectrometry (MS-CETSA).
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the MDA19-treated samples compared to the vehicle control confirms direct target engagement.
Principle of Causality: This classic pharmacological assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.[6] It is the gold standard for determining a compound's binding affinity (Ki).
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly overexpressing the validated off-target protein.
-
Assay Setup: In a multi-well plate, combine the membranes, a fixed concentration of a suitable radiolabeled ligand for the off-target, and serially diluted concentrations of MDA19.
-
Controls:
-
Total Binding: Membranes + radioligand only.
-
Non-specific Binding: Membranes + radioligand + a saturating concentration of a known, unlabeled ligand for the off-target.
-
-
Incubation & Filtration: Incubate the reactions to equilibrium. Rapidly filter the mixture through a filtermat to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filtermat using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the specific binding as a function of MDA19 concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Concluding Remarks: Building a Predictive Safety Profile
The investigation of off-target effects is not merely an academic exercise; it is a cornerstone of modern drug development. For a compound like MDA19, with its complex, species-dependent pharmacology, a proactive and systematic approach to off-target profiling is essential. The initial finding of CB1 receptor interaction already provides a clear, predictable avenue for potential CNS side effects, which must be carefully monitored.[2][3] By employing the integrated workflow of computational prediction, unbiased screening, and rigorous biophysical and cellular validation outlined in this guide, researchers can build a comprehensive interaction map for MDA19. This knowledge is invaluable for interpreting preclinical toxicology data, designing safer clinical trials, and ultimately unlocking the full therapeutic potential of this and other targeted small molecules. Furthermore, studies have shown that some compounds kill cancer cells via off-target effects, highlighting the potential for discovering new therapeutic applications through off-target analysis.[7][8]
References
- 1. MDA-19 - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Systematic Nomenclature for the OXIZID Class of Synthetic Cannabinoids: Resolving the Ambiguity of "MDA 19"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of novel psychoactive substances (NPS) presents an ongoing challenge to the scientific, forensic, and regulatory communities, not least in the establishment of clear and unambiguous nomenclature. The synthetic cannabinoid commonly known as "MDA 19" is a prime example of this issue. Its non-systematic name, derived from the initials of the research institution where it was developed, creates significant potential for confusion with the well-known stimulant 3,4-methylenedioxyamphetamine (MDA).[1][2] To address this, a collaborative effort by forensic science and chemistry experts has produced a systematic, structurally-derived naming convention for MDA 19 and its analogs.[2][3][4] This guide provides a detailed technical overview of this nomenclature, centered on the "OXIZID" structural core, to promote standardized communication and mitigate the risks of misidentification.
The Critical Need for Unambiguous Nomenclature
Synthetic cannabinoids are a large and structurally diverse class of NPS, with new variants constantly emerging to circumvent legislative controls.[1][5] Historically, many of these compounds were assigned names based on the researchers or institutions that first synthesized them (e.g., JWH-018 for John W. Huffman).[2][6] While convenient in a limited research context, these trivial names lack structural information and can be misleading.
The case of "MDA 19" is particularly problematic. The abbreviation "MDA" is strongly associated with the empathogenic stimulant methylenedioxyamphetamine, a controlled substance with a distinct pharmacology and toxicology profile.[1][2] This overlap creates a high risk of confusion in clinical, forensic, and research settings. MDA 19, originally synthesized for legitimate research as a potential treatment for neuropathic pain, is a potent and selective agonist of the cannabinoid receptor 2 (CB2).[7][8][9] As it and its analogs began appearing in the recreational drug market, the need for a more appropriate and systematic naming system became urgent.[5][7][10]
The OXIZID Structural Class: A Novel Scaffold
The nomenclature challenge posed by MDA 19 and its derivatives stems from their unique chemical structure, which differs from the more traditional indole and indazole scaffolds of earlier synthetic cannabinoids.[5] This new generation of compounds, which emerged prominently after class-wide bans in China in 2021, is built upon an isatin acylhydrazone core.[1][5][10][11]
The fully systematic IUPAC name for MDA 19 is (Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide .[5][12] While chemically precise, this name is too cumbersome for routine communication. To bridge the gap between trivial names and full IUPAC nomenclature, a semi-systematic naming scheme, similar to those developed for other synthetic cannabinoid classes, was proposed.[13][14] This scheme identifies the fundamental core structure as the "OXIZID" scaffold.[1][4][5]
The Systematic "OXIZID" Nomenclature: A Step-by-Step Protocol
The proposed nomenclature systematically deconstructs a molecule in the OXIZID class into three key components: the Head , the Tail , and the Core/Linker .[1][14] The final name is assembled in a "Head-Tail-Core" format.
Step 1: Identify the Core Scaffold ("OXIZID")
The constant structural feature of this class is the (2-oxoindolin-3-ylidene)hydrazide moiety. This is designated as the OXIZID core. It serves as the foundational parent name for all compounds in this series.
Caption: The foundational (2-oxoindolin-3-ylidene)hydrazide "OXIZID" core.
Step 2: Identify the Head Group
The "Head" is the substituent attached to the terminal nitrogen of the hydrazide linker. For MDA 19, this is a benzoyl group. The abbreviation for this component is BZO .
Step 3: Identify the Tail Group
The "Tail" is the substituent attached to the nitrogen atom of the indolinone ring (position N-1). For MDA 19, this is a hexyl chain, which is abbreviated as HEX .
Step 4: Assemble the Semi-Systematic Name
The components are combined in the order of Head-Tail-Core. This logical assembly provides key structural information at a glance.
-
Head: BZO (Benzoyl)
-
Tail: HEX (Hexyl)
-
Core: OXIZID
The resulting systematic name for MDA 19 is BZO-HEXOXIZID .[1][3][12]
Visualization of the Nomenclature System
The following diagram illustrates the deconstruction of BZO-HEXOXIZID (MDA 19) into its constituent parts according to the systematic nomenclature.
Caption: Structural deconstruction of BZO-HEXOXIZID (MDA 19).
Application to Analogs: A Self-Validating System
The strength of this nomenclature lies in its logical and consistent application to related analogs, demonstrating its trustworthiness as a self-validating system. Modifications to the head or tail groups are handled with intuitive prefixes.
| Common Name | Semi-Systematic Name | Tail Group | Head Group | Chemical Formula |
| MDA 19 | BZO-HEXOXIZID | Hexyl | Benzoyl | C₂₁H₂₃N₃O₂[12] |
| Pentyl MDA 19 | BZO-POXIZID | Pentyl | Benzoyl | C₂₀H₂₁N₃O₂[1] |
| 5F-MDA-19 | 5F-BZO-POXIZID | 5-Fluoropentyl | Benzoyl | C₂₀H₂₀FN₃O₂[15][16] |
| CHM-MDA-19 | BZO-CHMOXIZID | Cyclohexylmethyl | Benzoyl | C₂₂H₂₃N₃O₂[7] |
This tabular summary clearly demonstrates how the system accommodates common modifications, such as changing the alkyl chain length (HEX to P for pentyl), adding substituents (5F for 5-fluoro), or incorporating cyclic moieties (CHM for cyclohexylmethyl).[7]
Workflow for Naming a Novel OXIZID Analog
The following workflow provides a protocol for applying the nomenclature to a newly identified compound suspected of belonging to the OXIZID class.
Caption: Decision workflow for naming novel OXIZID-class compounds.
Conclusion
The adoption of the BZO-HEXOXIZID nomenclature and the broader "OXIZID" classification system represents a critical step forward in standardizing the language used to describe this emerging class of synthetic cannabinoids. This system, developed by leading institutions in forensic science, resolves the dangerous ambiguity of the trivial name "MDA 19" and provides a robust, logical, and extensible framework for future analogs.[3][17] By incorporating clear structural information into a concise format, this nomenclature enhances communication and data correlation between researchers, clinical toxicologists, and law enforcement, ultimately contributing to greater scientific integrity and public safety.
References
-
Title: New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID Source: National Institute of Justice URL: [Link]
-
Title: New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID (CFSRE Report) Source: Center for Forensic Science Research and Education (CFSRE) URL: [Link]
-
Title: BZO-HEXOXIZID (MDA 19) Monograph Source: Center for Forensic Science Research & Education (CFSRE) URL: [Link]
-
Title: Substance Details MDA-19 Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]
-
Title: New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues Source: NPS Discovery URL: [Link]
-
Title: MDA-19 - Wikipedia Source: Wikipedia URL: [Link]
-
Title: EMCDDA framework and practical guidance for naming synthetic cannabinoids Source: Wiley Online Library URL: [Link]
-
Title: EMCDDA framework and practical guidance for naming synthetic cannabinoids (PDF) Source: European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) URL: [Link]
-
Title: What are synthetic cannabinoids? Source: New York State Office of Addiction Services and Supports URL: [Link]
-
Title: Synthetic Cannabinoid Naming Guide Source: The Center for Forensic Science Research & Education (CFSRE) URL: [Link]
-
Title: Developing an Approach to Standardize the Naming of Novel Psychoactive Substances (NPS) Source: The Center for Forensic Science Research & Education (CFSRE) URL: [Link]
-
Title: Substance Details 5F-BZO-POXIZID Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]
-
Title: Identification of AD-18, 5F-MDA-19, and pentyl MDA-19 in seized materials after the class-wide ban of synthetic cannabinoids in China Source: PubMed URL: [Link]
-
Title: 5F-BZO-POXIZID Monograph Source: The Center for Forensic Science Research & Education (CFSRE) URL: [Link]
Sources
- 1. cfsre.org [cfsre.org]
- 2. New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID [cfsre.org]
- 3. New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID | National Institute of Justice [nij.ojp.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cfsre.org [cfsre.org]
- 6. euda.europa.eu [euda.europa.eu]
- 7. MDA-19 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Identification of AD-18, 5F-MDA-19, and pentyl MDA-19 in seized materials after the class-wide ban of synthetic cannabinoids in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cfsre.org [cfsre.org]
- 12. Substance Details MDA-19 [unodc.org]
- 13. researchgate.net [researchgate.net]
- 14. cfsre.org [cfsre.org]
- 15. caymanchem.com [caymanchem.com]
- 16. Substance Details 5F-BZO-POXIZID [unodc.org]
- 17. cfsre.org [cfsre.org]
MDA-19 and its Metabolites: Pharmacological Activity and Therapeutic Potential
An In-depth Technical Guide for Researchers
A Senior Application Scientist's Guide to the OXIZID Class of Synthetic Cannabinoids
This guide provides an in-depth technical overview of MDA-19 (BZO-HEXOXIZID), a synthetic cannabinoid of the novel OXIZID class. Originally developed for its therapeutic potential as a selective cannabinoid receptor 2 (CB2) agonist, its emergence in recreational markets has necessitated a deeper understanding of its pharmacology, metabolism, and the biological activity of its derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, field-proven experimental insights, and a discussion of the critical knowledge gaps that present opportunities for future research.
Introduction to MDA-19 (BZO-HEXOXIZID)
MDA-19, or BZO-HEXOXIZID, was first synthesized in 2008 as part of a research effort to develop selective CB2 receptor agonists for the treatment of neuropathic pain.[1][2] The therapeutic rationale is grounded in the distribution of cannabinoid receptors; CB1 receptors are primarily expressed in the central nervous system and mediate the psychoactive effects of cannabinoids, whereas CB2 receptors are predominantly found in peripheral tissues and immune cells.[3] Agonists that selectively target the CB2 receptor are therefore promising candidates for treating inflammation and pain without inducing the adverse psychoactive effects associated with CB1 activation.[1][4]
Despite its intended therapeutic application, MDA-19 and its analogs have been identified in seized recreational drug products, particularly following class-wide bans on traditional synthetic cannabinoid scaffolds in regions like China.[2][5][6][7] This has led to the development of a more systematic "OXIZID" nomenclature by organizations like the Center for Forensic Science Research and Education (CFSRE) to avoid confusion with other substances (e.g., MDA for methylenedioxyamphetamine) and to better classify this emerging chemical class.[2][4][7][8] The "OXIZID" name represents the OX oI ndoline core and aZID e linker characteristic of these compounds.[4][8]
Understanding the metabolism of MDA-19 is paramount. Metabolism is a critical determinant of a drug's overall pharmacological and toxicological profile, influencing its duration of action, potential for drug-drug interactions, and the activity of its biotransformed products. For synthetic cannabinoids, metabolites can be more potent or have different receptor activity profiles than the parent compound, making their characterization essential for both therapeutic development and forensic toxicology.
Pharmacology of the Parent Compound: MDA-19
MDA-19's biological activity is complex, exhibiting significant species-dependent differences, particularly at the CB2 receptor. This functional dichotomy is a key consideration for translational research.
Receptor Binding and Functional Activity
In human cannabinoid receptors, MDA-19 acts as an agonist at both CB1 and CB2.[3][9] It displays a moderate preference for the CB2 receptor, with a binding affinity (Kᵢ) approximately four times higher for CB2 than for CB1.[3][10]
However, its activity at rat receptors is notably different. While it acts as an agonist at the rat CB1 receptor, it behaves as an inverse agonist at the rat CB2 receptor in GTPγ[³⁵S] functional assays.[3][9][11] Yet, in other assays, such as those measuring extracellular signal-regulated kinases 1 and 2 (Erk1/2) activation, it functions as an agonist at the rat CB2 receptor.[3][9][11] This phenomenon, where a compound can act as an agonist or inverse agonist depending on the signaling pathway measured, is known as functional selectivity or protean agonism.
In vivo, MDA-19 has demonstrated efficacy in attenuating tactile allodynia in rat models of neuropathic pain without affecting locomotor activity, supporting the therapeutic hypothesis that its analgesic effects are mediated by CB2 receptors without inducing centrally-mediated side effects.[3][5][9][10][11]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for MDA-19 at human and rat cannabinoid receptors.
| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Assay Type | Species | Reference |
| MDA-19 | CB₁ | 162.4 ± 7.6 | 922 ± 56 | GTPγ[³⁵S] | Human | [9],[12] |
| CB₂ | 43.3 ± 10.3 | 83 ± 19 | GTPγ[³⁵S] | Human | [9],[12] | |
| CB₁ | 1130 ± 574 | 427 ± 35 | GTPγ[³⁵S] | Rat | [9],[10] | |
| CB₂ | 16.3 ± 2.1 | 19.7 ± 14 (Inverse Agonist) | GTPγ[³⁵S] | Rat | [9],[10] |
Signaling Pathways
Cannabinoid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist like MDA-19, they primarily couple to the Gαi/o subunit. This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, signaling through β-arrestin pathways and activation of MAP kinase cascades, such as Erk1/2, are also crucial components of cannabinoid receptor signaling.[9]
Caption: General signaling cascade upon cannabinoid receptor activation.
Metabolism of MDA-19: Predicted Pathways
While comprehensive in vivo metabolism studies for MDA-19 are not yet widely published, the primary metabolic route is predicted to be oxidative metabolism, a common pathway for synthetic cannabinoids.[13] This biotransformation is primarily carried out by cytochrome P450 (CYP450) enzymes in the liver.
The most likely site of metabolism on the MDA-19 molecule is the N-hexyl chain. Hydroxylation at various positions along this alkyl chain would increase the compound's polarity, facilitating its subsequent conjugation (e.g., with glucuronic acid) and excretion from the body.[13]
Two potential metabolites have been synthesized as analytical standards, indicating they are of forensic and research interest:
-
MDA-19 N-(5-hydroxyhexyl) metabolite : This metabolite results from hydroxylation at the fifth carbon of the hexyl chain.[14][15]
-
MDA-19 4-hydroxybenzoyl metabolite : This metabolite involves hydroxylation of the benzoyl group.[15]
Currently, there is a significant lack of publicly available data on the specific receptor affinity or biological activity of these or other potential metabolites.[12][14]
Caption: Predicted oxidative metabolism of MDA-19.
Biological Activity of MDA-19 Analogs: A Proxy for Structure-Activity Relationship (SAR)
In the absence of direct pharmacological data for MDA-19 metabolites, examining the activity of its structurally related analogs provides valuable SAR insights. These analogs differ primarily in the N-alkyl "tail" group, the same site where metabolism is predicted to occur.
Several analogs have been identified and studied, including:
-
BZO-POXIZID (Pentyl-MDA-19) : Shortening the hexyl tail to a pentyl tail.[8]
-
5F-BZO-POXIZID (5F-Pentyl-MDA-19) : Fluorination of the pentyl tail.[8][16]
-
BZO-CHMOXIZID (CHM-MDA-19) : Replacement of the hexyl tail with a cyclohexylmethyl group.[4][8]
-
BZO-4en-POXIZID (4en-Pentyl-MDA-19) : An unsaturated pentenyl tail.[5][8]
Studies comparing these analogs show that modifications to the tail group significantly impact potency and efficacy at both CB1 and CB2 receptors.[8][17] For instance, shortening the N-hexyl tail of MDA-19 to an N-pentyl tail (BZO-POXIZID) substantially increases both potency and efficacy at the CB1 receptor.[8] The cyclohexylmethyl analog, BZO-CHMOXIZID, was found to be the most potent of the series at both CB1 and CB2 receptors.[8][17]
This suggests that the length, bulk, and saturation of the alkyl tail are critical determinants of receptor interaction.
| Analog | Tail Group | CB₁ Activity (EC₅₀, nM) | CB₂ Activity (EC₅₀, nM) | Key Finding | Reference |
| BZO-HEXOXIZID (MDA-19) | n-Hexyl | 721 | 25.9 | Lowest potency and efficacy in the series. | [8] |
| BZO-POXIZID | n-Pentyl | 244 | - | Shortening the tail increases CB₁ potency. | [8] |
| BZO-CHMOXIZID | Cyclohexylmethyl | 84.6 | 2.21 | Most potent analog at both receptors. | [8],[17] |
| BZO-4en-POXIZID | 4-Pentenyl | - | - | Unsaturated tail resulted in decreased CB₁ potency. | [8],[18] |
| 5F-BZO-POXIZID | 5-Fluoropentyl | - | - | Fluorination did not yield higher activity than BZO-POXIZID. | [8],[18] |
Experimental Methodologies
The characterization of MDA-19 and its metabolites relies on a sequence of sample preparation, analytical identification, and pharmacological evaluation.
Protocol 1: Solid-Phase Extraction (SPE) of MDA-19 Metabolites from Plasma
Causality: This protocol is designed to isolate MDA-19 and its more polar metabolites from complex biological matrices like plasma. A reversed-phase sorbent is chosen because it effectively retains the non-polar parent drug and its moderately polar hydroxylated metabolites from the highly polar plasma matrix. The wash steps are critical for removing endogenous interferences like salts and proteins, while the elution solvent is selected to be strong enough to desorb the analytes of interest, providing a clean, concentrated sample for LC-MS/MS analysis.[13]
Methodology:
-
Pre-treatment : To 1 mL of plasma, add an internal standard and 1 mL of 4% phosphoric acid to precipitate proteins and adjust pH. Vortex and centrifuge at 3000 rpm for 10 minutes.
-
SPE Cartridge Conditioning : Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading : Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing : Wash the cartridge with 3 mL of deionized water to remove salts, followed by 3 mL of 40% methanol in water to remove more polar interferences.
-
Analyte Elution : Elute MDA-19 and its metabolites by passing 2 mL of methanol through the cartridge.
-
Dry-down and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Protocol 2: Cannabinoid Receptor Binding Assay
Causality: This competitive binding assay quantifies the affinity (Kᵢ) of a test compound (MDA-19 or a metabolite) for the cannabinoid receptor. It utilizes a radiolabeled ligand (e.g., [³H]CP 55,940) with known high affinity. The test compound competes with the radioligand for binding sites. The amount of radioactivity displaced is proportional to the affinity of the test compound. This self-validating system includes controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand) to ensure accuracy.[12]
Methodology:
-
Membrane Preparation : Use cell membranes prepared from CHO or HEK 293 cells stably expressing either human CB1 or CB2 receptors.
-
Assay Buffer : Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Reaction Mixture : In a 96-well plate, combine:
-
50 µL of cell membrane preparation (approx. 10-20 µg protein).
-
50 µL of [³H]CP 55,940 (to a final concentration of ~0.5 nM).
-
50 µL of varying concentrations of the test compound (e.g., MDA-19) or vehicle.
-
-
Incubation : Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Termination & Filtration : Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 0.05% BSA).
-
Scintillation Counting : Allow filters to dry, then add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis : Calculate the Kᵢ value using the Cheng-Prusoff equation based on the IC₅₀ value obtained from the competition curve.
Experimental Workflow Visualization
Caption: Workflow for metabolite identification and characterization.
Conclusion and Future Directions
MDA-19 (BZO-HEXOXIZID) is a pharmacologically complex synthetic cannabinoid with demonstrated therapeutic potential for neuropathic pain, yet its presence on the recreational market poses public health concerns. Its activity profile is nuanced, with significant species-dependent variations and evidence of functional selectivity.
The most critical knowledge gap is the definitive identification and pharmacological characterization of its metabolites. While oxidative metabolism of the N-hexyl chain is the predicted pathway, the biological activity of the resulting hydroxylated and other metabolites remains unknown. Data from structural analogs strongly suggest that these metabolites are likely to possess significant biological activity, which may differ from the parent compound.
Future research should prioritize the following:
-
Metabolite Profiling : Conduct comprehensive in vitro and in vivo metabolism studies using human liver microsomes and animal models to definitively identify the major metabolites of MDA-19.
-
Chemical Synthesis : Synthesize the identified primary metabolites in sufficient quantities for pharmacological testing.
-
Pharmacological Characterization : Systematically evaluate the binding affinity, potency, and efficacy of each metabolite at CB1 and CB2 receptors using a battery of in vitro assays (e.g., radioligand binding, GTPγS, cAMP, β-arrestin recruitment).
-
In Vivo Studies : Assess the in vivo effects of the most potent metabolites in animal models of pain and psychoactivity to understand their contribution to the overall pharmacological and toxicological profile of MDA-19.
Addressing these questions will provide a complete picture of MDA-19's disposition and activity, informing both therapeutic development and forensic risk assessment.
References
- 1. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. researchgate.net [researchgate.net]
- 4. NPS discovery: BZO-CHMOXIZID. - Drugs and Alcohol [drugsandalcohol.ie]
- 5. MDA-19 - Wikipedia [en.wikipedia.org]
- 6. cfsre.org [cfsre.org]
- 7. New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID [cfsre.org]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MDA 19 | CAS 1048973-47-2 | MDA19 | Tocris Bioscience [tocris.com]
- 11. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. MDA-19 N-(5-hydroxyhexyl) metabolite | Benchchem [benchchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Identification of AD-18, 5F-MDA-19, and pentyl MDA-19 in seized materials after the class-wide ban of synthetic cannabinoids in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
An In-depth Technical Guide to the Legal and Regulatory Status of MDA 19 for Research
A Note on Nomenclature: The compound "MDA 19" is a synthetic cannabinoid, also known by its systematic name BZO-HEXOXIZID.[1][2] It is important to distinguish this compound from the similarly abbreviated methylenedioxyamphetamine (MDA), a well-known psychoactive substance.[2] MDA 19 was initially developed for legitimate pharmaceutical research as a selective agonist for the cannabinoid receptor 2 (CB2), with potential therapeutic applications in treating neuropathic pain.[3][4] This guide will delve into the complex legal and regulatory landscape surrounding MDA 19, providing researchers, scientists, and drug development professionals with a comprehensive overview of its status.
I. Chemical Identity and Pharmacological Profile
MDA 19, or (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide, is a potent agonist of the human cannabinoid receptor 2 (CB2), with a reported Ki of 43.3 nM.[3] It displays selectivity for the CB2 receptor over the psychoactive CB1 receptor.[5] This selectivity is a key factor in its initial consideration as a therapeutic agent, as activation of CB1 receptors is associated with the psychoactive effects of cannabinoids, while CB2 receptor modulation is linked to inflammatory processes.[4]
Pharmacological Data Summary:
| Receptor | Binding Affinity (Ki) | Species | Functional Activity |
| Human CB1 | 162.4 ± 7.6 nM | Human | Agonist |
| Human CB2 | 43.3 ± 10.3 nM | Human | Agonist |
| Rat CB1 | 1130 ± 574 nM | Rat | Agonist |
| Rat CB2 | 16.3 ± 2.1 nM | Rat | Inverse Agonist |
Data compiled from multiple sources.[3][5]
The significant species-dependent variation in pharmacology, particularly the inverse agonism at the rat CB2 receptor, underscores the importance of careful translational studies when evaluating the therapeutic potential of MDA 19.[5]
II. The Evolving Legal Landscape of MDA 19 and its Analogs
The legal status of MDA 19 is multifaceted and varies significantly across jurisdictions. Initially synthesized for research purposes, it has since been identified in illicit synthetic smoke blends, leading to regulatory scrutiny.[5][6]
United States: At the federal level, MDA 19 is not explicitly scheduled. However, its legal status is complicated by the Federal Analogue Act, which can be invoked if the substance is intended for human consumption and is structurally or pharmacologically similar to a Schedule I or II controlled substance.[5] This creates a gray area for researchers, as the intent behind their work is a critical determinant of legality.
Several states have taken independent action to control MDA 19 and its analogs. For instance, North Dakota has classified MDA 19 and related compounds as Schedule I substances.[5] Researchers must be diligent in consulting both federal and state-level regulations.
International Status: The international legal landscape is equally fragmented. While not under international control through conventions like the 1961 Single Convention on Narcotic Drugs or the 1971 Convention on Psychotropic Substances, individual countries have implemented their own controls.[7]
-
Brazil: Classifies MDA 19 as a prohibited psychotropic (Class F2).[5]
-
Canada: Lists MDA 19 under Schedule II.[5]
-
China: In May 2021, China implemented a class-wide ban on many synthetic cannabinoids. However, the specific structural class to which MDA 19 belongs was not included in this ban.[2][5]
-
Hungary: In December 2021, the Hungarian government moved to control several MDA 19 analogs, including BZO-POXIZID, BZO-CHMOXIZID, and BZO-4en-POXIZID.[4]
This patchwork of regulations highlights the dynamic nature of new psychoactive substance (NPS) control and the challenges it presents for legitimate research.[7][8]
III. Experimental Protocols and Research Considerations
Given its potential therapeutic applications and its emergence as a substance of abuse, research into MDA 19 spans several domains, from basic pharmacology to forensic analysis.
A. In Vitro Receptor Binding and Functional Assays
A fundamental step in characterizing any novel compound is to determine its interaction with its molecular targets.
Protocol: Radioligand Binding Assay for CB1 and CB2 Receptors
-
Preparation of Membranes: Prepare cell membranes from cell lines stably expressing human or rat CB1 and CB2 receptors.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL BSA, pH 7.4.
-
Radioligand: Utilize a high-affinity radioligand, such as [3H]CP-55,940.
-
Competition Assay: Incubate the membranes with the radioligand and varying concentrations of MDA 19.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the Ki value by nonlinear regression analysis of the competition binding curves.
B. In Vivo Models of Neuropathic Pain
To investigate the therapeutic potential of MDA 19 for neuropathic pain, rodent models are commonly employed.
Protocol: Chronic Constriction Injury (CCI) Model in Rats
-
Surgical Procedure: Under anesthesia, expose the sciatic nerve and place loose ligatures around it to induce a chronic constriction injury.
-
Behavioral Testing: Assess tactile allodynia using von Frey filaments at baseline and at various time points post-surgery.
-
Drug Administration: Administer MDA 19 via an appropriate route (e.g., intraperitoneal injection).
-
Data Collection and Analysis: Measure the paw withdrawal threshold in response to von Frey filament stimulation. A significant increase in the withdrawal threshold in the MDA 19-treated group compared to a vehicle control group indicates an anti-allodynic effect.
C. Forensic Analysis of Seized Materials
The identification of MDA 19 in illicit products requires sophisticated analytical techniques.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Extract the suspected material with an appropriate organic solvent (e.g., methanol).
-
GC Separation: Inject the extract into a gas chromatograph equipped with a suitable capillary column to separate the components of the mixture.
-
MS Detection: As the separated components elute from the GC, they are ionized and fragmented in the mass spectrometer.
-
Spectral Analysis: Compare the resulting mass spectrum of the analyte to a reference spectrum of MDA 19 for positive identification.
IV. Logical and Pathway Diagrams
Diagram 1: Regulatory Pathway for a Novel Research Compound
Caption: A generalized workflow for the regulatory evaluation of a novel research compound with therapeutic potential.
Diagram 2: Cannabinoid Receptor Signaling
Caption: Simplified signaling pathway of cannabinoid receptor activation by an agonist like MDA 19.
V. Conclusion
MDA 19 represents a compelling case study in the dual nature of novel psychoactive compounds. While its selective CB2 agonism presents a promising avenue for therapeutic development, its emergence on the illicit market has necessitated a complex and evolving regulatory response. For researchers in this field, a thorough understanding of the legal and regulatory status of MDA 19 and its analogs is not merely a matter of compliance, but a prerequisite for conducting responsible and impactful science. The dynamic interplay between scientific discovery, therapeutic potential, and public health concerns will continue to shape the research landscape for compounds like MDA 19.
References
-
MDA-19 - Wikipedia. (n.d.). Retrieved from [Link]
-
Substance Details MDA-19 - Unodc. (n.d.). Retrieved from [Link]
-
New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID | National Institute of Justice. (2021, January 1). Retrieved from [Link]
-
New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues. (2021, August 31). Retrieved from [Link]
-
Research Chemicals - Types & Dangers of RC's - Greenhouse Treatment Center. (2025, March 14). Retrieved from [Link]
-
Designer Drugs / Research Chemicals / Legal Highs -A survey of recent seizures and an attempt to a more effective handling from a Swiss perspective - ResearchGate. (n.d.). Retrieved from [Link]
-
New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F. (2021, August 4). Retrieved from [Link]
-
MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PubMed Central. (n.d.). Retrieved from [Link]
-
Dangerous Research Chemicals Not Approved by FDA - Lifestream Health Center. (n.d.). Retrieved from [Link]
-
Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonist. (n.d.). Retrieved from [Link]
-
An Evaluation of the Potential for Clandestine Manufacture of 3,4-Methylenedioxyamphetamine (MDA) Analogs and Homologs - ResearchGate. (2025, August 6). Retrieved from [Link]
-
List of designer drugs - Wikipedia. (n.d.). Retrieved from [Link]
-
FACTSHEET “NEW PSYCHOACTIVE SUBSTANCES” - Unodc. (n.d.). Retrieved from [Link]
-
Novel Psychoactive Substances and Analogues: Summary of State Laws - Better Addiction Care. (n.d.). Retrieved from [Link]
-
MDMA - Wikipedia. (n.d.). Retrieved from [Link]
-
Assessment of the MDA and MDMA optical isomers in a stimulant-hallucinogen discrimination - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID | National Institute of Justice [nij.ojp.gov]
- 2. New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID [cfsre.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. MDA-19 - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. unodc.org [unodc.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Characterizing Ligand-Receptor Interactions with a Selective MDA19 Cannabinoid Receptor 2 (CB2) Binding Assay
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing and performing a robust in vitro radioligand binding assay for the human cannabinoid receptor 2 (CB2) using MDA19, a known selective ligand.
Introduction: The CB2 Receptor and the Scientific Rationale for Its Study
The cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system.[1] Unlike the psychoactive CB1 receptor, CB2 is primarily expressed in peripheral tissues, with high concentrations found in immune cells such as B cells, T cells, macrophages, and natural killer cells.[2][3][4] This expression profile implicates the CB2 receptor as a critical modulator of immune responses and inflammation.[2][5][6] Activation of CB2 receptors is known to modulate immune cell migration, cytokine release, and cell proliferation, generally exerting an anti-inflammatory effect.[4][7] Consequently, the CB2 receptor has emerged as a high-priority therapeutic target for a wide array of pathologies, including chronic pain, autoimmune disorders, neurodegenerative diseases, and certain cancers, without the undesirable psychotropic effects associated with CB1 receptor modulation.[1][8][9][10]
MDA19 (also known as BZO-HEXOXIZID) is a synthetic ligand that acts as a potent and selective agonist for the human CB2 receptor.[11][12][13][14] It displays a significantly higher binding affinity for the human CB2 receptor over the human CB1 receptor, making it an invaluable tool for studying CB2-specific functions.[12][13][15] This application note details a competitive binding assay protocol, a foundational technique in pharmacology, to determine the binding affinity of novel test compounds for the CB2 receptor by measuring their ability to displace a radiolabeled ligand.
The Principle of Competitive Radioligand Binding Assays
A competitive binding assay is a powerful method to determine the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled test compound for a receptor. The assay relies on the principle of competition between a radiolabeled ligand (the "tracer") and an unlabeled test compound for a finite number of receptors in a given preparation (e.g., cell membranes expressing the receptor).
A constant, low concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) is incubated with the CB2 receptor-containing membranes. In parallel incubations, increasing concentrations of an unlabeled test compound are added. The unlabeled compound competes with the radioligand for the same binding site. As the concentration of the test compound increases, it displaces more of the radioligand, and the measured radioactivity bound to the membranes decreases. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC₅₀ (50% inhibitory concentration).
Key Assay Definitions:
-
Total Binding: Radioactivity measured when only the radioligand and receptor membranes are incubated together.
-
Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor, such as the filter plates and lipids.[16][17] This is determined by adding a saturating concentration of an unlabeled, high-affinity ligand to block all specific binding sites on the receptor.
-
Specific Binding: The difference between Total Binding and Non-Specific Binding, representing the radioactivity bound solely to the CB2 receptor.[18]
Figure 1. Logical relationship between components in a competitive binding assay.
Materials and Equipment
| Category | Item | Recommended Supplier/Example |
| Equipment | 96-well Filter Plates | Millipore Multiscreen HTS (GF/B filter) |
| Vacuum Filtration Manifold | Millipore, Brandel | |
| Microplate Scintillation Counter | PerkinElmer TopCount, MicroBeta | |
| Standard Laboratory Equipment | Calibrated pipettes, incubator (30°C), plate shaker | |
| Biologicals | CB2 Receptor Membranes | Membranes from CHO or HEK293 cells expressing human CB2 |
| Reagents | Radioligand: [³H]CP-55,940 | PerkinElmer (Specific Activity: ~100-180 Ci/mmol) |
| Test Compound: MDA19 | Tocris Bioscience, MedChemExpress[12][13] | |
| NSB Ligand: WIN 55,212-2 | Tocris Bioscience, Sigma-Aldrich | |
| Assay Buffer Components | Tris-HCl, MgCl₂, EDTA, Bovine Serum Albumin (BSA, fatty acid-free) | |
| Scintillation Cocktail | PerkinElmer MicroScint™-20 or similar |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format with a final assay volume of 500 µL.
Reagent Preparation
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL BSA. Adjust pH to 7.4. Store at 4°C.
-
Radioligand Working Solution: Dilute the [³H]CP-55,940 stock in Assay Buffer to a concentration of 1.6 nM. This will yield a final assay concentration of 0.8 nM, which is near the typical Kd value for this radioligand.[19]
-
Test Compound Dilutions:
-
Prepare a 10 mM stock solution of MDA19 (or other test compounds) in 100% DMSO.
-
Create a serial dilution series from this stock in 100% DMSO.
-
Perform an intermediate dilution of each DMSO concentration into the Assay Buffer. This minimizes the final DMSO concentration in the assay.
-
-
NSB Control: Prepare a 100 µM solution of WIN 55,212-2 in Assay Buffer. This will yield a final assay concentration of 10 µM, sufficient to saturate all CB2 receptors.[19]
-
Membrane Preparation: Thaw the CB2 receptor membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a concentration that provides 5-10 µg of protein per 100 µL. Homogenize gently by pipetting. Keep on ice.
Assay Procedure
Sources
- 1. CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sugarmountaintrading.com [sugarmountaintrading.com]
- 5. Emerging Role of the CB2 Cannabinoid Receptor in Immune Regulation and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. What are CB2 antagonists and how do they work? [synapse.patsnap.com]
- 9. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Editorial: Therapeutic potential of the cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MDA-19 - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MDA 19 | CAS 1048973-47-2 | MDA19 | Tocris Bioscience [tocris.com]
- 14. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 17. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Utilizing MDA19 for Neuropathic Pain Attenuation in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Cannabinoid System for Neuropathic Pain
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. Conventional analgesics often provide insufficient relief and are accompanied by dose-limiting side effects. The endocannabinoid system, particularly the cannabinoid receptor 2 (CB2), has emerged as a promising target for neuropathic pain management.[1] CB2 receptors are primarily expressed in peripheral and immune cells, and their activation is associated with anti-inflammatory and analgesic effects without the psychoactive side effects mediated by the cannabinoid receptor 1 (CB1).[2]
MDA19 (also known as BZO-HEXOXIZID) is a novel compound identified as a selective agonist for the CB2 receptor.[3][4][5][6] Studies have demonstrated its potential for alleviating neuropathic pain in various animal models.[1][3] Specifically, MDA19 has shown a significantly higher affinity for the rat CB2 receptor compared to the rat CB1 receptor.[3][4] This selectivity makes it an attractive tool compound for investigating the therapeutic potential of CB2 agonism in preclinical pain research.
This guide provides a comprehensive overview of the mechanism of action of MDA19 and detailed protocols for its application in a common animal model of neuropathic pain, the Chronic Constriction Injury (CCI) model.
Scientific Foundation: Mechanism of Action
Peripheral nerve injury triggers a complex cascade of events leading to central sensitization and persistent pain. A key component of this pathophysiology is neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes) in the spinal cord.[7] Activated glia release a host of pro-inflammatory mediators, including cytokines like TNF-α and IL-1β, which sensitize neurons and amplify pain signals.[7]
The therapeutic rationale for using MDA19 lies in the strategic location and function of the CB2 receptor. Following nerve injury, CB2 receptor expression is upregulated in activated microglia.[7] Activation of these receptors has a crucial modulatory role in controlling this glial response.[7]
The proposed mechanism is as follows:
-
Nerve Injury & Glial Activation: Traumatic nerve injury initiates signals that activate microglia and astrocytes in the dorsal horn of the spinal cord.
-
CB2 Receptor Upregulation: In response to injury, these glial cells increase their expression of CB2 receptors.
-
MDA19-Mediated CB2 Activation: Systemic administration of MDA19 allows it to cross the blood-brain barrier and bind to these upregulated CB2 receptors on glial cells.
-
Suppression of Neuroinflammation: CB2 receptor activation by MDA19 inhibits the release of pro-inflammatory cytokines and other neuroexcitatory substances from microglia and astrocytes.[2][7]
-
Pain Attenuation: By dampening the neuroinflammatory response, MDA19 reduces neuronal sensitization, leading to a decrease in pain hypersensitivity, such as mechanical allodynia and thermal hyperalgesia.[3][8]
The analgesic effects of MDA19 are confirmed to be CB2-mediated, as its antiallodynic action is absent in CB2 knockout mice.[3][9]
Caption: Proposed mechanism of MDA19 in neuropathic pain.
Experimental Design & Key Considerations
A robust experimental design is critical for obtaining reliable and interpretable data. When using MDA19, careful consideration should be given to the animal model, control groups, and dosing regimen.
Choice of Neuropathic Pain Model
Several models can be used to induce neuropathic pain in rodents.[10] The Chronic Constriction Injury (CCI) model is a widely used and well-characterized model that produces robust and long-lasting pain hypersensitivity.[11][12][13] It involves loosely ligating the sciatic nerve, which mimics peripheral nerve trauma.[11][12] Another common model is the Spared Nerve Injury (SNI) model , which involves transecting two of the three terminal branches of the sciatic nerve, leaving the remaining branch intact.[14][15][16][17]
-
Rationale for CCI: The CCI model is chosen for this protocol due to its high reproducibility and the extensive literature available for comparison. The behavioral deficits, including mechanical allodynia and thermal hyperalgesia, develop within a few days and persist for several weeks.[11]
Essential Control Groups
To ensure that the observed effects are due to MDA19's action on the neuropathic condition, the following control groups are mandatory:
-
Sham Group: Animals undergo the entire surgical procedure except for the nerve ligation itself.[18] This group controls for the effects of surgery, anesthesia, and post-operative stress.
-
Vehicle Group: CCI-operated animals receive an injection of the drug vehicle (the solution used to dissolve MDA19) on the same schedule as the treatment group. This group controls for any effects of the vehicle and the injection procedure.
-
MDA19 Treatment Group(s): CCI-operated animals receive one or more doses of MDA19. Using multiple dose levels is recommended to establish a dose-response relationship.[19]
MDA19 Dosing and Administration
-
Solubility and Vehicle: MDA19 is a lipophilic compound and is not readily soluble in aqueous solutions. A common vehicle for in vivo administration of such compounds involves a multi-component system. While specific solubility data for MDA19 is limited in public protocols, a standard approach for similar compounds is to first dissolve it in 100% DMSO and then dilute it with other components like PEG300 and saline or corn oil.[20][21][22][23] Crucially, the final concentration of DMSO should be kept low (typically <10%) to avoid toxicity. [23] A vehicle of 10% Cremophor EL in saline has also been used successfully.[19]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery in rodent models.[19]
-
Dosage: Previous studies have shown that MDA19 effectively attenuates tactile allodynia in rats in a dose-related manner, with a 50% effective dose (ED50) of approximately 9.1 mg/kg (i.p.) at 30 minutes post-administration.[19] A dose of 10 mg/kg has been shown to be effective in both rat and mouse models.[19] It is recommended to perform a dose-response study (e.g., 3, 10, 30 mg/kg) to determine the optimal dose for your specific experimental conditions.
| Parameter | Recommendation | Rationale / Reference |
| Animal Model | Chronic Constriction Injury (CCI) of the sciatic nerve. | Produces robust and reproducible neuropathic pain behaviors.[12][13] |
| Species/Strain | Sprague Dawley Rats (100-250g) or C57BL/6 Mice. | Commonly used strains for pain research.[15][24] |
| Control Groups | Sham Surgery + Vehicle; CCI + Vehicle; CCI + MDA19. | To isolate the effects of the drug from surgery and vehicle. |
| Test Compound | MDA19. | Selective CB2 agonist.[3][4] |
| Vehicle | e.g., 5% DMSO, 5% Tween 80, 90% Saline. | Vehicle must be empirically tested for solubility and tolerability.[20][21] |
| Dose Range | 3 - 30 mg/kg (i.p.). | Effective range established in prior studies.[19] |
| Administration | Intraperitoneal (i.p.) injection. | Standard route for systemic delivery.[19] |
| Timing | Administer after neuropathy is established (e.g., Day 7-14 post-CCI). | Allows for assessment of treatment effect on an established pain state. |
| Behavioral Tests | Von Frey (Mechanical Allodynia), Hargreaves (Thermal Hyperalgesia). | Gold-standard tests for assessing pain hypersensitivity.[25][26] |
Detailed Experimental Protocols
Ethical Note: All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.
Protocol 4.1: Chronic Constriction Injury (CCI) Surgery (Rat)
This protocol is adapted from Bennett and Xie (1988).[11][12]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine injection).[27] Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Preparation: Shave the lateral surface of the thigh of the chosen hind limb. Sterilize the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
Incision: Place the animal on its side and make a small skin incision at the mid-thigh level, just posterior to the femur.
-
Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[18] Be careful to minimize bleeding and damage to the surrounding musculature.
-
Ligation: Proximal to the nerve's trifurcation, carefully free about 7 mm of the nerve from the surrounding connective tissue.[27] Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them.[18]
-
Closure: The ligatures should be tightened just enough to cause a slight constriction of the nerve diameter. The goal is to impede epineural blood flow without arresting it.
-
Suturing: Close the muscle layer with a simple interrupted suture pattern using a resorbable suture. Close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per your IACUC protocol for the first 24-48 hours (note: some protocols withhold analgesia to not interfere with pain model development, this must be justified to the IACUC).[12][24] House animals on soft bedding and monitor for signs of distress or infection.[12] Wound clips can be removed 7-10 days post-surgery.[12][24]
Protocol 4.2: Preparation and Administration of MDA19
-
Vehicle Preparation: Prepare the chosen vehicle (e.g., 5% DMSO, 5% Tween 80, 90% sterile saline). First, mix the DMSO and Tween 80, then add the saline slowly while vortexing to prevent precipitation.
-
MDA19 Solution: Calculate the required amount of MDA19 based on the desired dose and the number of animals. Weigh the MDA19 powder and dissolve it in the minimum required volume of 100% DMSO.
-
Final Dilution: Add the remaining vehicle components to the MDA19/DMSO solution to reach the final desired concentration. Ensure the solution is homogenous.
-
Administration: Administer the MDA19 solution or vehicle via intraperitoneal (i.p.) injection at a volume appropriate for the animal's weight (e.g., 5-10 mL/kg for rats).
Protocol 4.3: Assessment of Mechanical Allodynia (Von Frey Test)
This test measures the paw withdrawal threshold to a mechanical stimulus.[25][28]
-
Acclimation: Place the animals in individual transparent acrylic boxes on a wire mesh floor. Allow them to acclimate for at least 30 minutes before testing.[29][30]
-
Stimulation: Using a set of calibrated von Frey filaments (or an electronic von Frey apparatus), apply the filament perpendicularly to the mid-plantar surface of the hind paw until it buckles.[13][25]
-
Threshold Determination (Up-Down Method): Start with a mid-range filament (e.g., 2.0 g). If there is no response, use the next higher filament. If there is a positive response (a brisk withdrawal or flinching of the paw), use the next lower filament.[28]
-
Data Recording: The pattern of responses is used to calculate the 50% paw withdrawal threshold (PWT). Testing should be performed at baseline (before surgery) and at various time points post-surgery (e.g., days 7, 14, 21) to confirm the development of neuropathy. On the treatment day, measure the threshold before (baseline) and at set times after MDA19 administration (e.g., 30, 60, 120 minutes).
Protocol 4.4: Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the paw withdrawal latency to a noxious thermal stimulus.[26][31][32]
-
Apparatus: Use a Hargreaves apparatus, which consists of a glass platform and a movable, high-intensity radiant heat source.[31]
-
Acclimation: Place the animals in the testing enclosures on the glass platform and allow them to acclimate.
-
Testing: Position the radiant heat source directly beneath the plantar surface of the hind paw to be tested.[33] Activate the heat source. A timer will start automatically.
-
Measurement: The timer stops when the animal withdraws its paw.[33] This time is the paw withdrawal latency (PWL). A cut-off time (e.g., 20-30 seconds) must be set to prevent tissue damage.[34]
-
Data Collection: As with the von Frey test, establish a baseline before surgery and confirm hyperalgesia post-surgery. On the treatment day, measure PWL before and at various time points after MDA19 administration.
Caption: Experimental workflow for testing MDA19.
Data Analysis and Expected Results
Data should be analyzed using appropriate statistical methods, typically a two-way analysis of variance (ANOVA) with repeated measures, followed by a post-hoc test (e.g., Bonferroni or Tukey's) for multiple comparisons.
-
Paw Withdrawal Threshold (PWT) / Latency (PWL): Data are typically presented as the mean ± standard error of the mean (SEM).
-
Expected Outcome: In the CCI-vehicle group, a significant decrease in PWT and PWL should be observed in the ipsilateral (injured) paw compared to the contralateral paw and to the sham-operated group, confirming the successful induction of mechanical allodynia and thermal hyperalgesia.
-
Treatment Effect: A successful treatment with MDA19 will result in a statistically significant increase in the PWT and PWL in the injured paw of the CCI-MDA19 group compared to the CCI-vehicle group. This effect should ideally be dose-dependent. The locomotor activity of the animals should not be affected by MDA19, confirming the lack of central nervous system side effects.[3][8]
References
-
Jordà, M., et al. (2009). Crucial Role of CB2 Cannabinoid Receptor in the Regulation of Central Immune Responses during Neuropathic Pain. The Journal of Neuroscience, 29(39), 12158–12169. [Link]
-
Navarro, G., et al. (2020). Protective role of neuronal and lymphoid cannabinoid CB2 receptors in neuropathic pain. Pain, 161(9), 2133–2147. [Link]
-
Hargreaves, K., et al. (1988). A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia. Pain, 32(1), 77–88. [Link]
-
La Porta, C., et al. (2020). Protective role of neuronal and lymphoid cannabinoid CB2 receptors in neuropathic pain. Pain, 161(9), 2133-2147. [Link]
-
Naguib, M., et al. (2012). Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. Anesthesiology, 117(5), 1059-1072. [Link]
-
Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18), e1935. [Link]
-
Navarro, G., et al. (2020). Protective role of neuronal and lymphoid cannabinoid CB2 receptors in neuropathic pain. ResearchGate. [Link]
-
Bio-protocol. (n.d.). Spared nerve injury (SNI) surgery. Bio-protocol. [Link]
-
Yang, P. P., et al. (2020). 2.10. von Frey Test for Determining Mechanical Allodynia. Bio-protocol, 10(11), e3637. [Link]
-
Naguib, M., et al. (2012). Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain. Anesthesiology, 117(5), 1059-1072. [Link]
-
Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) Model. Charles River. [Link]
-
Bereiter, D. A., et al. (2008). Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle. Journal of visualized experiments : JoVE, (15), 754. [Link]
-
Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Charles River. [Link]
-
Jove. (n.d.). The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. Jove. [Link]
-
International Association for the Study of Pain (IASP). (2022). Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice. IASP. [Link]
-
Sheahan, T. D., et al. (2018). Spared Nerve Injury Model of Neuropathic Pain in Mice. Bio-protocol, 8(6), e2768. [Link]
-
Font, J., et al. (2017). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Bio-protocol, 7(16), e2505. [Link]
-
Melior Discovery. (n.d.). Hargreaves Test for Hyperalgesia. Melior Discovery. [Link]
-
ScienceDaily. (2010). Marijuana derivative could be useful for pain treatment. ScienceDaily. [Link]
-
Jove. (n.d.). The Spared Nerve Injury (SNI) model is utilized to study mechanical allodynia in mice. Jove. [Link]
-
Cheah, M., et al. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. Bio-protocol, 7(16), e2506. [Link]
-
Carballo-Villalobos, A. I., et al. (2016). 2.3. Chronic Constriction Injury (CCI) Induction. Bio-protocol, 6(20), e1971. [Link]
-
Xiong, W., et al. (2021). Chronic Constriction Injury Model. Bio-protocol, 11(15), e4108. [Link]
-
BioMed. (2025). How to conduct Von Frey Test? BioMed. [Link]
-
PsychoGenics. (n.d.). Rat hind paw mechanical allodynia behavior (von Frey filaments) method. PSPP Home. [Link]
-
Carlisle, S. J., et al. (2002). The Cannabinoid CB2 Receptor as a Target for Inflammation-Dependent Neurodegeneration. Current neuropharmacology, 1(2), 103-113. [Link]
-
Wang, Z., et al. (2019). MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway. Cell death & disease, 10(5), 359. [Link]
-
Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in molecular neuroscience, 10, 284. [Link]
-
ResearchGate. (2025). Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain. ResearchGate. [Link]
-
De-Oliveira, L. G., et al. (2023). The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse. Forensic toxicology, 41(1), 142-150. [Link]
-
Wang, Z., et al. (2019). MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway. SciSpace. [Link]
-
De-Oliveira, L. G., et al. (2023). The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse. ProQuest. [Link]
-
Naguib, M., et al. (2022). Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain Including Neuropathic Orofacial Pain. Molecules, 27(19), 6248. [Link]
-
Reddit. (2023). "The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse". Reddit. [Link]
-
ResearchGate. (2014). What is a suitable vehicle for a drug dissolved in DMSO for in vivo experiment?. ResearchGate. [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]
-
Rodent MDA. (n.d.). Rodent MDA. Rodent MDA. [Link]
-
Rodent MDA. (n.d.). Researchers. Rodent MDA. [Link]
-
Van der Sligte, D. E., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. Pharmaceutics, 14(12), 2736. [Link]
-
NeuroPain (UPF). (n.d.). Models & Methods. NeuroPain (UPF). [Link]
-
Curr Protoc Neurosci. (2003). Models of neuropathic pain in the rat. PubMed. [Link]
-
ResearchGate. (2019). What are the best vehicles used to dissolve dendropanoxide for in vivo treatment?. ResearchGate. [Link]
Sources
- 1. sciencedaily.com [sciencedaily.com]
- 2. The Cannabinoid CB2 Receptor as a Target for Inflammation-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse - ProQuest [proquest.com]
- 7. Crucial Role of CB2 Cannabinoid Receptor in the Regulation of Central Immune Responses during Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Models of neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. iasp-pain.org [iasp-pain.org]
- 17. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. criver.com [criver.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. meliordiscovery.com [meliordiscovery.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 29. bio-protocol.org [bio-protocol.org]
- 30. biomed-easy.com [biomed-easy.com]
- 31. Thermal nociception using a modified Hargreaves method in primates and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 33. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 34. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
MDA 19 solubility in DMSO and other organic solvents
An Application Guide to the Solubility and Handling of MDA 19 for Research Applications
Introduction: Understanding MDA 19
MDA 19, also known by the systematic name BZO-HEXOXIZID, is a synthetic cannabinoid that acts as a potent and selective agonist for the cannabinoid receptor CB2.[1][2] With the CAS Registry Number 1048973-47-2, this N-alkyl isatin acylhydrazone derivative has garnered significant interest in the scientific community.[3][4] Its selectivity for the CB2 receptor, which is primarily expressed in immune cells, over the psychoactive CB1 receptor makes it a valuable tool for investigating the therapeutic potential of cannabinoid signaling without inducing psychotropic effects.[1]
Research has highlighted MDA 19's efficacy in animal models for treating neuropathic pain.[1][4][5] Furthermore, studies have explored its anti-tumor activity, particularly in hepatocellular carcinoma, where it may act by inactivating the AKT signaling pathway.[6] Given its utility in preclinical research, a thorough understanding of its physical and chemical properties, especially its solubility, is paramount for ensuring experimental reproducibility and validity.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed analysis of MDA 19's solubility in dimethyl sulfoxide (DMSO) and other common organic solvents, along with validated, step-by-step protocols for the preparation of stock and working solutions for both in vitro and in vivo applications.
| Property | Value | Source |
| Systematic Name | (Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide | [3][7] |
| Synonyms | MDA 19, BZO-HEXOXIZID | [4][8] |
| CAS Number | 1048973-47-2 | [3][4] |
| Molecular Formula | C₂₁H₂₃N₃O₂ | [1][9] |
| Molecular Weight | 349.43 g/mol | [1][9] |
| Appearance | White powder | [3] |
Part 1: Solubility Profile of MDA 19
The solubility of a compound is a critical parameter that dictates its utility in biological assays. Inadequate dissolution can lead to inaccurate concentration measurements and precipitation in experimental media, ultimately compromising data quality. MDA 19 is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS).[3][10][11] Therefore, organic solvents are required to prepare concentrated stock solutions, which can then be diluted into aqueous buffers or cell culture media for experiments.
The selection of an appropriate solvent is the foundational step for any experiment. DMSO is a highly versatile and commonly used solvent due to its powerful dissolving capability for a wide range of organic molecules and its miscibility with aqueous solutions. However, its concentration must be carefully controlled in final working solutions as it can exhibit biological effects. The table below summarizes the known solubility of MDA 19 in several common laboratory solvents.
Table 1: Quantitative Solubility of MDA 19
| Solvent | Solubility | Molar Concentration (approx.) | Notes | Source(s) |
| Dimethylformamide (DMF) | 20 mg/mL | 57.2 mM | - | [4] |
| Dimethyl Sulfoxide (DMSO) | 10 - 14.29 mg/mL | 28.6 - 40.9 mM | Requires sonication to achieve higher concentration. DMSO is hygroscopic; use a fresh, anhydrous grade for best results. | [4][5][9] |
| Ethanol | 3 mg/mL | 8.6 mM | - | [4] |
| Methanol | 1 mg/mL | 2.9 mM | - | [4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble | - | Not suitable as a primary solvent. | [10][11] |
Causality Behind Solvent Choice:
-
For High-Concentration Stocks: DMF and DMSO are the superior choices for creating high-concentration stock solutions (>10 mg/mL). This allows for minimal volumes of the organic solvent to be added to the final experimental system, thereby reducing potential solvent-induced artifacts.
-
For Intermediate Concentrations: Ethanol can be a suitable choice, particularly if downstream applications are sensitive to DMSO. However, its lower solubilizing power must be taken into account.
-
Aqueous Incompatibility: The insolubility of MDA 19 in aqueous media underscores the necessity of a multi-step preparation process involving an organic stock solution followed by dilution.
Part 2: Protocols for Solution Preparation
The following protocols provide field-proven methodologies for preparing MDA 19 solutions. Adherence to these steps is crucial for achieving accurate and reproducible results.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL (approx. 28.6 mM) stock solution, a standard concentration for laboratory use.
Rationale: Creating a concentrated stock minimizes the volume of solvent added to experimental assays and allows for serial dilutions to generate a range of working concentrations. Storing the compound in a validated solvent at a low temperature (-20°C or -80°C) preserves its chemical integrity.
Step-by-Step Methodology:
-
Acclimatization: Before opening, allow the vial containing solid MDA 19 to equilibrate to room temperature for at least 15-20 minutes. This critical step prevents atmospheric moisture from condensing onto the compound, which can affect its mass and stability.[10]
-
Weighing: Using an analytical balance, accurately weigh the desired amount of MDA 19 powder (e.g., 1 mg) and transfer it to a sterile, appropriate-sized glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial. To prepare a 10 mg/mL solution from 1 mg of solid, add 100 µL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly. To ensure complete dissolution, especially at higher concentrations (up to 14 mg/mL), sonicate the solution in a water bath for 5-10 minutes.[5][9] Visually inspect the solution against a light source to confirm that no solid particulates remain.
-
Storage: For long-term stability, store the stock solution at -20°C or -80°C.[5][10] It is highly recommended to aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[10]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous medium for cell-based assays.
Rationale: Most in vitro experiments require the test compound to be in an aqueous buffer or cell culture medium. The key challenge is to dilute the organic stock without causing the compound to precipitate. It is also vital to keep the final DMSO concentration below a cytotoxic threshold (typically <0.5%, and ideally ≤0.1%).
Step-by-Step Methodology:
-
Thaw Stock: Retrieve a single-use aliquot of the MDA 19 stock solution from the freezer and thaw it completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in DMSO or the final aqueous buffer. This can help prevent precipitation when adding the compound to the final large volume of medium.
-
Final Dilution: Vigorously vortex or pipette-mix the aqueous medium while slowly adding the required volume of the MDA 19 stock solution. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Final DMSO Concentration Check: Always calculate the final percentage of DMSO in your working solution. A 1:1000 dilution results in a 0.1% DMSO concentration, which is well-tolerated by most cell lines.
-
Use Immediately: It is best practice to prepare working solutions fresh for each experiment and use them immediately to avoid potential degradation or precipitation over time.
Protocol 3: Preparation of Formulations for In Vivo Studies
This protocol is adapted from established methods for preparing MDA 19 for administration in animal models.[5]
Rationale: For in vivo use, a compound must be formulated in a biocompatible vehicle that maintains its solubility and allows for safe administration (e.g., intraperitoneal or oral). A common strategy involves using a co-solvent system, such as DMSO combined with an oil or a cyclodextrin solution.
Step-by-Step Methodology (Example: 10% DMSO in Corn Oil):
-
Prepare Stock: Prepare a concentrated stock of MDA 19 in DMSO as described in Protocol 1 (e.g., 14.3 mg/mL).
-
Vehicle Preparation: In a sterile tube, measure out the final required volume of the vehicle (e.g., corn oil).
-
Formulation: Add the co-solvent (DMSO containing MDA 19) to the vehicle to achieve the desired final concentration and solvent ratio. For a 10% DMSO formulation, add 1 part of the DMSO stock to 9 parts of corn oil. For example, to make 1 mL of the final formulation, add 100 µL of the DMSO stock to 900 µL of corn oil.[5]
-
Homogenization: Mix the formulation thoroughly by vortexing or sonicating until a clear, homogenous solution is achieved.[5] Some formulations may result in a stable suspension, which should also be mixed thoroughly before each administration.
-
Administration: Prepare the formulation fresh on the day of use and administer it to the animals as required by the experimental design.
Part 3: Best Practices for Handling and Storage
-
Solid Compound: Store solid MDA 19 in a tightly sealed container at +4°C for short-term storage or as recommended by the supplier.
-
Stock Solutions: As previously mentioned, store DMSO stock solutions in single-use aliquots at -20°C or -80°C to ensure long-term stability for up to a year or more.[5]
-
Safety Precautions: Although the Safety Data Sheet (SDS) for MDA 19 does not classify it as a hazardous substance under GHS, it should be handled with standard laboratory precautions.[8] As a potent biological molecule, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All handling of the solid powder and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.
References
-
MDA 19 1048973-47-2 wiki. LookChem. Available at: [Link]
-
MDA-19. Wikipedia. Available at: [Link]
-
MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway. PubMed Central. Available at: [Link]
-
New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID. CFSRE. Available at: [Link]
-
Substance Details MDA-19. UNODC. Available at: [Link]
Sources
- 1. MDA-19 - Wikipedia [en.wikipedia.org]
- 2. cfsre.org [cfsre.org]
- 3. Page loading... [wap.guidechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substance Details MDA-19 [unodc.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
A Robust and Validated HPLC-UV Method for the Quantification of the Synthetic Cannabinoid MDA-19 in Research and Forensic Matrices
An Application Note and Protocol for the Quantification of MDA-19 using High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of MDA-19 (BZO-HEXOXIZID) using Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection. MDA-19 is a potent and selective synthetic agonist for the cannabinoid receptor CB2, with applications in therapeutic research for neuropathic pain and a presence in illicit substance markets.[1][2] Accurate quantification is therefore critical for both pharmaceutical research and forensic analysis. The method described herein is designed for researchers, scientists, and drug development professionals, offering robust performance, high sensitivity, and excellent reproducibility. We detail all aspects of the workflow, from standard and sample preparation to system configuration and method validation, underpinned by scientific principles to ensure trustworthy and accurate results.
Important Note: This protocol is for the quantification of the synthetic cannabinoid MDA-19 (IUPAC Name: (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide).[1] It should not be confused with Malondialdehyde (MDA), a biomarker for oxidative stress.
Introduction and Scientific Principle
MDA-19 is an N-alkyl isatin acylhydrazone derivative that functions as a high-affinity agonist at the human CB2 receptor, with lower affinity for the psychoactive CB1 receptor.[3] Its potential therapeutic effects, particularly in pain management, have made it a subject of pharmacological interest.[2][4] However, its emergence as a novel psychoactive substance (NPS) necessitates reliable methods for its detection and quantification in various matrices.[5]
High-Performance Liquid Chromatography (HPLC) is the gold standard for cannabinoid analysis, primarily because it separates compounds at ambient temperature, preventing the decarboxylation of acidic cannabinoids that can occur in gas chromatography (GC).[6] This method leverages the principles of reverse-phase chromatography, where a non-polar stationary phase (typically C18) is used with a polar mobile phase. MDA-19, with its considerable non-polar character (Formula: C21H23N3O2), strongly interacts with the C18 stationary phase.[2] By using a mobile phase, such as a mixture of acetonitrile and water, we can carefully control its elution from the column, achieving separation from other matrix components.
The quantification is achieved by a UV detector. MDA-19 possesses strong chromophores within its molecular structure, resulting in significant UV absorbance at specific wavelengths, reported to be 276 nm and 342 nm.[2] By setting the detector to one of these maxima, we can achieve high sensitivity and selectivity, as the detector response is directly proportional to the analyte concentration, adhering to the Beer-Lambert law.
Materials and Reagents
Chemicals and Solvents
-
MDA-19 Analytical Reference Standard (≥99% purity)[3]
-
Acetonitrile (ACN), HPLC Grade or higher
-
Methanol (MeOH), HPLC Grade or higher
-
Water, HPLC Grade or Type I
-
Formic Acid (FA), LC-MS Grade (optional, for mobile phase modification)
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]
-
Solid Phase Extraction (SPE) Cartridges: C18, 100 mg, 1 mL (or similar)
-
SPE Conditioning, Wash, and Elution Solvents (Methanol, Water)
Equipment and Consumables
-
HPLC System with UV or Diode Array Detector (DAD)
-
Analytical Balance (4 or 5 decimal places)
-
Vortex Mixer
-
Centrifuge
-
Pipettes (calibrated)
-
Volumetric Flasks (Class A)
-
Amber Glass Vials for standards and samples
-
Syringe Filters (0.22 µm or 0.45 µm, PTFE or Nylon)
-
SPE Vacuum Manifold
Experimental Protocols
Standard Solution Preparation
The accuracy of quantification is fundamentally dependent on the precise preparation of calibration standards. MDA-19 reference material should be stored at -20°C for long-term stability.[2][7]
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of MDA-19 reference standard into a 10 mL Class A amber volumetric flask.
-
Dissolve the standard in a suitable solvent. MDA-19 is soluble in DMF (20 mg/mL) and DMSO (10 mg/mL).[2] Add solvent to the mark.
-
Cap and vortex until fully dissolved. This stock is stable for at least 6 months when stored in an airtight glass vial at -20°C.[7]
-
-
Working Stock Solution (100 µg/mL):
-
Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with Methanol or Acetonitrile.
-
-
Calibration Curve Standards (e.g., 10 ng/mL - 2000 ng/mL):
-
Perform serial dilutions from the Working Stock Solution using the mobile phase as the diluent. Prepare a fresh set for each analytical run. An example dilution scheme is provided below.
-
| Standard Level | Concentration (ng/mL) | Volume of 100 µg/mL Stock (µL) | Final Volume (mL) |
| STD 1 | 10 | 10 (from 1 µg/mL intermediate) | 1 |
| STD 2 | 50 | 50 (from 1 µg/mL intermediate) | 1 |
| STD 3 | 100 | 10 | 1 |
| STD 4 | 250 | 25 | 1 |
| STD 5 | 500 | 50 | 1 |
| STD 6 | 1000 | 100 | 1 |
| STD 7 | 2000 | 200 | 1 |
Sample Preparation
The goal of sample preparation is to extract MDA-19 from the biological matrix, remove interferences (like proteins and phospholipids), and concentrate the analyte.[8] The choice of method depends on the required sensitivity and the complexity of the matrix.
-
To 200 µL of plasma or serum sample in a microcentrifuge tube, add 600 µL of ice-cold Acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~35°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex, then filter through a 0.22 µm syringe filter into an HPLC vial.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of Methanol, followed by 1 mL of HPLC-grade Water. Do not allow the sorbent bed to dry.
-
Loading: Mix 500 µL of plasma sample with 500 µL of 4% Phosphoric Acid in water. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% Methanol in water to remove polar impurities.
-
Elution: Elute the MDA-19 from the cartridge with 1 mL of Acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.
-
Filtration: Filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC System Configuration and Conditions
The following conditions are a robust starting point for the analysis of MDA-19. Optimization may be required depending on the specific HPLC system and sample matrix. Reverse-phase C18 columns are standard for cannabinoid analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Industry standard for cannabinoid separation.[9] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Acetonitrile provides good peak shape. Formic acid improves peak symmetry and ionization efficiency if transferring to MS. |
| Elution Mode | Isocratic: 75% B | A simple and robust starting point. A gradient may be used for more complex matrices. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 10 µL | Can be adjusted based on sensitivity requirements. |
| Detector | UV/DAD | |
| Wavelength | 276 nm or 342 nm[2] | Corresponds to known absorbance maxima for MDA-19. |
| Run Time | ~10 minutes | Sufficient for elution of MDA-19 and washout of the column. |
Method Validation
A validated method ensures precise and accurate measurement. Key validation parameters should be assessed according to ICH guidelines or equivalent regulatory standards.[9]
| Validation Parameter | Description | Acceptance Criteria (Exemplary) |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | The closeness of test results to the true value. Assessed by analyzing spiked samples (QCs). | 85-115% recovery for low QC; 90-110% for mid/high QCs.[10] |
| Precision | The degree of agreement among individual test results. Measured as %RSD for intra- and inter-day replicates. | %RSD ≤ 15%[10] |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks at the retention time of MDA-19 in blank matrix. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; within accuracy/precision limits.[10] |
Workflow Visualization
The following diagram outlines the complete analytical workflow from sample receipt to final data reporting.
Caption: Figure 1: MDA-19 Quantification Workflow
References
-
MDA-19 - Wikipedia. Wikipedia. [Link]
-
Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. National Institutes of Health (PMC). [Link]
-
Innovative development and validation of an HPLC/DAD method for the qualitative and quantitative determination of major cannabinoids in cannabis plant material. ResearchGate. [Link]
-
Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC. PubMed. [Link]
-
MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway. PubMed Central. [Link]
-
Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. ResearchGate. [Link]
-
Development of Analytical Methods and Validation of Cannabinoid Quantification Methods in Cannabis sativa L. Flowers by Ultra High Performance Liquid Chromatography. ThaiJo. [Link]
-
Malondialdehyde levels can be measured in serum and saliva by using a fast HPLC method with visible detection. Romanian Journal of Laboratory Medicine. [Link]
-
A Simple HPLC/DAD Method Validation for the Quantification of Malondialdehyde in Rodent's Brain. PubMed Central. [Link]
-
Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS. National Institutes of Health. [Link]
-
Quantification of malondialdehyde by HPLC‐FL – application to various biological samples. LUMINESCENCE. [Link]
-
New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F. CFSRE. [Link]
-
Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists. PubMed Central. [Link]
-
Quantification of malondialdehyde by HPLC-FL – application to various biological samples | Request PDF. ResearchGate. [Link]
-
How can we help your sample prep today? LCGC. [Link]
-
Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Using Gas Chromatography- Mass Spectrometry. UAB Digital Commons. [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent Technologies. [Link]
-
Discrimination of synthetic cannabinoids using 80 MHz benchtop NMR: MDA-19 and its analogues. ResearchGate. [Link]
-
Sample Preparation for HPLC. YouTube. [Link]
-
Properties of Analytes and Matrices Determining HPLC Selection. ResearchGate. [Link]
Sources
- 1. MDA-19 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. MDA 19 | CAS 1048973-47-2 | MDA19 | Tocris Bioscience [tocris.com]
- 4. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cfsre.org [cfsre.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: High-Confidence GC-MS Analysis of MDA-19 and its Analogs for Forensic and Research Applications
Introduction
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical toxicology laboratories.[1] Among these, synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class. MDA-19 (also known as BZO-HEXOXIZID) and its analogs are a more recent generation of SCRAs designed to circumvent existing legislation.[2] These compounds, characterized by an N-alkyl isatin acylhydrazone core, have been identified in seized materials and are associated with potential health risks.[3][4][5] Accurate and reliable analytical methods are crucial for the identification and monitoring of these substances.
This application note provides a comprehensive guide to the analysis of MDA-19 and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is a cornerstone in forensic laboratories due to its robustness, established reference libraries, and ability to separate and identify a wide range of volatile and semi-volatile compounds.[1][6] We will detail a validated protocol, discuss the underlying scientific principles of the methodology, and provide insights into data interpretation, ensuring high-confidence identification for researchers, scientists, and drug development professionals.
Pharmacology and Significance
MDA-19 acts as a potent agonist for the cannabinoid receptor CB2 and also exhibits affinity for the psychoactive CB1 receptor, though with species-dependent variations.[3][7][8][9] Animal studies have indicated its potential for treating neuropathic pain without significant locomotor effects, a desirable therapeutic profile.[7][10] However, its presence in illicit products raises concerns about its abuse potential and adverse health effects. The structural analogs of MDA-19, such as those with modified alkyl chains (e.g., pentyl-MDA-19) or fluorination (e.g., 5F-MDA-19), are continuously emerging to evade legal controls.[3][4][5] Therefore, analytical methods must be capable of identifying not only the parent compound but also its evolving derivatives.
Principle of GC-MS Analysis
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As the compounds elute from the column, they enter the mass spectrometer, which ionizes them, typically using electron ionization (EI) at 70 eV. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for identification.[11] The combination of a compound's retention time from the GC and its mass spectrum from the MS provides a high degree of specificity for identification.[6]
Experimental Workflow
The overall workflow for the GC-MS analysis of MDA-19 and its analogs involves sample preparation, instrumental analysis, and data review. Each step is critical for achieving accurate and reliable results.
Caption: Experimental workflow for GC-MS analysis of MDA-19.
Detailed Protocols
Protocol 1: Sample Preparation
The goal of sample preparation is to extract the target analytes from the sample matrix and concentrate them to a level suitable for GC-MS analysis.[12]
For Seized Plant-like Material:
-
Homogenization: Finely grind the plant material to ensure homogeneity.
-
Extraction:
-
Accurately weigh approximately 100 mg of the homogenized material into a 15 mL centrifuge tube.
-
Add 5 mL of methanol.
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Filtration and Concentration:
-
Carefully transfer the supernatant to a clean tube.
-
Filter the extract through a 0.45 µm syringe filter into a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of methanol or ethyl acetate prior to GC-MS analysis.
For Biological Matrices (Blood/Urine):
For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to remove interferences.[13][14][15]
-
Hydrolysis (for Urine): To a 1 mL urine sample, add a β-glucuronidase solution to hydrolyze conjugated metabolites, if they are of interest. Incubate as per the enzyme manufacturer's instructions.
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of blood, plasma, or hydrolyzed urine, add an appropriate internal standard.
-
Add 5 mL of a non-polar solvent like n-butyl acetate.[15]
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution: Reconstitute the residue in 50-100 µL of ethyl acetate for GC-MS injection.
Protocol 2: GC-MS Instrumental Analysis
The following parameters are a robust starting point for the analysis of MDA-19 and its analogs. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Prevents overloading of the column and detector. |
| Inlet Temperature | 280 °C | Ensures efficient volatilization of the analytes. |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace analysis. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness | A common, robust column for a wide range of compounds. |
| Oven Program | Initial temp: 150°C, hold for 1 min. Ramp to 300°C at 20°C/min. Hold for 5 min. | This program allows for the separation of a range of analogs with varying volatilities. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Industry standard for generating comparable mass spectra. |
| Mass Range | 40-550 amu | Covers the expected mass range of MDA-19, its analogs, and their fragments. |
| Source Temperature | 230 °C | Optimizes ion formation and reduces contamination. |
| Quadrupole Temp. | 150 °C | Ensures stable ion transmission. |
| Acquisition Mode | Full Scan | Allows for the identification of unknown compounds and provides a complete mass spectrum. |
Data Analysis and Interpretation
Identification of MDA-19 and its analogs is based on a combination of retention time and the mass spectrum.
-
Retention Time: The retention time should be consistent with that of a certified reference standard analyzed under the same conditions.
-
Mass Spectrum: The acquired mass spectrum should be compared to a reference spectrum from a known standard or a validated spectral library.[16]
Expected Fragmentation Pattern of MDA-19:
The electron ionization mass spectrum of MDA-19 will exhibit characteristic fragments. The fragmentation pathways of synthetic cannabinoids often involve cleavage on either side of the linking carbonyl group.[11] For MDA-19, key fragmentation would involve the hydrazone linkage and the N-hexyl chain. While a detailed fragmentation study for MDA-19 specifically is not widely published, based on its structure and general fragmentation rules for similar compounds, one can anticipate key fragments.
| Compound | Molecular Weight ( g/mol ) | Key Expected Fragments (m/z) |
| MDA-19 (BZO-HEXOXIZID) | 349.43 | 105 (benzoyl), 132 (indolinone), fragments from loss of hexyl chain |
| Pentyl MDA-19 | 335.41 | 105 (benzoyl), 132 (indolinone), fragments from loss of pentyl chain |
| 5F-MDA-19 (Pentyl) | 353.39 | 123 (fluorobenzoyl), 132 (indolinone), fragments from loss of fluoropentyl chain |
Method Validation
To ensure the reliability of the analytical results, the GC-MS method should be validated according to established guidelines, such as those from SWGTOX or other relevant bodies.[17] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate the target analytes from other compounds in the matrix.[18]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[15]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.
-
Precision and Accuracy: The degree of agreement among individual test results and the closeness of the results to the true value.[15]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[18]
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the identification of MDA-19 and its analogs in various matrices. By following the outlined protocols for sample preparation, instrumental analysis, and data interpretation, forensic and research laboratories can achieve high-confidence identification of these emerging synthetic cannabinoids. Adherence to proper method validation procedures is essential to ensure the scientific integrity and defensibility of the analytical findings.
References
-
Bioanalysis Zone. (n.d.). Synthetic cannabinoids in biological specimens: a review of current analytical methods and sample preparation techniques. Retrieved from [Link]
-
Wikipedia. (2023). MDA-19. Retrieved from [Link]
-
Xu, J. J., Diaz, P., Astruc-Diaz, F., et al. (2010). Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. Anesthesia and Analgesia, 111(1), 99–109. Retrieved from [Link]
-
MDPI. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Molecules, 30(1), 1. Retrieved from [Link]
-
Cannabis Science and Technology. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Retrieved from [Link]
-
ResearchGate. (2015). Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. Retrieved from [Link]
-
Taylor & Francis Online. (2021). GC-MS – Still standing for clinical and forensic analysis: validation of a multidrug method to detect and quantify illicit drugs. Retrieved from [Link]
-
National Institutes of Health. (2022). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. Retrieved from [Link]
-
PubMed. (2019). Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. Retrieved from [Link]
-
MDPI. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Retrieved from [Link]
-
ResearchGate. (2015). Analytical methods for the identification of synthetic cannabinoids in biological matrices. Retrieved from [Link]
-
Wiley Online Library. (2021). Identification of AD‐18, 5F‐MDA‐19, and pentyl MDA‐19 in seized materials after the class‐wide ban of synthetic cannabinoids in China. Retrieved from [Link]
-
PubMed. (2021). Identification of AD-18, 5F-MDA-19, and pentyl MDA-19 in seized materials after the class-wide ban of synthetic cannabinoids in China. Retrieved from [Link]
-
The University of Alabama at Birmingham Digital Commons. (2022). Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Using Gas Chromatography- Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]
-
Spectroscopy Online. (2013). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Retrieved from [Link]
-
NIST. (2023). Development & Validation of A Rapid GC-MS Method for Seized Drug Screening. Retrieved from [Link]
-
National Institutes of Health. (2019). Screening of new psychoactive substances (NPS) by gas-chromatography/time of flight mass spectrometry (GC/MS-TOF) and application to 63 cases of judicial seizure. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
-
Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
-
ResearchGate. (2015). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Retrieved from [Link]
-
Extraction Magazine. (2017). The role of derivatization techniques in the analysis of plant cannabinoids by gas chromatography mass spectrometry. Retrieved from [Link]
-
The Center for Forensic Science Research & Education. (2021). BZO-HEXOXIZID. Retrieved from [Link]
-
National Institutes of Health. (2018). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. Retrieved from [Link]
-
ResearchGate. (2017). The role of derivatization techniques in the analysis of plant cannabinoids by gas chromatography mass spectrometry. Retrieved from [Link]
-
MD Anderson Cancer Center. (2010). Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. Retrieved from [Link]
-
PubMed Central. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
-
ResearchGate. (2022). Discrimination of synthetic cannabinoids using 80 MHz benchtop NMR: MDA-19 and its analogues. Retrieved from [Link]
-
Journal of Forensic Science and Medicine. (2019). Fragmentation patterns of synthetic cannabinoids based on electron impact ionization mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
-
MDPI. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. cfsre.org [cfsre.org]
- 3. MDA-19 - Wikipedia [en.wikipedia.org]
- 4. Identification of AD‐18, 5F‐MDA‐19, and pentyl MDA‐19 in seized materials after the class‐wide ban of synthetic cannabi… [ouci.dntb.gov.ua]
- 5. Identification of AD-18, 5F-MDA-19, and pentyl MDA-19 in seized materials after the class-wide ban of synthetic cannabinoids in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. MDA 19 | CAS 1048973-47-2 | MDA19 | Tocris Bioscience [tocris.com]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood [mdpi.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration Protocol for the Selective CB2 Agonist MDA-19: A Guide for Preclinical Cancer Research
Introduction: Unveiling the Therapeutic Potential of MDA-19
MDA-19, also known as BZO-HEXOXIZID, is a potent and selective agonist for the cannabinoid receptor 2 (CB2), demonstrating a significantly higher affinity for the CB2 receptor over the psychoactive CB1 receptor.[1] This selectivity makes MDA-19 an attractive candidate for therapeutic development, as it is expected to have minimal psychoactive side effects.[2][3] Initially investigated for its efficacy in treating neuropathic pain[3], recent research has illuminated its potential as an anti-cancer agent.
This application note provides a comprehensive guide for researchers on the in vivo administration of MDA-19 for preclinical cancer studies. We will delve into the scientific rationale behind the protocol design, detailed step-by-step procedures, and critical considerations for ensuring data integrity and animal welfare.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
MDA-19 exerts its anti-tumor effects primarily through the modulation of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell proliferation, survival, and metabolism.[4][5][6] In various cancer cell lines, including hepatocellular carcinoma, melanoma, and osteosarcoma, MDA-19 has been shown to inhibit the phosphorylation of Akt, a key node in this pathway.[4][5][6] This inhibition leads to the downstream suppression of proteins involved in cell cycle progression and cell growth, ultimately inducing apoptosis and impeding tumor progression.[4][5][6] The activity of MDA-19 is dependent on its interaction with the CB2 receptor, highlighting the receptor's role as a potential tumor suppressor.[4]
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| MDA-19 | Cayman Chemical | 10563[7] |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| Captisol® (SBE-β-CD) | MedChemExpress | HY-17031 |
| Sterile Saline (0.9% NaCl) | Thermo Fisher Scientific | SH30228.02 |
| Corn Oil | Sigma-Aldrich | C8267 |
| Syringes (1 mL, 3 mL) | Becton, Dickinson and Company | Various |
| Needles (25-27 gauge) | Becton, Dickinson and Company | Various |
| Sterile microcentrifuge tubes | Eppendorf | Various |
| Animal handling and restraint equipment | As per institutional guidelines | N/A |
| Calipers for tumor measurement | Mitutoyo | Various |
Experimental Design and Protocol
Part 1: Formulation of MDA-19 for In Vivo Administration
The poor aqueous solubility of MDA-19 necessitates a specific formulation for in vivo delivery. The choice of vehicle is critical to ensure bioavailability and minimize local irritation. Two primary formulations have been reported and are detailed below.
Formulation 1: DMSO/Captisol® in Saline (Suspension)
This formulation is suitable for intraperitoneal (IP) injections and leverages Captisol® (a modified cyclodextrin) to improve the solubility and stability of the compound.
Step-by-Step Protocol:
-
Prepare a 20% Captisol® solution: Dissolve Captisol® in sterile saline to a final concentration of 20% (w/v). Gentle warming and vortexing may be required to fully dissolve the Captisol®.
-
Prepare a 10X stock solution of MDA-19 in DMSO: Weigh the required amount of MDA-19 and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Use an ultrasonic bath to aid dissolution if necessary.[8]
-
Prepare the final injection solution: On the day of injection, dilute the MDA-19 stock solution 1:10 with the 20% Captisol® solution. For example, to prepare 1 mL of a 1 mg/mL final solution, add 100 µL of the 10 mg/mL MDA-19 stock in DMSO to 900 µL of the 20% Captisol® solution.
-
Vortex thoroughly: Ensure the final solution is a homogenous suspension before administration. An ultrasonic bath may be used briefly if precipitation is observed.[8]
Formulation 2: DMSO in Corn Oil (Clear Solution)
This formulation provides a clear solution and is also suitable for intraperitoneal administration.
Step-by-Step Protocol:
-
Prepare a 10X stock solution of MDA-19 in DMSO: As described in Formulation 1.
-
Prepare the final injection solution: On the day of injection, add the required volume of the MDA-19 stock solution to corn oil to achieve the desired final concentration. For a final solution containing 10% DMSO, add 1 volume of the DMSO stock to 9 volumes of corn oil.[8]
-
Vortex thoroughly: Mix until a clear, homogenous solution is obtained.
Part 2: In Vivo Administration in a Xenograft Mouse Model
The following protocol describes the administration of MDA-19 in an immunodeficient mouse model bearing subcutaneous tumor xenografts.
Animal Model:
-
Species: Athymic Nude (nu/nu) or SCID mice, 4-6 weeks old.[9]
-
Tumor Cell Lines: Human hepatocellular carcinoma (e.g., HepG2, Hep3B)[10], melanoma (e.g., M14, UACC257)[5], or breast cancer (e.g., MDA-MB-231)[11] cell lines.
Experimental Workflow:
Caption: Experimental workflow for in vivo MDA-19 administration.
Step-by-Step Protocol:
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[9]
-
-
Randomization and Treatment Initiation:
-
Once tumors reach the desired size, randomize the animals into treatment and vehicle control groups.
-
-
MDA-19 Administration:
-
Dosage: Based on preclinical studies for neuropathic pain and toxicity assessments, a starting dose of 10-30 mg/kg can be considered.[1] A dose of 30 mg/kg administered intraperitoneally has been shown to cause only mild and short-lived lethargy in a minority of mice.[1] Higher doses of 50-100 mg/kg have been associated with more significant, yet transient, adverse effects.[1]
-
Route of Administration: Intraperitoneal (IP) injection is a common and effective route for systemic delivery.
-
Frequency: Administer MDA-19 or vehicle control daily or every other day.
-
Duration: Continue treatment for a predefined period (e.g., 2-4 weeks) or until the tumors in the control group reach a predetermined endpoint size.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity, such as changes in behavior, posture (hunching), piloerection, or significant weight loss.[1]
-
-
Study Endpoint and Tissue Collection:
-
At the end of the study, euthanize the animals according to approved institutional protocols.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, Western blotting, PCR).
-
Data Presentation and Interpretation
Quantitative Data Summary:
| Parameter | Description |
| Tumor Volume (mm³) | Measured serially throughout the study. |
| Tumor Weight (mg) | Measured at the study endpoint. |
| Body Weight (g) | Monitored as an indicator of general health and toxicity. |
| Toxicity Score | A semi-quantitative score based on clinical observations. |
Signaling Pathway Analysis
The anti-tumor activity of MDA-19 is mediated through the inhibition of the PI3K/Akt/mTOR pathway. Below is a diagram illustrating the key components of this pathway and the proposed point of intervention by MDA-19.
Caption: MDA-19 signaling pathway in cancer cells.
References
-
Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists. Neuropharmacology. 2024;249:109893.
-
Xenograft Tumor Model Protocol. Protocol Online. 2005.
-
Rao M, Chen D, Zhan P, Jiang J. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway. Biol Direct. 2019;14(1):9.
-
Wang Y, et al. MDA-19 Suppresses Progression of Melanoma Via Inhibiting the PI3K/Akt Pathway. Int J Med Sci. 2021;18(1):124-132.
-
MDA-19. Wikipedia. Accessed December 12, 2023.
-
Li G, et al. Anti-tumoral potential of MDA19 in human osteosarcoma via suppressing PI3K/Akt/mTOR signaling pathway. J BUON. 2020;25(3):1481-1487.
-
Schematic diagram of the canonical PI3K/mTOR signalling pathway and its... - ResearchGate. Accessed December 12, 2023.
-
Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. Accessed December 12, 2023.
-
PI3k/AKT/mTOR Pathway - YouTube. Accessed December 12, 2023.
-
The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse. Forensic Toxicol. 2023;41(1):142-150.
-
MDA 19 (BZO-HEXOXIZID, CAS Number: 1048973-47-2) | Cayman Chemical. Accessed December 12, 2023.
-
Xu JJ, et al. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. Anesth Analg. 2010;111(1):99-109.
-
Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Ann Transl Med. 2020;8(22):1501.
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protoc. 2022;3(4):101742.
-
MDA 19 | MedChemExpress. Accessed December 12, 2023.
-
TTC-352 | ER Agonist - MedchemExpress.com. Accessed December 12, 2023.
-
Our Product - - TTC Oncology. Accessed December 12, 2023.
-
Genetically diverse mouse platform to xenograft cancer cells. Dis Model Mech. 2022;15(8):dmm049444.
-
Rao M, Chen D, Zhan P, Jiang J. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway. Biol Direct. 2019;14(1):9.
-
Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer. Mol Cancer Ther. 2021;20(1):11-25.
-
Efficacy, maximal tolerated dose, and toxicokinetics of TTC-352 in rats and dogs, a partial ER agonist for metastatic ER+ breast cancer. J Clin Oncol. 2017;35(15_suppl):e14032-e14032.
-
Intraperitoneal Injection in Mice | Animals in Science - Queen's University. Accessed December 12, 2023.
-
The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse. Forensic Toxicol. 2023;41(1):142-150.
Sources
- 1. Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UIC breast cancer drug in first human clinical trial | UIC today [today.uic.edu]
- 4. researchgate.net [researchgate.net]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes & Protocols: Experimental Design for MDA-19 Neuroprotection Studies
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust experimental studies to evaluate the neuroprotective potential of MDA-19. MDA-19 is a potent and selective agonist for the cannabinoid receptor CB2 (CB2R) and is also reported to interact with the Sigma-2 receptor (S2R), both of which are compelling targets in the study of neurodegenerative diseases.[1][2][3] This document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring that the generated data is both reliable and translatable. We present a multi-tiered approach, from initial in vitro screening in cellular models of neuronal damage to more complex validation in in vivo systems, emphasizing the establishment of self-validating experimental systems through rigorous use of controls and orthogonal assays.
Introduction: The Rationale for MDA-19 in Neuroprotection
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function.[4][5] Key pathological mechanisms include oxidative stress, mitochondrial dysfunction, inflammation, and apoptosis.[6][7] The development of therapeutic agents that can mitigate these processes—termed neuroprotection—is a critical goal in neuroscience research.
MDA-19 (also known as BZO-HEXOXIZID) has emerged as a compound of interest due to its pharmacological profile.[2][8] It acts as a potent agonist at the CB2 receptor, a target that is primarily expressed in immune tissues but is upregulated in the central nervous system (CNS) during injury and inflammation, where its activation is generally considered to be neuroprotective.[1][9] Furthermore, the Sigma-2 receptor (S2R), recently identified as TMEM97, is also implicated in neurodegenerative processes, including the regulation of cellular stress responses, autophagy, and cholesterol homeostasis.[3][10][11] Ligands targeting S2R have shown promise in preclinical models of Alzheimer's disease.[12] Given that MDA-19 may engage one or both of these pathways, a systematic investigation into its neuroprotective effects is warranted.
This guide provides the foundational principles and detailed protocols to rigorously assess MDA-19's efficacy, elucidate its mechanism of action, and generate high-quality data suitable for publication and further drug development.
Core Principles of Experimental Design
A successful neuroprotection study hinges on a design that is logical, well-controlled, and directly addresses the research question. The following principles are essential.
-
Causality and Model Selection: The choice of an experimental model must be directly relevant to the clinical condition being studied. For in vitro studies, this means selecting a neuronal cell type and a method of inducing cell death that mimics a key aspect of a neurodegenerative disease (e.g., oxidative stress, excitotoxicity).[13] For in vivo studies, the model should replicate key pathological and behavioral features of the human disease.[14]
-
The Imperative of Controls: Every experiment must be a self-validating system. The inclusion of comprehensive controls is non-negotiable for data interpretation.[15]
-
Vehicle Control: Accounts for any effects of the solvent used to dissolve MDA-19.
-
Negative (Toxin) Control: Neurons treated only with the damage-inducing agent to establish the baseline level of injury.
-
Positive Control: A known neuroprotective agent (e.g., Resveratrol, Vitamin C, Silymarin) to confirm that the experimental system can detect a neuroprotective effect.[16][17]
-
Sham/Untreated Control: Healthy neurons not exposed to the toxin or test compounds, representing 100% viability or baseline function.
-
-
Dose-Response and Time-Course: Neuroprotective effects are often dependent on concentration and time. A full dose-response curve should be generated for MDA-19 to identify its optimal therapeutic window and any potential toxicity at high concentrations. Time-course experiments are crucial to determine the ideal window for intervention (e.g., pre-treatment, co-treatment, or post-treatment relative to the neurotoxic insult).
-
Orthogonal Assays: Relying on a single assay can be misleading. For example, an increase in metabolic activity (MTT assay) does not always equate to cell survival. It is critical to use multiple, independent assays that measure different aspects of cell health, such as membrane integrity (LDH release), apoptosis (caspase activation), and mitochondrial function.[18][19]
In Vitro Models & Protocols for Neuroprotection
In vitro assays provide a rapid, high-throughput method for initial screening and mechanistic investigation of MDA-19.
Cell Models and Culture
-
SH-SY5Y Human Neuroblastoma Cells: A widely used and versatile cell line. They can be differentiated into a more mature neuronal phenotype, expressing markers like tyrosine hydroxylase. This cell line is suitable for studying neurotoxicity and protection in models of Parkinson's and Alzheimer's disease.[3][20]
-
Primary Neuronal Cultures: Derived from embryonic or neonatal rodent brains (e.g., cortical, hippocampal neurons). While more complex to maintain, they offer higher physiological relevance compared to cell lines.[21]
Inducing Neuronal Damage: Selecting the Insult
The choice of neurotoxin should align with the pathological mechanism being investigated.
| Insult Model | Mechanism of Action | Relevant Disease Context | Typical Concentration |
| Hydrogen Peroxide (H₂O₂) | Induces oxidative stress by generating reactive oxygen species (ROS).[7] | General neurodegeneration, Alzheimer's, Parkinson's | 50-500 µM |
| Glutamate or NMDA | Induces excitotoxicity via overstimulation of glutamate receptors, leading to calcium overload.[13] | Ischemic stroke, Traumatic Brain Injury, Alzheimer's | 100 µM - 10 mM (Glutamate) |
| 6-Hydroxydopamine (6-OHDA) | Selectively destroys dopaminergic neurons via oxidative stress.[17] | Parkinson's Disease | 25-100 µM |
| Amyloid-β (Aβ) Oligomers | Induces synaptic dysfunction, mitochondrial damage, and apoptosis. | Alzheimer's Disease | 1-10 µM |
Experimental Workflow Diagram
Caption: General workflow for in vitro assessment of MDA-19 neuroprotection.
Protocol: Assessing Cell Viability with MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of viability.[18]
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of MDA-19 (e.g., 0.1, 1, 10, 25, 50 µM) or the vehicle control. Incubate for 1-2 hours.
-
Insult: Add the chosen neurotoxin (e.g., 100 µM H₂O₂) to the wells (except for the untreated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the untreated control.
Protocol: Quantifying Cell Death with LDH Release Assay
This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage, indicating cell death.[19]
-
Setup: Follow steps 1-4 from the MTT protocol in a separate 96-well plate.
-
Sample Collection: After the 24-hour incubation, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Use a commercial LDH cytotoxicity kit (e.g., from Thermo Fisher Scientific or Promega). Add the reaction mixture provided by the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).
Protocol: Measuring Oxidative Stress (Intracellular ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular reactive oxygen species (ROS).[22]
-
Setup: Plate and treat cells as described in the MTT protocol (steps 1-4). A black, clear-bottom 96-well plate is recommended to reduce background fluorescence.
-
DCFDA Loading: After the desired treatment period, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFDA solution in PBS to each well.
-
Incubation: Incubate for 30-45 minutes at 37°C, protected from light.
-
Measurement: Remove the DCFDA solution and add 100 µL of PBS. Measure fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Analysis: Express ROS levels as a percentage of the toxin-only control.
Protocol: Assessing Apoptosis via Caspase-3/7 Activity
This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.[23]
-
Setup: Plate and treat cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Assay: Use a commercial luminescent caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7 Assay from Promega). After the treatment and insult period, allow the plate to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix gently and incubate at room temperature for 1-2 hours.
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Normalize the luminescent signal to the number of viable cells (can be done in a parallel plate) and express as a fold change relative to the toxin control.
Proposed Signaling Pathway for MDA-19 Neuroprotection
Based on its known targets, MDA-19 is hypothesized to confer neuroprotection by activating pro-survival and anti-apoptotic pathways. Activation of the CB2 receptor can inhibit adenylyl cyclase and modulate MAPK pathways.[1] Both CB2 and S2R activation have been linked to the regulation of calcium homeostasis, mitochondrial function, and attenuation of cellular stress.[10][24] A potential mechanism involves the suppression of the intrinsic apoptosis pathway and reduction of oxidative stress.
Caption: Proposed MDA-19 neuroprotective signaling pathway.
In Vivo Models for Neuroprotection Studies
After establishing efficacy in vitro, the next crucial step is validation in a living organism. MDA-19 has already been shown to be effective in animal models of neuropathic pain, demonstrating its ability to cross the blood-brain barrier and exert a biological effect in the CNS.[9]
Model Selection
-
Toxin-Induced Models: These models are useful for mimicking specific aspects of neurodegeneration.
-
MPTP/6-OHDA Model of Parkinson's Disease: Involves systemic (MPTP) or local (6-OHDA) administration of toxins that selectively kill dopaminergic neurons. Endpoints include behavioral tests (e.g., rotarod, cylinder test) and post-mortem analysis of dopamine levels and neuronal counts in the substantia nigra.
-
LPS-Induced Neuroinflammation: Intracerebral injection of lipopolysaccharide (LPS) creates a robust inflammatory environment, a common feature of many neurodegenerative diseases.
-
-
Ischemia/Stroke Models:
-
Middle Cerebral Artery Occlusion (MCAO): A surgical model that mimics ischemic stroke.[21] Neuroprotective efficacy is measured by a reduction in infarct volume and improvement in neurological deficit scores.
-
-
Genetic Models: While more complex and costly, these models (e.g., APP/PS1 mice for Alzheimer's) offer high translational relevance by replicating the genetic basis of a disease.
General In Vivo Experimental Protocol
-
Animal Acclimatization: House animals (e.g., C57BL/6 mice or Sprague-Dawley rats) under standard conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to experimental groups (Sham, Vehicle + Toxin, Positive Control + Toxin, MDA-19 + Toxin). A typical group size is 8-12 animals.
-
Baseline Assessment: Conduct baseline behavioral tests to ensure no pre-existing differences between groups.
-
Drug Administration: Administer MDA-19 (e.g., via intraperitoneal injection) at predetermined doses and schedules based on in vitro data and prior in vivo studies.[1]
-
Induction of Pathology: Administer the neurotoxin or perform the surgical procedure (e.g., MCAO).
-
Post-Insult Monitoring and Behavioral Testing: Monitor animal welfare daily. Conduct a battery of behavioral tests at specified time points to assess motor function, cognition, and other relevant outcomes.
-
-
Histology/Immunohistochemistry: Stain brain sections for neuronal markers (e.g., NeuN, Tyrosine Hydroxylase), apoptosis markers (e.g., cleaved Caspase-3), and markers of inflammation (e.g., Iba1 for microglia).
-
Biochemical Assays: Homogenize brain tissue to measure levels of oxidative stress markers (e.g., malondialdehyde, glutathione), inflammatory cytokines, and relevant protein levels via Western blot or ELISA.[25][26]
-
Data Analysis and Interpretation
References
-
Connolly, N. M. C., Theurey, P., Adam-Vizi, V., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Differentiation, 25(3), 542–572.
-
University of Edinburgh Research Explorer. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
-
Latest assessment methods for mitochondrial homeostasis in cognitive diseases. (2022). Frontiers in Aging Neuroscience.
-
ResearchGate. (2017). (PDF) Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
-
PubMed. (2016). In Vivo Screening of Traditional Medicinal Plants for Neuroprotective Activity against Aβ42 Cytotoxicity by Using Drosophila Models of Alzheimer's Disease.
-
MDPI. (2022). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients.
-
PubMed. (2008). Assessment of cell viability in primary neuronal cultures.
-
Creative Biolabs. Evaluation Models & Applications of Drug Neurotoxicity.
-
NeuroProof. Neuronal Cell viability and cytotoxicity assays.
-
eScholarship. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets.
-
OUCI. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
-
PubMed Central. (2015). Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain.
-
PubMed Central. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
-
PubMed. (2015). Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain.
-
eLife. (2021). Large-scale phenotypic drug screen identifies neuroprotectants in zebrafish and mouse models of retinitis pigmentosa.
-
Frontiers. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets.
-
Protocols.io. (2024). Cell Viability Assessment.
-
ResearchGate. (2016). Is there a positive control for neuroprotective studies?.
-
ResearchGate. (2023). Simultaneous assessment of electrophysiological activity and apoptosis....
-
ResearchGate. (2021). In vitro Model Systems for Studies Into Retinal Neuroprotection.
-
NCBI. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke.
-
OAJPR. (2020). Oxidative Stress and Methods of Its Determination in Experimental Brain Pathology.
-
Frontiers. (2021). In vitro Model Systems for Studies Into Retinal Neuroprotection.
-
Wikipedia. (2023). MDA-19.
-
Bio-protocol. Cell viability.
-
MDPI. (2022). Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy.
-
ResearchGate. (2019). (PDF) Sigma-2 receptor/TMEM97 agonist PB221 as an alternative drug for brain tumor.
-
PubMed Central. (2018). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field.
-
SciSpace. (2019). MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway.
-
ResearchGate. (2023). FIGURE 4 -Neuron numbers in different groups Comparison of control....
-
Frontiers. (2022). Novel Sigma-2 receptor ligand A011 overcomes MDR in adriamycin-resistant human breast cancer cells by modulating ABCB1 and ABCG2 transporter function.
-
MDPI. (2021). Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies.
-
PubMed Central. (2019). MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway.
-
Read by QxMD. Follow Keyword.
-
MedPath. (2025). Coenzyme Q10 for Neuroprotection in Paclitaxel-Induced Neuropathy.
-
PubMed. (2023). The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse.
-
Memory Loss & the Brain. (2001). Glossary: Controls.
-
MDPI. (2022). Antioxidant and Neuroprotective Capacity of Resveratrol-Loaded Polymeric Micelles in In Vitro and In Vivo Models with Generated Oxidative Stress.
-
PubMed Central. (2023). Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders.
-
PubMed Central. (2021). Sigma receptors and neurological disorders.
-
PubMed Central. (2022). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases.
-
PubMed Central. (2020). Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis.
Sources
- 1. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDA-19 - Wikipedia [en.wikipedia.org]
- 3. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma receptors and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation Models & Applications of Drug Neurotoxicity - Creative Biolabs [neuros.creative-biolabs.com]
- 15. memorylossonline.com [memorylossonline.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. neuroproof.com [neuroproof.com]
- 20. In Vivo Screening of Traditional Medicinal Plants for Neuroprotective Activity against Aβ42 Cytotoxicity by Using Drosophila Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Oxidative Stress and Methods of Its Determination in Experimental Brain Pathology [mediresonline.org]
Application Notes & Protocols: Proper Storage and Handling of the MDA 19 (BZO-HEXOXIZID) Analytical Standard
Introduction
MDA 19, systematically named BZO-HEXOXIZID, is a potent and selective synthetic agonist for the cannabinoid receptor 2 (CB2)[1][2]. It is categorized as an analytical reference standard and is primarily utilized in preclinical research, particularly for the investigation of neuropathic pain, and in forensic applications[3][4]. The "OXIZID" nomenclature was developed to represent the compound's oxoindoline core and azide linker, and to avoid confusion with methylenedioxyamphetamine (MDA), a controlled substance with a distinct pharmacological profile[5][6][7].
The integrity of any analytical standard is paramount for generating reproducible and reliable data. Improper storage or handling can lead to degradation, concentration changes, or contamination, thereby compromising experimental outcomes. This guide provides a comprehensive, experience-driven framework for the storage, handling, and preparation of MDA 19 standard solutions, ensuring the long-term stability and accuracy required for rigorous scientific investigation.
Core Characteristics and Stability Profile
Understanding the fundamental properties of MDA 19 is the first step toward proper handling. As a crystalline solid, it is relatively stable when stored correctly; however, once in solution, its stability is highly dependent on solvent choice, temperature, and exposure to light.
| Property | Description | Source(s) |
| Formal Name | (2Z)-2-(1-hexyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide, benzoic acid | [3] |
| Synonym(s) | BZO-HEXOXIZID, MDA19 | [3][4] |
| CAS Number | 1048973-47-2 | [2][3][4] |
| Molecular Formula | C₂₁H₂₃N₃O₂ | [2][3][8] |
| Formula Weight | 349.4 g/mol | [3] |
| Appearance | Crystalline solid / White powder | [4][9] |
| Long-Term Stability (Solid) | ≥ 5 years at -20°C | [3][10] |
| Solution Stability | Solvent and temperature-dependent; enhanced at -20°C or -80°C | [11] |
Safety and Handling Precautions
While the Safety Data Sheet (SDS) for MDA 19 may not classify the substance as hazardous under the Globally Harmonized System (GHS)[12], its potent biological activity as a synthetic cannabinoid necessitates rigorous safety protocols. As a matter of best practice, all potent, biologically active compounds should be handled as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling MDA 19 in either solid or solution form[11].
-
Ventilation: All handling of the solid (weighing, transfers) and preparation of high-concentration stock solutions must be performed in a certified chemical fume hood or a similar ventilated enclosure to prevent inhalation of fine particulates[11].
-
Spill & Disposal: In case of a spill, decontaminate the area with an appropriate solvent (e.g., ethanol). Dispose of all waste materials, including empty vials and used PPE, in accordance with local, state, and federal regulations for chemical waste.
Optimized Storage Protocols
The primary goal of storage is to prevent chemical degradation and solvent evaporation. The following protocols are designed to maximize the shelf-life and integrity of the MDA 19 standard.
Receipt and Long-Term Storage (Solid Form)
Upon receipt, the unopened vial containing the solid MDA 19 standard should be immediately placed in a freezer.
-
Mechanism: Storing at low temperatures significantly reduces the kinetic energy of molecules, slowing down potential degradation pathways.
-
Protocol: Store the vial at -20°C in a dark, secure location. At this temperature, the solid standard is stable for at least 5 years[3][10].
Storage of Prepared Solutions
Solutions are inherently less stable than the solid material. The choice of storage container and temperature is critical to prevent degradation, adsorptive loss, and concentration changes.
-
Mechanism: Cannabinoids are lipophilic and can adsorb to plastic surfaces, leading to a decrease in the actual solution concentration[11][13]. Repeated freeze-thaw cycles can accelerate the degradation of analytes in solution[11].
-
Protocol:
-
Store all stock and working solutions in amber glass vials with tight-fitting, PTFE-lined caps to prevent light exposure and solvent evaporation[11].
-
Store solutions at -20°C or -80°C for maximum stability[11].
-
Aliquot stock solutions into smaller, single-use volumes. This is the most critical step to avoid the detrimental effects of repeated freeze-thaw cycles[11].
-
| Condition | Standard Form | Recommended Temperature | Container | Justification |
| Long-Term | Solid (as received) | -20°C | Manufacturer's Vial | Maximizes shelf-life (≥5 years) by minimizing molecular motion and degradation pathways[3]. |
| Short/Long-Term | Stock/Working Solutions | -20°C or -80°C | Amber Glass Vials | Prevents adsorptive loss to plastic and protects from light. Aliquoting is critical to avoid freeze-thaw cycles[11][14]. |
Experimental Protocols
Accuracy begins with proper preparation. The following step-by-step protocols ensure the accurate and reproducible preparation of MDA 19 solutions.
Protocol: Preparation of a 1 mg/mL Primary Stock Solution
This protocol details the steps for creating a concentrated, accurate primary stock solution from the solid standard.
Materials:
-
MDA 19 analytical standard (solid)
-
Analytical balance (readable to at least 0.01 mg)
-
Appropriate Class A glass volumetric flasks and pipettes
-
High-purity solvent (e.g., Ethanol, DMSO, DMF)
-
Amber glass storage vials with PTFE-lined caps
Procedure:
-
Acclimatization: Remove the vial containing the solid MDA 19 standard from the -20°C freezer. Allow it to sit unopened on the benchtop for at least 30 minutes to equilibrate to room temperature.
-
Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid, which would introduce error into the weighed mass and could potentially accelerate degradation[11].
-
-
Weighing: In a chemical fume hood, accurately weigh a precise amount of the solid (e.g., 1.0 mg) and transfer it to a clean glass volumetric flask.
-
Dissolution: Add a small amount of the desired solvent to the flask. Gently swirl or sonicate the flask until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Causality: Incomplete dissolution is a major source of concentration error. Sonication can provide the energy needed to break up aggregates and ensure full dissolution[1].
-
-
Dilution to Volume: Once fully dissolved, carefully add the solvent to the flask until the bottom of the meniscus aligns with the calibration mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Aliquoting and Storage: Immediately transfer the stock solution into pre-labeled, single-use amber glass vials. Store the aliquots at -20°C or -80°C[11].
Solubility Data for MDA 19:
| Solvent | Solubility | Source(s) |
|---|---|---|
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | ~10-14 mg/mL | [3][15] |
| Ethanol | ~3 mg/mL | [3] |
| Methanol | ~1 mg/mL |[3] |
Visual Workflow: Stock Solution Preparation
Caption: Workflow for preparing an accurate stock solution from a solid analytical standard.
Troubleshooting Guide
A self-validating protocol anticipates potential issues. This section addresses common problems encountered during the use of cannabinoid standards.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or Low Analytical Signal | 1. Analyte Degradation: Standard was stored improperly (wrong temperature, exposure to light) or subjected to multiple freeze-thaw cycles. | Prepare fresh working solutions from a new, properly stored stock aliquot. Review storage protocols[11]. |
| 2. Adsorption to Container: Standard solutions were prepared or stored in plastic containers (e.g., polypropylene tubes). | Always use glass volumetric ware and amber glass storage vials. Cannabinoids are known to adsorb to plastic surfaces[11][13]. | |
| 3. Incomplete Dissolution: The solid standard was not fully dissolved during stock preparation. | Visually confirm complete dissolution before diluting to the final volume. Sonication may be required. Verify that the solvent used is appropriate for the target concentration[1][11]. | |
| Variability Between Sample Preparations | 1. Solvent Evaporation: Stock or working solutions were left at room temperature for extended periods with loose caps. | Keep vials tightly sealed when not in use. Minimize the time solutions spend outside of the freezer/autosampler. Prepare fresh dilutions if evaporation is suspected[11]. |
| 2. Inaccurate Pipetting: Use of uncalibrated pipettes or improper technique, especially with viscous solvents like DMSO. | Ensure pipettes are calibrated. For viscous solvents, use positive displacement pipettes or the reverse pipetting technique for better accuracy. |
Overall Standard Handling Workflow
This diagram provides a high-level overview of the entire process, from initial receipt of the standard to its final use in an experiment.
Caption: High-level workflow for the lifecycle of the MDA 19 analytical standard in the laboratory.
References
-
MDA-19 - Wikipedia . Wikipedia. [Link]
-
BZO-HEXOXIZID . The Center for Forensic Science Research & Education. [Link]
-
Sampling and storage conditions for cannabinoid analysis: Plastic vs. glass . ResearchGate. [Link]
-
Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature . National Institutes of Health (NIH). [Link]
-
Storing Your Cannabinoid Calibration Mixes in the Autosampler?!? . Restek. [Link]
-
New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues . NPS Discovery. [Link]
-
Substance Details MDA-19 . United Nations Office on Drugs and Crime (UNODC). [Link]
-
Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonists . Wiley Online Library. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. MDA-19 - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Page loading... [guidechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cfsre.org [cfsre.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Substance Details MDA-19 [unodc.org]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Storing Your Cannabinoid Calibration Mixes in the Autosampler?!? [discover.restek.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
techniques for identifying MDA 19 metabolites in samples
Application Note & Protocol
Topic: Advanced Techniques for the Identification of MDA-19 Metabolites in Forensic and Clinical Samples
Audience: Researchers, scientists, and drug development professionals.
Abstract
MDA-19 (also known as BZO-HEXOXIZID) is a potent and selective synthetic cannabinoid agonist for the CB2 receptor that has emerged on the recreational drug market.[1] As with other novel psychoactive substances (NPS), a comprehensive understanding of its metabolic fate is critical for forensic toxicology, clinical diagnostics, and law enforcement to accurately identify exposure in biological samples. This document provides a detailed guide to the analytical workflows for identifying MDA-19 metabolites, focusing on robust sample preparation techniques and state-of-the-art mass spectrometry methods. We present detailed protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), including enzymatic hydrolysis of conjugated metabolites and essential chemical derivatization for GC-MS analysis. The causality behind each experimental step is explained to provide a framework for methodological adaptation and troubleshooting.
Introduction: The Metabolic Challenge of MDA-19
The biotransformation of xenobiotics is a two-phase process designed to increase their polarity and facilitate excretion.[2] For synthetic cannabinoids like MDA-19, this typically involves:
-
Phase I Metabolism: Introduction or unmasking of polar functional groups through oxidation, reduction, or hydrolysis. For MDA-19, the primary expected Phase I pathway is cytochrome P450 (CYP450) mediated hydroxylation on the N-hexyl chain.[3]
-
Phase II Metabolism: Conjugation of the newly added polar groups with endogenous molecules, such as glucuronic acid (glucuronidation), to significantly increase water solubility for renal clearance.[4][5]
The resulting metabolites, particularly the glucuronide conjugates, are often present in higher concentrations and for a longer duration in biological fluids like urine than the parent compound.[5][6] Therefore, analytical methods must be capable of detecting both Phase I metabolites and their Phase II conjugates to extend the window of detection and confirm ingestion.
Sources
- 1. MDA-19 - Wikipedia [en.wikipedia.org]
- 2. Video: Drug Biotransformation: Overview [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. covachem.com [covachem.com]
- 5. Quantification of conjugated metabolites of drugs in biological matrices after the hydrolysis with β-glucuronidase and sufatase: a review of bio-analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: MDA 19 as a Tool Compound in Cannabinoid Research
Introduction: Unveiling MDA 19, a Protean Agonist for Cannabinoid Research
N′-[(3Z)-1-(1-hexyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide, commonly known as MDA 19 , is a synthetic cannabinoid of the N-alkyl isatin acylhydrazone class.[1][2] Originally developed by researchers at the University of Texas M.D. Anderson Cancer Center, MDA 19 has emerged as a critical tool compound for investigating the cannabinoid system.[3][4] Its significance lies in its notable selectivity for the cannabinoid receptor type 2 (CB2) over the psychoactive CB1 receptor, particularly in rodent models, presenting an opportunity to explore the therapeutic potential of CB2 activation without the central nervous system side effects associated with CB1 agonism.[1][5]
A defining characteristic of MDA 19 is its "protean" or functionally selective agonism.[1][3] This means its pharmacological activity can vary depending on the receptor species (human vs. rat) and the specific signaling pathway being measured.[1][6] For instance, it can act as an agonist in one functional assay while behaving as an inverse agonist in another for the same receptor.[1] This complex profile makes MDA 19 an invaluable, albeit intricate, tool for dissecting the nuanced signaling of cannabinoid receptors. These application notes provide a comprehensive guide for researchers on the effective use of MDA 19, from its fundamental properties to detailed protocols for in vitro and in vivo characterization.
Mechanism of Action: A Spectrum of Activity at Cannabinoid Receptors
MDA 19 primarily exerts its effects by binding to and activating CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).[1][7] These receptors are canonically coupled to inhibitory G proteins (Gαi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][8] They can also activate other pathways, such as the mitogen-activated protein (MAP) kinase cascade.[1][8]
The pharmacological activity of MDA 19 is notably species-dependent.
-
Human Receptors : In assays using human receptors, MDA 19 acts as an agonist at both CB1 and CB2.[1][6] It displays a moderate preference for the CB2 receptor, with a binding affinity (Ki) approximately four times higher for CB2 (43.3 nM) than for CB1 (162.4 nM).[1][3][9]
-
Rat Receptors : In rat systems, the selectivity is far more pronounced, with a nearly 70-fold higher affinity for the CB2 receptor (Ki = 16.3 nM) compared to the CB1 receptor (Ki = 1130 nM).[1][3][9] Functionally, it acts as an agonist at the rat CB1 receptor but demonstrates a fascinating dual character at the rat CB2 receptor: it behaves as an inverse agonist in GTPγ[³⁵S] assays while acting as an agonist in Erk1/2 activation assays.[1][9]
This functional selectivity underscores the importance of choosing the appropriate assay system to investigate specific biological questions. The diagram below illustrates the canonical signaling pathways modulated by cannabinoid receptor activation.
Figure 1: Canonical signaling pathways for CB1/CB2 receptors.
Physicochemical Properties & Synthesis Overview
Accurate characterization begins with understanding the compound's fundamental properties.
Table 1: Physicochemical Data for MDA 19
| Property | Value |
|---|---|
| IUPAC Name | (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide[6] |
| Synonyms | BZO-HEXOXIZID[6][10] |
| CAS Number | 1048973-47-2[2][6] |
| Molecular Formula | C₂₁H₂₃N₃O₂[2][6] |
| Molar Mass | 349.434 g·mol⁻¹[6] |
| Appearance | Crystalline solid[2] |
| Solubility | DMF: 20 mg/ml; DMSO: 10 mg/ml; Ethanol: 3 mg/ml[2] |
General Synthetic Scheme
MDA 19 belongs to a series of N-alkyl isatin acylhydrazone derivatives. The synthesis is typically achieved through a condensation reaction. The following workflow provides a conceptual overview based on the synthesis of related compounds.[2]
Figure 2: Conceptual workflow for the synthesis of MDA 19.
In Vitro Experimental Protocols
The following protocols are foundational for characterizing the interaction of MDA 19 with cannabinoid receptors.
Protocol: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of MDA 19 for CB1 and CB2 receptors. This assay measures the ability of MDA 19 to displace a known radiolabeled cannabinoid agonist (e.g., [³H]CP 55,940) from the receptor.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human or rat CB1 or CB2 receptor of interest (e.g., CHO-K1 or HEK-293 cells).
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
A fixed concentration of radioligand (e.g., [³H]CP 55,940) near its Kd value.
-
Increasing concentrations of unlabeled MDA 19 (typically from 10⁻¹¹ to 10⁻⁵ M).
-
Cell membrane preparation.
-
-
Nonspecific Binding: In separate wells, determine nonspecific binding by adding a high concentration of a potent unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2) instead of MDA 19.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of MDA 19. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Workflow for a competitive radioligand binding assay.
Protocol: GTPγ[³⁵S] Functional Assay
Objective: To determine the functional activity (agonist, inverse agonist, or antagonist) and potency (EC₅₀) of MDA 19. The assay relies on the principle that agonist binding to a Gαi/o-coupled receptor stimulates the exchange of GDP for GTP on the Gα subunit.[1] Using the non-hydrolyzable GTP analog, GTPγ[³⁵S], allows for the quantification of this activation.[1]
Methodology:
-
Reagents: Prepare receptor membranes as in the binding assay. Assay buffer typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and saponin (for permeabilization). Also prepare GDP and GTPγ[³⁵S].
-
Compound Preparation: Prepare serial dilutions of MDA 19 in DMSO, followed by a final dilution in assay buffer.[1]
-
Reaction Setup:
-
Pre-incubate membranes with GDP (e.g., 30 µM) and saponin on ice.
-
In a 96-well plate, add assay buffer, the desired concentrations of MDA 19, and the pre-treated membrane suspension.
-
-
Initiate Reaction: Start the reaction by adding GTPγ[³⁵S] (e.g., 0.1 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination & Harvesting: Stop the reaction and harvest the contents as described in the binding assay protocol.
-
Quantification: Measure the incorporated radioactivity via scintillation counting.
-
Data Analysis:
-
Agonist Activity: Plot the stimulated binding (cpm) against the log concentration of MDA 19. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).
-
Inverse Agonist Activity: A decrease in basal GTPγ[³⁵S] binding with increasing compound concentration indicates inverse agonism.[1]
-
Antagonist Activity: To test for antagonism, perform the assay in the presence of a known agonist and increasing concentrations of MDA 19 to see if it shifts the agonist's dose-response curve to the right.
-
Figure 4: Workflow for a GTPγ[³⁵S] functional assay.
In Vivo Experimental Protocols
MDA 19 has shown significant promise in preclinical models of neuropathic pain.[1][5] The following protocols describe how to assess its efficacy in vivo.
Protocol: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
Objective: To evaluate the ability of MDA 19 to reverse tactile allodynia (pain resulting from a normally non-painful stimulus) in a rat model of neuropathic pain.
Methodology:
-
Animal Subjects: Use adult male Sprague-Dawley rats. For mechanism validation, use both wild-type (CB2+/+) and CB2 knockout (CB2-/-) mice.[1]
-
Surgical Procedure (SNL):
-
Anesthetize the animal according to approved institutional protocols.
-
Under aseptic conditions, expose the left L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 nerves distal to the dorsal root ganglion.
-
Close the incision in layers. Sham-operated animals undergo the same procedure without nerve ligation.
-
Allow animals to recover for 7-14 days, during which time neuropathic pain behaviors will develop.
-
-
Behavioral Testing (Tactile Allodynia):
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Use calibrated von Frey filaments to apply a mechanical stimulus to the plantar surface of the hind paw on the injured (ipsilateral) side.
-
Determine the paw withdrawal threshold (PWT) using the up-down method. A significant decrease in PWT in SNL animals compared to sham animals indicates allodynia.
-
-
Drug Administration:
-
Establish a baseline PWT for all animals.
-
Administer MDA 19 (e.g., via intraperitoneal injection) at various doses. The vehicle (e.g., DMSO, saline) should be administered to a control group.
-
Measure PWT at multiple time points post-injection (e.g., 30, 60, 120, 240 minutes) to determine the time course of the effect.
-
-
Data Analysis: Plot the PWT over time for each dose group. A significant increase in PWT in MDA 19-treated animals compared to vehicle-treated animals indicates an anti-allodynic effect. Comparing the effect in CB2+/+ and CB2-/- mice can confirm that the therapeutic effect is mediated by the CB2 receptor.[1]
Protocol: Locomotor Activity Assay
Objective: To ensure that the observed anti-nociceptive effects of MDA 19 are not confounded by sedation or motor impairment.[1]
Methodology:
-
Apparatus: Use an open-field activity chamber equipped with infrared beams to automatically track movement.
-
Procedure:
-
Administer the highest effective dose of MDA 19 or vehicle to the animals.
-
Place the animal in the center of the open field.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) over a period of 60-120 minutes.
-
-
Data Analysis: Compare the total activity between the MDA 19 and vehicle groups. No significant difference suggests the compound does not produce motor side effects at therapeutic doses.[1]
Figure 5: Workflow for in vivo evaluation of MDA 19.
Data Summary and Interpretation
The complex pharmacology of MDA 19 requires careful consideration of the experimental system. The following table summarizes its key pharmacological parameters.
Table 2: Summary of MDA 19 Pharmacological Data
| Receptor Species | Assay Type | Parameter | CB1 Value (nM) | CB2 Value (nM) | Inferred Activity | Reference |
|---|---|---|---|---|---|---|
| Human | Radioligand Binding | Ki | 162.4 ± 7.6 | 43.3 ± 10.3 | 4x selective for CB2 | [1][9] |
| Human | GTPγ[³⁵S] | EC₅₀ | 922 ± 56 | 83 ± 19 | Agonist | [1] |
| Rat | Radioligand Binding | Ki | 1130 ± 574 | 16.3 ± 2.1 | ~70x selective for CB2 | [1][9] |
| Rat | GTPγ[³⁵S] | EC₅₀ | 427 ± 35 | 19.7 ± 14 | Agonist (CB1)Inverse Agonist (CB2) | [1] |
| Rat | cAMP Assay | EC₅₀ | 814 ± 83 | No Activity | Agonist (CB1)Neutral Antagonist (CB2) | [1] |
| Rat | Erk1/2 Activation | - | - | - | Agonist (CB2) |[1][9] |
Key Insights and Considerations
-
Protean Agonism: The data clearly show that MDA 19's classification depends on the endpoint measured.[1] For rat CB2, it is an inverse agonist for G-protein activation but an agonist for Erk1/2 signaling. This highlights the concept of biased signaling, where a ligand can stabilize receptor conformations that preferentially activate certain downstream pathways over others. Researchers must choose assays that reflect the biological process they are studying.
-
Species Differences: The dramatic difference in selectivity and function between human and rat receptors is a critical consideration.[1][6] While MDA 19 is an excellent tool for probing CB2 function in rats with minimal CB1-mediated side effects, its lower selectivity in human systems means that at higher concentrations, CB1-mediated effects could be observed.[1]
-
Off-Target Effects: As with any pharmacological tool, the potential for off-target effects at high concentrations exists.[11][12] For example, in studies on hepatocellular carcinoma, MDA 19 showed anti-tumor activity, but at micromolar concentrations, which are significantly higher than its binding affinity for cannabinoid receptors.[11] It is crucial to perform dose-response studies and include appropriate controls (e.g., receptor knockout models) to validate that the observed effects are mediated by the intended target.
Conclusion
MDA 19 is a powerful and complex tool compound for cannabinoid research. Its pronounced CB2 selectivity in rodents and its protean agonist nature provide unique opportunities to explore the physiology and therapeutic potential of the CB2 receptor, particularly in the context of neuropathic pain.[1][5] By understanding its species-dependent pharmacology and employing the rigorous in vitro and in vivo protocols outlined here, researchers can effectively leverage MDA 19 to advance our understanding of the endocannabinoid system.
References
-
Xu, J.J., Diaz, P., Astruc-Diaz, F., et al. (2010). Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain. Anesthesia & Analgesia, 111(1), 99-109. [Link]
-
ResearchGate. (n.d.). Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain | Request PDF. Retrieved from [Link]
-
Patel, M., et al. (2024). Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists. Neuropharmacology, 248, 109874. [Link]
-
Wikipedia. (n.d.). MDA-19. Retrieved from [Link]
-
ScienceDaily. (2010, July 10). Marijuana derivative could be useful for pain treatment. International Anesthesia Research Society (IARS). [Link]
-
Deventer, M.H., Van Uytfanghe, K., Vinckier, I.M.J., et al. (2022). Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonists. Drug Testing and Analysis. [Link]
-
Li, Y., et al. (2019). MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway. Cancer Management and Research, 11, 3991–4001. [Link]
-
RCSciTech. (2021). Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. ACS Omega. [Link]
-
The Center for Forensic Science Research & Education. (2021). BZO-HEXOXIZID. [Link]
-
Araújo, K. L. S., et al. (2023). The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse. Forensic Toxicology. [Link]
-
The Center for Forensic Science Research & Education. (2021). New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]
-
ResearchGate. (n.d.). Discrimination of synthetic cannabinoids using 80 MHz benchtop NMR: MDA-19 and its analogues. Retrieved from [Link]
-
Reddit. (2023). The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse. [Link]
-
Araújo, K. L. S., et al. (2023). The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse. Forensic Toxicology, 41(1), 142-150. [Link]
-
Liu, C., et al. (2022). Identification of AD-18, 5F-MDA-19, and pentyl MDA-19 in seized materials after the class-wide ban of synthetic cannabinoids in China. Drug Testing and Analysis. [Link]
-
Xu, J.J., et al. (2010). Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. Anesthesia & Analgesia, 111(1), 99-109. [Link]
-
Wikipedia. (n.d.). Cannabinoid receptor antagonist. Retrieved from [Link]
-
Le, H., et al. (2016). Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake. Molecular Cancer Therapeutics, 15(1), 11-15. [Link]
-
Al-Ghanem, S., et al. (2022). Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations. International Journal of Molecular Sciences, 23(19), 11883. [Link]
Sources
- 1. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cfsre.org [cfsre.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. MDA-19 - Wikipedia [en.wikipedia.org]
- 7. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Generating a Dose-Response Curve for the CB2R Agonist MDA 19
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the pharmacological characterization of MDA 19, a potent and selective synthetic agonist for the Cannabinoid Receptor 2 (CB2R).[1][2] Generating a precise dose-response curve is a foundational step in preclinical drug development, enabling the quantification of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ). We will delve into the core principles of CB2R activation, provide detailed, step-by-step protocols for robust in vitro functional assays, and outline the necessary data analysis workflow to ensure the generation of high-quality, reproducible results. The methodologies described herein are designed to be self-validating through the systematic inclusion of essential controls and scientifically grounded experimental design.
Introduction: The Significance of Characterizing MDA 19
The Cannabinoid Receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) that has garnered significant therapeutic interest. Unlike the psychoactive Cannabinoid Receptor 1 (CB1R), CB2R is primarily expressed in the peripheral nervous system and on various immune cells, including B cells, T cells, and microglia.[3][4][5][6] Activation of CB2R is critically involved in modulating inflammation and pain, making it an attractive target for treating a range of pathologies without inducing the central nervous system side effects associated with CB1R agonists.[5][7][8]
MDA 19 (also known as BZO-HEXOXIZID) has been identified as a selective agonist of the human CB2 receptor.[1][2] Its characterization is essential for understanding its therapeutic potential. A dose-response curve quantitatively describes the relationship between the concentration of a drug and its biological effect. This analysis is fundamental to:
-
Determine Potency (EC₅₀): The concentration of an agonist that produces 50% of the maximal possible effect.
-
Determine Efficacy (Eₘₐₓ): The maximum response achievable from an agonist.
-
Compare Novel Compounds: Benchmark the potency and efficacy of MDA 19 against known reference compounds.
-
Ensure On-Target Activity: Confirm that the observed effect is mediated by the intended receptor.
The Molecular Basis: CB2R Signaling Pathways
Understanding the intracellular signaling cascades initiated by MDA 19 binding to CB2R is crucial for selecting an appropriate functional assay. As a Gαi/o-coupled receptor, CB2R activation triggers several key events.
Primary Gαi-Coupled Pathway: The canonical signaling pathway involves the Gαi subunit. Upon agonist binding, the Gαi protein is activated, which in turn inhibits the enzyme adenylyl cyclase. This leads to a measurable decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4][9][10][11]
Secondary Signaling Pathways: Beyond cAMP modulation, CB2R activation can also lead to:
-
MAPK/ERK Pathway Activation: The Gβγ subunits released upon G-protein activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, influencing cellular processes like proliferation and gene expression.[4][7]
-
β-Arrestin Recruitment & Receptor Internalization: Following activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular tail, promoting the recruitment of β-arrestin proteins. This leads to receptor desensitization and endocytosis (internalization), a key mechanism for regulating signal duration.[7][12]
These distinct pathways offer multiple endpoints for measuring the functional activity of MDA 19.
Caption: Workflow for the cAMP accumulation functional assay.
Materials and Reagents
-
Cells: CHO-K1 cells stably expressing human CB2R (e.g., from MilliporeSigma, Innoprot). [8][13]* Culture Medium: F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418).
-
Assay Plate: 384-well white, solid-bottom plate.
-
Compound: MDA 19 (powder), 100% DMSO for stock solution.
-
Reference Agonist: CP55,940 or JWH133.
-
Stimulant: Forskolin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Detection Kit: A commercial cAMP detection kit (e.g., HTRF cAMP Dynamic 2 kit from Cisbio, or LANCE Ultra cAMP kit from PerkinElmer).
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest CB2R-CHO cells using a non-enzymatic cell dissociation buffer.
-
Resuspend cells in culture medium and perform a cell count.
-
Seed cells into a 384-well white plate at a density of 2,500-5,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator. [10]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of MDA 19 in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3 or 1:5) in DMSO to create a concentration range that will span the expected EC₅₀. A typical final concentration range in the assay might be 1 pM to 10 µM.
-
Prepare identical dilution plates for the reference agonist (e.g., CP55,940) and a vehicle control (DMSO).
-
Further dilute the compound series in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the well should be ≤ 0.1% to avoid solvent toxicity.
-
-
Assay Protocol:
-
Carefully remove the culture medium from the wells.
-
Add the diluted MDA 19, reference agonist, or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes. [14] * Prepare a solution of forskolin in assay buffer. The final concentration should be one that elicits approximately 80% of the maximal cAMP response (typically 1-10 µM, determined empirically).
-
Add the forskolin solution to all wells except for the basal control (no forskolin) wells.
-
Incubate the plate at room temperature for 30 minutes. [10]
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for your chosen detection kit. [10][14]This typically involves adding a lysis buffer containing detection reagents (e.g., antibody-dye conjugates).
-
Incubate as required by the kit (usually 60 minutes at room temperature).
-
Read the plate on a compatible microplate reader (e.g., an HTRF-certified reader).
-
Protocol 2: MTT Cell Viability Assay
This protocol can be used to assess the effect of MDA 19 on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Caption: Workflow for the MTT cell viability assay.
Materials and Reagents
-
Cells: Desired cell line (e.g., HepG2 for hepatocellular carcinoma studies). [15]* Culture Medium: Appropriate for the chosen cell line.
-
Assay Plate: 96-well clear, flat-bottom tissue culture plate.
-
Compound: MDA 19.
-
MTT Reagent: Thiazolyl Blue Tetrazolium Bromide (MTT) powder, dissolved in sterile PBS to 5 mg/mL. * Solubilization Solution: 100% DMSO or a solution of 10% SDS in 0.01 M HCl.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight. [16]
-
-
Compound Treatment:
-
Prepare serial dilutions of MDA 19 in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of MDA 19, a vehicle control, and a "no-cell" blank control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours). [16]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [16] * Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. * Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). [17]A reference wavelength of >650 nm can be used to subtract background noise. [17]
-
Data Analysis and Interpretation
Proper data analysis is critical to extract meaningful parameters from the experimental results. The standard method is to use a non-linear regression model to fit a sigmoidal curve to the data. [20][21]
Data Processing
-
Blank Subtraction: For the MTT assay, subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Normalization: For the cAMP assay, normalize the data. The signal from the basal control (no forskolin) can be set to 100% inhibition, and the signal from the forskolin-stimulated vehicle control can be set to 0% inhibition. For the MTT assay, the vehicle control is typically set to 100% viability.
-
% Inhibition (cAMP) = 100 * (1 - (Sample - Basal) / (Forskolin Vehicle - Basal))
-
% Viability (MTT) = 100 * (Sample Absorbance / Vehicle Control Absorbance)
-
Non-Linear Regression
-
Plot Data: Plot the normalized response (Y-axis) against the logarithm of the agonist concentration (X-axis).
-
Fit Curve: Use software like GraphPad Prism or R to fit the data using a four-parameter logistic (4PL) equation. [20][22] * Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))
Caption: A typical sigmoidal dose-response curve showing key parameters.
Key Parameters
The curve fit will yield the following critical parameters that define the pharmacological profile of MDA 19.
| Parameter | Description | Importance |
| EC₅₀ / IC₅₀ | The concentration that produces 50% of the maximal response (Effective Concentration) or inhibition (Inhibitory Concentration). | Potency: A lower EC₅₀ value indicates a more potent compound. |
| Eₘₐₓ (Top) | The maximum response achievable by the agonist. | Efficacy: Indicates the power of the compound to produce a biological effect. |
| Hill Slope | The steepness of the curve at the EC₅₀ point. | A slope of ~1.0 suggests a standard agonist-receptor interaction. Slopes >1 or <1 can indicate cooperativity or complex interactions. |
| Bottom | The minimal response plateau. | Defines the baseline of the assay. |
Conclusion
The protocols outlined in this document provide a robust framework for generating a high-quality dose-response curve for the CB2R agonist MDA 19. By employing a recombinant cell line expressing the human CB2 receptor and a validated functional assay such as the cAMP accumulation assay, researchers can accurately determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound. Rigorous data analysis using non-linear regression is essential for interpreting the results. This characterization is a critical step for the continued investigation of MDA 19 as a potential therapeutic agent for inflammatory and pain-related disorders.
References
-
Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]
-
Title: Cannabinoid CB1 and CB2 Receptor Signaling and Bias Source: PMC - PubMed Central URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: MTT (Assay protocol) Source: Protocols.io URL: [Link]
-
Title: MDA 19 1048973-47-2 wiki Source: LookChem URL: [Link]
-
Title: Cannabinoid receptor 2 - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Green Fluorescent CB2 Cannabinoid Receptor Cell Line Source: Innoprot URL: [Link]
-
Title: Endocannabinoid Signaling Pathways Source: Encyclopedia.pub URL: [Link]
-
Title: The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update Source: MDPI URL: [Link]
-
Title: An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential Source: Taylor & Francis Online URL: [Link]
-
Title: Fluorescent Cannabinoid 2 Receptor Internalization Assay Cell Line Source: Cells Online URL: [Link]
-
Title: How to Perform a Dose-Response Analysis Source: Boster Bio URL: [Link]
-
Title: MDA-19 - Wikipedia Source: Wikipedia URL: [Link]
-
Title: MATLAB Nonlinear Regression: Emax & EC50 Source: Scribd URL: [Link]
-
Title: MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway Source: PubMed Central URL: [Link]
-
Title: Distinct Mechanisms of Agonist-induced Endocytosis for Human Chemokine Receptors CCR5 and CXCR4 Source: PMC - PubMed Central URL: [Link]
-
Title: The Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Request PDF Source: ResearchGate URL: [Link]
-
Title: NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA Source: PubMed Central URL: [Link]
-
Title: Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain | Request PDF Source: ResearchGate URL: [Link]
-
Title: Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain Source: PMC - PubMed Central URL: [Link]
-
Title: Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evaluation Source: MDPI URL: [Link]
-
Title: Dose-response curves for cannabinoid receptor 1 receptor agonists... Source: ResearchGate URL: [Link]
-
Title: Monitoring Cannabinoid CB2 -Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging Source: Semantic Scholar URL: [Link]
-
Title: Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonist Source: Wiley Online Library URL: [Link]
-
Title: In-Vitro Assessment of CB1/CB2 Receptor Binding and Function Source: eGrove - University of Mississippi URL: [Link]
-
Title: Agonist-Induced Internalization and Trafficking of Cannabinoid CB1 Receptors in Hippocampal Neurons Source: PMC - PubMed Central URL: [Link]
-
Title: The EC50 and slope values obtained from the nonlinear regression... Source: ResearchGate URL: [Link]
-
Title: Differential Expression of Intracellular and Extracellular CB2 Cannabinoid Receptor Protein by Human Peripheral Blood Leukocytes Source: PubMed Central URL: [Link]
-
Title: Synergistic and additive interactions of the cannabinoid agonist CP55,940 with μ opioid receptor and α2-adrenoceptor agonists in acute pain models in mice Source: PMC - PubMed Central URL: [Link]
-
Title: Example: Global nonlinear regression (dose-response curves) Source: GraphPad Prism 10 Curve Fitting Guide URL: [Link]
-
Title: agonist-induced receptor internalization: Topics by Science.gov Source: Science.gov URL: [Link]
-
Title: Discovery of Regulators of Receptor Internalization with High-Throughput Flow Cytometry Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]
-
Title: Dose-response curves for D 9 -THCA (1) and D 9 -THC (2) as agonists at... Source: ResearchGate URL: [Link]
-
Title: generation of dose-response curves Source: YouTube URL: [Link]
Sources
- 1. MDA-19 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 5. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Expression of Intracellular and Extracellular CB2 Cannabinoid Receptor Protein by Human Peripheral Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. benchchem.com [benchchem.com]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. Discovery of Regulators of Receptor Internalization with High-Throughput Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. benchchem.com [benchchem.com]
- 15. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
- 21. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. graphpad.com [graphpad.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of MDA 19 in Aqueous Solutions
Welcome to the technical support center for MDA 19. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of MDA 19 in their experiments. Here, we provide in-depth, evidence-based solutions to help you overcome these hurdles and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of MDA 19 when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. Why is this happening and how can I prevent it?
A1: This is a common issue stemming from the hydrophobic nature of MDA 19. While it is soluble in organic solvents like dimethyl sulfoxide (DMSO), its solubility in aqueous solutions is significantly lower.[1][2][3] When a concentrated DMSO stock is introduced into an aqueous medium, the DMSO concentration is diluted, and the solubility of MDA 19 drastically decreases, leading to precipitation.
Troubleshooting Steps:
-
Optimize the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay that still maintains the solubility of MDA 19. While every cell line has a different tolerance, many can handle up to 0.5% DMSO without significant toxicity. However, it's crucial to include a vehicle control (the same final concentration of DMSO without MDA 19) in your experiments to account for any solvent effects.
-
Step-wise Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes help to keep the compound in solution more effectively.
-
Incorporate a Surfactant: The addition of a biocompatible, non-ionic surfactant like Tween® 80 or Pluronic® F-127 to your aqueous buffer can help to create micelles that encapsulate the hydrophobic MDA 19, thereby increasing its apparent solubility and preventing precipitation.[4] Start with a low concentration (e.g., 0.01-0.1%) and optimize as needed, always including a vehicle control with the surfactant.
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] They can form inclusion complexes with poorly soluble drugs like MDA 19, effectively increasing their aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.
-
Protocol for Using HP-β-CD:
-
Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-40% w/v).
-
Add your MDA 19 DMSO stock solution to the HP-β-CD solution while vortexing.
-
Allow the mixture to equilibrate (e.g., 1 hour at room temperature) to facilitate the formation of the inclusion complex.
-
Use this complexed solution for your experiments.
-
-
Q2: What is the maximum aqueous solubility of MDA 19, and how can I prepare a stock solution?
A2: The aqueous solubility of MDA 19 is very low and is not typically reported directly. The compound is practically insoluble in aqueous solutions like phosphate-buffered saline (PBS).[2][3] Therefore, a stock solution must be prepared in an organic solvent.
Recommended Solvents for Stock Solutions:
| Solvent | Reported Solubility | Reference |
| DMSO | 10 mg/mL | [1] |
| DMF | 20 mg/mL | [1] |
| Ethanol | 3 mg/mL | [1] |
| Methanol | 1 mg/mL | [1] |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Materials: MDA 19 (Molar Mass: 349.43 g/mol )[8], anhydrous DMSO.
-
Calculation: To prepare a 10 mM solution, you will need 3.4943 mg of MDA 19 per 1 mL of DMSO.
-
Procedure:
-
Accurately weigh the required amount of MDA 19 powder.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved. Ultrasonic treatment may be necessary to achieve full dissolution.[9][10]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
Q3: I need to formulate MDA 19 for in vivo studies in rodents. What are the recommended vehicles?
A3: Formulating a hydrophobic compound like MDA 19 for in vivo use requires a vehicle that can safely and effectively deliver the drug. A common strategy for poorly soluble compounds is to use a co-solvent system or a lipid-based formulation.
Recommended In Vivo Vehicle:
A frequently used vehicle for MDA 19 and similar compounds is a mixture of DMSO and a carrier oil, such as corn oil.[9]
Example Formulation:
-
10% DMSO in Corn Oil:
-
Dissolve the required amount of MDA 19 in DMSO to create a concentrated stock.
-
Add the DMSO stock to the corn oil to achieve the final desired concentration of MDA 19 and a final DMSO concentration of 10%.[9]
-
Vortex or sonicate the mixture to ensure homogeneity. The final solution should be clear.[9]
-
Important Considerations for In Vivo Formulations:
-
Toxicity: Always perform a preliminary tolerability study with the vehicle alone in your animal model to ensure it does not cause adverse effects.
-
Route of Administration: The choice of vehicle may depend on the intended route of administration (e.g., oral, intraperitoneal).
-
Stability: Prepare the formulation fresh before each use if the stability in the vehicle is unknown.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Potential Cause: Precipitation of MDA 19 in the cell culture medium, leading to a lower effective concentration of the compound.
Workflow for Troubleshooting Inconsistent Assay Results:
Caption: Decision tree for troubleshooting inconsistent assay results.
Issue 2: Low Bioavailability in Animal Studies
Potential Cause: Poor absorption of MDA 19 from the administration site due to its low aqueous solubility.
Strategies to Enhance Bioavailability:
-
Particle Size Reduction: Micronization or nanocrystallization can increase the surface area of the drug, which can improve its dissolution rate and subsequent absorption.[4] This is a more advanced formulation technique that may require specialized equipment.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of poorly soluble drugs by forming a fine emulsion in the gastrointestinal tract, which enhances drug solubilization and absorption.[11]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of MDA 19 with a hydrophilic polymer can increase its solubility and dissolution rate.[12]
Experimental Workflow for Improving In Vivo Bioavailability:
Caption: Workflow for enhancing the in vivo bioavailability of MDA 19.
Understanding the Mechanism: MDA 19 Signaling
MDA 19 is a potent and selective agonist for the cannabinoid receptor CB2.[8][9][10] In some studies, it has been shown to exert its effects through the inactivation of the AKT signaling pathway.[13]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. touroscholar.touro.edu [touroscholar.touro.edu]
- 7. scispace.com [scispace.com]
- 8. MDA-19 - Wikipedia [en.wikipedia.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MDA 19 Concentration for Cell-Based Assays
Welcome to the technical support center for MDA 19. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the concentration of MDA 19 in your cell-based assays. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is MDA 19 and what is its primary mechanism of action?
A1: MDA 19, also known as BZO-HEXOXIZID, is a potent and selective synthetic agonist for the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed on immune cells and is also found in various other tissues, including some cancer cells. MDA 19's mechanism of action in cancer cells involves the inhibition of the PI3K/Akt signaling pathway. This inhibition leads to downstream effects such as the induction of mitochondrial-dependent apoptosis.
Q2: What is a typical starting concentration range for MDA 19 in cell-based assays?
A2: Based on published data, a sensible starting range for MDA 19 in most cancer cell lines is between 1 µM and 100 µM. For initial dose-response experiments, it is advisable to use a broad logarithmic dilution series (e.g., 0.1, 1, 10, 50, 100 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and assay endpoint.
Q3: How should I prepare and store MDA 19 stock solutions?
A3: MDA 19 is typically soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced cytotoxicity.
Q4: How does MDA 19 induce cell death?
A4: MDA 19 induces apoptosis through the mitochondrial-dependent (intrinsic) pathway. As a CB2 agonist, it inhibits the pro-survival PI3K/Akt signaling pathway. This leads to an imbalance in the pro- and anti-apoptotic Bcl-2 family proteins, resulting in the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of executioner caspases, such as caspase-3.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Higher than expected IC50 value or lack of response.
-
Cause A: Low CB2 Receptor Expression: The target cell line may have low or no expression of the CB2 receptor.
-
Solution: Verify CB2 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to express CB2 or transiently transfecting your cells with a CB2 expression vector.
-
-
Cause B: Compound Instability or Degradation: MDA 19, like many small molecules, can be susceptible to degradation, especially with improper storage or handling.
-
Solution: Always use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution. If degradation is suspected, the purity of the compound can be assessed by analytical methods such as HPLC.
-
-
Cause C: Non-specific Binding: As a lipophilic molecule, MDA 19 may adsorb to plastic surfaces of microplates or pipette tips, reducing its effective concentration.
-
Solution: Consider using low-binding microplates for your assays. Pre-incubating pipette tips with the solution before dispensing can also help minimize loss due to adsorption.
-
-
Cause D: Serum Interference: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailability.
-
Solution: If your assay allows, consider reducing the serum concentration or performing the experiment in serum-free media. If serum is required, ensure the concentration is consistent across all experiments to maintain comparability.
-
Issue 2: High background or inconsistent results in fluorescence- or luminescence-based assays.
-
Cause A: Autofluorescence of MDA 19: Some small molecules can exhibit intrinsic fluorescence, which can interfere with assay readouts.
-
Solution: Run a control plate with MDA 19 in cell-free media to determine if the compound itself contributes to the signal at the wavelengths used in your assay. If so, you may need to subtract this background signal from your experimental wells or consider an alternative assay with a different detection method.
-
-
Cause B: Incomplete Solubilization: MDA 19 may precipitate out of solution at higher concentrations in aqueous media.
-
Solution: Visually inspect your diluted solutions for any signs of precipitation. If precipitation is observed, consider lowering the highest concentration in your dilution series or using a different solvent system if compatible with your cells.
-
-
Cause C: Assay Reagent Interference: MDA 19 may directly interact with and inhibit or enhance the activity of reporter enzymes (e.g., luciferase, cellular reductases in viability assays).
-
Solution: Perform control experiments with the purified reporter enzyme and MDA 19 to test for direct interference.
-
Issue 3: Observed cytotoxicity does not correlate with apoptosis markers.
-
Cause A: Off-Target Effects: At high concentrations, MDA 19 may exert cytotoxic effects through mechanisms other than CB2-mediated apoptosis.
-
Solution: It is crucial to perform a comprehensive dose-response analysis and correlate the cytotoxic effects with on-target engagement. This can be achieved by using a CB2 antagonist to see if it rescues the cytotoxic effect of MDA 19. Additionally, consider using a structurally related but inactive analog as a negative control.
-
-
Cause B: Necrosis vs. Apoptosis: At very high concentrations, MDA 19 might be inducing necrosis rather than apoptosis.
-
Solution: Use assays that can distinguish between different modes of cell death, such as co-staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry analysis.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of MDA 19 using a Cell Viability Assay (MTT Assay)
This protocol provides a step-by-step guide to determine the IC50 value of MDA 19 in a chosen cell line.
Materials:
-
Target cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with appropriate supplements (e.g., 10% FBS)
-
MDA 19
-
DMSO
-
96-well clear flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of MDA 19 dilutions in complete cell culture medium from your high-concentration DMSO stock. For example, for a final concentration range of 0.1 to 100 µM, prepare 2X solutions of 0.2, 2, 20, 100, and 200 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest MDA 19 concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the 2X MDA 19 dilutions and controls to the respective wells in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of MDA 19 concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Data Presentation
Table 1: Reported IC50 Values of MDA 19 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Hep3B | Hepatocellular Carcinoma | CCK-8 | 48 | 56.69 | [1] |
| HepG2 | Hepatocellular Carcinoma | CCK-8 | 48 | 71.13 | [1] |
| U2OS | Osteosarcoma | CCK-8 | 48 | ~30 | [2] |
| MG-63 | Osteosarcoma | CCK-8 | 48 | ~40 | [2] |
| M14 | Melanoma | CCK-8 | 48 | Not specified | [3] |
| UACC257 | Melanoma | CCK-8 | 48 | Not specified | [3] |
Visualizations
Diagram 1: Signaling Pathway of MDA 19
Caption: MDA 19 signaling pathway leading to apoptosis.
Diagram 2: Experimental Workflow for Optimizing MDA 19 Concentration
Caption: Workflow for determining the optimal MDA 19 concentration.
References
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. Available at: [Link].
-
Anti-tumoral potential of MDA19 in human osteosarcoma via suppressing PI3K/Akt/mTOR signaling pathway. NIH. Available at: [Link].
-
Current research on anti-breast cancer synthetic compounds. RSC Publishing. Available at: [Link].
-
MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway. PubMed Central. Available at: [Link].
-
IC50 values for different cell lines. ResearchGate. Available at: [Link].
-
Surface adsorption of cannabinoids in LC–MS/MS applications. Semantic Scholar. Available at: [Link].
-
Applicability of drug response metrics for cancer studies using biomaterials. PMC - NIH. Available at: [Link].
-
Instant Detection of Synthetic Cannabinoids on Physical Matrices, Implemented on a Low-Cost, Ultraportable Device. ACS Publications. Available at: [Link].
-
Surface adsorption of cannabinoids in LC–MS/MS applications. ResearchGate. Available at: [Link].
-
Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. Available at: [Link].
-
Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. PMC - NIH. Available at: [Link].
-
Rapid Analysis of Synthetic Cannabinoids Using a Miniature Mass Spectrometer with Ambient Ionization Capability. PubMed Central. Available at: [Link].
-
Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evaluation. PMC - NIH. Available at: [Link].
-
CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. ACS Publications. Available at: [Link].
-
Targeting CB2 and TRPV1: Computational Approaches for the Identification of Dual Modulators. Digital CSIC. Available at: [Link].
-
Upstream cell culture process characterization and in-process control strategy development at pandemic speed. NIH. Available at: [Link].
-
MDA-19 Suppresses Progression of Melanoma Via Inhibiting the PI3K/Akt Pathway. De Gruyter. Available at: [Link].
-
How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available at: [Link].
Sources
Technical Support Center: Interpreting Conflicting Results in MDA-19 Experiments
Welcome to the technical support center for researchers utilizing MDA-19, a selective cannabinoid receptor 2 (CB2) agonist. This guide is designed to help you navigate and interpret the nuanced, and sometimes conflicting, results that can arise during your experiments. As scientists, we understand that unexpected data is not a setback, but an opportunity to delve deeper into the underlying biological mechanisms. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reproducibility of your findings.
Introduction to MDA-19 and Its Mechanism of Action
MDA-19 is a potent and selective agonist for the human cannabinoid receptor 2 (CB2), with a binding affinity (Ki) of 43.3 nM.[1] It has garnered significant interest for its therapeutic potential, particularly in oncology, due to its ability to induce apoptosis in cancer cells.[2] Mechanistically, MDA-19's pro-apoptotic effects in cancer cells, such as hepatocellular carcinoma (HCC), have been linked to the inactivation of the PI3K/AKT signaling pathway.[2][3][4] The activation of the CB2 receptor by MDA-19 can also modulate other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways, although the specific outcomes can be cell-type dependent.[5][6]
This guide will address common experimental discrepancies and provide a logical framework for troubleshooting, ensuring that you can confidently interpret your data and advance your research.
Core Concept: The Origin of Conflicting Data
Conflicting results in MDA-19 experiments often stem from a few key areas:
-
Cell Line Variability: Cancer cell lines are notoriously heterogeneous, and their genetic and phenotypic diversity can lead to varied responses to drug treatment.[4]
-
Experimental Technique: Subtle variations in experimental protocols, from cell seeding density to reagent preparation, can significantly impact outcomes.
-
Complex Signaling Pathways: MDA-19's effects are mediated through a network of signaling pathways that can have opposing roles in cell survival and apoptosis, such as the MAPK pathways (ERK, JNK, p38). The balance of these signals can be highly context-dependent.[7][8]
Troubleshooting Guide: From Cell Viability to Signaling Pathways
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
I. Cell Viability Assays (e.g., MTT, CCK-8)
Question: My cell viability results with MDA-19 are inconsistent across experiments. What could be the cause?
Answer: Inconsistent cell viability results are a common challenge. Here's a systematic approach to troubleshooting:
-
Biological Factors:
-
Cell Line Integrity: Have you recently authenticated your cell line? Genetic drift can alter drug sensitivity.
-
Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to phenotypic changes.
-
Cell Health: Ensure your cells are healthy and in the exponential growth phase before treatment. Stressed or confluent cells may respond differently to MDA-19.
-
-
Technical Factors:
-
Seeding Density: Inconsistent cell seeding is a major source of variability. Ensure a homogenous cell suspension and use calibrated pipettes.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation. It is best practice to fill the perimeter wells with sterile media or PBS and not use them for experimental data.
-
Compound Solubility: MDA-19 should be fully dissolved in your vehicle (e.g., DMSO) and then diluted in media. Precipitation of the compound will lead to inaccurate effective concentrations.
-
Data Presentation: Expected Cell Viability Trends
| Cell Line (Example) | MDA-19 Concentration | Expected Outcome | Potential for Conflict |
| HepG2 (HCC) | 10-80 µM | Dose-dependent decrease in viability | IC50 may vary based on cell density and passage number. |
| Hep3B (HCC) | 10-60 µM | Dose-dependent decrease in viability | IC50 may vary based on cell density and passage number. |
Workflow for Troubleshooting Inconsistent Viability Assays
Caption: Troubleshooting workflow for inconsistent cell viability results.
II. Apoptosis Assays (e.g., Annexin V/PI Staining)
Question: I am not observing the expected increase in apoptosis after MDA-19 treatment, or I see high levels of necrosis. Why?
Answer: Distinguishing between apoptosis and necrosis is crucial for accurately interpreting MDA-19's mechanism of action. Here are some potential reasons for conflicting results:
-
Suboptimal MDA-19 Concentration and Incubation Time: The induction of apoptosis is both dose- and time-dependent. For example, in Hep3B and HepG2 cells, significant apoptosis is observed after 48 hours of treatment with 30 µM and 40 µM of MDA-19, respectively.[3] Shorter incubation times or lower concentrations may not be sufficient to trigger a detectable apoptotic response.
-
Assay-Specific Pitfalls:
-
Annexin V Staining: While Annexin V is a good marker for early apoptosis, late-stage apoptotic cells can also become positive for propidium iodide (PI), making them difficult to distinguish from necrotic cells.
-
Caspase Assays: These assays are excellent for detecting early to mid-stage apoptosis. However, if your experimental endpoint is too late, you may miss the peak of caspase activation.
-
-
Cell Handling: Over-trypsinization or harsh cell scraping can damage cell membranes, leading to false-positive PI staining and an overestimation of necrosis.
Experimental Protocol: Induction and Detection of Apoptosis with MDA-19
-
Cell Seeding: Seed cells (e.g., HepG2) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
MDA-19 Treatment: The following day, treat the cells with the desired concentrations of MDA-19 (e.g., 0, 10, 20, 40 µM) for 48 hours.
-
Cell Harvesting: Gently collect both the supernatant (containing detached apoptotic cells) and the adherent cells. Use a non-enzymatic cell dissociation solution for adherent cells to minimize membrane damage.
-
Annexin V/PI Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
III. Western Blotting for Signaling Pathways (AKT and MAPK)
Question: I'm seeing conflicting results for the phosphorylation of AKT and MAPK pathway proteins (ERK, JNK, p38) after MDA-19 treatment. How do I interpret this?
Answer: The phosphorylation status of signaling proteins can be transient and highly sensitive to experimental conditions. Here’s how to approach conflicting western blot data:
-
Expected Results:
-
p-AKT: In cancer cell lines like Hep3B and HepG2, MDA-19 is expected to decrease the phosphorylation of AKT, indicating pathway inactivation.[2][3][4]
-
p-ERK, p-JNK, p-p38 (MAPK Pathway): The role of the MAPK pathway in CB2-mediated apoptosis is more complex and can be cell-type dependent.
-
Some studies suggest that CB2 receptor activation can lead to the phosphorylation of p38 MAPK , which is involved in apoptosis.[5][6]
-
Conversely, other research indicates that CB2 receptor stimulation may regulate JNK phosphorylation while not affecting ERK1/2 and p38 in other contexts.
-
The dynamic balance between the pro-survival signals of the ERK pathway and the pro-apoptotic signals of the JNK and p38 pathways can be a source of conflicting results.[7][8]
-
-
Data Presentation: Expected vs. Conflicting Western Blot Results
| Target Protein | Expected Result with MDA-19 | Potential Conflicting Result | Possible Explanation |
| p-AKT | Decreased | No change or increase | Cell line resistance, suboptimal MDA-19 concentration, or compensatory signaling. |
| p-p38 | Increased | No change or decrease | Cell-type specific signaling, crosstalk with other pathways. |
| p-JNK | Variable | Variable | Cell-type specific signaling, time-dependent effects. |
| p-ERK | Variable | Variable | Cell-type specific signaling, time-dependent effects. |
Troubleshooting Western Blots for Phospho-Proteins:
-
Sample Preparation is Key:
-
Work quickly and on ice to minimize phosphatase activity.
-
Always include phosphatase and protease inhibitors in your lysis buffer.
-
-
Blocking and Buffers:
-
Avoid using milk as a blocking agent for phospho-protein detection, as it contains casein, a phosphoprotein. Use Bovine Serum Albumin (BSA) instead.
-
Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS), as the phosphate in PBS can interfere with the binding of some phospho-specific antibodies.
-
-
Antibody Selection and Validation:
-
Use antibodies that are highly specific for the phosphorylated form of your target protein.
-
Always probe for the total protein as a loading control and to normalize the levels of the phosphorylated protein.
-
Signaling Pathway Diagram: MDA-19's Pro-Apoptotic Mechanism
Caption: Simplified signaling pathways modulated by MDA-19.
Frequently Asked Questions (FAQs)
Q1: Can the vehicle (e.g., DMSO) affect my results?
-
A1: Yes. High concentrations of DMSO can be toxic to cells and may influence experimental outcomes. It is crucial to include a vehicle-only control in all experiments and to ensure that the final concentration of the vehicle is consistent across all treatment groups and is non-toxic to your cells.
Q2: How do I know if my conflicting results are due to my specific cell line?
-
A2: If you suspect cell line-specific effects, a good approach is to test MDA-19 in a different, well-characterized cell line known to express the CB2 receptor. If the results are consistent in the new cell line but different from your original findings, it strongly suggests a cell-line-specific response.
Q3: My MDA-19 is not inducing apoptosis, but it is reducing cell viability. What does this mean?
-
A3: A reduction in cell viability can be due to several mechanisms, including apoptosis, necrosis, or cytostatic effects (inhibition of cell proliferation). If you are not observing classic apoptotic markers, it is possible that at the concentrations and time points tested, MDA-19 is primarily inhibiting cell growth rather than inducing cell death. Consider performing a cell cycle analysis to investigate this further.
References
- 1. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. cdn.greenmedinfo.com [cdn.greenmedinfo.com]
- 5. p38 MAPK is involved in CB2 receptor-induced apoptosis of human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of JNK, p38 and ERK mitogen-activated protein kinases in the growth inhibition and apoptosis induced by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective CB2 Receptor Agonism Protects Central Neurons from Remote Axotomy-Induced Apoptosis through the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterizing MDA19 Inverse Agonist Activity at Rat Cannabinoid Type-2 (CB2) Receptors
Welcome to the technical support guide for researchers investigating the complex pharmacology of MDA19 at the rat cannabinoid type-2 (CB2) receptor. This document provides in-depth, experience-driven guidance to navigate the nuances of your experiments, troubleshoot common issues, and ensure the integrity of your data. MDA19 exhibits fascinating species-dependent and assay-dependent pharmacology, behaving as an inverse agonist at the rat CB2 receptor in certain contexts, a phenomenon that requires careful experimental design and interpretation.[1][2]
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding MDA19 and its interaction with the rat CB2 receptor.
Q1: What is the established activity of MDA19 at the rat CB2 receptor?
A1: MDA19 is a high-affinity ligand for the rat CB2 receptor, with a reported Ki of approximately 16.3 nM.[1][2][3] However, its functional activity is not straightforward. In functional assays that measure G-protein activation, such as the GTPγ[35S] binding assay, MDA19 behaves as an inverse agonist .[1][2][4] This means that in cellular systems with constitutive (basal) CB2 receptor activity, MDA19 does not activate the receptor but instead reduces this basal signaling.
Q2: Why do I see different results for MDA19 in different functional assays?
A2: This is an excellent and critical question. MDA19 is described as a "protean agonist," meaning its observed activity (agonist, inverse agonist, or neutral antagonist) can depend on the specific signaling pathway being measured and the level of constitutive receptor activity in the assay system.[1] For the rat CB2 receptor, the following has been reported:
This phenomenon, also known as functional selectivity or biased signaling, arises because a ligand can stabilize different receptor conformations, each preferentially coupling to a distinct downstream signaling pathway (e.g., G-protein vs. β-arrestin pathways).[5][6]
Q3: What is inverse agonism and why is it relevant for rat CB2 receptors?
A3: Inverse agonism is a pharmacological concept that applies to G-protein coupled receptors (GPCRs), like CB2, that exhibit constitutive activity. Constitutive activity means the receptor can signal spontaneously, even in the absence of an activating ligand (agonist). An inverse agonist is a ligand that binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling level.[7][8] This is distinct from a neutral antagonist, which would bind to the receptor and block an agonist from binding, but have no effect on the basal signaling on its own. The observation of inverse agonism implies that the rat CB2 receptor, when expressed in common recombinant cell lines (e.g., CHO cells), possesses a significant level of constitutive activity.[7]
Q4: How does MDA19's activity at rat CB2 compare to human CB2?
A4: There is a pronounced species difference. While MDA19 acts as an inverse agonist at the rat CB2 receptor in GTPγ[35S] assays, it behaves as an agonist at the human CB2 receptor in the same assay system.[1][2] This highlights the critical importance of using the correct species-specific receptor for your experimental model and being cautious when extrapolating results from rat models to human systems.
Data Summary: MDA19 Pharmacological Profile
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | rat CB2 | 16.3 ± 2.1 nM | Radioligand Binding | [1][2] |
| rat CB1 | 1130 ± 574 nM | Radioligand Binding | [1][2] | |
| human CB2 | 43.3 ± 10.3 nM | Radioligand Binding | [1][2] | |
| human CB1 | 162.4 ± 7.6 nM | Radioligand Binding | [1][2] | |
| Functional Activity (EC50) | rat CB2 | 19.7 ± 14 nM | GTPγ[35S] (Inverse Agonist) | [1] |
| rat CB2 | No Activity | cAMP Inhibition | [1][2] | |
| rat CB2 | Agonist | Erk1/2 Activation | [1][2] | |
| human CB2 | 83 ± 19 nM | GTPγ[35S] (Agonist) | [1] |
Visualizing the Mechanism: CB2 Receptor Inverse Agonism
The following diagram illustrates the principle of inverse agonism at a constitutively active Gαi/o-coupled receptor like the rat CB2 receptor.
Caption: Mechanism of inverse agonism at a constitutively active rat CB2 receptor.
Troubleshooting Guide
This section provides solutions to common problems encountered when studying MDA19 at rat CB2 receptors.
Problem 1: I don't see any effect of MDA19 in my cAMP assay.
-
Likely Cause: This is the expected result based on published literature.[1][2] The signaling pathway linking the rat CB2 receptor to adenylyl cyclase inhibition may not be robustly engaged by MDA19, or the level of constitutive activity affecting cAMP may be too low to detect a further decrease by an inverse agonist in standard assay formats.
-
Scientific Rationale: The CB2 receptor is coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased cAMP levels.[9][10][11] Inverse agonism would be expected to increase cAMP levels from a constitutively suppressed state. However, the lack of observed effect suggests that under standard forskolin-stimulated conditions, MDA19 does not significantly modulate this pathway. This is a key finding of its protean agonism.
-
Solutions & Next Steps:
-
Confirm Assay Validity: Ensure your positive control agonist (e.g., CP55,940) robustly inhibits forskolin-stimulated cAMP accumulation and that this effect is blocked by a known CB2 antagonist/inverse agonist (e.g., AM630).
-
Switch Assays: To measure the inverse agonist activity of MDA19, use a more proximal assay that directly measures G-protein activation, such as a GTPγ[35S] binding assay . This is the gold-standard method for this specific compound-receptor pair.[1]
-
Explore Other Pathways: If your research question allows, investigate pathways where MDA19 acts as an agonist, such as the Erk1/2 phosphorylation pathway.[1][2]
-
Problem 2: My GTPγ[35S] assay shows high variability and a poor signal-to-noise ratio.
-
Likely Causes:
-
Low level of constitutive receptor activity in your cell membranes.
-
Suboptimal assay conditions (e.g., GDP, Mg2+, or Na+ concentrations).[12]
-
Poor quality of cell membrane preparation.
-
-
Scientific Rationale: The "window" for detecting inverse agonism depends entirely on the level of basal GTPγ[35S] binding due to constitutive receptor activity. If this basal level is too low, a further decrease caused by an inverse agonist will be difficult to distinguish from noise. The ionic environment and guanine nucleotide concentrations are critical for maintaining proper G-protein coupling and turnover.[12]
-
Solutions & Next Steps:
-
Optimize Receptor Expression: Use a cell line with high, but not excessive, expression of the rat CB2 receptor. Very high expression can sometimes lead to signaling artifacts. Verify expression levels via Western blot or qPCR.[13]
-
Systematically Optimize Assay Buffer:
-
GDP Concentration: Titrate GDP concentrations (e.g., 1-30 µM). Higher GDP can reduce basal binding, sometimes improving the window for agonist stimulation but potentially masking inverse agonist effects.
-
MgCl2 Concentration: Titrate MgCl2 (e.g., 3-10 mM). Magnesium is a crucial cofactor for GTPase activity.
-
-
Validate Membrane Prep: Ensure membrane preparations are high quality, stored correctly at -80°C, and have not undergone multiple freeze-thaw cycles.[9] Run a protein concentration assay (e.g., BCA) to ensure consistent loading.[12]
-
Include Controls: Always run a known CB2 agonist (e.g., CP55,940) to confirm the membranes are responsive (stimulation of binding) and a known CB2 inverse agonist (e.g., AM630) to confirm that a decrease in binding can be measured.
-
Problem 3: The binding affinity (Ki) I calculate for MDA19 is much weaker than the published value (~16 nM).
-
Likely Causes:
-
Issues with compound solubility and non-specific binding.
-
Degradation of the radioligand.
-
Incorrect assay setup or data analysis.
-
-
Scientific Rationale: Many cannabinoid ligands, including MDA19, are highly lipophilic.[5] This can cause them to precipitate in aqueous buffers or stick to plasticware, reducing the effective concentration available to bind to the receptor.[5][14] This leads to an apparent rightward shift in the competition curve and an artificially high (weaker) Ki value.
-
Solutions & Next Steps:
-
Address Solubility: Prepare stock solutions in 100% DMSO. When diluting into aqueous assay buffer, keep the final DMSO concentration low and consistent across all wells (typically <0.5%).[13] Include a detergent like BSA (e.g., 0.1-0.5%) in the binding buffer to reduce non-specific binding and improve solubility.[9][15]
-
Verify Radioligand: Check the expiration date of your radioligand (e.g., [3H]CP-55,940). Perform a saturation binding experiment to determine the Kd of your radioligand with your specific membrane preparation. This Kd value is essential for the accurate calculation of Ki using the Cheng-Prusoff equation.
-
Use Low-Binding Plates: Utilize non-treated, low-protein-binding polypropylene plates to minimize compound adsorption to plastic.[13]
-
Check Data Analysis: Ensure you are using the correct Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Protocols
Protocol 1: Competition Radioligand Binding Assay for Rat CB2
This protocol is designed to determine the binding affinity (Ki) of MDA19 by measuring its ability to displace a known radioligand from the rat CB2 receptor.
Materials:
-
Cell membranes from a stable cell line expressing rat CB2 (e.g., CHO-rCB2).
-
Radioligand: [3H]CP-55,940 (a high-affinity CB2 agonist).
-
Test Compound: MDA19.
-
Non-specific control: A high concentration (10 µM) of an unlabeled CB2 ligand (e.g., WIN 55,212-2).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.[1]
-
96-well low-protein-binding plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester and scintillation counter.
Workflow Diagram:
Caption: Workflow for a competition radioligand binding assay.
Step-by-Step Procedure:
-
Prepare serial dilutions of MDA19 in binding buffer. Also prepare solutions for total binding (buffer only) and non-specific binding (10 µM WIN 55,212-2).
-
In a 96-well plate, add 50 µL of the appropriate MDA19 dilution or control solution.
-
Add 50 µL of [3H]CP-55,940 diluted in binding buffer to all wells. The final concentration should be near its Kd value (e.g., 1-2 nM).
-
Thaw the rat CB2 membranes on ice. Dilute them in ice-cold binding buffer to a concentration that will yield 10-20 µg of protein per 100 µL.
-
Initiate the binding reaction by adding 100 µL of the diluted membrane suspension to each well. The final assay volume is 200 µL.
-
Incubate the plate for 90 minutes at 30°C with gentle agitation.[9]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: [35S]GTPγS Functional Assay for Inverse Agonism
This protocol measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins following receptor activation or inactivation. A decrease in basal binding indicates inverse agonism.
Materials:
-
Cell membranes from a stable cell line expressing rat CB2.
-
[35S]GTPγS radioligand.
-
Test Compound: MDA19.
-
Positive Control (Agonist): CP55,940.
-
Negative Control (Inverse Agonist): AM630.
-
Guanosine Diphosphate (GDP).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Other materials are as described in the binding assay.
Step-by-Step Procedure:
-
Prepare serial dilutions of MDA19 and controls in assay buffer.
-
Thaw rat CB2 membranes on ice and pre-incubate them with GDP (e.g., 10 µM final concentration) for 15-30 minutes on ice. This step loads the G-proteins with GDP.
-
In a 96-well plate, add 50 µL of the appropriate compound dilution or control.
-
Add 100 µL of the membrane/GDP mixture (containing 10-20 µg of protein).
-
Initiate the reaction by adding 50 µL of [35S]GTPγS diluted in assay buffer (final concentration ~0.1 nM). The final assay volume is 200 µL.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Terminate, filter, and wash as described in the binding assay protocol.
-
Measure bound radioactivity via scintillation counting.
-
Data Analysis: Basal binding is determined in the absence of any compound. Agonist (CP55,940) stimulation should increase cpm above basal. Inverse agonist (MDA19, AM630) activity is measured as a concentration-dependent decrease in cpm below the basal level. Data are typically expressed as a percentage of basal binding.
References
-
Xu, J. J., Diaz, P., Astruc-Diaz, F., Craig, S., Munoz, E., Naguib, M., & Brown, D. L. (2010). Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. Anesthesia and analgesia, 111(1), 99–109. [Link]
-
Naguib, M., Xu, J. J., Diaz, P., Astruc-Diaz, F., Craig, S., Vivas-Mejia, P., & Brown, D. L. (2010). Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. Anesthesia and analgesia, 111(1), 99-109. [Link]
-
Jin, C., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 685228. [Link]
-
Albizu, L., et al. (2012). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Frontiers in Endocrinology, 3, 83. [Link]
-
ResearchGate. (n.d.). Receptor dimerization assays. Retrieved from [Link]
-
ResearchGate. (2025). Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain | Request PDF. Retrieved from [Link]
-
Pauer, S., et al. (2015). Gαi/o-coupled receptor signaling restricts pancreatic β-cell expansion. Proceedings of the National Academy of Sciences, 112(11), E1238-E1246. [Link]
-
Stone, M. J., et al. (2011). A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer. PLoS ONE, 6(5), e20218. [Link]
-
Salahpour, A., et al. (2012). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology, 3, 105. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Marini, P., et al. (2013). Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242. British Journal of Pharmacology, 168(6), 1399–1411. [Link]
-
Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]
-
Gαmez-Gαmez, A. M., et al. (2021). G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules. International Journal of Molecular Sciences, 22(16), 8537. [Link]
-
Celtarys Research. (2025). CB2 ligand binding analysis with high-content screening. Retrieved from [Link]
-
Morales, P., et al. (2021). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 12, 722627. [Link]
-
O'Hayre, M., et al. (2019). Activation of G-Protein Coupled Receptor-Gαi Signaling Increases Keratinocyte Proliferation and Reduces Differentiation, Leading to Epidermal Hyperplasia. Journal of Investigative Dermatology, 140(6), 1195-1203.e3. [Link]
-
Du, Y., et al. (2019). G protein-coupled receptor signaling: transducers and effectors. Journal of Biological Chemistry, 294(14), 5488–5506. [Link]
-
Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi eGrove. [Link]
-
Liu, H., et al. (2019). MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway. BMC Cancer, 19(1), 419. [Link]
-
Stempel, A. V., et al. (2018). Progress in Brain Cannabinoid CB2 Receptor Research: From Genes to Behavior. Frontiers in Pharmacology, 9, 1311. [Link]
-
Pertwee, R. G. (2005). Constitutive Activity at the Cannabinoid CB1 Receptor and Behavioral Responses. Journal of Neuroendocrinology, 17(9), 545-551. [Link]
-
Navarro, G., et al. (2017). Regulation of cannabinoid CB2 receptor constitutive activity in vivo: repeated treatments with inverse agonists reverse the acute activation of JNK and associated apoptotic signaling in mouse brain. Psychopharmacology, 234(9-10), 1469–1482. [Link]
-
Liu, H., et al. (2019). MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway. BMC cancer, 19(1), 419. [Link]
-
Atwood, B. K., et al. (2012). Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands. Molecular Pharmacology, 81(2), 250–263. [Link]
-
Naguib, M., et al. (2019). An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential. Expert Opinion on Therapeutic Targets, 23(3), 193-206. [Link]
-
de Souza, L. M., et al. (2021). The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse. Forensic Toxicology, 39(2), 473-477. [Link]
Sources
- 1. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of cannabinoid CB2 receptor constitutive activity in vivo: repeated treatments with inverse agonists reverse the acute activation of JNK and associated apoptotic signaling in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. egrove.olemiss.edu [egrove.olemiss.edu]
- 13. benchchem.com [benchchem.com]
- 14. CB2 ligand binding analysis with high-content screening - Celtarys [celtarys.com]
- 15. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Binding of MDA19 in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MDA19. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize off-target binding and ensure the accuracy and reliability of your experimental results.
Understanding MDA19 and the Challenge of Off-Target Binding
MDA19 (also known as BZO-HEXOXIZID) is a synthetic cannabinoid that acts as a potent and selective agonist for the cannabinoid receptor 2 (CB2).[1] It also interacts with the cannabinoid receptor 1 (CB1), though with lower affinity, and this selectivity can vary between species.[1][2][3] For example, MDA19 has a nearly 70-fold higher affinity for the rat CB2 receptor than the rat CB1 receptor, but only a 4-fold higher affinity for the human CB2 receptor over the human CB1 receptor.[2][3] This compound is under investigation for various therapeutic applications, including the treatment of neuropathic pain and its potential as an anti-cancer agent.[3][4]
What is Off-Target Binding?
In an ideal experiment, a drug like MDA19 would only bind to its intended molecular target (e.g., the CB2 receptor). However, compounds can also bind to other, unintended molecules. This is known as "off-target" binding. Such interactions can lead to undesirable side effects in a clinical context or, in a laboratory setting, produce misleading data.[5][6] Off-target binding can be further categorized into:
-
Specific off-target binding: The compound binds with high affinity to a different, unintended receptor or protein.
-
Non-specific binding (NSB): The compound adheres indiscriminately to surfaces like plastic labware, membranes, or other proteins in the assay medium.[7] This is often driven by hydrophobic or electrostatic interactions.[7][8]
Minimizing both types of off-target binding is critical for generating accurate and reproducible data. An acceptable assay should ideally have specific binding account for 80-90% of the total binding observed.[9]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during biochemical and cell-based assays with MDA19, providing explanations and actionable solutions.
Biochemical Assays (e.g., Radioligand Binding, ELISA)
Question 1: My radioligand binding assay shows very high background signal. What are the likely causes and how can I fix it?
High background, or high non-specific binding (NSB), is a frequent issue that can obscure your specific signal. If NSB exceeds 20-30% of the total binding, it can compromise the reliability of your results.[9]
Causality and Solutions:
-
Inadequate Blocking: Unoccupied sites on your assay plate or membrane can bind the ligand non-specifically.[10]
-
Solution: Ensure you are using an appropriate blocking agent. Bovine Serum Albumin (BSA) and non-fat dry milk are common choices.[9][11] You may need to optimize the blocker concentration (typically 1-5% w/v) and incubation time.[10][12] For some systems, synthetic blockers like polyvinylpyrrolidone (PVP) may be more suitable.[11]
-
-
Suboptimal Assay Buffer: The pH, ionic strength, and other components of your buffer can promote non-specific interactions.[9]
-
Solution 1 (Adjust Ionic Strength): Increasing the salt concentration (e.g., with NaCl) can shield charged interactions that cause NSB.[7][8][13]
-
Solution 2 (Add Detergent): Including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01-0.1%) can disrupt hydrophobic interactions.[7][8][14] Detergents are particularly useful for preventing the compound from sticking to labware.[8][13]
-
Solution 3 (Check pH): Verify that your buffer pH is optimal for the receptor, which is typically around 7.0-7.5.[9]
-
-
Excessive Ligand Concentration: Using too much radiolabeled MDA19 increases the chances of it binding to low-affinity, non-specific sites.
Question 2: How do I choose the best blocking agent for my MDA19 assay?
The ideal blocking agent effectively blocks non-specific sites without interfering with the specific MDA19-receptor interaction.[10][14] There is no universal blocker, so the choice depends on your specific assay system.[11][14]
Comparison of Common Blocking Agents
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 5% | Readily available, effective for many protein-protein interactions.[7][13] | Lot-to-lot variability can occur; may not be suitable for all systems.[14] |
| Non-Fat Dry Milk | 1 - 5% | Inexpensive and effective for blocking a wide range of sites.[16] | May contain endogenous enzymes or phosphoproteins that can interfere with certain assays. |
| Fish Gelatin | 0.1 - 1% | Low cross-reactivity with mammalian antibodies.[11] | Can be less effective than BSA or milk in some cases; may mask some specific interactions.[11][14] |
| Synthetic Blockers (e.g., PVP) | Varies | Protein-free, highly consistent, and customizable.[11] | Can be more expensive and require more optimization.[11] |
Recommendation: Empirically test 2-3 different blocking agents at various concentrations to determine the optimal condition that provides the lowest background and highest signal-to-noise ratio for your specific assay.
Cell-Based Assays (e.g., Functional Assays, Immunofluorescence)
Question 3: In my cell-based functional assay, I'm observing a response to MDA19, but I'm not sure if it's from my target receptor or an off-target effect. How can I verify this?
This is a critical question for validating your results. An observed cellular response could be due to MDA19 acting on its primary target (CB2), a known secondary target (CB1), or an entirely unknown off-target protein.
Verification Strategies:
-
Use Control Cell Lines: The most definitive method is to compare your results in cells that express the target receptor versus those that do not.
-
Parental vs. Transfected Cells: Test MDA19 on the parental cell line (which does not express the receptor) and a cell line stably transfected to express your target (e.g., CHO cells expressing rat CB2).[2] A specific response should only occur in the transfected cells.
-
Knockout Models: Utilize cells where the target receptor has been knocked out (e.g., using CRISPR) or use primary cells from knockout animals (e.g., CB2-/- mice) as a negative control.[2][3]
-
-
Perform a Competition Assay: Use a well-characterized, highly selective antagonist for your target receptor.
-
Method: Pre-incubate your cells with the antagonist before adding MDA19. If the response to MDA19 is diminished or abolished, it confirms the effect is mediated through that specific receptor.
-
-
Orthogonal Assays: Measure a different downstream signaling event. MDA19 is known to have complex signaling properties ("protean agonism"), acting as an agonist or inverse agonist depending on the receptor species and the signaling pathway being measured (e.g., GTPγ[35S] vs. cAMP vs. ERK1/2 activation).[2][3] If you see activity in one pathway, confirming it in another adds confidence that the effect is target-specific.
Question 4: I'm seeing high background staining in my immunofluorescence (IF/ICC) experiment when detecting the receptor. What can I do?
High background in imaging assays can be caused by several factors, from antibody issues to insufficient blocking or washing.
Troubleshooting Steps:
-
Optimize Antibody Concentration: Using too high a concentration of the primary or secondary antibody is a common cause of non-specific signal.[17] Perform a titration experiment to find the lowest concentration that still gives a robust specific signal.
-
Improve Blocking: Insufficient blocking is a major culprit.[18][19] Increase the incubation time with your blocking buffer (e.g., to 1 hour at room temperature) and/or increase the concentration of the blocking agent (e.g., normal serum).[19]
-
Enhance Washing Steps: Inadequate washing can leave unbound antibodies behind.[17] Increase the number and duration of your wash steps between antibody incubations.[12]
-
Run a Secondary Antibody Control: To check if the secondary antibody is binding non-specifically, run a control sample that omits the primary antibody incubation step.[19] If you still see a signal, your secondary antibody is the problem. Consider using a pre-adsorbed secondary antibody.[19]
Key Experimental Protocols
Here are step-by-step protocols for essential experiments to characterize and minimize off-target binding.
Protocol 1: Competition Binding Assay to Determine Specificity
This assay is fundamental for confirming that MDA19 is binding to your target of interest. It measures the ability of unlabeled MDA19 to compete with a labeled ligand (e.g., a radiolabeled or fluorescent ligand) known to bind specifically to the target receptor.[20][21][22]
Principle:
Procedure:
-
Prepare Reagents:
-
Assay Buffer: Prepare an optimized buffer (e.g., Tris-HCl with BSA, MgCl2).
-
Receptor Preparation: Use cell membranes or purified receptors containing your target.[21]
-
Labeled Ligand: Prepare at a fixed concentration, typically at or below its Kd.[15]
-
Unlabeled Competitor (MDA19): Prepare a serial dilution series (e.g., 10-12 to 10-5 M).
-
-
Set Up Assay Wells (in triplicate):
-
Total Binding: Receptor + Labeled Ligand + Assay Buffer.
-
Non-Specific Binding (NSB): Receptor + Labeled Ligand + a very high concentration of a different, known unlabeled ligand (e.g., 1000x its Ki).[15] This defines the signal from binding to non-receptor sites.
-
Competition: Receptor + Labeled Ligand + each concentration of the unlabeled MDA19 serial dilution.
-
-
Incubation: Incubate the plate for a predetermined time to allow the binding to reach equilibrium.
-
Separation: Separate bound from free labeled ligand. This is commonly done by rapid filtration through glass fiber filters.[21]
-
Detection: Quantify the amount of bound labeled ligand (e.g., using a scintillation counter for radioligands).
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of unlabeled MDA19.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of MDA19 that inhibits 50% of the specific binding).[21] The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[21]
-
Protocol 2: Workflow for Troubleshooting High Non-Specific Binding
This workflow provides a logical sequence of steps to diagnose and resolve issues with high background signal in your assays.
Final Recommendations
-
Consistency is Key: Use the same batch of reagents, cell passages, and protocols throughout a study to ensure reproducibility.
-
Run Appropriate Controls: Every experiment should include positive, negative, and vehicle (e.g., DMSO) controls to validate the results.[23]
-
Document Everything: Keep detailed records of all assay conditions, reagent lots, and optimizations. This is invaluable for troubleshooting future experiments.
By systematically applying these principles and protocols, you can effectively minimize off-target binding of MDA19, leading to more accurate, reliable, and interpretable data in your research.
References
-
Competition Assay Protocol. Fabgennix International. [Link]
-
Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain. Diaz, P., et al. (2008). Anesthesia & Analgesia. [Link]
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. [Link]
-
MDA-19. Wikipedia. [Link]
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). Technology Networks. [Link]
-
Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
-
How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. (2024). [Link]
-
Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. Xu, J.J., et al. (2010). Anesthesia & Analgesia. [Link]
-
Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. (2025). BenchSci. [Link]
-
4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2015). Nicoya Lifesciences. [Link]
-
Blockers Practical Guide. Life Science. [Link]
-
Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain | Request PDF. (2025). ResearchGate. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. Sittampalam, G.S., et al. (2012). Assay Guidance Manual. [Link]
-
An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2016). Journal of Visualized Experiments. [Link]
-
Development of peptide receptor binding assays: methods to avoid false negatives. (2009). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Blocking Agent Optimization for Nonspecific Binding on Phage Based Magnetoelastic Biosensors. (2025). ResearchGate. [Link]
-
Elisa troubleshooting tips – High background. (2025). ARP American Research Products, Inc.. [Link]
-
A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. (2014). Molecular & Cellular Proteomics. [Link]
-
Effective Blocking Procedures in ELISA Assays. Corning. [Link]
-
Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Sino Biological. [Link]
-
What causes high background in cell based assays? (2020). ResearchGate. [Link]
-
MDA-19 Suppresses Progression of Melanoma Via Inhibiting the PI3K/Akt Pathway. (2021). Frontiers in Oncology. [Link]
-
List of Melanocortin receptor agonists. (2023). Drugs.com. [Link]
-
Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonist. (2022). Drug Testing and Analysis. [Link]
-
The Importance of Melanocortin Receptors and Their Agonists in Pulmonary Disease. (2019). Frontiers in Endocrinology. [Link]
-
off-target effects. (2020). YouTube. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. [Link]
-
Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin. (2021). Molecules. [Link]
Sources
- 1. MDA-19 - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDA-19 Suppresses Progression of Melanoma Via Inhibiting the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. nicoyalife.com [nicoyalife.com]
- 8. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 9. benchchem.com [benchchem.com]
- 10. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 11. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 12. arp1.com [arp1.com]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. corning.com [corning.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sinobiological.com [sinobiological.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. How to deal with high background in ELISA | Abcam [abcam.com]
- 20. support.nanotempertech.com [support.nanotempertech.com]
- 21. benchchem.com [benchchem.com]
- 22. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Navigating Experimental Variability in MDA-19 Studies
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for MDA-19 (BZO-HEXOXIZID). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for managing the inherent variability in experiments involving this potent and selective CB2 receptor agonist. Our goal is to empower you with the knowledge to conduct robust, reproducible, and insightful studies.
Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the use of MDA-19.
Q1: What is MDA-19 and what is its primary mechanism of action?
MDA-19, also known by its systematic name BZO-HEXOXIZID, is a synthetic cannabinoid that acts as a potent and selective agonist for the cannabinoid receptor 2 (CB2).[1][2] The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed in immune cells and peripheral tissues.[3] The nomenclature "MDA-19" originates from the M.D. Anderson Cancer Center where it was developed, but to avoid confusion with methylenedioxyamphetamine (MDA), the systematic name is often preferred.[3][4] Its activation of CB2 receptors makes it a tool for studying neuropathic pain, inflammation, and its potential anti-cancer properties.[5][6]
Q2: Why am I seeing different—or even opposite—effects in my experiments? (e.g., Agonism vs. Inverse Agonism)
This is a critical and frequently observed phenomenon with MDA-19, stemming from its nature as a "protean agonist".[5] The drug's effect is highly dependent on the specific biological system and the functional assay being used.
-
Species Differences: MDA-19's pharmacology differs significantly between human and rat receptors. It acts as an agonist at both human CB1 and CB2 receptors.[5] However, in rats, it acts as an agonist at CB1 but can behave as an inverse agonist at the rat CB2 receptor in certain assays (like GTPγ[³⁵S]).[5]
-
Assay-Dependent Activity: Even within the same species (rat), the effect varies by assay. For example, at the rat CB2 receptor, MDA-19 acts as an inverse agonist in GTPγ[³⁵S] assays, shows no activity in cAMP assays, but functions as an agonist in pERK activation assays.[5] This is likely due to the receptor having multiple active conformations (constitutive activity), and MDA-19 stabilizing different conformations depending on the cellular context and the specific signaling pathway being measured.[5]
Q3: What are the best practices for preparing and storing MDA-19?
Proper handling is crucial for reproducibility. MDA-19 is a crystalline solid that requires specific solvents.[7]
-
Storage: Store the solid compound at -20°C for long-term stability (≥ 5 years).[7][8]
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO (up to 10 mg/mL) or DMF (up to 20 mg/mL).[7] For cell culture, DMSO is most common.[9] Aliquot stock solutions into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[8]
-
Working Dilutions: For in vitro assays, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the well is low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo studies, a common formulation involves a multi-step solubilization, such as 10% DMSO, and 90% corn oil or a solution of 20% SBE-β-CD in saline.[9] Always prepare fresh working solutions for in vivo experiments on the day of use.[2]
Q4: What concentration of MDA-19 should I use?
The optimal concentration is highly dependent on your experimental system.
-
Binding Affinity (Ki): This indicates the concentration needed to occupy the receptor. For human CB2, the Ki is ~43.3 nM, while for the human CB1 receptor, it is ~162.4 nM.[5]
-
Functional Potency (EC50): This is the concentration needed to achieve 50% of the maximal effect in a functional assay. For human CB2, the EC50 in a GTPγ[³⁵S] assay is ~83 nM.[5]
-
Starting Point: For cell-based assays, a good starting point is a dose-response curve ranging from 1 nM to 10 µM.
-
Caution on High Concentrations: Some studies have used high micromolar concentrations (e.g., 30-40 µM) to observe effects like apoptosis in cancer cells.[6] At these high concentrations, the risk of off-target effects increases significantly. It is crucial to include controls to validate that the observed effect is CB2-dependent.[6][10]
Q5: How do I control for potential off-target effects?
Given that high concentrations may be required to elicit certain biological responses, validating the mechanism of action is essential. Off-target effects are a common reason for the failure of drug candidates in clinical trials.[10][11]
-
Pharmacological Blockade: Use a selective CB2 antagonist (e.g., AM630) or an inverse agonist to see if it can reverse the effect of MDA-19. If the effect is blocked, it provides strong evidence for on-target action.[5]
-
Genetic Knockdown/Knockout: The gold standard is to use cells or animals where the CB2 receptor has been genetically removed (siRNA, shRNA, or CRISPR knockout). If MDA-19 still produces the same effect in these knockout systems, the effect is unequivocally off-target.
-
Use Multiple Readouts: Correlate your primary findings with direct measures of target engagement, such as downstream signaling events known to be modulated by CB2 activation (e.g., changes in cAMP levels or pERK).
Troubleshooting Guide: In Vitro Cell-Based Assays
Variability in cell-based assays is a common challenge. This guide provides a systematic approach to identifying and resolving these issues.
Issue: High Variability or Poor Reproducibility in Dose-Response Curves
Workflow for Troubleshooting In Vitro Assays
Caption: Troubleshooting workflow for inconsistent in vitro results.
Potential Causes & Solutions
-
Compound Integrity:
-
Cause: Degradation from improper storage or multiple freeze-thaw cycles.[8]
-
Solution: Use freshly thawed aliquots for each experiment. Prepare working dilutions immediately before use.
-
-
Cell Health and Status:
-
Cause: High cell passage number can lead to phenotypic drift. Mycoplasma contamination can alter cellular responses. Inconsistent cell seeding density leads to variable results.[12][13][14]
-
Solution: Use cells within a defined, low passage number range. Regularly test for mycoplasma.[14] Use an automated cell counter for accurate seeding and ensure even cell distribution by careful pipetting technique.[14]
-
-
Assay Plate and Reader Settings:
-
Cause: Using the wrong plate type (e.g., clear plates for luminescence assays) can cause signal bleed-through.[14] Sub-optimal reader settings, like an incorrect focal height for adherent cells, can reduce signal intensity.[15]
-
Solution: Use solid white plates for luminescence and solid black plates for fluorescence to minimize crosstalk.[14] Optimize the reader's focal height to the cell layer at the bottom of the well.[15]
-
Protocol: cAMP Accumulation Assay
This protocol is designed to measure the agonist activity of MDA-19 at CB2 receptors, which are typically Gi-coupled and thus inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
-
Cell Seeding: Seed CHO cells stably expressing the human CB2 receptor into a 96-well solid white plate at a density of 5,000 cells/well. Allow cells to attach overnight.
-
Compound Preparation: Prepare a serial dilution of MDA-19 in assay buffer. Also, prepare solutions of a known CB2 agonist (e.g., CP 55,940) as a positive control and a vehicle control (e.g., 0.1% DMSO).
-
Assay Procedure: a. Aspirate the culture medium from the wells. b. Add 50 µL of your MDA-19 dilutions, controls, or vehicle to the respective wells. c. Add 50 µL of forskolin (a potent activator of adenylyl cyclase, final concentration typically 5-10 µM) to all wells to stimulate cAMP production. d. Incubate the plate at 37°C for 30 minutes.
-
Detection: Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, Luminescence, or ELISA-based kits) according to the manufacturer's instructions.
-
Data Analysis: Plot the signal against the log concentration of MDA-19. A decrease in signal relative to the forskolin-only wells indicates an agonist effect. Calculate the EC50 value using a non-linear regression curve fit.
Troubleshooting Guide: In Vivo Studies
In vivo experiments introduce additional layers of complexity, including pharmacokinetics and animal-to-animal variability.[16]
Issue: High Variability in Animal Response or Lack of Efficacy
Decision Tree for Troubleshooting In Vivo Studies
Caption: Decision tree for troubleshooting in vivo experimental variability.
Potential Causes & Solutions
-
Compound Formulation and Administration:
-
Cause: Poor solubility in the chosen vehicle can lead to precipitation and inconsistent dosing. The route of administration may not provide adequate bioavailability.[17]
-
Solution: Visually inspect your formulation for precipitation. Prepare it fresh daily.[2] Consider using solubilizing agents like SBE-β-CD.[9] If efficacy is low, a pilot pharmacokinetic (PK) study can determine if the compound is reaching the target tissue at sufficient concentrations.
-
-
Animal Model and Study Design:
-
Cause: The chosen animal model may not be appropriate (e.g., using rats where MDA-19 acts as an inverse agonist at CB2 for a study expecting agonist effects). Lack of randomization and blinding can introduce bias. Insufficient sample size may prevent the detection of a true effect.[18][19]
-
Solution: Carefully select the species based on the desired pharmacology (e.g., mice or humanized models for consistent agonism). Implement rigorous study design principles, including randomization of animals to treatment groups and blinding of investigators during data collection and analysis.[18] Perform a power analysis to determine the appropriate sample size.[19]
-
-
Biological Variability:
-
Cause: Natural biological variation between individual animals is unavoidable but can be managed.[16]
-
Solution: Ensure all animals are from the same source, sex, and age range. Acclimate animals properly before the study begins. Distribute animals across treatment groups to balance for any inherent differences (e.g., body weight). For some models, using multiple donors (e.g., for PDX models) can help reflect population heterogeneity and test the robustness of the drug's effect.[16]
-
Protocol: Preparation of MDA-19 for Intraperitoneal (IP) Injection in Rodents
This protocol provides a method for solubilizing MDA-19 for in vivo use.
-
Objective: To prepare a 1 mg/mL solution of MDA-19.
-
Materials: MDA-19 powder, DMSO, Corn oil (or 20% SBE-β-CD in sterile saline).
-
Procedure: a. Weigh the required amount of MDA-19 powder in a sterile microcentrifuge tube. b. Add DMSO equivalent to 10% of the final desired volume (e.g., for a final volume of 1 mL, add 100 µL of DMSO). c. Vortex or sonicate briefly until the powder is completely dissolved. This is your concentrate. d. Slowly add the remaining 90% of the volume using corn oil (or the SBE-β-CD solution) while vortexing to prevent precipitation. For a 1 mL final volume, add 900 µL of corn oil. e. Visually inspect the final solution to ensure it is clear and free of any precipitate.[9]
-
Administration: Administer the freshly prepared solution to the animals based on body weight (e.g., in mg/kg). Include a vehicle-only control group that receives the same 10% DMSO/90% corn oil mixture.
Data Summary Tables
Table 1: Pharmacological Profile of MDA-19
| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| CB2 | Human | Binding | Ki | 43.3 ± 10.3 | [5] |
| CB1 | Human | Binding | Ki | 162.4 ± 7.6 | [5] |
| CB2 | Rat | Binding | Ki | 16.3 ± 2.1 | [5] |
| CB1 | Rat | Binding | Ki | 1130 ± 574 | [5] |
| CB2 | Human | GTPγ[³⁵S] | EC50 (Agonist) | 83 ± 19 | [5] |
| CB1 | Human | GTPγ[³⁵S] | EC50 (Agonist) | 922 ± 56 | [5] |
| CB2 | Rat | GTPγ[³⁵S] | EC50 (Inverse Agonist) | 19.7 ± 14 | [5] |
| CB2 | Rat | cAMP | Functional Activity | None Observed | [5] |
| CB2 | Rat | pERK | Functional Activity | Agonist | [5] |
Table 2: Solubility of MDA-19
| Solvent | Concentration | Use Case | Reference |
| DMSO | ~10-14 mg/mL | In Vitro Stock | [7][9] |
| DMF | 20 mg/mL | In Vitro Stock | [7] |
| Ethanol | 3 mg/mL | In Vitro Stock | [7] |
| 10% DMSO / 90% Corn Oil | ≥ 1.43 mg/mL | In Vivo Formulation | [9] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ~1.43 mg/mL | In Vivo Formulation | [9] |
References
-
MDA-19 - Wikipedia. (n.d.). Wikipedia. [Link]
-
Xu, J. J., Diaz, P., Astruc-Diaz, F., et al. (2010). Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain. Anesthesia & Analgesia, 111(1), 99-109. [Link]
-
bioaccess. (n.d.). 4 Best Practices for Successful Invivo Tests in Clinical Research. Bioaccess. [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
Rao, M., Chen, D., Zhan, P., & Jiang, J. (2019). MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway. Biology Direct, 14(1), 8. [Link]
-
Charles River Laboratories. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. [Link]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]
-
Patel, M., et al. (2024). Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists. British Journal of Pharmacology. [Link]
-
Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
The Jackson Laboratory. (2022). Webinar: Designing Your In Vivo Studies. YouTube. [Link]
-
Pridgen, T. A., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(4), 67. [Link]
-
The Jackson Laboratory. (2024). Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. [Link]
-
Center for Forensic Science Research & Education. (2021). New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]
-
University of Alabama at Birmingham. (n.d.). Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Using Gas Chromatography- Mass Spectrometry. UAB Digital Commons. [Link]
-
University of Alabama at Birmingham. (n.d.). Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Using Gas Chromatography- Mass Spectrometry. UAB Digital Commons. [Link]
-
ResearchGate. (n.d.). Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain. [Link]
-
Deventer, M. H., et al. (2022). Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonist. Drug Testing and Analysis, 14(10), 1766-1777. [Link]
-
Pan, L., et al. (2015). Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake. Molecular Cancer Therapeutics, 14(1), 10-18. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Synapse. [Link]
-
Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Malondialdehyde (MDA) Assay Kit. [Link]
-
Science Media Centre. (2023). Understanding and preventing off-target effects of therapeutic mRNAs. [Link]
Sources
- 1. MDA-19 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. cfsre.org [cfsre.org]
- 5. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. m.youtube.com [m.youtube.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further [resources.jax.org]
- 17. criver.com [criver.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
Navigating Species-Specific Receptor Affinity of MDA19: A Technical Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MDA19. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the complexities arising from the species-specific receptor affinity and functional selectivity of this novel cannabinoid ligand. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your experimental design and data interpretation.
Understanding the Core Challenge: The Protean Nature of MDA19
MDA19 (BZO-HEXOXIZID) is a synthetic cannabinoid that exhibits significantly different binding affinities and functional activities at human versus rat cannabinoid receptors (CB1 and CB2).[1][2] This "protean" agonism, where a ligand can act as an agonist, antagonist, or inverse agonist depending on the receptor species and the specific signaling pathway being measured, presents a common but often perplexing challenge in preclinical drug development.[2] This guide will dissect these complexities and provide practical solutions for robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when working with MDA19.
Q1: Why do I observe different binding affinities (Ki) for MDA19 in my experiments compared to published values?
A1: Discrepancies in Ki values can arise from several factors. Firstly, ensure your experimental conditions are directly comparable to the literature. Key parameters to verify include:
-
Radioligand and Concentration: The choice of radioligand (e.g., [³H]CP-55,940) and its concentration relative to its dissociation constant (Kd) are critical.[3]
-
Membrane Preparation: The source and quality of the cell membranes expressing the cannabinoid receptors can significantly impact binding.
-
Assay Buffer Composition: Components like ions and BSA concentration in the binding buffer can influence ligand binding.[3]
-
Incubation Time and Temperature: Ensure that the binding reaction has reached equilibrium.
For a detailed protocol on radioligand binding assays, please refer to the "Experimental Protocols" section.
Q2: MDA19 is described as a CB2 agonist, but in my GTPγS assay with rat CB2 receptors, it behaves as an inverse agonist. Is this expected?
A2: Yes, this is a known characteristic of MDA19 and a prime example of its functional selectivity.[2] While MDA19 is an agonist at the human CB2 receptor in GTPγS assays, it exhibits inverse agonism at the rat CB2 receptor in the same assay.[2] This highlights that the functional outcome of receptor activation is not solely determined by the ligand but also by the specific conformation the receptor adopts upon binding, which can differ between species.
Q3: In contrast to the GTPγS results, my phospho-ERK (p-ERK) assay shows that MDA19 is an agonist at the rat CB2 receptor. Why the discrepancy?
A3: This is a fantastic observation that delves into the concept of biased agonism. GPCRs, like CB1 and CB2, can signal through multiple downstream pathways.[4] The GTPγS assay measures the direct activation of G-proteins, which is an early event in the signaling cascade.[5] The p-ERK assay, on the other hand, measures a downstream signaling event that can be initiated by both G-protein-dependent and G-protein-independent (e.g., β-arrestin-mediated) pathways.[6][7]
The differing results suggest that MDA19 stabilizes a conformation of the rat CB2 receptor that does not favor G-protein coupling (leading to inverse agonism in the GTPγS assay) but does promote signaling through the MAPK/ERK pathway (leading to agonism in the p-ERK assay). This is a classic example of a biased ligand.
Q4: How can I be confident in my results when MDA19 shows such variable activity?
A4: The key is to build a comprehensive pharmacological profile of MDA19 using a panel of functional assays that interrogate different signaling pathways. By comparing the results from assays like GTPγS (G-protein activation), cAMP (adenylyl cyclase modulation), and p-ERK (MAPK pathway), you can piece together a more complete picture of MDA19's functional selectivity. It is crucial to interpret the data within the context of the specific pathway being measured.
Troubleshooting Guides
This section provides structured troubleshooting for common issues encountered during key functional assays with MDA19.
Troubleshooting Radioligand Binding Assays
| Problem | Potential Cause | Recommended Solution |
| High non-specific binding | Radioligand concentration too high. | Use a radioligand concentration at or below the Kd. |
| Insufficient washing. | Increase the number and volume of washes with ice-cold buffer. | |
| Hydrophobic interactions of the ligand. | Include BSA in the wash buffer. | |
| Low specific binding | Low receptor expression in membranes. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Inactive radioligand. | Use a fresh batch of radioligand and check for proper storage. | |
| Incorrect buffer conditions. | Optimize buffer components (pH, ions). | |
| Inconsistent results between experiments | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Variation in membrane preparations. | Prepare a large batch of membranes and store in aliquots at -80°C. | |
| Temperature fluctuations. | Ensure consistent incubation temperature. |
Troubleshooting GTPγS Binding Assays
| Problem | Potential Cause | Recommended Solution |
| Low signal-to-noise ratio | Suboptimal GDP concentration. | Titrate GDP concentration, as different Gα subunits have varying requirements. |
| Low receptor-G protein coupling. | Ensure membrane preparation quality; consider using a different cell line. | |
| Insufficient incubation time. | Optimize incubation time to allow for sufficient [³⁵S]GTPγS binding. | |
| High basal signal | Constitutive receptor activity. | This is expected for some receptors; ensure a clear window between basal and agonist-stimulated signal. |
| Contamination of reagents. | Use fresh, high-quality reagents. | |
| Observing inverse agonism when expecting agonism (e.g., MDA19 at rat CB2) | This is a real pharmacological effect. | This demonstrates functional selectivity. Confirm with other assays and report as such. |
Troubleshooting cAMP Assays
| Problem | Potential Cause | Recommended Solution |
| Weak or no signal for Gi-coupled receptor inhibition | High phosphodiesterase (PDE) activity. | Include a PDE inhibitor (e.g., IBMX) in your assay buffer. |
| Insufficient forskolin stimulation. | Optimize the concentration of forskolin to achieve a robust cAMP signal that can be inhibited. | |
| Low receptor expression. | Use a cell line with higher receptor expression. | |
| High well-to-well variability | Inconsistent cell numbers. | Ensure even cell seeding and check for cell viability. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with buffer. | |
| Unexpected agonist activity for a Gi-coupled receptor | Off-target effects of the compound. | Test the compound in parental cells lacking the receptor of interest. |
Troubleshooting Phospho-ERK Assays
| Problem | Potential Cause | Recommended Solution |
| High basal p-ERK levels | Serum in the culture medium. | Serum-starve the cells for several hours before the experiment.[6] |
| Mechanical stress during handling. | Handle cell plates gently. | |
| Weak or transient p-ERK signal | Suboptimal stimulation time. | Perform a time-course experiment to determine the peak p-ERK response.[6] |
| Low agonist concentration. | Perform a dose-response experiment to determine the optimal agonist concentration. | |
| Inconsistent results | Variation in cell density. | Ensure consistent cell seeding density. |
| Differences in lysis buffer addition time. | Add lysis buffer promptly and consistently across all wells after stimulation. |
Data Presentation
Table 1: Comparative Binding Affinities (Ki) of MDA19
| Species | Receptor | Ki (nM) |
| Human | CB1 | 162.4 ± 7.6 |
| CB2 | 43.3 ± 10.3 | |
| Rat | CB1 | 1130 ± 574 |
| CB2 | 16.3 ± 2.1 |
Data compiled from Xu et al., 2010.[2]
Table 2: Functional Activity of MDA19 in GTPγS Assays
| Species | Receptor | Activity | EC50/IC50 (nM) |
| Human | CB1 | Agonist | 922 ± 56 |
| CB2 | Agonist | 83 ± 19 | |
| Rat | CB1 | Agonist | 427 ± 35 |
| CB2 | Inverse Agonist | 19.7 ± 14 |
Data compiled from Xu et al., 2010.[2]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of MDA19 for cannabinoid receptors.
-
Membrane Preparation:
-
Culture cells stably expressing the cannabinoid receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration (e.g., using a BCA assay). Store at -80°C.[3]
-
-
Assay Setup (96-well plate):
-
Add binding buffer to all wells.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940 at its Kd concentration).
-
Add increasing concentrations of unlabeled MDA19.
-
For non-specific binding control wells, add a high concentration of a known unlabeled cannabinoid ligand.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[3]
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of MDA19.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This protocol measures the activation of G-proteins following receptor stimulation.
-
Membrane Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
-
-
Assay Setup (96-well plate):
-
In each well, add assay buffer containing GDP (typically 1-10 µM).
-
Add increasing concentrations of MDA19.
-
For basal control wells, add buffer only. For a positive control, use a known cannabinoid agonist.
-
Add the membrane preparation to each well.
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate at 30°C for 60 minutes with gentle agitation.[8]
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound as a function of the log concentration of MDA19.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for inverse agonists) and Emax values.
-
Protocol 3: cAMP Inhibition Assay
This protocol is for assessing the functional activity of MDA19 at Gi-coupled cannabinoid receptors.
-
Cell Culture and Seeding:
-
Culture cells stably expressing the cannabinoid receptor of interest.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes.
-
Add increasing concentrations of MDA19 and incubate for a further 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for 15-30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of your chosen cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA).
-
Perform the cAMP measurement as per the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the log concentration of MDA19.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 and Emax for inhibition of forskolin-stimulated cAMP production.
-
Protocol 4: Phospho-ERK1/2 Activation Assay
This protocol measures the activation of the MAPK/ERK signaling pathway.
-
Cell Culture and Seeding:
-
Seed cells expressing the cannabinoid receptor in a 96-well plate and grow to confluence.
-
Serum-starve the cells for 4-12 hours prior to the assay to reduce basal p-ERK levels.[6]
-
-
Agonist Stimulation:
-
Add increasing concentrations of MDA19 to the wells.
-
Incubate for a predetermined optimal time (typically 5-15 minutes) at 37°C.[6]
-
-
Cell Lysis:
-
Remove the stimulation medium and immediately add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice to ensure complete cell lysis.
-
-
p-ERK Detection:
-
Measure p-ERK levels using a suitable detection method, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK and total ERK.[6]
-
ELISA-based kits: Use a commercial kit for quantitative measurement of p-ERK.
-
In-Cell Western/On-Cell Western: A plate-based immunocytochemical method for high-throughput analysis.
-
-
-
Data Analysis:
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels as a function of the log concentration of MDA19.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizing Signaling Pathways and Workflows
Diagram 1: Cannabinoid Receptor Signaling Pathways
Caption: Simplified signaling pathways of cannabinoid receptors upon activation by a ligand like MDA19.
Diagram 2: Experimental Workflow for Assessing Functional Selectivity
Caption: A streamlined workflow for characterizing the functional selectivity of a compound like MDA19.
Concluding Remarks
The species-specific affinity and functional selectivity of MDA19 are not experimental artifacts but rather a reflection of the intricate and dynamic nature of GPCR pharmacology. By employing a multi-assay approach and understanding the underlying principles of biased agonism, researchers can confidently characterize the nuanced pharmacological profile of MDA19. This comprehensive understanding is paramount for the successful translation of preclinical findings into therapeutic applications.
References
-
Ghosh, E., Kumari, P., Jaiman, D., & Shukla, A. K. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 15-26. [Link]
-
Fiveable. (n.d.). Receptor reserve Definition. Intro to Pharmacology Key Term. [Link]
-
Kelly, E. (2013). Efficacy and ligand bias at the μ-opioid receptor. British journal of pharmacology, 169(7), 1430–1446. [Link]
-
Gamage, T. F., et al. (2016). The great divide: Separation between in vitro and in vivo effects of PSNCBAM-based CB1 receptor allosteric modulators. Pharmacology, biochemistry, and behavior, 148, 46–54. [Link]
-
National Center for Advancing Translational Sciences. (2012). Phospho-ERK Assays. In Assay Guidance Manual. [Link]
-
Oddi, S., et al. (2014). Assay of CB1 Receptor Binding. In Cannabinoid Receptors: Methods and Protocols (pp. 135-145). Humana Press. [Link]
-
Charlton, S. J., & Vauquelin, G. (2010). Agonist efficacy and receptor desensitization: from partial truths to a fuller picture. British journal of pharmacology, 160(3), 441–452. [Link]
-
Whiting, W. L., et al. (2023). Challenges in the preclinical to clinical translation of drugs targeting the CB2 receptor. British Journal of Pharmacology, 180(13), 1681-1696. [Link]
-
Gundry, J., Glenn, R., Alagesan, P., & Rajagopal, S. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Frontiers in neuroscience, 11, 17. [Link]
-
Smith, J. S., et al. (2019). Community guidelines for GPCR ligand bias: IUPHAR review 32. British journal of pharmacology, 176(18), 3575–3585. [Link]
-
Kim, H. J., et al. (2015). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological research, 31(1), 79–84. [Link]
-
Ruffolo, R. R., Jr, & Nichols, A. J. (1988). The relationship of receptor reserve and agonist efficacy to the sensitivity of alpha-adrenoceptor-mediated vasopressor responses to inhibition by calcium channel antagonists. Annals of the New York Academy of Sciences, 522, 361–376. [Link]
-
Ayoub, M. A., et al. (2015). GPCR-mediated Phospho-ERK1/2 monitored by the Phospho-ERK assay. HEK293... ResearchGate. [Link]
-
Bitesize Bio. (2024, March 28). What are spare receptors in Pharmacology? Their relationship to drug action. [Video]. YouTube. [Link]
-
National Center for Advancing Translational Sciences. (2012). GTPγS Binding Assays. In Assay Guidance Manual. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Xu, J. J., et al. (2010). Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. Anesthesia and analgesia, 111(1), 99–109. [Link]
-
Kuner, R. (2010). Outside-in signaling – a brief review of GPCR signaling with a focus on the Drosophila GPCR family. Journal of cell science, 123(Pt 24), 4119–4124. [Link]
-
Vuckovic, S., et al. (2019). Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy. Frontiers in pharmacology, 10, 293. [Link]
-
Hill, S. J. (2018). Biased agonism in drug discovery – is it too soon to choose a path?. Biochemical Society transactions, 46(6), 1615–1624. [Link]
-
National Center for Advancing Translational Sciences. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]
-
Michel, A., & El-Yazbi, A. (2023). How can we improve the measurement of receptor signaling bias?. Cell communication and signaling : CCS, 21(1), 93. [Link]
-
Schulze, T., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 4(1), 102120. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
-
National Center for Advancing Translational Sciences. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]
-
Ashpole, N. M. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove, University of Mississippi. [Link]
-
Jockers, R., & Maurice, P. (2024). Biased Agonism or “Biaism” for Dummies: A Commentary. International journal of molecular sciences, 25(3), 1541. [Link]
-
Iannotti, F. A., et al. (2021). Novel approaches and current challenges with targeting the endocannabinoid system. Expert opinion on therapeutic targets, 25(1), 1–15. [Link]
-
Hanyaloglu, A. C., & von Zastrow, M. (2008). Minireview: Diversity and Complexity of Signaling through Peptidergic G Protein-Coupled Receptors. Endocrinology, 149(4), 1539–1548. [Link]
-
Hernández-García, D., et al. (2024). A Systematic Review of Cannabidiol Effects in Coronary Syndromes: Challenges to Clinical Translation. Journal of Cardiovascular Development and Disease, 11(5), 136. [Link]
-
Li, Y., et al. (2024). Identification and Classification of Fungal GPCR Gene Families. Journal of Fungi, 10(1), 63. [Link]
-
Fuxe, K., et al. (2010). GPCR heteromers: An overview of their classification, function and physiological relevance. Journal of internal medicine, 268(4), 324–331. [Link]
-
Zhang, Z., et al. (2022). The Nature of Functional Features of Different Classes of G-Protein-Coupled Receptors. Biomolecules, 12(12), 1877. [Link]
-
Sun, Y., et al. (2014). Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery. Molecular endocrinology (Baltimore, Md.), 28(6), 801–811. [Link]
-
Bio-Rad. (n.d.). Troubleshooting Guide for Proficiency Testing Data. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
refining HPLC gradient for better MDA 19 peak separation
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their HPLC gradients for improved peak separation, specifically focusing on challenging separations like that of "MDA 19" and its closely eluting analogues or impurities. Here, we move beyond basic protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your methods with confidence.
My Peak of Interest, "MDA 19," is Co-eluting with an Impurity. Where Do I Start?
This is a common challenge in chromatography, and resolving co-eluting peaks requires a systematic approach.[1][2] The goal is to manipulate the interactions between your analytes, the stationary phase, and the mobile phase to achieve differential migration.
Answer:
The resolution of two peaks is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k) .[1] Of these, altering the selectivity is often the most impactful strategy for separating closely eluting compounds.[1]
Here’s a logical workflow to begin troubleshooting your "MDA 19" separation:
-
Initial Assessment: Confirm that your system is performing optimally. Run a blank gradient to check for baseline drift or ghost peaks, which can indicate mobile phase contamination.[3]
-
Gradient Modification: The most direct way to affect separation is by altering the gradient profile. A shallower gradient provides more time for analytes to interact with the stationary phase, which can improve resolution.[4][5]
-
Mobile Phase Optimization: If gradient modification alone is insufficient, adjusting the mobile phase composition can significantly alter selectivity.[2][6] This includes changing the organic modifier, adjusting the pH, or incorporating additives.[4][7]
-
Flow Rate and Temperature Adjustments: These parameters can also be fine-tuned to enhance separation, primarily by affecting efficiency and viscosity.[5][8]
The following sections will delve into the specifics of each of these steps in a question-and-answer format.
Troubleshooting Workflow for Poor Peak Separation
Caption: A systematic workflow for troubleshooting poor HPLC peak separation.
Frequently Asked Questions (FAQs)
Q1: How does changing the gradient slope improve the separation of my "MDA 19" peak?
Answer:
Altering the gradient slope, which is the rate of change in the mobile phase composition over time, is a powerful tool for improving resolution.[4] A shallower gradient (a slower increase in the organic solvent percentage per unit of time) increases the time analytes spend migrating through the column, which can lead to better separation of closely eluting peaks.[4][5]
Mechanism of Action:
In gradient elution, an analyte's retention factor (k) is not constant. Instead, it can be thought of as an average value (k) as it traverses the column. A shallower gradient leads to a larger k, which in turn increases resolution.[3] Essentially, by slowing down the increase in solvent strength, you are giving the analytes more "chances" to interact differently with the stationary phase, thus enhancing their separation.[9]
Conversely, a steeper gradient will shorten the analysis time but may decrease resolution.[5] The key is to find a balance between adequate resolution and acceptable run time.[4]
Practical Steps:
-
Scouting Gradient: Start with a broad "scouting" gradient (e.g., 5-95% organic solvent over 20 minutes) to determine the approximate elution time of your "MDA 19" peak.[3][4]
-
Focused Gradient: Once you know the approximate elution conditions, you can create a shallower gradient around that point. For example, if "MDA 19" elutes at 40% acetonitrile, you could try a gradient of 30-50% acetonitrile over a longer period.[9]
Q2: My peaks are still not resolved after adjusting the gradient. Should I change the organic solvent?
Answer:
Yes, changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) is an excellent next step as it directly impacts the selectivity (α) of your separation.[2] Different organic solvents interact differently with both the analyte and the stationary phase, leading to changes in elution order and peak spacing.[10]
Solvent Properties and Their Impact on Selectivity:
-
Acetonitrile (ACN): Generally considered a weaker solvent than methanol in reversed-phase HPLC, it has a low viscosity and good UV transparency. Its dipole moment can lead to unique selectivity for polar compounds.[6]
-
Methanol (MeOH): A protic solvent that can engage in hydrogen bonding, which can significantly alter the retention of compounds with hydrogen-bonding capabilities.[6]
-
Tetrahydrofuran (THF): A strong, non-protic solvent that can provide unique selectivity, particularly for aromatic compounds due to its ability to interact with pi-pi systems. However, it is more viscous and can be prone to peroxide formation.[11]
Experimental Protocol: Assessing a New Organic Modifier
-
Prepare Mobile Phases: Prepare your aqueous mobile phase (A) and your new organic mobile phase (B, e.g., methanol) with the same additives (e.g., formic acid, buffer salts) as your original method.
-
Column Equilibration: Thoroughly flush and equilibrate your column with the new mobile phase system. A minimum of 10-20 column volumes is recommended.[12]
-
Run Scouting Gradient: Perform a scouting gradient with the new organic modifier to determine the new elution profile of "MDA 19" and its related compounds.
-
Optimize Gradient: Based on the scouting run, refine the gradient slope as described in Q1.
Q3: Can adjusting the mobile phase pH help resolve my "MDA 19" peak?
Answer:
Adjusting the mobile phase pH is a very effective strategy, but only if your "MDA 19" or the co-eluting impurity contains ionizable functional groups (e.g., acidic or basic moieties).[6] The ionization state of a molecule drastically affects its polarity and, therefore, its retention in reversed-phase HPLC.[6]
Principle of pH Manipulation:
-
For Acidic Compounds: To increase retention, set the mobile phase pH to at least 2 units below the pKa of the acidic group. This ensures the compound is in its neutral, more hydrophobic form.[5]
-
For Basic Compounds: To increase retention, set the mobile phase pH to at least 2 units above the pKa of the basic group, again to ensure it is in its neutral, more hydrophobic form.
By adjusting the pH, you can selectively shift the retention time of one compound relative to another, thereby improving resolution.[13] It is crucial to choose a buffer with a pKa within +/- 1 unit of your target mobile phase pH to ensure stable pH control.
Caution: Always operate within the stable pH range of your column (typically pH 2-8 for standard silica-based columns) to avoid damaging the stationary phase.[13]
Q4: What is the impact of flow rate and temperature on my separation?
Answer:
Flow rate and temperature primarily influence separation efficiency (N) and can also have a secondary effect on selectivity.[1][14]
-
Flow Rate: Decreasing the flow rate generally increases resolution by allowing more time for mass transfer between the mobile and stationary phases.[5][8] However, this comes at the cost of longer analysis times.[5] Conversely, increasing the flow rate will shorten the run time but may lead to broader peaks and decreased resolution.[8] It's important to note that in gradient elution, an increased flow rate also makes the gradient steeper in terms of volume, which can sometimes improve resolution, making the net effect case-dependent.[15]
-
Temperature: Increasing the column temperature decreases the viscosity of the mobile phase, which improves mass transfer and can lead to sharper peaks and better efficiency.[2][5] It can also alter the selectivity of the separation, sometimes in unpredictable ways.[8] A good starting point for optimization is to explore temperatures between 30-50°C.[5] Be mindful of the thermal stability of your "MDA 19" analyte at elevated temperatures.[5]
Data Summary: Impact of Parameter Adjustments on HPLC Gradient Separation
| Parameter Adjusted | Primary Effect on... | Impact on Resolution (Rs) | Impact on Retention Time (tR) | Impact on Backpressure | Typical Strategy for Improving Separation of Closely Eluting Peaks |
| Gradient Time (tG) | Gradient Slope | Increases (for a shallower slope)[4][5] | Increases [5] | No significant change | Increase gradient time around the elution of target peaks.[9] |
| Organic Modifier Type | Selectivity (α) | Variable (can increase or decrease)[2] | Variable | Variable (MeOH > ACN)[11] | Switch from ACN to MeOH or vice-versa to alter peak spacing.[2] |
| Mobile Phase pH | Analyte Retention (k) & Selectivity (α) | Variable (for ionizable compounds)[6] | Variable | Minor change | Adjust pH to be ~2 units away from the pKa of the target analyte(s).[5] |
| Flow Rate (F) | Efficiency (N) & Gradient Slope | Decreases (at higher flow rates)[8] | Decreases [5] | Increases | Decrease flow rate to improve efficiency and resolution.[5][8] |
| Temperature | Efficiency (N) & Selectivity (α) | Generally Increases [2][5] | Decreases [5] | Decreases [5] | Increase temperature in small increments (e.g., 5-10°C).[5] |
Systematic Approach: The Four-Run Method for Gradient Optimization
For a more structured approach to gradient optimization, a four-run method (or similar software-assisted approaches) can be highly effective.[4] This method allows for the systematic evaluation of both gradient time and temperature to find the optimal conditions.
Experimental Protocol:
-
Run 1 & 2 (Varying Gradient Time):
-
Run 1: Set a baseline gradient time (e.g., 20 minutes) at a standard temperature (e.g., 30°C).
-
Run 2: Triple the gradient time (e.g., 60 minutes) at the same temperature.
-
-
Run 3 & 4 (Varying Temperature):
-
Run 3: Run the baseline gradient time (20 minutes) at an elevated temperature (e.g., 50°C).
-
Run 4: Run the tripled gradient time (60 minutes) at the elevated temperature (50°C).
-
-
Data Analysis: Use chromatography modeling software (e.g., DryLab, ACD/Labs) to analyze the data from these four runs.[4] The software can then predict the optimal gradient time and temperature to achieve the desired resolution for "MDA 19" and its co-eluting peak.
Relationship Between Gradient Parameters and Resolution
Caption: Key parameters influencing HPLC peak resolution in gradient elution.
References
- Welch Materials. (2025, March 24).
- Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
- Mastelf. (2025, February 28).
- Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
- LCGC International.
- LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution.
- Phenomenex. Reversed Phase HPLC Method Development.
- LCGC International.
- ResearchG
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- YMC Europe. Reversed Phase Columns | HPLC | UHPLC.
- How to Improve the Resolution Between Two Peaks in Liquid Chrom
- HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. (2025, July 11).
- Drawell.
- SCION Instruments. HPLC Troubleshooting Guide.
- Sigma-Aldrich.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Thermo Fisher Scientific.
- AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
- Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.
- Wiley-VCH.
- PMC.
- Phenomenex. (2025, June 6).
- ACS Publications.
- Biotage. (2023, January 20).
- HPLC Troubleshooting Guide.
- Patsnap Eureka. (2025, September 19). Optimizing HPLC Solvent Gradient for Specific Analytes.
- HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. (2013, July 15).
- ResearchGate. (2024, July 31).
- ResearchGate. (2025, August 7).
- Chromatography Today. (2021, May 26). Evaluating an Underutilised Technique: High Flow Rates to Accomplish Shallow Gradients in Less Time.
- YouTube. (2024, June 11).
- Biotage. (2023, February 6).
- ResearchGate. (2016, March 31).
- LCGC Intern
- Mastelf. (2025, March 5). How to Optimize HPLC Gradient Elution for Complex Samples.
- uHPLCs. (2024, October 24). How to Deal With Peak Splitting in HPLC?.
- ResearchGate. (2021, February 26).
- PubMed. (2022, January 5). Generic approach in a gradient elution HPLC method development that enables troubleshooting free method transfer.
- ResearchGate. (2025, August 5). Generic Approach in a Gradient Elution HPLC Method Development that enables troubleshooting free method transfer | Request PDF.
Sources
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mastelf.com [mastelf.com]
- 5. mastelf.com [mastelf.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromblog.wordpress.com [chromblog.wordpress.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. mastelf.com [mastelf.com]
- 14. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of MDA 19
As a Senior Application Scientist, I've frequently guided researchers through the challenges of bioanalysis. One of the most persistent hurdles in LC-MS/MS is the matrix effect, especially when quantifying small molecules like MDA 19 in complex biological samples such as plasma or serum. This guide is structured to provide not just solutions, but a deep understanding of the underlying principles, empowering you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
This section addresses the fundamental questions researchers have about matrix effects.
Q1: What exactly is a "matrix effect" in LC-MS/MS analysis?
A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In essence, molecules from your sample matrix (e.g., salts, proteins, lipids) that reach the mass spectrometer's ion source at the same time as your target analyte (MDA 19) can either suppress or enhance its signal.[3][4] This interference is not due to a direct overlap in the mass-to-charge ratio (m/z) but rather a competition during the ionization process, which can severely compromise the accuracy, precision, and sensitivity of your quantitative results.[3][5]
Q2: Why is MDA 19 particularly susceptible to matrix effects in biological samples?
A: MDA 19, like many synthetic cannabinoids, is analyzed in complex biological fluids such as plasma, serum, or whole blood.[6] These matrices are rich in endogenous components, with phospholipids being the most notorious culprits for causing matrix effects in ESI-MS.[7][8][9]
Here’s the causality:
-
Co-elution: Phospholipids have chromatographic properties that often cause them to elute in the same retention window as many small-molecule drugs on standard reversed-phase columns.[8][9]
-
Ionization Suppression: During electrospray ionization (ESI), co-eluting phospholipids compete with MDA 19 for access to the droplet surface for ionization and can also alter the physical properties (e.g., surface tension, viscosity) of the ESI droplets.[2][10] This competition reduces the efficiency with which MDA 19 molecules can become charged and enter the gas phase, leading to a suppressed signal.[1][10]
Q3: How can I definitively determine if my MDA 19 analysis is suffering from matrix effects?
A: Visual inspection of chromatograms is often not enough.[4] You must perform specific experiments to diagnose and quantify matrix effects. The two most common and authoritative methods are:
-
Post-Column Infusion: This is a qualitative assessment. A solution of MDA 19 is continuously infused into the mobile phase flow after the analytical column. You then inject a blank, extracted matrix sample. Any dip or rise in the constant baseline signal for MDA 19 indicates regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[2][3] This helps you see if your analyte's retention time falls within a zone of suppression.
-
Post-Extraction Spike Analysis: This is the "gold standard" quantitative method recommended by regulatory bodies.[2][4] You compare the peak area of an analyte in two different samples:
-
Set A: Analyte spiked into a clean solvent.
-
Set B: A blank matrix sample is extracted first, and then the analyte is spiked into the final, clean extract.
The Matrix Factor (MF) is calculated as: MF = (Peak Area in Set B) / (Peak Area in Set A).
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.[4]
This process should be repeated with at least six different lots of blank matrix to assess the variability of the effect, a key requirement for robust method validation.[11]
-
Part 2: Troubleshooting Guide - A Systematic Approach to Mitigation
Once you've identified a matrix effect, the goal is to eliminate or compensate for it. This requires a systematic approach, starting from sample preparation and moving through to data analysis.
Q4: My results show significant ion suppression. Where do I start? Is my sample preparation adequate?
A: Inadequate sample preparation is the most common cause of severe matrix effects.[12][13] If you are using a simple "dilute-and-shoot" or protein precipitation (PPT) method, it is likely insufficient for removing phospholipids.[13][14] The first and most effective step is to implement a more rigorous sample cleanup strategy.
Here is a breakdown of common techniques:
| Technique | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile) or acid.[12][14] | Fast, inexpensive, simple, high analyte recovery.[12] | Very dirty extract. Fails to remove phospholipids and other soluble interferences.[13][14] | High-throughput screening where some matrix effect can be tolerated or compensated for. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on polarity and pH.[12][13] | Cleaner extracts than PPT, can remove many salts and polar interferences. | More labor-intensive, requires method development, analyte recovery can be variable.[13] | Isolating moderately nonpolar analytes like MDA 19 from a polar matrix. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the pure analyte.[12] | Produces very clean extracts. Highly selective, allows for analyte concentration. | Requires significant method development, more expensive, can have lower recovery if not optimized.[13] | Methods requiring the highest sensitivity and minimal matrix effects. |
| Phospholipid Removal (PLR) | Specialized plates or cartridges that use mechanisms (e.g., zirconia affinity) to selectively bind and remove phospholipids while allowing the analyte to pass through.[7][14] | Simple "pass-through" protocol similar to PPT, excellent phospholipid removal.[14] | Higher cost than standard PPT plates. | Directly targeting the primary source of matrix effects in plasma/serum analysis.[7] |
Senior Scientist Recommendation: For robust quantification of MDA 19 in plasma, move beyond simple PPT. Start by evaluating a Phospholipid Removal (PLR) plate, as it combines the simplicity of PPT with highly effective interference removal.[14] If further cleanup is needed, developing a mixed-mode SPE method that combines reversed-phase and ion-exchange retention will yield the cleanest possible extract.[13]
Q5: I've improved my sample prep, but still see some matrix effects. Can I use chromatography to solve this?
A: Yes. The second line of defense is chromatographic separation. The goal is to chromatographically resolve MDA 19 from any remaining interfering components so they do not enter the ion source at the same time.
Workflow: Optimizing Chromatography to Mitigate Matrix Effects
Caption: A systematic workflow for chromatographic optimization.
-
Change Column Selectivity: If you are using a standard C18 column, switch to a phase with a different retention mechanism (e.g., biphenyl or phenyl-hexyl). These phases offer alternative pi-pi interactions that can significantly alter the elution profile of matrix components relative to your analyte.
-
Modify Mobile Phase: Adjusting the pH of the mobile phase can change the ionization state (and thus retention) of both your analyte and interfering compounds.[13] Switching the organic modifier (e.g., from acetonitrile to methanol) can also impact selectivity.
-
Increase Resolution: A longer, shallower gradient can increase the separation between MDA 19 and closely eluting matrix components.[5] While this increases run time, it can be a simple fix for moderate interference.
-
Advanced Strategy (2D-LC): For extremely "dirty" matrices, two-dimensional liquid chromatography (2D-LC) is a powerful solution.[15][16][17] In this technique, the fraction containing MDA 19 from the first column is selectively transferred ("heart-cut") to a second column with a different chemistry for further separation. This approach provides a massive increase in peak capacity and can physically remove the vast majority of the matrix before the analyte reaches the detector.[17]
Q6: My boss insists on using our current sample prep and LC method. Is there anything I can do at the mass spectrometer?
A: While less effective than upstream solutions, some adjustments to the MS can help.
-
Change Ionization Source: Electrospray Ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI) because ESI ionization occurs in the liquid phase where competition is high.[18][19] If your compound is amenable to APCI (typically for less polar, more volatile compounds), testing this source may reduce suppression.
-
Optimize Source Parameters: Ensure your ion source parameters (e.g., gas temperatures, gas flows, spray voltage) are optimized for MDA 19 in the presence of the matrix, not just in a clean solvent. This can sometimes improve the relative ionization efficiency of your analyte.
However, these are not true fixes. Masking the problem at the detector does not remove the underlying issue of matrix contamination, which can still lead to system fouling and downtime.[20]
Q7: What is the role of an internal standard, and why is a Stable Isotope-Labeled (SIL) version so critical?
A: An internal standard (IS) is the ultimate tool for compensating for matrix effects that cannot be completely eliminated.[3] An IS is a compound of known concentration added to every sample (including calibrators and QCs) before sample preparation. The final analyte concentration is calculated based on the ratio of the analyte response to the IS response.
There are two types of internal standards:
-
Analogue (or Structural Analogue): A different molecule that is chemically and structurally similar to the analyte.
-
Stable Isotope-Labeled (SIL-IS): The exact same molecule as your analyte, but with several atoms (e.g., 2H, 13C, 15N) replaced with their heavy stable isotopes.[21]
Why a SIL-IS is the Gold Standard: A SIL-IS (e.g., MDA 19-d3) is the ideal internal standard because it has virtually identical chemical and physical properties to the analyte.[21][22] This means it will behave identically during:
-
Sample Preparation: It will have the same extraction recovery.
-
Chromatography: It will co-elute perfectly with the analyte.
-
Ionization: It will experience the exact same degree of ion suppression or enhancement in the MS source.
Because the analyte and the SIL-IS are affected in the same way, the ratio of their peak areas remains constant, even if the absolute signal intensity fluctuates between injections.[22] This provides reliable and accurate quantification. An analogue IS, by contrast, may have slightly different extraction recovery and chromatographic retention and may not experience the exact same degree of matrix effect, leading to quantification errors.[11] Research has shown that only a SIL-IS can effectively correct for inter-individual variability in patient plasma samples.[11]
Workflow: The Corrective Power of a SIL-Internal Standard
Caption: How a SIL-IS corrects for variable ion suppression.
Q8: I believe I've successfully minimized the matrix effects. How do I formally validate this according to regulatory standards?
A: To ensure your method is robust and defensible, you must validate it according to established guidelines, such as the FDA's M10 Bioanalytical Method Validation guidance.[23][24][25]
For matrix effects, the guidance requires:
-
Matrix Effect Assessment: You must quantitatively assess the matrix effect using the post-extraction spike method in at least 6 different lots of matrix.[26]
-
Internal Standard-Normalized Matrix Factor: The key parameter is the IS-normalized matrix factor. The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should not be greater than 15%.[26] This demonstrates that your chosen internal standard is effectively compensating for any variability in the matrix effect between different sources.
-
Specificity and Selectivity: You must demonstrate that blank matrix samples from multiple sources are free of interfering peaks at the retention times of your analyte and IS.[26]
Successfully passing these validation experiments provides authoritative proof that you have overcome the challenges of matrix effects for your MDA 19 analysis.
References
-
LabRulez LCMS. (n.d.). Two-Dimensional LC/MS/MS to Reduce Ion Suppression in the Determination of Cannabinoids in Blood Plasma. Available from: [Link]
-
Chernov, S. (n.d.). Two-Dimensional LC/MS/MS to Reduce Ion Suppression in the Determination of Cannabinoids in Blood Plasma. Agilent Technologies. Available from: [Link]
-
Agilent Technologies. (n.d.). Two-dimensional LC/MS/MS to Reduce Ion Suppression in the Determination of Cannabinoids in Blood Plasma. Available from: [Link]
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Available from: [Link]
-
Separation Science. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Available from: [Link]
-
Agilent Technologies. (2016). Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS. Available from: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available from: [Link]
-
LCGC International. (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Available from: [Link]
-
LCGC International. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]
-
Stahnke, H., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. Available from: [Link]
-
Xeno-Tech. (n.d.). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. Available from: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. Available from: [Link]
-
Pharmaceutical Technology. (2013). FDA Reissues Bioanalytical Method Validation Guidance. Available from: [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Available from: [Link]
-
Wang, S., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Available from: [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]
-
American Society for Clinical Pharmacology & Therapeutics. (2022). FDA News: Issue 21-1, November 2022. Available from: [Link]
-
CUNY Academic Works. (2022). Method Optimization for the Determination of Cannabinoids in Blood by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). Available from: [Link]
-
ResearchGate. (2023). Tackling Cannabinoids Ion Suppression Issues in Biological Matrices Using Chromatographic Tools. Available from: [Link]
-
Chromatography Online. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]
-
Jemal, M., et al. (2010). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. National Institutes of Health. Available from: [Link]
-
Agilent Technologies. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Available from: [Link]
-
Liu, G., et al. (2020). Assessment of matrix effect in quantitative LC–MS bioanalysis. National Institutes of Health. Available from: [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Available from: [Link]
-
GTFCh. (n.d.). Pitfalls in LC-MS(-MS) Analysis. Available from: [Link]
-
ResearchGate. (n.d.). LC-MS/MS in forensic toxicology: what about matrix effects?. Available from: [Link]
-
Science.gov. (n.d.). isotope-labeled internal standards: Topics. Available from: [Link]
-
Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. National Institutes of Health. Available from: [Link]
-
LCGC. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available from: [Link]
-
Mettler-Altmann, T., et al. (2014). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. Available from: [Link]
-
Ji, A., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health. Available from: [Link]
Sources
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gtfch.org [gtfch.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. nebiolab.com [nebiolab.com]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. Two-Dimensional LC/MS/MS to Reduce Ion Suppression in the Determination of Cannabinoids in Blood Plasma [bioforumconf.com]
- 17. agilent.com [agilent.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. crimsonpublishers.com [crimsonpublishers.com]
- 22. researchgate.net [researchgate.net]
- 23. nebiolab.com [nebiolab.com]
- 24. fda.gov [fda.gov]
- 25. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 26. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Technical Support Center: Ensuring Reproducibility in MDA-19 Functional Assays
Welcome to the technical support center for MDA-19 functional assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with MDA-19, a potent and selective agonist for the cannabinoid receptor CB2.[1][2] Achieving reproducible and reliable data is paramount, and this resource provides in-depth, field-proven insights to help you overcome common challenges.
MDA-19, also known as BZO-HEXOXIZID, has garnered interest for its therapeutic potential, particularly in neuropathic pain and cancer research.[1][3][4][5] Its mechanism involves the activation of the CB2 receptor, which can trigger various downstream signaling pathways, including the inactivation of AKT signaling.[3][6] The reproducibility of functional assays is critical for accurately characterizing its effects and advancing its potential applications.
This guide is structured to provide foundational knowledge, answer frequently asked questions, and offer detailed troubleshooting for specific issues you may encounter.
Foundational Pillars of Reproducibility
Before delving into specific assay problems, it is crucial to establish a robust experimental foundation. Inconsistencies in these core areas are the root cause of most reproducibility issues.[7][8]
Cell Line Integrity: The Biological Constant
Your cell line is the single most important variable in your assay. Ensuring its identity and health is non-negotiable.
-
-
Best Practice: Implement routine Short Tandem Repeat (STR) profiling to create a unique genetic fingerprint for your cell line and verify it against established databases.[12] Authentication should be performed when establishing a new cell bank, before starting a new series of experiments, and before any publication submission.[10]
-
-
Mycoplasma Testing: Mycoplasma are small bacteria lacking a cell wall, making them undetectable by visual inspection and resistant to many common antibiotics.[10][13] Contamination can profoundly alter cellular physiology, including growth rates, metabolism, and gene expression, rendering your data unreliable.[10][13]
-
Passage Number: Continuous passaging can lead to phenotypic "drift," where the cell population changes over time, altering morphology, growth rates, and response to stimuli.[8][14]
-
Best Practice: Use low-passage cells for all experiments.[15] Establish a master and working cell bank system to ensure a consistent supply of early-passage cells. Document the passage number for every experiment.
-
Reagent Quality and Consistency
-
Serum Variability: Fetal Bovine Serum (FBS) is a common supplement in cell culture media, but it is also a major source of variability due to lot-to-lot differences in growth factors and hormones.[16]
-
Best Practice: When starting a new project, purchase a large lot of FBS and perform lot-testing to ensure it supports optimal cell health and assay performance. Use this single, qualified lot for the duration of the study.
-
-
Reagent Preparation and Storage: The stability of your compounds, including MDA-19 and control agonists, is critical. Improper storage can lead to degradation and loss of activity.
-
Best Practice: Prepare concentrated stock solutions, aliquot them into single-use volumes, and store them at the recommended temperature (typically -80°C) protected from light. Avoid repeated freeze-thaw cycles.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MDA-19? A1: MDA-19 is a potent and selective agonist for the cannabinoid receptor CB2 (CB2R), a G protein-coupled receptor (GPCR).[1][2] Upon binding, it activates the receptor, leading to downstream signaling cascades. One of the key pathways affected is the inhibition of AKT signaling, which has been implicated in its anti-tumor effects in hepatocellular carcinoma and melanoma.[3][5] Interestingly, its functional activity can vary between species; for instance, it acts as an agonist at human CB2 receptors but can behave as an inverse agonist at rat CB2 receptors in certain assay formats like GTPγS binding.[6]
Q2: Which functional assays are suitable for MDA-19? A2: Given that MDA-19 targets a GPCR, several functional assays can be employed to measure its activity. The choice of assay depends on the specific signaling pathway of interest. Common assays include:
-
GTPγS Binding Assays: This assay directly measures the activation of G proteins upon receptor stimulation, providing a proximal readout of receptor activation.[6][18][19]
-
cAMP Assays: If the CB2 receptor in your cell system couples to Gαi/o, its activation will lead to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2]
-
Calcium Mobilization Assays: If the receptor couples to Gαq/11, activation will stimulate phospholipase C (PLC), leading to an increase in intracellular calcium.[20]
-
ERK1/2 Phosphorylation Assays: Activation of GPCRs can also lead to the phosphorylation of downstream kinases like ERK1/2.[2][6]
Q3: Why am I seeing different potency (EC50) values for MDA-19 across different assays? A3: This is a common and expected phenomenon known as "functional selectivity" or "biased agonism." A ligand like MDA-19 can stabilize different conformations of the CB2 receptor, leading to preferential activation of certain downstream pathways over others.[21] Therefore, the potency of the compound can differ depending on the signaling endpoint being measured (e.g., G protein activation vs. ERK phosphorylation). It is crucial to consistently use the same assay readout when comparing the potencies of different compounds.
Troubleshooting Guide
Problem 1: High Well-to-Well Variability or Poor Reproducibility
High variability within a single plate or between experiments is a common frustration that can obscure real biological effects.[7]
| Potential Cause | Explanation & Solution |
| Inconsistent Cell Seeding | Uneven cell distribution across the plate is a primary source of variability. Cells in the exponential growth phase should be used for assays.[7] Solution: Ensure you have a single-cell suspension before plating. After seeding, allow the plate to sit at room temperature for 15-20 minutes on a level surface before transferring to the incubator to ensure even cell settling. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect"); instead, fill these with sterile PBS or media.[7] |
| Cell Health Issues | Unhealthy or stressed cells will respond poorly and inconsistently. Solution: Monitor cell morphology daily.[15] Perform a viability count (e.g., using trypan blue) before each experiment and ensure viability is >95%. Do not use cultures that are over-confluent.[22] |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially of viscous solutions or small volumes, can introduce significant error.[7] Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions. |
| Temperature/CO2 Fluctuations | Leaving plates out of the incubator for extended periods or frequent opening of the incubator door can cause changes in temperature and pH, affecting cell health and responsiveness.[16][22] Solution: Minimize the time plates are outside the incubator. Plan your workflow to be as efficient as possible. Ensure the incubator is properly maintained and calibrated.[22] |
Problem 2: Low Assay Window (Poor Signal-to-Background)
A small window between the basal signal and the maximum stimulated signal makes it difficult to detect modest compound effects.
| Potential Cause | Explanation & Solution |
| Low Receptor Expression | The cell line may not express sufficient levels of the CB2 receptor to generate a robust signal. Solution: Confirm CB2 receptor expression using a method like qPCR or Western blot. If expression is low, consider using a cell line known to express higher levels or generate a stable cell line overexpressing the receptor. |
| Suboptimal Agonist Concentration | The concentration of the positive control agonist may be on the plateau of the dose-response curve, but not high enough to elicit the true maximal response. Solution: Perform a full dose-response curve for your positive control agonist to confirm you are using a concentration that gives the maximal signal (e.g., EC100).[18] |
| High Background Signal | High constitutive (agonist-independent) activity of the receptor can reduce the assay window.[18] Solution: Titrate the concentration of critical reagents like GDP in a GTPγS assay to find the optimal level that minimizes basal signal without compromising the stimulated signal.[18][21] In some cases, using an inverse agonist can help reduce high basal activity.[18] |
| Incorrect Plate Reader Settings | Improper gain settings can either fail to detect a weak signal or saturate the detector with a strong one.[18] Solution: Optimize the gain settings on your plate reader using wells with only buffer (for background) and wells with the maximum expected signal to ensure you are in the linear range of the detector.[17] |
Problem 3: Inconsistent Dose-Response Curves
| Potential Cause | Explanation & Solution |
| Compound Solubility/Stability | MDA-19 or other test compounds may precipitate out of solution at higher concentrations, leading to a "bell-shaped" or flattened dose-response curve.[17] Solution: Check the solubility of your compounds in the final assay buffer. Use of a solubilizing agent like DMSO is common, but ensure the final concentration is low (typically <0.5%) and consistent across all wells, including controls. Visually inspect plates for any signs of precipitation.[17] |
| Data Normalization Issues | Improper normalization can skew results and make comparisons between experiments difficult.[23] Solution: Normalize your data to appropriate controls on the same plate. A common method is to set the vehicle control response to 0% and the maximal response of a positive control agonist to 100%. All test compound data are then expressed relative to these controls.[17][23] |
| Assay Timing | The kinetics of the cellular response can vary. Measuring the signal at a suboptimal timepoint can lead to inconsistent results. Solution: Perform a time-course experiment with your positive control agonist to determine the optimal time for signal detection (i.e., when the signal is maximal and stable). |
Visualizing Workflows and Pathways
MDA-19 Signaling and Assay Logic
MDA-19 acts on the CB2 receptor, a GPCR. The activation of this receptor initiates a cascade of intracellular events that can be measured by various functional assays.
Caption: Simplified signaling pathway for MDA-19 activation of the CB2 GPCR.
General Experimental Workflow for an MDA-19 Functional Assay
A systematic workflow is essential for minimizing variability and ensuring reproducible results.
Caption: Standardized workflow for a cell-based MDA-19 functional assay.
Detailed Protocol: Calcium Mobilization Assay
This protocol provides a general framework for measuring MDA-19-induced calcium mobilization in a cell line expressing a Gαq-coupled CB2 receptor.
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and perform a cell count and viability check.
-
Seed cells in a black, clear-bottom 96-well plate at a pre-determined optimal density.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a calcium indicator dye loading buffer (e.g., Fluo-4 AM with probenecid in HBSS).
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of dye loading buffer to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a 2X concentrated serial dilution plate of MDA-19 and control compounds in assay buffer.
-
-
Signal Detection:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission for Fluo-4).
-
Record baseline fluorescence for 10-20 seconds.
-
Initiate the automated addition of 100 µL of the 2X compound solutions from the compound plate.
-
Record the change in fluorescence for an additional 60-180 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.
-
Normalize the data to the vehicle (0%) and a positive control agonist (100%).
-
Plot the normalized response versus the log of the compound concentration and fit a four-parameter logistic curve to determine EC₅₀ values.
-
Establishing Assay Acceptance Criteria
To ensure run-to-run consistency, it is critical to define acceptance criteria for your assay based on validation experiments.[24][25]
| Parameter | Description | Example Acceptance Criterion |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative (vehicle) control. | S/B ratio ≥ 5 |
| Z'-factor | A statistical measure of assay quality that accounts for both the signal window and data variation. | Z'-factor ≥ 0.5 |
| Positive Control EC₅₀ | The potency of a standard reference agonist should be consistent between runs. | EC₅₀ value within 3-fold of the historical average. |
| Precision (%CV) | The coefficient of variation for replicate wells (e.g., vehicle and positive controls). | %CV ≤ 20% |
By implementing these foundational practices, utilizing the troubleshooting guides, and adhering to standardized protocols, you can significantly enhance the reproducibility and reliability of your MDA-19 functional assay data.
References
-
MDA-19 - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]
- Rao, M., et al. (2019). MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway. Journal of Experimental & Clinical Cancer Research, 38(1), 193.
- Capes-Davis, A., & Nims, R. W. (2017). Cell lines authentication and mycoplasma detection as minimun quality control of cell lines in biobanking. Cell and Tissue Banking, 18(2), 143–147.
- Xu, J. J., et al. (2010). Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain. Anesthesia & Analgesia, 111(1), 99–109.
-
Unraveling the Importance of Mammalian Cell Line Authentication. (2024, January 8). Bio-Rad. Retrieved December 12, 2025, from [Link]
-
Why can't I get reproducible results in cell based assays? (2021, January 16). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Why should I authenticate my cell lines? (n.d.). Biofortuna Limited. Retrieved December 12, 2025, from [Link]
-
6 Technical Tips for Successful Cell Culture. (n.d.). JangoCell. Retrieved December 12, 2025, from [Link]
-
Best Practices for Preparing and Maintaining Cell Culture Environments. (2025, April 1). GMP Plastics. Retrieved December 12, 2025, from [Link]
-
Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare. Retrieved December 12, 2025, from [Link]
-
Why You Need To Authenticate Your Cell Line - Your Research Could Depend On It. (2020, March 5). Eurofins Genomics. Retrieved December 12, 2025, from [Link]
-
How Normalizing Biological Data Works. (2018, September 11). Lab Manager. Retrieved December 12, 2025, from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved December 12, 2025, from [Link]
- Leist, M., et al. (2018). Normalization of data for viability and relative cell function curves. ALTEX, 35(3), 279–282.
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved December 12, 2025, from [Link]
-
How to Reduce Cell Culture Variability. (2018, March 23). Promega Connections. Retrieved December 12, 2025, from [Link]
-
Establishing Acceptance Criteria for Analytical Methods. (2016, October 1). BioPharm International. Retrieved December 12, 2025, from [Link]
-
ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. (n.d.). Retrieved December 12, 2025, from [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved December 12, 2025, from [Link]
-
Establishing Acceptance Criteria for Analytical Methods. (2016, October 2). Thomas A. Little Consulting. Retrieved December 12, 2025, from [Link]
-
New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F. (2021, August 4). CFSRE. Retrieved December 12, 2025, from [Link]
- Wang, Y., et al. (2020).
-
Defining the impact of individual sample variability on routine immunoassay of serum free light chains (sFLC) in multiple myeloma. (n.d.). PMC. Retrieved December 12, 2025, from [Link]
-
Data Series Normalization Techniques. (2024, December 24). Medium. Retrieved December 12, 2025, from [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PMC. Retrieved December 12, 2025, from [Link]
-
What is Normalization? The Strategies Employed in Top-Down and Bottom-Up Proteome Analysis Workflows. (n.d.). NIH. Retrieved December 12, 2025, from [Link]
-
Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. (n.d.). PMC. Retrieved December 12, 2025, from [Link]
-
Data Normalization Explained: Types, Examples, & Methods. (2025, January 30). Estuary. Retrieved December 12, 2025, from [Link]
- Deventer, M. H., et al. (2022). Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonist. Drug Testing and Analysis, 14(11-12), 1956–1968.
-
Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Using Gas Chromatography- Mass Spectrometry. (n.d.). UAB Digital Commons. Retrieved December 12, 2025, from [Link]
-
Functional Assays in the Diagnosis of Heparin-Induced Thrombocytopenia: A Review. (n.d.). PMC. Retrieved December 12, 2025, from [Link]
-
New Cellular Target Shows Promise in Cancer Treatment. (n.d.). CancerNetwork. Retrieved December 12, 2025, from [Link]
Sources
- 1. MDA-19 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. MDA-19 Suppresses Progression of Melanoma Via Inhibiting the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Cell lines authentication and mycoplasma detection as minimun quality control of cell lines in biobanking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why should I authenticate my cell lines? - Biofortuna [biofortuna.com]
- 11. the-dna-universe.com [the-dna-universe.com]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. What Are the Differences Between Cell Line Authentication and Mycoplasma Testing? [synapse.patsnap.com]
- 14. m.youtube.com [m.youtube.com]
- 15. cellculturecompany.com [cellculturecompany.com]
- 16. 6 Technical Tips for Successful Cell Culture - JangoCell [jangocell.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biocompare.com [biocompare.com]
- 23. Normalization of data for viability and relative cell function curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 25. biopharminternational.com [biopharminternational.com]
mitigating cytotoxicity of MDA 19 at high concentrations
Guide for Researchers: Understanding and Mitigating Cytotoxicity of MDA 19 at High Concentrations
Introduction: A Tale of Two Concentrations
Welcome to the technical guide for MDA 19 (also known as BZO-HEXOXIZID). MDA 19 is a potent and selective synthetic agonist for the Cannabinoid Receptor 2 (CB2), a target of significant interest for therapeutic applications, including neuropathic pain and cancer.[1][2][3][4] As researchers explore its potential, a critical question often arises regarding its cellular effects at different concentration ranges.
While MDA 19 demonstrates high-affinity binding and activation of the CB2 receptor at nanomolar concentrations, many in vitro studies report using micromolar concentrations to achieve desired anti-proliferative or cytotoxic effects.[2] This significant gap between the on-target binding affinity and the concentrations required for cytotoxicity is a crucial experimental consideration. As noted in a peer-review of a study on hepatocellular carcinoma, using concentrations in the 30-40 μM range, far exceeding the EC50 value for CB2 activation (63.4 nM), raises doubts about the specificity of the observed effects.[2]
This guide is designed to help you navigate this challenge. We will explore the distinction between on-target and off-target effects, provide troubleshooting protocols to validate your experimental findings, and offer strategies to mitigate non-specific cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant cytotoxicity with MDA 19 only at high (micromolar) concentrations?
This is a common and important observation. The primary reason is likely the engagement of off-target effects .[5][6] Most small molecule drugs can interact with unintended biological targets, especially at high concentrations.[7] While MDA 19 is selective for CB2, this selectivity is concentration-dependent. At nanomolar levels, it preferentially binds to the high-affinity CB2 receptor. As the concentration increases into the micromolar range, the compound may begin to bind to other, lower-affinity cellular targets, leading to biological effects—including cytotoxicity—that are independent of CB2 activation.[2][6]
Q2: What is the mechanistic difference between on-target and off-target cytotoxicity?
On-target cytotoxicity occurs when the cytotoxic effect is a direct result of the drug interacting with its intended target. In the case of MDA 19, this would mean that the activation of the CB2 receptor itself triggers a cell death pathway (e.g., apoptosis).
Off-target cytotoxicity , conversely, is a result of the drug binding to one or more unintended proteins or cellular components.[5][6] This can disrupt essential cellular processes, leading to cell death through mechanisms entirely unrelated to the CB2 receptor. Differentiating between these two is critical for validating that your observed anti-cancer effects, for example, are genuinely linked to the therapeutic hypothesis involving CB2.
Caption: On-target vs. Off-target effects of MDA 19 at different concentrations.
Q3: How can I experimentally determine if the cytotoxicity I observe is on-target or off-target?
The most direct method is to use a cellular model where the primary target, CB2, is absent. You can achieve this using CRISPR/Cas9 to create a CB2 knockout (KO) cell line or siRNA/shRNA to achieve a transient knockdown (KD).
The logic is simple: if the cytotoxicity of MDA 19 is mediated by CB2, then removing CB2 should make the cells resistant to the drug. If the cytotoxicity persists in the CB2-KO/KD cells, the effect is unequivocally off-target. A study on hepatocellular carcinoma cells demonstrated this principle by showing that CB2 knockdown could rescue the growth inhibition induced by MDA 19, confirming an on-target effect in their specific context.[2]
Q4: What are some general strategies to reduce non-specific cytotoxicity in my cell culture experiments?
Even if your effect is on-target, general cell stress from a chemical compound can confound results. Consider these strategies:
-
Optimize Incubation Time: Continuous exposure is not always necessary or clinically relevant.[8] Try shorter incubation periods (e.g., 4, 8, 24 hours) followed by a wash-out, and assess cell viability at a later time point (e.g., 72 hours). This can minimize stress from prolonged chemical presence.
-
Solvent Concentration: Ensure your final solvent (e.g., DMSO) concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a vehicle-only control to confirm.
-
Co-administration of Protective Agents: For compounds that induce oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) can sometimes mitigate non-specific toxicity without interfering with the primary mechanism.[9][10] This should be used cautiously and with proper controls to ensure it doesn't mask the intended on-target effect.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Cytotoxicity
This protocol uses a target-knockout approach to differentiate the mechanism of action.
Objective: To determine if the cytotoxic effect of MDA 19 is dependent on the CB2 receptor.
Materials:
-
Wild-Type (WT) cell line of interest.
-
Verified CB2 Knockout (KO) or Knockdown (KD) version of the same cell line.
-
MDA 19 (ensure high purity).
-
Complete culture medium.
-
96-well cell culture plates.
-
Reagents for a cytotoxicity assay (e.g., MTT, CellTiter-Glo®).
-
Vehicle control (e.g., DMSO).
Methodology:
-
Cell Seeding: Seed both WT and CB2-KO/KD cells at an equal, optimized density (e.g., 5,000 cells/well) in separate 96-well plates. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of MDA 19 in complete culture medium. The concentration range should span from its nanomolar EC50 up to the micromolar concentrations where you observe cytotoxicity (e.g., 10 nM to 100 µM).
-
Treatment: Remove the old medium and add 100 µL of the MDA 19 dilutions to the respective wells for both WT and CB2-KO/KD plates. Include wells for "untreated" and "vehicle-only" controls.
-
Incubation: Incubate the plates for a pre-determined time period (e.g., 48 or 72 hours).
-
Viability Assessment: Perform your chosen cytotoxicity assay according to the manufacturer's instructions to quantify cell viability.
-
Data Analysis:
-
Normalize the data for each plate to the vehicle control (as 100% viability).
-
Plot the dose-response curves for both the WT and CB2-KO/KD cell lines on the same graph.
-
Calculate the IC50 (concentration that inhibits 50% of cell viability) for both cell lines.
-
Interpreting the Results:
-
On-Target Effect: You will observe a significant rightward shift in the dose-response curve for the CB2-KO/KD cells compared to the WT cells. The IC50 value for the KO/KD line will be substantially higher, indicating resistance.
-
Off-Target Effect: The dose-response curves and IC50 values for both WT and CB2-KO/KD cells will be nearly identical. This demonstrates that the presence or absence of CB2 has no impact on the observed cytotoxicity.
Caption: Workflow for differentiating on-target vs. off-target cytotoxicity.
Protocol 2: Determining the Optimal Therapeutic Window
Objective: To identify the concentration range where MDA 19 elicits a specific biological response (on-target) without causing general cytotoxicity (off-target).
Methodology:
-
Assay Selection: Choose two different assays:
-
An assay that measures a specific downstream effect of CB2 activation (e.g., inhibition of AKT phosphorylation[2], cAMP modulation).
-
A general cytotoxicity assay (as in Protocol 1).
-
-
Dose-Response: Run both assays in parallel using the same broad concentration range of MDA 19.
-
Data Analysis:
-
Calculate the EC50 for the on-target biological effect.
-
Calculate the IC50 for cytotoxicity.
-
-
Determine Therapeutic Window: The "therapeutic window" in this context is the concentration range above the EC50 for the on-target effect but below the concentrations that induce significant cytotoxicity. Operating within this window ensures your results are more likely to be target-specific.
Data Summary: MDA 19 Pharmacological Profile
The following table summarizes key binding and activity values for MDA 19. Note the species differences, which are critical when translating results from animal models to human cell lines.
| Receptor Target | Species | Parameter | Reported Value (nM) | Reference |
| CB2 | Human | Ki | 43.3 ± 10.3 | [1] |
| CB1 | Human | Ki | 162.4 ± 7.6 | [1] |
| CB2 | Rat | Ki | 16.3 ± 2.1 | [1] |
| CB1 | Rat | Ki | 1130 ± 574 | [1] |
| CB2 | Human | EC50 (activation) | 63.4 | [2] |
| - | Human HCC Cells | IC50 (cytotoxicity) | 56,690 - 71,130 | [2] |
References
-
MDA-19 - Wikipedia. [Link]
-
Yuan, C., et al. (2019). MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway. Journal of Experimental & Clinical Cancer Research. [Link]
-
CFSRE. (2021). New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues. NPS Discovery. [Link]
-
de Fátima, Â., et al. (2023). The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse. Forensic Toxicology. [Link]
-
CFSRE. (2021). New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID. NPS Discovery. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Ahmad, S., et al. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Strategies to reduce off-target effects. [Scientific Diagram]. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
-
Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
Neuwirt, J., & Picha, F. (1980). Cytotoxicity of drugs and diverse chemical agents to cell cultures. Toxicology. [Link]
-
Broussard, D. R., & Tan, C. (2019). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget. [Link]
-
Kevin, R. C., et al. (2024). Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists. British Journal of Pharmacology. [Link]
-
Diaz, P., et al. (2008). Design and synthesis of a novel series of N-alkyl isatin acylhydrazone derivatives that act as selective cannabinoid receptor 2 agonists for the treatment of neuropathic pain. Journal of Medicinal Chemistry. [Link]
-
Deventer, M.H., et al. (2022). Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonist. Drug Testing and Analysis. [Link]
-
Yurkovetskiy, A. V., et al. (2015). Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake. mAbs. [Link]
-
Wang, Z., et al. (2025). Enhanced Integrative Diagnosis and Therapeutic Strategy for Hepatic Ischemia-Reperfusion Injury through HOCl-Sensitive Cysteine Delivery System for Targeted Antioxidant Modulation. Analytical Chemistry. [Link]
-
UAB Digital Commons. (n.d.). Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Using Gas Chromatography- Mass Spectrometry. [Link]
Sources
- 1. MDA-19 - Wikipedia [en.wikipedia.org]
- 2. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Best Practices for Long-Term Storage of MDA 19 Standard
Welcome to the technical support center for the MDA 19 analytical standard. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and reliability of your MDA 19 reference material. Adherence to these best practices is critical for generating accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for the MDA 19 standard?
For optimal long-term stability, the MDA 19 analytical standard, also known as BZO-HEXOXIZID, should be stored at -20°C.[1] When stored under these conditions, the solid standard is stable for at least five years.[1][2]
Q2: How should I handle the MDA 19 standard upon receipt?
Upon receipt, the vial containing the solid MDA 19 standard should be immediately placed in a -20°C freezer. It is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid material, which could compromise its integrity.[3]
Q3: What type of container is best for storing MDA 19, both as a solid and in solution?
For both the solid standard and its solutions, it is recommended to use glass vials.[3] Synthetic cannabinoids can adsorb to plastic surfaces, which could lead to a decrease in the effective concentration of your standard.[3] If the compound is known to be light-sensitive, amber glass vials should be used to protect it from photodegradation.
Q4: What are suitable solvents for preparing a stock solution of MDA 19?
MDA 19 is soluble in several organic solvents. For instance, its metabolite, MDA-19 N-(5-hydroxyhexyl) metabolite, is soluble in Dimethylformamide (DMF) at 5 mg/mL, Dimethyl sulfoxide (DMSO) at 2 mg/mL, and Ethanol at 10 mg/mL.[3] The choice of solvent should be guided by the requirements of your downstream analytical method.
Q5: How should I store stock solutions of MDA 19?
Stock solutions of MDA 19 should be stored in tightly sealed glass vials at -20°C or -80°C to ensure long-term stability.[3] To minimize the risk of degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[3]
Q6: What personal protective equipment (PPE) should be used when handling MDA 19?
MDA 19 is a potent synthetic cannabinoid and should be handled with appropriate personal protective equipment. This includes wearing gloves, a lab coat, and safety glasses. All handling of the solid material and concentrated stock solutions should be conducted in a well-ventilated area or a chemical fume hood.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of the MDA 19 standard.
Issue 1: Inconsistent or lower than expected analytical signals.
-
Possible Cause 1: Degradation of the reference standard.
-
Causality: MDA 19, containing an indole core, may be susceptible to oxidation and photodegradation over time, especially if not stored properly. Exposure to light, elevated temperatures, or oxygen can lead to the formation of degradation products, reducing the concentration of the parent compound.
-
Solution: Always store the solid standard at -20°C in a tightly sealed container, protected from light. When preparing solutions, use fresh, high-purity solvents and store them under the recommended conditions. If degradation is suspected, it is advisable to use a fresh vial of the standard.
-
-
Possible Cause 2: Adsorption to container surfaces.
-
Possible Cause 3: Incomplete dissolution of the standard.
-
Causality: If the standard is not fully dissolved in the solvent, the actual concentration of the solution will be lower than the calculated concentration.
-
Solution: Ensure the standard is completely dissolved before making further dilutions. Sonication may be used to aid in the dissolution process. Visually inspect the solution to confirm the absence of any particulate matter.
-
Issue 2: Variability between different preparations of the same standard concentration.
-
Possible Cause 1: Inaccurate pipetting, especially with viscous solvents.
-
Causality: Viscous solvents like DMSO can be challenging to pipette accurately, leading to variations in the amount of standard transferred.
-
Solution: Employ proper pipetting techniques for viscous liquids, such as using positive displacement pipettes or the reverse pipetting method, to ensure accurate and consistent dispensing.[3]
-
-
Possible Cause 2: Solvent evaporation.
-
Causality: If stock solutions are left at room temperature for extended periods or if vials are not sealed properly, solvent evaporation can occur, leading to an increase in the concentration of the standard.
-
Solution: Keep vials tightly sealed and minimize the time that stock solutions are exposed to room temperature.[3] Prepare working solutions fresh from the stock solution for each experiment whenever possible.
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | -20°C | Ensures long-term stability and prevents thermal degradation.[1] |
| Long-Term Stability (Solid) | ≥ 5 years | Manufacturer-specified stability under recommended storage conditions.[1][2] |
| Storage Temperature (Solution) | -20°C or -80°C | Minimizes degradation in solution and preserves integrity.[3] |
| Recommended Container | Glass (Amber if light-sensitive) | Prevents adsorption to plastic and protects from light.[3] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution
-
Acclimatization: Before opening, allow the vial containing the solid MDA 19 standard to equilibrate to room temperature for at least 30 minutes. This critical step prevents moisture from condensing on the cold solid, which could lead to hydrolysis.[3]
-
Weighing: Using a calibrated analytical balance, accurately weigh a precise amount of the solid standard (e.g., 1.0 mg).
-
Dissolution: Transfer the weighed solid into a clean, appropriately sized glass volumetric flask. Add a small amount of the chosen solvent (e.g., ethanol) and gently swirl to dissolve the solid completely. Sonication can be used to facilitate dissolution if necessary.
-
Dilution to Volume: Once the solid is fully dissolved, add the solvent to the flask until the bottom of the meniscus is aligned with the calibration mark.
-
Mixing: Securely cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared stock solution to a clean, amber glass vial with a tight-fitting cap. Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C.[3]
Workflow for Preparing a Standard Solution
Caption: Step-by-step workflow for the preparation of a primary stock solution of MDA 19.
Logical Decision-Making for Troubleshooting
Decision Tree for Troubleshooting Inconsistent Analytical Signals
Caption: A decision tree to guide troubleshooting for inconsistent analytical signals with the MDA 19 standard.
References
Validation & Comparative
A Researcher's Guide to Validating the Selectivity of MDA19 for the Cannabinoid Receptor 2 (CB2)
The endocannabinoid system, primarily mediated by the CB1 and CB2 receptors, is a critical regulator of numerous physiological processes. While the CB1 receptor is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly expressed in peripheral tissues and immune cells.[1] This distribution makes the CB2 receptor an attractive therapeutic target for inflammatory and neuropathic pain, with the goal of avoiding the central nervous system side effects associated with CB1 activation.[2][3]
MDA19 (also known as BZO-HEXOXIZID) was developed as a selective CB2 agonist for treating neuropathic pain.[3][4] However, its pharmacological profile is complex, demonstrating that a compound's selectivity is not an absolute value but is highly dependent on the biological context, including the species and the specific signaling pathway being assayed.[2][5] This guide will dissect this complexity, providing the necessary experimental logic and protocols to build a comprehensive selectivity profile for MDA19 or any novel CB2-targeting compound.
Part 1: Foundational Assessment - Binding Selectivity
The initial step in characterizing any receptor ligand is to determine its binding affinity (Kᵢ) for the intended target versus related off-targets. For MDA19, the primary comparison is between the CB2 and CB1 receptors. A radioligand competition assay is the gold-standard method for this determination.
The Principle of Radioligand Competition Assays
This technique measures the ability of a test compound (unlabeled MDA19) to displace a high-affinity radiolabeled ligand (e.g., [³H]CP-55,940) from the receptor.[6] By performing this experiment at various concentrations of the test compound, a competition curve is generated, from which the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand) is calculated. The IC₅₀ is then converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[7]
Experimental Workflow: Radioligand Binding Assay
Caption: Key signaling pathways of the CB2 receptor.
Assay 1: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
Causality: This assay directly measures the first step of G-protein activation. [8]When an agonist binds to a Gᵢ-coupled receptor like CB2, it causes the associated Gα subunit to exchange GDP for GTP, leading to its activation. By using a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, the amount of G-protein activation can be quantified. [5]Inverse agonists will decrease the basal [³⁵S]GTPγS binding. [5] Step-by-Step Protocol:
-
Assay Setup: In a 96-well plate, combine cell membranes (expressing CB1 or CB2), a source of GDP (to ensure G-proteins are in their inactive state), and various concentrations of MDA19 in an assay buffer.
-
Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated binding of [³⁵S]GTPγS.
-
Termination and Analysis: Terminate the assay by rapid filtration and quantify the filter-bound radioactivity via scintillation counting, as described in the binding assay protocol.
-
Interpretation: Agonists will show a concentration-dependent increase in [³⁵S]GTPγS binding, while inverse agonists will show a decrease below the basal level.
Assay 2: Downstream Signaling (cAMP Inhibition Assay)
Causality: Since the CB2 receptor is coupled to Gᵢ proteins, its activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP). [9][10]This assay measures the functional consequence of G-protein activation on a key second messenger.
Step-by-Step Protocol:
-
Cell Plating: Plate cells stably expressing CB1 or CB2 receptors in a 384-well plate and incubate overnight. [9]2. Compound Addition: Remove the culture medium and add MDA19 at various concentrations. Incubate for 15-30 minutes.
-
Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, to all wells (except basal controls) to raise intracellular cAMP levels. Incubate for 30 minutes. [9]A CB2 agonist should inhibit this forskolin-stimulated cAMP production.
-
Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. [11]5. Interpretation: Agonists will produce a concentration-dependent decrease in the forskolin-stimulated cAMP signal.
Assay 3: G-Protein Independent Signaling (β-Arrestin Recruitment Assay)
Causality: In addition to G-protein signaling, agonist-occupied GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding (or "recruitment") of β-arrestin proteins. [12]This leads to receptor desensitization and can also initiate distinct, G-protein-independent signaling cascades. [13][14]Measuring β-arrestin recruitment provides another critical dimension of a compound's functional profile.
Step-by-Step Protocol:
-
Cell Line: Use a specialized cell line engineered for this assay, such as the DiscoverX PathHunter system. In these cells, the CB2 receptor is tagged with an enzyme fragment (ProLink), and β-arrestin is tagged with the complementary enzyme acceptor (EA). [12]2. Assay: Plate the cells and add various concentrations of MDA19.
-
Incubation: Incubate for 60-90 minutes at 37°C. If MDA19 is an agonist, it will induce the recruitment of β-arrestin-EA to the CB2-PK receptor.
-
Detection: The proximity of the two enzyme fragments allows them to form an active β-galactosidase enzyme. Add a substrate that produces a chemiluminescent signal when hydrolyzed. Measure the light output on a luminometer. [12]5. Interpretation: Agonists will produce a concentration-dependent increase in the chemiluminescent signal.
Comparative Functional Data for MDA19
The functional profile of MDA19 is notably complex and reveals significant species and pathway-dependent differences.
| Assay | Receptor | MDA19 Activity | EC₅₀ (nM) | Reference |
| [³⁵S]GTPγS | Human CB1 | Agonist | 922 ± 56 | [5] |
| Human CB2 | Agonist | 83 ± 19 | [5] | |
| Rat CB1 | Agonist | 427 ± 35 | [5] | |
| Rat CB2 | Inverse Agonist | 19.7 ± 14 | [5] | |
| cAMP | Rat CB1 | Agonist | - | [2][5] |
| Rat CB2 | No Activity | - | [2][5] | |
| ERK1/2 Activation | Rat CB2 | Agonist | - | [2][5] |
Interpretation: These data are crucial for a complete understanding of MDA19's selectivity. While it is an agonist at human CB1 and CB2 receptors in a G-protein activation assay, it behaves as an inverse agonist at the rat CB2 receptor in the same assay. [5]Strikingly, it shows no activity in a rat CB2 cAMP assay but acts as an agonist in a rat CB2 ERK activation assay. [2][5]This complex profile, sometimes termed "protean agonism," underscores that a ligand's function can be highly context-dependent. [5]It is not simply a "CB2 selective agonist" but rather a compound with a unique and nuanced functional signature.
Part 3: Evaluating Off-Target Selectivity
A comprehensive validation must extend beyond the immediate receptor family. Off-target interactions are a primary cause of unforeseen side effects and drug development failure. [15][16]Therefore, screening for unintended molecular targets is a critical step.
Approaches for Off-Target Screening
-
Computational Screening: In silico methods use the chemical structure of MDA19 to predict potential interactions with a large database of known protein targets. These methods include chemical similarity searches and pharmacophore modeling. [16][17]This is a cost-effective initial step to flag potential liabilities.
-
Panel Screening: A more definitive experimental approach involves screening the compound against a panel of receptors, ion channels, and enzymes. Commercial services (e.g., Eurofins SafetyScreen, CEREP BioPrint) offer standardized panels that test for binding or functional activity at dozens or hundreds of potential off-targets.
-
Chemoproteomics: Advanced techniques like chemical proteomics can be used to identify the binding partners of a compound directly in a complex biological sample, providing an unbiased view of its interactome. [15] The absence of significant hits in a broad off-target panel provides strong evidence that the compound's biological effects are mediated by its intended target, in this case, the cannabinoid receptors.
Synthesis and Conclusion: The Complete Selectivity Profile of MDA19
Validating the selectivity of a compound like MDA19 is not a single experiment but an integrated, multi-faceted investigation.
-
Binding Selectivity: MDA19 demonstrates a clear, albeit modest, preference for the human CB2 receptor over CB1. This selectivity is substantially more pronounced at the rat receptors. [5][18]* Functional Selectivity: The functional profile of MDA19 is highly complex. It exhibits species-dependent and pathway-dependent activities, acting as an agonist, inverse agonist, or having no effect depending on the experimental context. [2][5]This highlights the importance of not relying on a single functional readout.
-
In Vivo Corroboration: The most compelling evidence for MDA19's functional CB2 selectivity comes from in vivo studies. In rodent models of neuropathic pain, MDA19 provides analgesia. This effect is absent in CB2 knockout mice, confirming the receptor's role. [5][19]Crucially, MDA19 does not produce effects on locomotor activity, a classic sign of CB1 receptor activation, suggesting that at therapeutic doses, it does not engage CB1 receptors in the central nervous system to a significant degree. [5][19] In conclusion, researchers evaluating MDA19 or similar compounds must employ a battery of assays. The validation process should begin with binding affinity studies at both CB1 and CB2 across relevant species, followed by multiple functional assays (e.g., GTPγS, cAMP, β-arrestin) to probe for biased agonism. Finally, broad off-target screening is essential to ensure the compound's specificity. Only by integrating these datasets can a true and reliable selectivity profile be established, enabling confident interpretation of in vivo data and assessment of therapeutic potential.
References
-
Xu JJ, Diaz P, Astruc-Diaz F, Craig S, Munoz E, Naguib M. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain. Anesthesia & Analgesia. 2010;111(1):99-109. [Link]
-
ResearchGate. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain | Request PDF. [Link]
-
PubMed. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. [Link]
-
Wikipedia. MDA-19. [Link]
-
NCBI. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]
-
Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
Frontiers. ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. [Link]
-
PubMed. Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. [Link]
-
NIH. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]
-
ResearchGate. (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. [Link]
-
PubMed. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. [Link]
-
Multispan, Inc. MULTISCREEN™ Beta Arrestin Sensor Technology. [Link]
-
Eurofins DiscoverX. Why Study GPCR Arrestin Recruitment?. [Link]
-
NIH. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. [Link]
-
ResearchGate. The Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Request PDF. [Link]
-
PubMed Central. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway. [Link]
-
SciSpace. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway. [Link]
-
Frontiers. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. [Link]
-
PubMed. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse. [Link]
-
ProQuest. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse. [Link]
-
Bio-protocol. 4.5. CB1 and CB2 Receptor Assays. [Link]
-
Wiley Online Library. Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonist. [Link]
-
University of Mississippi. In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. [Link]
-
NIH. Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. [Link]
-
ResearchGate. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. [Link]
-
NIH. Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]
-
Celtarys Research. CB2 ligand binding analysis with high-content screening. [Link]
-
NIH. Methods used to study the oligomeric structure of G-protein-coupled receptors. [Link]
-
NCBI. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual. [Link]
-
PubMed Central. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. [Link]
-
PubMed. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists. [Link]
-
PubMed Central. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations. [Link]
-
NIH. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. [Link]
-
ResearchGate. The correlation between affinity against CB1 and CB2 for compounds in... [Link]
Sources
- 1. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse - ProQuest [proquest.com]
- 4. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. multispaninc.com [multispaninc.com]
- 14. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 17. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MDA-19 - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of MDA 19 and WIN 55,212-2 in Preclinical Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two cannabinoid receptor agonists, MDA 19 and WIN 55,212-2, focusing on their performance in established rodent models of neuropathic pain. By synthesizing experimental data and elucidating the underlying mechanisms, this document aims to equip researchers with the critical information needed to make informed decisions in the development of novel analgesics.
Introduction: The Pressing Need for Novel Neuropathic Pain Therapeutics
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatment options are often fraught with limited efficacy and undesirable side effects. The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, has emerged as a promising target for the development of new pain therapies.[1][2] This guide focuses on two key compounds that interact with this system: WIN 55,212-2, a well-established non-selective CB1/CB2 agonist, and MDA 19, a more recent compound with a nuanced receptor profile.
Mechanism of Action: A Tale of Two Receptors
The distinct pharmacological profiles of MDA 19 and WIN 55,212-2 are central to their differential effects in neuropathic pain models.
WIN 55,212-2: The Non-Selective Agonist
WIN 55,212-2 is a potent, non-selective agonist of both CB1 and CB2 receptors.[3][4][5][6][7] Its analgesic effects in neuropathic pain are predominantly mediated through the activation of CB1 receptors, which are highly expressed in the central nervous system (CNS).[3] While effective, this central activity is also responsible for the characteristic cannabinoid-related side effects, such as motor impairment and psychoactivity.[5][8] Some evidence also suggests that WIN 55,212-2 may exert its effects through interactions with other targets, such as the TRPV1 channel.[9]
MDA 19: The CB2-Preferring 'Protean' Agonist
MDA 19 was developed as a selective agonist for the CB2 receptor, which is primarily expressed in peripheral tissues and immune cells.[10][11][12] This targeted approach aims to harness the analgesic properties of cannabinoid receptor activation while minimizing the CNS-mediated side effects associated with CB1 agonism.[1][11] Studies have shown that MDA 19 has a significantly higher affinity for the rat CB2 receptor compared to the CB1 receptor.[8][10][12] Interestingly, MDA 19 has been described as a "protean agonist," meaning it can act as an agonist or an inverse agonist depending on the specific cellular context and signaling pathway being measured.[8][11] This functional selectivity could offer a more nuanced approach to pain modulation.
Comparative Efficacy in Neuropathic Pain Models
Direct comparative studies have demonstrated the therapeutic potential of both compounds in rodent models of neuropathic pain, while also highlighting key differences in their efficacy and side-effect profiles.
In a spinal nerve ligation model of neuropathic pain, both MDA 19 and WIN 55,212-2 were effective in attenuating tactile allodynia, a key symptom of neuropathic pain.[8] However, a key finding was that a 15 mg/kg intraperitoneal (IP) dose of MDA 19 produced an antiallodynic effect that was not significantly different from that of a 1 mg/kg IP dose of WIN 55,212-2.[8] Crucially, at these effective doses, WIN 55,212-2 induced significant decreases in locomotor activity, a proxy for CNS side effects, whereas MDA 19 had no effect on exploratory behavior.[8] Higher doses of WIN 55,212-2 (3 mg/kg IP) resulted in pronounced adverse effects, including immobility.[8]
The antiallodynic effects of MDA 19 have been demonstrated to be CB2 receptor-mediated, as the effect is absent in CB2 knockout mice.[8] In contrast, the analgesic effects of WIN 55,212-2 in neuropathic pain are largely attributed to its action on CB1 receptors.[3]
Quantitative Data Summary
| Compound | Neuropathic Pain Model | Primary Receptor Target | Effective Dose (IP) | ED₅₀ (Tactile Allodynia) | CNS Side Effects at Effective Dose |
| MDA 19 | Spinal Nerve Ligation | CB2 | 15 mg/kg[8] | 9.1 mg/kg[12] | No[8] |
| WIN 55,212-2 | Spinal Nerve Ligation | CB1/CB2 (primarily CB1) | 1 mg/kg[8] | 0.7 mg/kg[12] | Yes (reduced locomotor activity)[8] |
Signaling Pathways: A Visual Representation
The differential effects of MDA 19 and WIN 55,212-2 can be further understood by examining their downstream signaling pathways. Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs), and their activation initiates a cascade of intracellular events that ultimately modulate neuronal excitability and inflammatory responses.
Caption: Signaling pathways of WIN 55,212-2 and MDA 19.
Experimental Protocols
To ensure the reproducibility and validity of findings, the following detailed protocols for a common neuropathic pain model and behavioral assessment are provided.
Chronic Constriction Injury (CCI) Model in Rats
This surgical model is widely used to induce peripheral neuropathic pain.[13]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
Sterile saline
-
Wound clips or sutures for skin closure
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and sterilize the skin over the mid-thigh region of one hind limb.
-
Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.[13]
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animal to recover in a warm, clean cage.
-
Behavioral testing can typically commence 7-14 days post-surgery.[3]
Assessment of Mechanical Allodynia using von Frey Filaments
This is a standard behavioral test to measure sensitivity to a non-noxious mechanical stimulus.
Materials:
-
A set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Place the rat in the testing chamber on the elevated wire mesh platform and allow it to acclimate for at least 15-20 minutes.[3]
-
Begin with a von Frey filament in the mid-range of forces.
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.[3]
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
Caption: A typical experimental workflow for evaluating analgesics.
Conclusion and Future Directions
The comparative analysis of MDA 19 and WIN 55,212-2 in neuropathic pain models offers valuable insights for drug development. WIN 55,212-2 serves as a potent, albeit non-selective, tool for interrogating the role of the cannabinoid system in pain. Its well-documented efficacy is, however, tempered by its CB1-mediated side effects.
MDA 19 represents a more targeted approach, with its preference for the CB2 receptor. The ability of MDA 19 to produce significant analgesia in the absence of motor impairment at effective doses makes it a compelling lead compound for the development of safer and more tolerable neuropathic pain therapeutics.[8][11] The "protean" agonism of MDA 19 also warrants further investigation, as this functional selectivity could be exploited to fine-tune therapeutic effects.
Future research should focus on further characterizing the long-term efficacy and safety of CB2-selective agonists like MDA 19 in a wider range of neuropathic and other chronic pain models. A deeper understanding of the specific signaling pathways engaged by these compounds in different cell types will be crucial for optimizing their therapeutic potential and minimizing off-target effects.
References
-
Naguib, M., Diaz, P., Xu, J., Astruc-Diaz, F., Craig, S., Vivas-Mejia, P., & Brown, D. L. (2010). Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. Anesthesia and analgesia, 111(1), 99–109. [Link]
-
Hama, A. T., & Sagen, J. (2007). Antinociceptive effect of cannabinoid agonist WIN 55212-2 in rats with a spinal cord injury. Experimental neurology, 204(1), 436–439. [Link]
-
Patwardhan, A. M., Jeske, N. A., Price, T. J., Gamper, N., Akopian, A. N., & Hargreaves, K. M. (2006). The cannabinoid WIN 55,212-2 inhibits transient receptor potential vanilloid 1 (TRPV1) and evokes peripheral antihyperalgesia via calcineurin. Proceedings of the National Academy of Sciences of the United States of America, 103(30), 11393–11398. [Link]
-
Wikipedia. (n.d.). WIN 55,212-2. Retrieved from [Link]
-
Pascual, D., Goicoechea, C., Suardíaz, M., & Martín, M. I. (2005). A cannabinoid agonist, WIN 55,212-2, reduces neuropathic nociception induced by paclitaxel in rats. Pain, 118(1-2), 23–34. [Link]
-
Xiong, W., Cui, T., Cheng, K., Yang, F., Chen, S. R., Willenbring, D., Guan, Y., Pan, H. L., Ren, K., Xu, Y., & Zhang, L. (2012). Cannabinoids suppress inflammatory and neuropathic pain by targeting α3 glycine receptors. The Journal of experimental medicine, 209(6), 1121–1134. [Link]
-
Diaz, P., Xu, J., Astruc-Diaz, F., Pan, H. M., & Brown, D. L. (2008). Design and synthesis of a novel series of N-alkyl isatin acylhydrazone derivatives that act as selective cannabinoid receptor 2 agonists for the treatment of neuropathic pain. Journal of medicinal chemistry, 51(16), 4932–4947. [Link]
-
Rahn, E. J., Zvonok, A. M., Thakur, G. A., Janero, D. R., Makriyannis, A., & Hohmann, A. G. (2008). A cannabinoid agonist, WIN 55,212-2, reduces neuropathic nociception induced by paclitaxel in rats. British journal of pharmacology, 154(8), 1739–1752. [Link]
-
Ulugöl, A., Dogrul, A., & Yesilyurt, O. (2004). The effect of WIN 55,212-2, a cannabinoid agonist, on tactile allodynia in diabetic rats. Neuroscience letters, 371(2-3), 167–170. [Link]
-
International Anesthesia Research Society (IARS). (2010, July 10). Marijuana derivative could be useful for pain treatment. ScienceDaily. Retrieved from
-
Lim, G., Sung, B., Ji, R. R., & Mao, J. (2003). Effects of a cannabinoid agonist on spinal nociceptive neurons in a rodent model of neuropathic pain. Journal of neurophysiology, 90(5), 3469–3477. [Link]
-
Elmes, S. J., Winyard, L. A., & Rice, A. S. (2004). Continuous infusion of the cannabinoid WIN 55,212-2 to the site of a peripheral nerve injury reduces mechanical and cold hypersensitivity. European journal of pain (London, England), 8(4), 301–308. [Link]
-
Naguib, M., Diaz, P., Xu, J., Astruc-Diaz, F., Craig, S., Vivas-Mejia, P., & Brown, D. L. (2010). Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. Anesthesia and analgesia, 111(1), 99–109. [Link]
-
Pitcher, G. M., Ritchie, J., & Henry, J. L. (2012). Chronic constriction of the sciatic nerve and pain hypersensitivity testing in rats. Journal of visualized experiments : JoVE, (61), 3681. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Frontiers | Cannabinoids in Chronic Pain: Therapeutic Potential Through Microglia Modulation [frontiersin.org]
- 3. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. protocols.io [protocols.io]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Role of the Cannabinoid System in Pain Control and Therapeutic Implications for the Management of Acute and Chronic Pain Episodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. criver.com [criver.com]
- 12. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MDA 19 and its Fluorinated Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cannabinoid receptor research, the quest for potent, selective, and metabolically robust ligands is paramount. MDA 19 (also known as BZO-HEXOXIZID) emerged as a promising selective agonist for the cannabinoid receptor 2 (CB2), a target of significant interest for therapeutic interventions in neuropathic pain and inflammatory disorders without the psychoactive effects associated with CB1 receptor activation.[1][2] The strategic incorporation of fluorine into drug candidates is a well-established method to enhance metabolic stability and modulate pharmacokinetic properties.[3][4] This guide provides a comprehensive head-to-head comparison of MDA 19 and its fluorinated analogs, synthesizing available experimental data to inform future research and development.
Introduction to MDA 19 and the Rationale for Fluorination
MDA 19 was first developed and characterized in the late 2000s by researchers at the University of Texas M.D. Anderson Cancer Center.[1] It belongs to a class of synthetic cannabinoids known as OXIZIDs, which feature an oxoindoline core connected to a hydrazide linker.[5][6] The primary motivation for developing MDA 19 was to create a selective CB2 agonist for the treatment of neuropathic pain.[1][7]
The rationale for developing fluorinated analogs of MDA 19 stems from the well-documented benefits of fluorine incorporation in medicinal chemistry. The high electronegativity and small size of the fluorine atom can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450s.[3]
-
Improved Pharmacokinetic Profile: Increased metabolic stability can lead to a longer half-life and improved bioavailability.[4]
-
Modulation of Receptor Binding: Fluorine can alter the electronic properties of a molecule, potentially influencing its binding affinity and selectivity for its target receptor.
This guide will focus on the comparison of MDA 19 with its pentyl analog (BZO-POXIZID) and the corresponding 5-fluoropentyl analog (5F-BZO-POXIZID or 5F-MDA-19).
Comparative Analysis of In Vitro Pharmacology
The in vitro pharmacological profiles of MDA 19 and its analogs have been characterized through radioligand binding assays and functional assays, such as GTPγ[³⁵S] binding and β-arrestin recruitment assays.
Cannabinoid Receptor Binding Affinity
Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Human CB1 Ki (nM) | Human CB2 Ki (nM) | Rat CB1 Ki (nM) | Rat CB2 Ki (nM) | Reference |
| MDA 19 (BZO-HEXOXIZID) | 162.4 ± 7.6 | 43.3 ± 10.3 | 1130 ± 574 | 16.3 ± 2.1 | [1] |
Note: Direct comparative Ki values for the pentyl and 5-fluoropentyl analogs were not available in the reviewed literature. However, functional assay data provides insights into their relative activities.
MDA 19 displays a notable species difference in its binding profile, with a significantly higher affinity for the rat CB2 receptor compared to the human CB2 receptor.[1] It also shows a 4-fold higher affinity for the human CB2 receptor over the human CB1 receptor.[1]
Cannabinoid Receptor Functional Activity
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Key parameters include EC50 (the concentration of a ligand that produces 50% of the maximal response) and Emax (the maximum response elicited by the ligand).
A comparative study using a β-arrestin2 recruitment assay provided the following data:
| Compound | CB1 EC50 (nM) | CB1 Emax (%) | CB2 EC50 (nM) | CB2 Emax (%) | Reference |
| MDA 19 (BZO-HEXOXIZID) | 721 | 165 | 25.9 | 35.0 | [8] |
| BZO-POXIZID (Pentyl analog) | 244 | 686 | 10.5 | 59.8 | [8] |
| 5F-BZO-POXIZID (5F-Pentyl analog) | 226 | 731 | 10.1 | 51.7 | [8] |
| BZO-CHMOXIZID (Cyclohexylmethyl analog) | 84.6 | 716 | 2.21 | 69.2 | [8] |
Emax is relative to the reference agonist CP55,940.
From this data, several key insights can be drawn:
-
Agonist Profile: All tested compounds act as full agonists at the CB1 receptor and partial agonists at the CB2 receptor.[8]
-
Impact of Alkyl Chain Length: Shortening the n-hexyl tail of MDA 19 to an n-pentyl tail (BZO-POXIZID) significantly enhances both potency (lower EC50) and efficacy (higher Emax) at the CB1 receptor, with a more modest enhancement at the CB2 receptor.[8]
-
Effect of Fluorination: The terminal fluorination of the pentyl analog (5F-BZO-POXIZID) results in a very similar in vitro functional profile to the non-fluorinated pentyl analog (BZO-POXIZID).[8] This suggests that in this specific position, fluorination does not significantly alter the interaction with the cannabinoid receptors in this assay.
-
Cyclic Tail Enhancement: The cyclohexylmethyl analog (BZO-CHMOXIZID) was the most potent compound at both CB1 and CB2 receptors, highlighting the significant impact of the tail structure on activity.[8]
Metabolic Stability: A Head-to-Head In Vitro Comparison
A crucial aspect of drug development is understanding a compound's metabolic fate. A systematic in vitro study investigated the metabolism of MDA 19 (BZO-HEXOXIZID), its pentyl analog (BZO-POXIZID), and the 5-fluoropentyl analog (5F-BZO-POXIZID) in human liver microsomes (HLMs) and human hepatocytes.[2][9]
The major metabolic pathways identified were:
-
N-dealkylation: Cleavage of the alkyl tail.
-
Hydroxylation: Addition of a hydroxyl group to the N-alkyl moiety or the phenyl ring.
-
Ketone formation: Oxidation of a secondary alcohol to a ketone.
-
Oxidative defluorination: For 5F-BZO-POXIZID, this involves the removal of the fluorine atom, followed by oxidation to an alcohol or carboxylic acid.[2][9]
The study concluded that the OXIZIDs are metabolically unstable, primarily metabolized by cytochrome P450 enzymes CYP3A4, CYP3A5, and P2C9.[3] The major metabolites are typically the result of hydroxylation on the N-alkyl or phenyl moieties.[9] The identification of oxidative defluorination as a metabolic pathway for 5F-BZO-POXIZID is a key finding, indicating that while fluorination can block metabolism at a specific site, alternative metabolic pathways can be introduced.
In Vivo Efficacy and Comparative Effects
Neuropathic Pain Model (MDA 19)
MDA 19 has demonstrated efficacy in preclinical models of neuropathic pain. In a rat model of spinal nerve ligation, intraperitoneally administered MDA 19 attenuated tactile allodynia in a dose-dependent manner, with an ED50 of 9.1 mg/kg.[10] It was also effective in a paclitaxel-induced neuropathic pain model in rats.[10] Importantly, these effects were shown to be mediated by the CB2 receptor, as the anti-allodynic effects were absent in CB2 knockout mice.[1] Furthermore, MDA 19 did not affect locomotor activity in rats, suggesting a lack of the central nervous system side effects typically associated with CB1 activation.[1]
Comparative In Vivo Studies
A study evaluating a panel of OXIZID synthetic cannabinoids in a THC-drug discrimination model in mice provides some of the first in vivo comparative data.[5][11] In this model, which assesses the psychoactive effects of compounds, both BZO-POXIZID and 5F-BZO-POXIZID fully substituted for THC, indicating they produce similar subjective effects.[11] MDA 19 (BZO-HEXOXIZID) only partially substituted for THC.[11] This suggests that the pentyl and 5-fluoropentyl analogs have a greater potential for CB1-mediated psychoactive effects in vivo compared to the hexyl parent compound.
Off-Target Effects
Experimental Protocols
General Synthesis of N'- (1-alkyl-2-oxoindolin-3-ylidene)benzohydrazides
The synthesis of MDA 19 and its analogs generally follows a two-step procedure:
-
N-alkylation of Isatin: The isatin core is N-alkylated with an appropriate alkyl halide (e.g., 1-bromohexane for MDA 19, 1-bromopentane for BZO-POXIZID, or 1-bromo-5-fluoropentane for 5F-BZO-POXIZID) in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
-
Condensation with Benzohydrazide: The resulting N-alkylated isatin is then condensed with benzohydrazide in a suitable solvent system, such as ethanol and acetic acid, often with microwave irradiation to facilitate the reaction.[13]
DOT Diagram of the General Synthetic Workflow
Caption: General two-step synthesis of MDA 19 and its analogs.
In Vitro Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a general procedure for determining the binding affinity of test compounds at CB1 and CB2 receptors.
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing either human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940 or [³H]SR141716A) and varying concentrations of the test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 90 minutes at 30°C).
-
Separation: Rapidly filter the incubation mixture through a glass fiber filtermat to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Microsomal Stability Assay
This protocol provides a general workflow for assessing the metabolic stability of compounds in liver microsomes.
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human or mouse), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a specific concentration.
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
DOT Diagram of the Microsomal Stability Assay Workflow
Caption: Workflow for an in vitro microsomal stability assay.
Conclusion and Future Directions
This head-to-head comparison of MDA 19 and its fluorinated analogs reveals important structure-activity and structure-property relationships.
-
MDA 19 (BZO-HEXOXIZID) serves as a valuable lead compound with demonstrated in vivo efficacy in neuropathic pain models, mediated by the CB2 receptor.[1][10]
-
The pentyl analog (BZO-POXIZID) exhibits enhanced in vitro potency and efficacy at the CB1 receptor compared to MDA 19, which may translate to a greater potential for psychoactive side effects.[8]
-
The 5-fluoropentyl analog (5F-BZO-POXIZID) shows a similar in vitro functional profile to its non-fluorinated counterpart.[8] Its metabolism, however, is influenced by the fluorine atom, with oxidative defluorination being a notable pathway.[2][9]
For researchers in drug development, the following future directions are critical:
-
Comprehensive Pharmacokinetic Studies: A direct head-to-head comparison of the in vivo pharmacokinetic profiles (including oral bioavailability) of MDA 19 and its fluorinated analogs is essential to definitively determine the impact of fluorination on their drug-like properties.
-
Comparative In Vivo Efficacy in Pain Models: Evaluating the efficacy of the pentyl and 5-fluoropentyl analogs in neuropathic pain models would clarify whether the increased in vitro potency translates to improved therapeutic efficacy and at what cost in terms of on-target CB1 side effects.
-
Thorough Off-Target Screening: A systematic screening of MDA 19 and its key analogs against a broad panel of receptors and enzymes is necessary to build a comprehensive safety profile and identify any potential liabilities.
By addressing these knowledge gaps, the scientific community can better understand the therapeutic potential and risks associated with this class of compounds and guide the design of next-generation cannabinoid receptor modulators with improved efficacy and safety profiles.
References
-
Xu, J. J., Diaz, P., Astruc-Diaz, F., Craig, S., Munoz, E., & Naguib, M. (2010). Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. Anesthesia and analgesia, 111(1), 99–109. [Link]
-
Kevin, R. C., Mirlohi, S., D'Antuono, M., Manning, J. J., Boyd, R., Connor, M., & Banister, S. D. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers in Psychiatry, 13, 1048836. [Link]
-
Kevin, R. C., Mirlohi, S., D'Antuono, M., Manning, J. J., Boyd, R., Connor, M., & Banister, S. D. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers in Psychiatry, 13, 1048836. [Link]
-
Xu, J. J., Diaz, P., Astruc-Diaz, F., Craig, S., Munoz, E., & Naguib, M. (2010). Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. Anesthesia and analgesia, 111(1), 99–109. [Link]
-
Patel, M., Zheng, X., Akinfiresoye, L. R., Prioleau, C., Walker, T. D., Glass, M., & Marusich, J. A. (2024). Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists. European journal of pharmacology, 971, 176549. [Link]
-
Watanabe, S., Vikingsson, S., Roman, M., Åstrand, A., Green, H., & Kronstrand, R. (2023). Systematic In Vitro Metabolic Profiling of the OXIZID Synthetic Cannabinoids BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, BZO-HEXOXIZID and BZO-CHMOXIZID. Journal of analytical toxicology, 47(4), 356–366. [Link]
-
Diaz, P., Xu, J., Astruc-Diaz, F., Pan, H., Brown, D. L., & Naguib, M. (2008). Design and synthesis of a novel series of N-alkyl isatin acylhydrazone derivatives that act as selective cannabinoid receptor 2 agonists for the treatment of neuropathic pain. Journal of medicinal chemistry, 51(16), 4932–4947. [Link]
-
Lee, J., Lee, J., Kim, J., Kim, E., Heo, S., Kim, J., & Lee, S. (2022). Identification of Optimal Urinary Biomarkers of Synthetic Cannabinoids BZO-HEXOXIZID, BZO-POXIZID, 5F-BZO-POXIZID, and BZO-CHMOXIZID for Illicit Abuse Monitoring. Clinical chemistry, 68(10), 1313–1324. [Link]
-
Deventer, M. H., Van Baelen, I. M., & Blanckaert, P. (2022). Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonist. Drug testing and analysis, 14(10), 1834–1844. [Link]
-
Schelkun, R. M., Krotulski, A. J., Iula, D. M., & Logan, B. K. (2021). New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID. CFSRE. [Link]
-
The Center for Forensic Science Research & Education. (2021). BZO-HEXOXIZID. CFSRE. [Link]
-
The Center for Forensic Science Research & Education. (2021). BZO-CHMOXIZID. CFSRE. [Link]
-
The Center for Forensic Science Research & Education. (2021). 5F-BZO-POXIZID. CFSRE. [Link]
-
Liang, Z., Zhang, D., Ai, J., Chen, L., Wang, H., Kong, X., ... & Chen, K. (2011). Identification and synthesis of N'-(2-oxoindolin-3-ylidene)hydrazide derivatives against c-Met kinase. Bioorganic & medicinal chemistry letters, 21(12), 3749–3754. [Link]
-
Patel, M., Zheng, X., Akinfiresoye, L. R., Prioleau, C., Walker, T. D., Glass, M., & Marusich, J. A. (2024). Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists. European Journal of Pharmacology, 971, 176549. [Link]
-
Obach, R. S., Walker, G. S., & Miller, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug metabolism and disposition: the biological fate of chemicals, 44(5), 731–738. [Link]
-
Schelkun, R. M., Krotulski, A. J., Iula, D. M., & Logan, B. K. (2021). New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID. National Institute of Justice. [Link]
-
Gill, H., Lounnas, V., & Tardy, C. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6825-6855. [Link]
Sources
- 1. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and synthesis of N'-(2-oxoindolin-3-ylidene)hydrazide derivatives against c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists | RTI [rti.org]
- 6. cfsre.org [cfsre.org]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. umimpact.umt.edu [umimpact.umt.edu]
- 13. Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cannabinoid Receptor Cross-Reactivity of MDA 19
Introduction
MDA 19, also known as BZO-HEXOXIZID, is a synthetic cannabinoid originally developed as a selective agonist for the cannabinoid type 2 (CB2) receptor, with therapeutic potential for conditions like neuropathic pain.[1][2][3] Its selectivity is a critical attribute, as activation of the cannabinoid type 1 (CB1) receptor is associated with the psychoactive effects of cannabinoids.[4] This guide provides a comprehensive analysis of the cross-reactivity profile of MDA 19, offering researchers and drug development professionals a clear comparison of its binding affinities and functional activities at both human and rat CB1 and CB2 receptors. Understanding this profile is essential for interpreting experimental results and predicting in vivo effects.
The cannabinoid receptors, primarily CB1 and CB2, are G protein-coupled receptors (GPCRs) that are key components of the endocannabinoid system.[5] They are coupled to inhibitory G proteins (Gi/o), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This guide will delve into the experimental data that defines MDA 19's selectivity and provide detailed protocols for the assays used to generate this data.
Quantitative Comparison of MDA 19 Receptor Activity
The selectivity of a compound is not a simple metric; it is a composite of its binding affinity (how well it binds to the receptor) and its functional activity (the cellular response it elicits upon binding). The following tables summarize the key quantitative data for MDA 19 at human and rat cannabinoid receptors.
Table 1: Receptor Binding Affinities (Kᵢ) of MDA 19
Binding affinity is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor | Kᵢ (nM) | Selectivity (Kᵢ CB1 / Kᵢ CB2) | Species | Reference |
| MDA 19 | Human CB1 | 162.4 ± 7.6 | \multirow{2}{}{~4-fold} | \multirow{2}{}{Human} | \multirow{2}{}{[1][2][6]} |
| Human CB2 | 43.3 ± 10.3 | ||||
| MDA 19 | Rat CB1 | 1130 ± 574 | \multirow{2}{}{~70-fold} | \multirow{2}{}{Rat} | \multirow{2}{}{[1][2]} |
| Rat CB2 | 16.3 ± 2.1 |
Data presented as mean ± standard error.
Expert Interpretation: The data clearly shows that MDA 19 has a preferential affinity for the CB2 receptor over the CB1 receptor in both human and rat species.[1][2] Notably, the selectivity is significantly more pronounced in rats (~70-fold) compared to humans (~4-fold).[1][2] This species-specific difference is a critical consideration for researchers extrapolating preclinical data from rodent models to human applications.
Table 2: Functional Activity (EC₅₀) of MDA 19
Functional activity is assessed through assays that measure the downstream consequences of receptor activation. The GTPγ[³⁵S] binding assay is a common method for Gi/o-coupled receptors, which measures the binding of a non-hydrolyzable GTP analog upon G-protein activation. The EC₅₀ value represents the concentration of the compound that elicits 50% of the maximum response.
| Compound | Receptor | EC₅₀ (nM) | Assay Type | Species | Reference |
| MDA 19 | Human CB1 | 922 ± 56 | GTPγ[³⁵S] | Human | [1][6] |
| Human CB2 | 83 ± 19 | GTPγ[³⁵S] | Human | [1][6] | |
| MDA 19 | Rat CB1 | 427 ± 35 | GTPγ[³⁵S] | Rat | [1] |
| Rat CB2 | 19.7 ± 14 | GTPγ[³⁵S] (Inverse Agonist) | Rat | [1] |
Data presented as mean ± standard error.
Expert Interpretation: In functional assays using human receptors, MDA 19 acts as an agonist at both CB1 and CB2, with approximately 11-fold greater potency at the CB2 receptor.[1] The pharmacological profile in rats is more complex; MDA 19 behaves as an agonist at the rat CB1 receptor but as an inverse agonist at the rat CB2 receptor in GTPγ[³⁵S] assays.[1] However, in other functional assays, such as those measuring extracellular signal-regulated kinases (ERK) activation, MDA 19 acts as an agonist at the rat CB2 receptor.[2] This phenomenon, known as functional selectivity or biased agonism, highlights that a ligand can stabilize different receptor conformations, leading to the activation of distinct signaling pathways.
Visualizing the Methodologies
To understand how the data above is generated, it is crucial to visualize the experimental workflows and the underlying biological pathways.
Cannabinoid Receptor Signaling Pathway
Both CB1 and CB2 receptors primarily signal through the Gi/o pathway. The following diagram illustrates this canonical signaling cascade.
Caption: Step-by-step workflow for determining the binding affinity of a test compound like MDA 19.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in pharmacological research. The following sections provide detailed, step-by-step protocols for the key assays discussed.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the Kᵢ of MDA 19 at human CB1 or CB2 receptors.
Objective: To measure the binding affinity of a test compound by assessing its ability to compete with a known radioligand for receptor binding sites.
Materials:
-
Cell Membranes: HEK-293 cells stably expressing human CB1 or CB2 receptors. [5]* Radioligand: [³H]CP 55,940 (a high-affinity cannabinoid agonist).
-
Test Compound: MDA 19.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4. [7]* Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4. [5][8]* Unlabeled Ligand: Non-radioactive CP 55,940 for determining non-specific binding.
-
Equipment: 96-well plates, cell harvester, scintillation counter. [5] Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of MDA 19 in binding buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
Dilute the [³H]CP 55,940 in binding buffer to a final concentration approximately equal to its Kₑ value (~1.5 nM). [7] * Dilute the receptor-containing cell membranes in binding buffer to a concentration of 10-20 µg of protein per well. [5][7] * Scientific Rationale: Using a radioligand concentration near its Kₑ ensures a good signal-to-noise ratio without depleting the free ligand concentration. The membrane concentration is optimized to provide a robust signal without being excessive.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL binding buffer, 50 µL [³H]CP 55,940 solution, and 100 µL membrane suspension.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration (e.g., 10 µM) of unlabeled CP 55,940, 50 µL [³H]CP 55,940 solution, and 100 µL membrane suspension.
-
Test Compound Wells: Add 50 µL of each MDA 19 dilution, 50 µL [³H]CP 55,940 solution, and 100 µL membrane suspension.
-
Scientific Rationale: The NSB wells are critical for determining the amount of radioligand that binds to non-receptor components (like the filter and lipids). This value is subtracted from all other measurements to determine specific binding.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C with gentle agitation. [7] * Scientific Rationale: This incubation period allows the binding reaction to reach equilibrium.
-
-
Harvesting:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. [5] * Wash each well 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Scientific Rationale: Rapid filtration is essential to prevent dissociation of the ligand-receptor complex. The high salt concentration in the wash buffer helps to reduce non-specific binding.
-
-
Quantification and Analysis:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the concentration of MDA 19 that inhibits 50% of specific binding (IC₅₀) by non-linear regression analysis.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Protocol 2: cAMP Functional Assay for Gi-Coupled Receptors
This protocol measures the ability of MDA 19 to inhibit cAMP production following receptor activation.
Objective: To quantify the functional potency (EC₅₀) of an agonist at a Gi-coupled receptor.
Materials:
-
Cells: CHO-K1 or HEK-293 cells stably expressing the target receptor (e.g., rat CB1). [1]* cAMP Assay Kit: A suitable kit, such as a LANCE Ultra cAMP kit or GloSensor™-based assay. [9][10]* Adenylyl Cyclase Stimulator: Forskolin. [1]* Test Compound: MDA 19.
-
Reference Agonist: CP 55,940.
-
Equipment: Plate reader compatible with the chosen assay kit (e.g., for luminescence or TR-FRET).
Methodology:
-
Cell Preparation:
-
Culture cells to mid-log phase.
-
Harvest the cells and resuspend them in the appropriate assay buffer at a determined concentration (e.g., 5 x 10³ cells/well). [1] * Scientific Rationale: Using healthy, actively dividing cells ensures a consistent and robust physiological response.
-
-
Assay Setup (in a 384- or 96-well plate):
-
Prepare serial dilutions of MDA 19 and the reference agonist (CP 55,940).
-
To each well, add the cell suspension.
-
Add the test compound (MDA 19) or reference agonist at various concentrations.
-
Add a fixed concentration of forskolin (e.g., 10 µM final concentration) to all wells except the basal control. [1] * Scientific Rationale: Forskolin directly activates adenylyl cyclase, leading to a high basal level of cAMP. The inhibitory effect of a Gi-coupled receptor agonist is then measured as a decrease from this stimulated level, providing a clear and measurable signal window.
-
-
Incubation:
-
Incubate the plate according to the assay kit's instructions (typically 30-60 minutes at room temperature or 37°C).
-
-
Detection and Analysis:
-
Add the detection reagents from the cAMP kit.
-
Read the plate on a compatible plate reader. The signal will be inversely proportional to the amount of cAMP produced.
-
Plot the response (e.g., percent inhibition of forskolin-stimulated cAMP) against the log concentration of MDA 19.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the EC₅₀ value.
-
Conclusion
The pharmacological profile of MDA 19 reveals a clear preference for the CB2 receptor over the CB1 receptor. While its binding affinity shows moderate selectivity in human systems (~4-fold) and high selectivity in rat systems (~70-fold), its functional activity confirms its greater potency at CB2. [1][2]The interesting observation of inverse agonism at the rat CB2 receptor in some assays underscores the complexity of GPCR pharmacology and the importance of using multiple functional readouts to fully characterize a compound. [1]This guide provides the quantitative data and detailed methodologies necessary for researchers to critically evaluate the cross-reactivity of MDA 19 and design experiments that account for its nuanced pharmacological profile.
References
-
Attala, M. N., et al. (2010). Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain. Anesthesia & Analgesia, 111(1), 213-224. [Link]
-
PubMed (2010). Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. PubMed. [Link]
-
Sittampalam, G. S., et al. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Borroto-Escuela, D. O., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Pharmacological and Toxicological Methods, 76, 52-59. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Parravicini, C., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochemical Pharmacology, 119, 43-54. [Link]
-
Springer Nature Experiments. (2023). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Springer Protocols. [Link]
-
Deventer, M. H., et al. (2022). Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonist. Drug Testing and Analysis, 14(11-12), 1982-1991. [Link]
-
Morales, P., et al. (2022). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 13, 989849. [Link]
-
Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove - University of Mississippi. [Link]
-
Kim, J., et al. (2015). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological Research, 31(1), 79-84. [Link]
-
Johnson, A. (2022). Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Using Gas Chromatography- Mass Spectrometry. UAB Digital Commons - The University of Alabama at Birmingham. [Link]
-
de Souza, L. M., et al. (2023). The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse. Forensic Toxicology, 41(2), 296-305. [Link]
-
Johnson, A. (2022). Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Using Gas Chromatography- Mass Spectrometry. UAB Digital Commons. [Link]
-
Pihlaja, R., et al. (2022). The Expression of the Endocannabinoid Receptors CB2 and GPR55 Is Highly Increased during the Progression of Alzheimer's Disease in AppNL-G-F Knock-In Mice. International Journal of Molecular Sciences, 23(21), 13324. [Link]
-
Hua, T., et al. (2020). Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures. Cell, 180(4), 655-665.e14. [Link]
Sources
- 1. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cfsre.org [cfsre.org]
- 4. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MDA 19 and AM1241: Selective Cannabinoid Receptor 2 Agonists
This guide provides a detailed comparative analysis of two synthetic cannabinoid ligands, MDA 19 and AM1241. Both compounds have been instrumental in preclinical research for their selective activity at the cannabinoid receptor type 2 (CB2), offering valuable tools to probe the therapeutic potential of the endocannabinoid system while avoiding the psychotropic effects associated with cannabinoid receptor type 1 (CB1) activation. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their pharmacology, a head-to-head comparison of their performance based on experimental data, and detailed protocols for their characterization.
Introduction: The Rationale for CB2 Receptor-Selective Agonists
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and metabolic enzymes, is a critical regulator of numerous physiological processes. The two primary receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) that mediate the effects of cannabinoids. CB1 receptors are abundantly expressed in the central nervous system (CNS) and are responsible for the psychoactive effects of cannabinoids like Δ⁹-tetrahydrocannabinol (THC).[1][2] In contrast, CB2 receptors are found predominantly in peripheral tissues, particularly on immune cells, and their activation is not associated with psychotropic effects.[3][4][5]
This distribution makes the CB2 receptor an attractive therapeutic target for conditions involving inflammation, immune modulation, and neuropathic pain.[2][3][4] The development of selective CB2 agonists allows for the investigation and potential treatment of these conditions without the CNS side effects that limit the clinical utility of non-selective cannabinoids.[4][6] MDA 19 and AM1241 are two such synthetic agonists that have been pivotal in advancing this field of research.
Pharmacological Profiles
AM1241: An Aminoalkylindole Derivative
AM1241 is a well-characterized synthetic ligand from the aminoalkylindole family.[7] It was designed as a potent and selective agonist for the CB2 receptor and has been extensively used in preclinical models of pain and neurodegeneration.[3][8]
-
Mechanism of Action: AM1241 demonstrates high affinity and selectivity for the CB2 receptor. In rodent tissues, it exhibits an approximately 82-fold selectivity for CB2 over CB1 receptors.[3][9] Its pharmacology is notably complex, exhibiting "protean agonism," where its functional activity can vary depending on the specific assay and cellular environment.[10] For instance, while it acts as an agonist at human CB2 receptors, it has been shown to function as an inverse agonist at rat and mouse CB2 receptors in certain assays.[10][11][12] This species-dependent activity is a critical consideration for interpreting experimental data.
-
Therapeutic Potential: In animal models, AM1241 has demonstrated significant analgesic effects, reducing hyperalgesia and allodynia in models of neuropathic and inflammatory pain.[3][7][8][13] These effects are mediated by CB2 receptor activation, as they can be blocked by CB2-selective antagonists.[3][13] Furthermore, AM1241 has shown promise in delaying disease progression in a mouse model of amyotrophic lateral sclerosis (ALS), highlighting its neuroprotective potential.[7][8][10]
MDA 19: An OXIZID Class Cannabinoid
MDA 19, also known by its systematic name BZO-HEXOXIZID, belongs to a newer class of synthetic cannabinoids characterized by an "OXIZID" core structure.[14][15] It was initially developed as a selective CB2 agonist for the potential treatment of neuropathic pain.[14][16][17]
-
Mechanism of Action: MDA 19 is a potent CB2 receptor agonist with reasonable selectivity over the CB1 receptor.[18] Similar to AM1241, its pharmacological profile shows significant species-specific differences. For human receptors, MDA 19 has about a 4-fold higher affinity for CB2 than CB1.[12] However, in rats, this selectivity is much more pronounced, with a nearly 70-fold higher affinity for CB2.[12] Functionally, MDA 19 acts as an agonist at human CB1 and CB2 receptors but behaves as an inverse agonist at the rat CB2 receptor.[12][18]
-
Therapeutic and Research Applications: Research has highlighted the anti-tumor activity of MDA 19 in hepatocellular carcinoma (HCC), where it inhibits cell proliferation and induces apoptosis, partly by inactivating the AKT signaling pathway.[19] This action is dependent on its binding to and activation of the CB2 receptor.[19] Despite its development for therapeutic research, MDA 19 and its analogs have recently been identified on the illicit drug market, raising questions about their potential for abuse, even with their primary action being at the non-psychoactive CB2 receptor.[5][16][20]
Head-to-Head Comparative Analysis
The primary distinction between MDA 19 and AM1241 lies in their chemical structure, binding affinities, and species-dependent functional activities. While both were developed as selective CB2 agonists, the nuances in their pharmacology dictate their application in research.
Quantitative Data Summary
| Parameter | AM1241 | MDA 19 (BZO-HEXOXIZID) | References |
| Chemical Class | Aminoalkylindole | N-Alkyl Isatin Acylhydrazone (OXIZID) | [7],[14] |
| Human CB1 Affinity (Ki) | ~580 nM | 162.4 ± 7.6 nM | [10],[12][18] |
| Human CB2 Affinity (Ki) | ~7.1 nM | 43.3 ± 10.3 nM | [10],[12][18] |
| Human Selectivity (CB1/CB2) | ~82-fold | ~3.8-fold | [10],[12][18] |
| Rodent CB1 Affinity (Ki) | 280 ± 41 nM (rat) | 1130 ± 574 nM (rat) | [3][9],[12][18] |
| Rodent CB2 Affinity (Ki) | 3.4 ± 0.5 nM (mouse) | 16.3 ± 2.1 nM (rat) | [3][9],[12][18] |
| Rodent Selectivity (CB1/CB2) | ~82-fold | ~69-fold | [3][9],[12][18] |
| Functional Activity (Human CB2) | Agonist / Protean Agonist | Agonist | [10][11],[12][18] |
| Functional Activity (Rodent CB2) | Inverse Agonist (rat/mouse) | Inverse Agonist (rat) | [10][11],[12][18] |
Key Insights from Comparison:
-
Selectivity: While both are CB2-selective, AM1241 shows significantly higher selectivity for human CB2 over CB1 receptors compared to MDA 19 based on reported Ki values.
-
Potency: AM1241 generally displays a higher binding affinity (lower Ki value) for both human and rodent CB2 receptors than MDA 19, suggesting greater potency.
-
Species-Dependent Effects: The most critical point of comparison is the pronounced species-dependent functional activity of both compounds. Their behavior as agonists in human systems but inverse agonists in rodent systems is a crucial factor. This phenomenon underscores the importance of using human-derived cell lines or carefully considering species differences when translating findings from animal models.[10][11][12][18]
Visualization of Signaling and Experimental Logic
Canonical CB2 Receptor Signaling Pathway
CB2 receptors, like CB1, primarily couple to the inhibitory G-protein, Gαi. Agonist binding initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This is a primary mechanism for measuring the functional activity of CB2 agonists.
Caption: Canonical Gαi-coupled signaling pathway for the CB2 receptor.
Experimental Workflow for Compound Characterization
A logical workflow is essential to fully characterize a novel cannabinoid ligand. This process moves from determining its binding characteristics to assessing its functional impact on cellular signaling.
Caption: Logical workflow for characterizing cannabinoid receptor ligands.
Key Experimental Protocols
The following protocols are foundational for the pharmacological characterization of ligands like MDA 19 and AM1241.
Radioligand Competition Binding Assay (for Ki Determination)
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
-
Principle of Causality: The concentration of the test compound that displaces 50% of the radioligand (the IC50) is determined. This value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. This provides a standardized measure of the compound's affinity.
-
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human CB1 or CB2 receptor (e.g., HEK or CHO cells).[8] Homogenization is performed in a Tris-based buffer to maintain pH and protein integrity.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
50 µL of a fixed concentration of a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940).
-
50 µL of varying concentrations of the test compound (MDA 19 or AM1241) or vehicle.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Termination & Harvest: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. The cold temperature is critical to prevent the dissociation of the ligand-receptor complex.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50, and then calculate the Ki value.
-
[³⁵S]GTPγS Binding Functional Assay (for Efficacy Determination)
This assay measures the functional activation of a G protein-coupled receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.
-
Principle of Causality: Agonist binding to the receptor induces a conformational change, promoting the exchange of GDP for GTP on the Gαi subunit. The use of [³⁵S]GTPγS, which is resistant to hydrolysis, allows for the accumulation and measurement of this activated state. Inverse agonists will decrease the basal level of [³⁵S]GTPγS binding.
-
Step-by-Step Methodology:
-
Reagents: Prepare an assay buffer containing Tris-HCl, MgCl₂, EDTA, and GDP. The excess GDP ensures that G-proteins are in their inactive state before agonist addition.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes expressing the receptor of interest.
-
Varying concentrations of the test compound (MDA 19 or AM1241).
-
GDP.
-
-
Pre-incubation: Pre-incubate for 15-20 minutes at 30°C to allow the test compound to bind to the receptors.
-
Initiation: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate for 60 minutes at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination & Harvest: Terminate and harvest the reaction by rapid filtration, similar to the binding assay.
-
Scintillation Counting: Measure the radioactivity of the filters.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist. A sigmoidal dose-response curve is fitted to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist.
-
Conclusion and Future Directions
MDA 19 and AM1241 are invaluable chemical tools that have significantly contributed to our understanding of CB2 receptor pharmacology. Their key shared feature is a pronounced species-dependent functional activity, acting as agonists at human CB2 receptors while behaving as inverse agonists at rodent CB2 receptors. This complex pharmacological profile necessitates careful experimental design and interpretation, particularly when extrapolating data from preclinical animal models to human physiology.
For researchers, the choice between these compounds may depend on the specific experimental context. AM1241's higher selectivity and potency at the human CB2 receptor may be advantageous for in vitro studies using human cell systems. The emergence of MDA 19 on the illicit market also presents a unique area of study for toxicologists and forensic scientists.
Ultimately, the detailed characterization of ligands like MDA 19 and AM1241 provides a crucial foundation for the development of next-generation, highly selective CB2-targeted therapeutics for pain, inflammation, and neurodegenerative disorders.
References
-
APExBIO. AM1241 - Selective Cannabinoid CB2 Receptor Agonist.
-
Wikipedia. AM-1241.
-
Wikipedia. MDA-19.
-
Ibrahim, M. M., et al. (2003). Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: Pain inhibition by receptors not present in the CNS. PNAS.
-
Cayman Chemical. AM1241 (CAS Number: 444912-48-5).
-
Selleck Chemicals. AM1241 Cannabinoid Receptor agonist.
-
Bingham, B., et al. (2007). Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers. British Journal of Pharmacology.
-
CFSRE. (2021). New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues.
-
ResearchGate. AM1241 is a CB2 cannabinoid receptor-selective ligand.
-
PubMed. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse.
-
PubMed Central. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway.
-
Deventer, K., et al. (2022). Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonist. Drug Testing and Analysis.
-
PubMed. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: pain inhibition by receptors not present in the CNS.
-
ChemicalBook. MDA 19 1048973-47-2 wiki.
-
ResearchGate. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers | Request PDF.
-
ProQuest. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse.
-
Reddit. "The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse ".
-
National Institute of Justice. New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID.
-
UNODC. Substance Details MDA-19.
-
Cayman Chemical. CB1 and CB2 Receptor Activity of OXIZID Synthetic Cannabinoids.
-
CFSRE. BZO-HEXOXIZID.
-
PubMed Central. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations.
-
ResearchGate. Discrimination of synthetic cannabinoids using 80 MHz benchtop NMR: MDA-19 and its analogues.
-
UAB Digital Commons. Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Using Gas Chromatography- Mass Spectrometry.
-
PubMed. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists.
-
PubMed Central. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands.
Sources
- 1. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: pain inhibition by receptors not present in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AM-1241 - Wikipedia [en.wikipedia.org]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. cfsre.org [cfsre.org]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cfsre.org [cfsre.org]
- 18. MDA-19 - Wikipedia [en.wikipedia.org]
- 19. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse - ProQuest [proquest.com]
Evaluating the Potency of MDA 19: A Comparative Guide for Synthetic Cannabinoid Researchers
This guide provides a comprehensive evaluation of the synthetic cannabinoid MDA 19, placing its pharmacological profile in context with other notable synthetic cannabinoids. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth comparison of potency, supported by experimental data and detailed methodologies. Our objective is to furnish a robust scientific resource that facilitates informed decisions in cannabinoid research.
Introduction: The Evolving Landscape of Synthetic Cannabinoids
Synthetic cannabinoids (SCs) represent a vast and structurally diverse class of compounds that functionally mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the principal psychoactive constituent of cannabis. These compounds primarily exert their effects through the activation of the cannabinoid receptors, CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects, while the CB2 receptor is primarily found in the immune system and is implicated in inflammatory processes.
The therapeutic potential and abuse liability of SCs are intrinsically linked to their potency and selectivity for these receptors. Therefore, a thorough and comparative evaluation of novel SCs is paramount. This guide focuses on MDA 19, a compound initially explored for its therapeutic potential as a CB2 agonist.[1] We will dissect its potency relative to a panel of well-characterized and recreationally used synthetic cannabinoids.
Pharmacological Profile of MDA 19
MDA 19 (also known as BZO-HEXOXIZID) is an N-alkyl isatin acylhydrazone derivative.[2] Its chemical structure is distinct from many classical and early-generation synthetic cannabinoids.
Chemical Structure of MDA 19:
Source: UNODC[3]
MDA 19 has been characterized as a potent agonist at cannabinoid receptors, with a notable selectivity for the CB2 receptor, particularly in rat tissues. However, its activity at human receptors shows a more complex profile.
Comparative Potency Analysis: MDA 19 vs. Other Synthetic Cannabinoids
To provide a clear and objective comparison, the following tables summarize the in vitro binding affinity (Kᵢ) and functional potency (EC₅₀) of MDA 19 alongside several other key synthetic cannabinoids. Lower Kᵢ and EC₅₀ values are indicative of higher potency.
Table 1: Comparative Binding Affinities (Kᵢ, nM) at Human Cannabinoid Receptors
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity (CB1/CB2) |
| MDA 19 | 162.4 ± 7.6[4] | 43.3 ± 10.3[4] | 0.27 |
| JWH-018 | 9.0[5] | 2.94[5] | 0.33 |
| CP 55,940 | 0.58[6] | 0.68[6] | 1.17 |
| HU-210 | 0.061[7] | 0.52[7] | 8.52 |
| AM-2201 | 1.0[8] | 2.6[8] | 2.6 |
| UR-144 | 150[9] | 1.8[9] | 0.012 |
| XLR-11 | 98 | 83 | 0.85 |
Table 2: Comparative Functional Potencies (EC₅₀, nM) at Human Cannabinoid Receptors
| Compound | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) |
| MDA 19 | 922 ± 56[4] | 83 ± 19[4] |
| JWH-018 | 102 | 133 |
| CP 55,940 | 0.2 | 0.3 |
| HU-210 | - | 26 (GPR55)[7] |
| AM-2201 | 38[8] | 58[8] |
| UR-144 | 421[9] | 72[9] |
| XLR-11 | 98 | 83 |
From this data, it is evident that MDA 19 exhibits a moderate binding affinity for both CB1 and CB2 receptors, with a slight preference for CB2. In functional assays, it acts as an agonist at both human receptors.[4] When compared to potent, non-selective agonists like CP 55,940 and HU-210, MDA 19 is considerably less potent. Its CB1 receptor affinity is lower than that of JWH-018 and AM-2201, two synthetic cannabinoids widely associated with recreational use and adverse effects. Interestingly, MDA 19's CB2 selectivity is less pronounced than that of UR-144, a compound designed for high CB2 affinity.
Experimental Methodologies: A Guide to Assessing Cannabinoid Potency
The following sections provide detailed protocols for the key in vitro and in vivo assays used to characterize the potency of synthetic cannabinoids. Understanding these methodologies is crucial for interpreting the presented data and for designing future experiments.
In Vitro Assays
Objective: To determine the binding affinity (Kᵢ) of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Causality Behind Experimental Choices: This assay directly measures the physical interaction between the compound and the receptor. The choice of a radiolabeled ligand with high affinity and selectivity for the target receptor is critical for obtaining accurate results. The use of a filtration method allows for the separation of bound from unbound radioligand, enabling quantification of the interaction.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]CP 55,940) to all wells.
-
Add increasing concentrations of the unlabeled test compound (e.g., MDA 19) to the experimental wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
Add a consistent amount of the prepared cell membranes to each well.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Caption: Cannabinoid Receptor Signaling Pathway.
Upon binding of an agonist, the CB1/CB2 receptor activates an inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity. The activated G-protein can also modulate ion channels and activate other signaling cascades like the MAPK pathway, ultimately leading to various cellular responses.
Conclusion
This guide provides a multi-faceted evaluation of MDA 19's potency in relation to other significant synthetic cannabinoids. The compiled data indicates that MDA 19 is a moderately potent cannabinoid agonist with a preference for the CB2 receptor. Its in vitro potency at the CB1 receptor is notably lower than that of several highly psychoactive synthetic cannabinoids, which aligns with its initial investigation as a potential therapeutic agent with a reduced psychoactive profile.
The detailed experimental protocols and the elucidation of the underlying scientific principles are intended to serve as a valuable resource for researchers in the field. By providing a standardized framework for comparison, this guide aims to foster a deeper understanding of the structure-activity relationships of novel synthetic cannabinoids and to support the development of safer and more effective cannabinoid-based therapeutics.
References
-
Divergent effects of cannabidiol on the discriminative stimulus and place conditioning effects of Δ9-tetrahydrocannabinol. Neuropsychopharmacology. [Link]
-
2.3 THC Discrimination Procedure. Bio-protocol. [Link]
-
Δ9-Tetrahydrocannabinol Discrimination: Effects of Route of Administration in Rats. Request PDF. [Link]
-
AM-2201. Wikipedia. [Link]
-
Chemical structures of JWH-018 (1-pentyl-3-(1-naphthoyl)indole; panel... ResearchGate. [Link]
-
UR-144. Wikipedia. [Link]
-
Cannabinoid receptors 1 and 2 (CB1 and CB2), their distribution, ligands and functional involvement in nervous system. Alchimia. [Link]
-
New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID. National Institute of Justice. [Link]
-
AM 2201. PubChem. [Link]
-
UR-144. Wikipedia. [Link]
-
HU 210. PubChem. [Link]
-
JWH-018. Wikipedia. [Link]
-
Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain. PMC. [Link]
-
CP 55,940. Eurofins DiscoverX. [Link]
-
Xlr 11. PubChem. [Link]
-
CP55940. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
CP 55,940. Wikipedia. [Link]
-
Substance Details MDA-19. Unodc. [Link]
-
Substance Details UR-144. Unodc. [Link]
-
Substance Details AM-2201. Unodc. [Link]
-
Substance Details XLR-11. unodc. [Link]
-
Substance Details CP-55,940. Unodc. [Link]
-
Substance Details JWH-018 isopentyl isomer. Unodc. [Link]
-
Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
-
CP-55,940. PubChem. [Link]
-
MDA-19. Wikipedia. [Link]
-
CP 55,940. Wikipedia. [Link]
-
AM-2201. Wikipedia. [Link]
-
Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall University. [Link]
-
MDA-19. Wikipedia. [Link]
-
CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. PubMed Central. [Link]
-
Assay of CB1 Receptor Binding. ResearchGate. [Link]
-
CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. US. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [ 35 S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells. Springer Nature Experiments. [Link]
-
Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells. Request PDF. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
-
In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove. [Link]
-
The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. PubMed. [Link]
Sources
- 1. Cannabis | RTI [rti.org]
- 2. ww2.uthscsa.edu [ww2.uthscsa.edu]
- 3. Discriminative-stimulus effects of cannabidiol oil in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The rise (and fall?) of drug discrimination research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. Divergent effects of cannabidiol on the discriminative stimulus and place conditioning effects of Δ9-tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for the Detection of MDA-19
Introduction
In the rapidly evolving landscape of novel psychoactive substances (NPS), the synthetic cannabinoid MDA-19 (also known as BZO-HEXOXIZID) has emerged as a compound of significant interest to researchers, forensic scientists, and drug development professionals.[1][2] Initially synthesized for its potential therapeutic applications as a selective cannabinoid receptor 2 (CB2) agonist, its presence in seized materials highlights the critical need for robust and reliable analytical methods for its detection and quantification.[1][3] This guide provides an in-depth comparison of analytical methodologies for the detection of MDA-19, grounded in the principles of scientific integrity and regulatory compliance. As your Senior Application Scientist, I will not only present the data but also delve into the causality behind the experimental choices, ensuring a comprehensive understanding of the validation process.
The objective of validating an analytical procedure is to demonstrate its fitness for its intended purpose.[4] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to provide a framework for comparing and implementing these methods.[5][6][7]
Comparative Analysis of Analytical Techniques for MDA-19 Detection
The two primary analytical techniques for the confirmatory identification and quantification of synthetic cannabinoids like MDA-19 are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) can also be employed, particularly for initial screening and quantification in less complex matrices.
Core Validation Parameters: A Comparative Overview
A successful method validation hinges on the rigorous assessment of several key performance characteristics.[8] The following table summarizes these parameters and provides a comparative overview of what can be expected from GC-MS and LC-MS/MS methods for MDA-19 detection, based on established analytical principles and available data.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rationale and Scientific Insight |
| Specificity/Selectivity | High. Mass spectral libraries and fragmentation patterns provide a high degree of confidence in identification. Potential for co-elution of isomers requires careful chromatographic optimization. | Very High. The use of Multiple Reaction Monitoring (MRM) provides two levels of mass filtering (precursor and product ions), significantly reducing matrix interference and enhancing specificity. | Specificity is the ability to unequivocally assess the analyte in the presence of other components.[5] LC-MS/MS generally offers superior selectivity over GC-MS for complex matrices due to the specificity of MRM transitions. |
| Linearity & Range | Good. Typically demonstrates a linear response over a defined concentration range. Linearity can be affected by detector saturation at high concentrations. | Excellent. Wide dynamic ranges are often achievable. Use of isotopically labeled internal standards ensures high precision and accuracy across the range. | The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.[9] |
| Accuracy | Good to Excellent. Dependent on proper calibration and the use of an appropriate internal standard. | Excellent. The high specificity and use of stable isotope-labeled internal standards that co-elute with the analyte minimize matrix effects and improve accuracy. | Accuracy is the closeness of the test results to the true value.[7] It is typically expressed as percent recovery. |
| Precision (Repeatability & Intermediate Precision) | Good. RSD values are typically low, but can be influenced by injection variability and sample preparation. | Excellent. Low relative standard deviations (RSDs) are consistently achievable due to the stability of the LC-MS/MS system and the use of internal standards. | Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[9] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Good. LODs are typically in the low ng/mL to µg/mL range, depending on the instrument's sensitivity. | Excellent. Generally offers lower LODs and LOQs than GC-MS, often in the pg/mL to low ng/mL range, making it ideal for trace analysis in biological matrices. | The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9] |
| Robustness | Moderate. Susceptible to variations in column temperature, gas flow rates, and injector conditions. | Good. Less susceptible to minor variations in mobile phase composition and flow rate, but gradient elution methods require careful control. | Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9] |
Validated Method Example: GC-MS for MDA-19 Detection
A published thesis provides a detailed validation of a GC-MS method for the detection of MDA-19 and its analogue BZO-POXIZID in seized materials. This method serves as an excellent benchmark for understanding the practical application of validation principles.
Summary of Validated GC-MS Performance
| Parameter | MDA-19 | BZO-POXIZID | ICH/FDA Guideline Context |
| Limit of Detection (LOD) | 50 µg/mL | 20 µg/mL | The LOD is determined as the lowest concentration that can be reliably detected.[9] |
| Between-Run Precision (%RSD) | ≤ 0.10 | ≤ 0.10 | For assays, a common acceptance criterion for precision is an RSD of ≤ 2%.[5] |
| Specificity | No interference from common synthetic cannabinoids in simulated casework. However, 13 out of 19 common drugs were found to be interferents, highlighting the importance of chromatographic separation. | The method must be able to differentiate the analyte from other substances.[9] |
Experimental Protocol: GC-MS for MDA-19
This protocol is based on the methodology described by Way (2024).
1. Sample Preparation:
-
A small portion of the seized material (e.g., herbal blend) is weighed.
-
The sample is extracted with an appropriate organic solvent (e.g., methanol or ethyl acetate) containing an internal standard.
-
The mixture is vortexed and/or sonicated to ensure complete extraction of the analyte.
-
The extract is filtered or centrifuged to remove particulate matter.
-
An aliquot of the supernatant is transferred to an autosampler vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system (or equivalent).
-
Mass Spectrometer: Agilent Mass Selective Detector (or equivalent).
-
Column: HP-5MS (or equivalent) capillary column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at an initial temperature (e.g., 150°C), ramp at a controlled rate (e.g., 20°C/min) to a final temperature (e.g., 300°C), and hold for a specified time.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
3. Data Analysis:
-
The retention time and mass spectrum of the analyte in the sample are compared to a certified reference standard of MDA-19.
-
Quantification is performed by generating a calibration curve from standards of known concentrations and using the ratio of the analyte peak area to the internal standard peak area.
Workflow for GC-MS Method Validation
Caption: Workflow for the validation of a GC-MS method for MDA-19 detection.
Alternative Methodologies: LC-MS/MS and HPLC-DAD
While the GC-MS method is proven to be sensitive and specific, LC-based methods offer distinct advantages, particularly for high-throughput screening and analysis of biological samples.
LC-MS/MS: The Gold Standard for Bioanalysis
LC-MS/MS is a powerful technique renowned for its high sensitivity and selectivity, making it ideal for detecting low concentrations of drugs and their metabolites in complex biological matrices like blood and urine.
Rationale for using LC-MS/MS for MDA-19:
-
High Sensitivity: Achieves very low limits of detection, crucial for pharmacokinetic studies.
-
Superior Selectivity: Minimizes interferences from the biological matrix.
-
No Derivatization Required: Unlike some GC-MS methods for other compounds, LC-MS/MS can often analyze compounds directly, simplifying sample preparation.
Hypothetical Validated LC-MS/MS Performance (Based on similar compounds):
| Parameter | Expected Performance |
| LOD/LOQ | 0.1 - 1 ng/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Protocol: LC-MS/MS for MDA-19
1. Sample Preparation (e.g., for Plasma):
-
Protein Precipitation: An aliquot of plasma is mixed with a cold organic solvent (e.g., acetonitrile) containing an isotopically labeled internal standard (e.g., MDA-19-d5).
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred and may be evaporated to dryness and reconstituted in the mobile phase.
-
Alternatively, a Solid-Phase Extraction (SPE) can be used for cleaner samples and lower detection limits.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: UHPLC system (e.g., Agilent, Waters, Sciex).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing a modifier like formic acid to improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for MDA-19 and its internal standard would be optimized.
HPLC-DAD: A Robust Screening Tool
For laboratories without access to mass spectrometry, HPLC with Diode-Array Detection (DAD) can be a viable alternative for the quantification of MDA-19 in less complex samples, such as seized powders or e-liquids.[9]
Rationale for using HPLC-DAD for MDA-19:
-
Cost-Effective: More accessible instrumentation compared to MS.
-
Robustness: Generally considered a very robust and reliable technique.
-
Quantitative Accuracy: Can provide accurate quantitative results when properly validated.
Considerations for HPLC-DAD:
-
Lower Sensitivity: Not suitable for trace analysis in biological fluids.
-
Lower Specificity: Relies on chromatographic retention time and UV-Vis spectrum for identification, which is less specific than mass spectrometry. Co-eluting impurities can interfere with quantification.
Logical Framework for Method Selection
The choice of analytical method is dictated by the specific research question and the available resources. The following diagram illustrates a decision-making framework.
Caption: Decision tree for selecting an appropriate analytical method for MDA-19.
Conclusion and Future Directions
The validation of analytical methods for the detection of MDA-19 is a critical undertaking that ensures the reliability and accuracy of scientific and forensic findings. This guide has provided a comparative overview of the primary analytical techniques, with a detailed look at a validated GC-MS method. While GC-MS is a robust and reliable technique, the superior sensitivity and selectivity of LC-MS/MS make it the preferred method for bioanalytical applications.
As new analogues of MDA-19 continue to emerge, it is imperative that the scientific community develops and validates new analytical methods to keep pace. Future work should focus on the development of fully validated, multi-analyte LC-MS/MS methods that can simultaneously detect and quantify MDA-19 and its known analogues in various matrices. This will provide a more comprehensive tool for researchers and forensic professionals in the ongoing effort to understand and control the spread of novel psychoactive substances.
References
- Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (n.d.).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
- Way, S. (2024). Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Using Gas Chromatography- Mass Spectrometry. UAB Digital Commons.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
- Deventer, M. H., et al. (n.d.). Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonist.
-
Liu, X., et al. (2022). Identification of AD-18, 5F-MDA-19, and pentyl MDA-19 in seized materials after the class-wide ban of synthetic cannabinoids in China. Drug Testing and Analysis, 14(2), 307-316. Retrieved from [Link]
- Validation of Analytical Procedures Q2(R2) - ICH. (2023).
- Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020).
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
- MDA-19 - Wikipedia. (n.d.).
- New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues. (2021).
-
New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID. (2021). Retrieved from [Link]
Sources
- 1. New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID | National Institute of Justice [nij.ojp.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of AD‐18, 5F‐MDA‐19, and pentyl MDA‐19 in seized materials after the class‐wide ban of synthetic cannabi… [ouci.dntb.gov.ua]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. A Simple HPLC/DAD Method Validation for the Quantification of Malondialdehyde in Rodent’s Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Us" by Samantha Way [digitalcommons.library.uab.edu]
- 9. Identification of AD-18, 5F-MDA-19, and pentyl MDA-19 in seized materials after the class-wide ban of synthetic cannabinoids in China - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Functional Consequences of MDA19's Partial Agonism
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the functional consequences of MDA19's partial agonism at cannabinoid receptors. By comparing its performance with a full agonist and an antagonist, this document outlines the experimental data and detailed methodologies required for a thorough characterization.
Introduction: The Nuance of Partial Agonism
G-protein coupled receptors (GPCRs), like the cannabinoid receptors CB1 and CB2, are not simple on/off switches. They can adopt multiple conformations, leading to a spectrum of signaling outcomes. While a full agonist stabilizes a fully active receptor state, eliciting a maximal response, and an antagonist blocks the receptor without inducing a response, a partial agonist occupies a unique middle ground.
A partial agonist, such as Δ9-tetrahydrocannabinol (THC) or the subject of this guide, MDA19, binds to and activates a receptor but has only partial efficacy relative to a full agonist.[1][2] This means it stabilizes a receptor conformation that is less efficient at initiating downstream signaling.[3] Understanding this nuanced activity is critical, as partial agonists can offer a therapeutic advantage by mitigating the overstimulation and potential side effects associated with full agonists.[3][4]
MDA19 (also known as BZO-HEXOXIZID) is a synthetic cannabinoid that acts as an agonist at human CB1 and CB2 receptors.[5][6][7] It has shown potential for treating neuropathic pain without significant central nervous system side effects.[5][7][8] This guide will focus on characterizing the functional profile of MDA19 at the human CB1 receptor, a key target in the central nervous system.[9][10]
The Ligand Panel: A Comparative Framework
To comprehensively assess MDA19's partial agonism, it is essential to compare its activity against ligands with distinct pharmacological profiles.
| Ligand | Class | Target Receptor(s) | Key Characteristics |
| MDA19 | Partial Agonist | CB1 and CB2 | Exhibits sub-maximal receptor activation compared to a full agonist.[6][8] |
| CP 55,940 | Full Agonist | CB1 and CB2 | A potent synthetic cannabinoid that elicits a maximal response at cannabinoid receptors.[11][12][13] |
| SR141716A (Rimonabant) | Antagonist / Inverse Agonist | CB1 | Blocks the effects of agonists and can reduce basal receptor activity.[14][15][16][17] |
Experimental Workflow for Functional Characterization
A multi-assay approach is required to build a complete picture of a ligand's functional consequences. The following workflow outlines three key experimental stages, moving from target engagement to downstream signaling pathways.
Caption: Experimental workflow for characterizing partial agonism.
Part 1: Quantifying Receptor Binding Affinity
The first step is to determine how strongly each ligand binds to the CB1 receptor. A competitive radioligand binding assay is a robust and reliable method for this purpose.[18]
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture & Membrane Preparation : Culture HEK293 cells stably expressing the human CB1 receptor. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup : In a 96-well plate, combine the cell membranes with a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP 55,940).
-
Competitive Binding : Add increasing concentrations of the unlabeled test compounds (MDA19, CP 55,940, SR141716A) to the wells.
-
Incubation : Incubate the plates to allow the binding to reach equilibrium.
-
Filtration and Washing : Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Plot the percentage of specific binding against the log concentration of the competitor ligand. Use non-linear regression to calculate the IC50 (concentration that inhibits 50% of radioligand binding), and then convert this to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Part 2: Assessing G-Protein Signaling
CB1 receptors primarily couple to inhibitory G-proteins (Gαi/o), which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][19][20] Measuring this change is a direct readout of G-protein-mediated receptor activation.[21]
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture : Plate HEK293 cells expressing the human CB1 receptor in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment : Pre-treat the cells with varying concentrations of the test ligands (MDA19, CP 55,940). For antagonist testing, pre-incubate with SR141716A before adding the agonist CP 55,940.
-
Stimulation : Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.[22][23] This allows for the measurement of inhibition.
-
Incubation : Incubate for a defined period to allow for changes in cAMP levels.
-
Lysis and Detection : Lyse the cells and measure cAMP concentrations using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF) or a luciferase-based biosensor (e.g., GloSensor™).[22][24][25]
-
Data Analysis : For agonists, plot the cAMP response against the log concentration of the ligand to determine the EC50 (potency) and Emax (maximum efficacy). For antagonists, determine the shift in the agonist dose-response curve.
Caption: Canonical Gαi/o-mediated CB1 receptor signaling pathway.
Part 3: Evaluating Biased Signaling and Receptor Regulation
Beyond G-protein coupling, GPCRs can signal through other pathways, a phenomenon known as "biased signaling" or "functional selectivity".[26] A key pathway involves the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate their own G-protein-independent signaling cascades.[20] Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor this protein-protein interaction in real-time in living cells.[27][28][29]
Experimental Protocol: β-Arrestin Recruitment BRET Assay
-
Cell Transfection : Co-transfect HEK293 cells with plasmids encoding for the CB1 receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc8) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus or GFP).[28][30]
-
Cell Plating : Plate the transfected cells in a white, 96-well microplate.
-
Substrate Addition : Add the luciferase substrate (e.g., coelenterazine h) to the wells.
-
Baseline Measurement : Measure the baseline BRET signal before adding any ligands.
-
Ligand Stimulation : Add increasing concentrations of the test ligands (MDA19, CP 55,940) to the wells.
-
Kinetic Measurement : Measure the luminescence emission from both the donor and acceptor over time.
-
Data Analysis : Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the log concentration of the ligand to generate dose-response curves and determine EC50 and Emax values for β-arrestin recruitment.
Sources
- 1. Frontiers | Cannabinoids and Pain: New Insights From Old Molecules [frontiersin.org]
- 2. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 3. Mechanistic origin of partial agonism of tetrahydrocannabinol for cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial agonist drug design for cannabinoid receptors [asbmb.org]
- 5. MDA-19 - Wikipedia [en.wikipedia.org]
- 6. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CP 55,940 - Wikipedia [en.wikipedia.org]
- 12. Synergistic and additive interactions of the cannabinoid agonist CP55,940 with μ opioid receptor and α2-adrenoceptor agonists in acute pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]
- 14. The cannabinoid CB1 receptor antagonist SR141716A (Rimonabant) enhances the metabolic benefits of long-term treatment with oleoylethanolamide in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The cannabinoid antagonist SR 141716A (Rimonabant) reduces the increase of extra-cellular dopamine release in the rat nucleus accumbens induced by a novel high palatable food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. THE CB1 ANTAGONIST RIMONABANT (SR141716) BLOCKS CUE-INDUCED REINSTATEMENT OF COCAINE SEEKING AND OTHER CONTEXT AND EXTINCTION PHENOMENA PREDICTIVE OF RELAPSE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 20. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. promega.com [promega.com]
- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. GloSensor™ cAMP Assay Protocol [promega.com]
- 25. researchgate.net [researchgate.net]
- 26. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating the Mcl-1 Inhibitor MDA 19 Across Diverse Cancer Cell Lines
Introduction: The Challenge of Targeting Mcl-1 in Oncology
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between cell survival and programmed cell death.[1] Within this family, Myeloid Cell Leukemia-1 (Mcl-1) has emerged as a critical pro-survival member, whose overexpression is a hallmark of numerous cancers and a primary driver of resistance to conventional chemotherapies and other targeted agents.[2][3][4] Unlike other pro-survival Bcl-2 proteins, Mcl-1 has a notoriously short half-life, making it a rapidly responsive sensor that allows cancer cells to evade apoptotic signals.[3][5]
This rapid turnover and unique structural features have made Mcl-1 a challenging yet highly attractive therapeutic target.[4] The development of small-molecule inhibitors that can selectively bind to and neutralize Mcl-1 represents a significant advancement in cancer therapy.[6] Among these, compound MDA 19 has been identified as a selective inhibitor that demonstrates dose-dependent cytotoxicity and apoptosis induction.[4]
This guide provides a comprehensive framework for conducting a comparative study of MDA 19 across a panel of cancer cell lines. We will move beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and insightful evaluation of this promising therapeutic agent. Our objective is to equip researchers and drug development professionals with the strategy and detailed methodologies required to characterize the efficacy and mechanism of action of Mcl-1 inhibitors in diverse cellular contexts.
Part 1: The Strategic Imperative for Comparative Analysis
A fundamental challenge in oncology is tumor heterogeneity. A compound effective in one cancer type may be inert in another due to differing genetic backgrounds and survival pathway dependencies. Mcl-1 is a prime example of this "context-dependent" vulnerability.[6] Therefore, a comparative study is not merely an academic exercise but a crucial step in identifying patient populations most likely to respond to Mcl-1 inhibition.
Rationale for Cell Line Selection
The choice of cell lines is paramount and should be driven by a clear hypothesis. We propose a panel that encompasses varied tumor types with known or suspected differences in Mcl-1 dependency.
-
Hematological Malignancies (Presumed High Dependency): Many leukemias and multiple myelomas are exquisitely dependent on Mcl-1 for survival.
-
NCI-H929 (Multiple Myeloma): Widely used in the characterization of Mcl-1 inhibitors and known for its sensitivity.[7]
-
-
Triple-Negative Breast Cancer (TNBC): Mcl-1 is frequently amplified in TNBC, making it a key therapeutic target in this aggressive subtype.[8]
-
Colorectal Cancer (CRC): The degradation of Mcl-1 has been shown to be a prerequisite for effective therapeutic response in CRC models.[11]
-
HCT116: A standard CRC cell line used to study apoptosis and drug response.
-
-
Non-Small Cell Lung Cancer (NSCLC): A solid tumor type where Mcl-1 overexpression is linked to poor prognosis.
-
NCI-H23: A representative NSCLC line.
-
Integrated Experimental Workflow
A robust evaluation requires a multi-pronged approach, moving from broad cytotoxic effects to specific mechanistic validation. The workflow should be logical and self-validating, where each step informs the next.
Caption: Integrated workflow for the comparative analysis of MDA 19.
Part 2: Core Methodologies & Self-Validating Protocols
For each experiment, the inclusion of appropriate controls is non-negotiable. These controls transform a protocol from a series of steps into a self-validating scientific inquiry.
Cell Viability: The MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells as a proxy for viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the absorbance of which is proportional to the number of viable cells.[12]
-
Detailed Protocol (for Adherent Cells, e.g., MDA-MB-231):
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight at 37°C, 5% CO₂.
-
Treatment: Prepare a serial dilution of MDA 19 in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium.
-
Essential Controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells treated with the highest concentration of the drug's solvent (e.g., 0.1% DMSO). This is critical to ensure the solvent itself is not causing cytotoxicity.
-
-
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solvent (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[14]
-
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells.
-
Detailed Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with MDA 19 (e.g., at the calculated IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Collect all cells, including floating (apoptotic) and adherent cells (using trypsin). Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution. Gently mix.[17]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry. The results will segregate the cell population into four quadrants:
-
Lower-Left (Annexin V- / PI-): Healthy, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
-
-
Target Engagement: Western Blot for Mcl-1 Degradation
-
Principle: This is the most critical mechanistic assay. It directly verifies if MDA 19 is functioning as intended—by promoting the degradation of its target, Mcl-1. A corresponding increase in cleaved (activated) Caspase-3 confirms that target engagement leads to the execution of apoptosis.
-
Detailed Protocol:
-
Cell Lysis: Treat cells in a 6-well plate with increasing concentrations of MDA 19 for a defined period (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[9]
-
Sample Preparation: Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[9]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel and separate them by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.[9]
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system.[9]
-
Part 3: Data Interpretation and Mechanistic Synthesis
The power of this comparative approach lies in synthesizing the data from all assays and cell lines to build a comprehensive picture of MDA 19's activity.
Quantitative Data Summary
All quantitative data should be summarized in tables for clear, at-a-glance comparison.
Table 1: Comparative Cytotoxicity (IC50) of MDA 19 after 72h Treatment
| Cell Line | Cancer Type | MDA 19 IC50 (µM) |
|---|---|---|
| NCI-H929 | Multiple Myeloma | Hypothetical Value: 0.15 |
| MDA-MB-231 | Breast (TNBC) | Hypothetical Value: 1.2 |
| HCT116 | Colorectal | Hypothetical Value: 2.5 |
| NCI-H23 | Lung (NSCLC) | Hypothetical Value: 5.8 |
Table 2: Apoptosis Induction by MDA 19 (at IC50) after 24h Treatment
| Cell Line | % Total Apoptotic Cells (Annexin V+) - Vehicle | % Total Apoptotic Cells (Annexin V+) - MDA 19 |
|---|---|---|
| NCI-H929 | Hypothetical Value: 5% | Hypothetical Value: 65% |
| MDA-MB-231 | Hypothetical Value: 7% | Hypothetical Value: 45% |
| HCT116 | Hypothetical Value: 6% | Hypothetical Value: 30% |
| NCI-H23 | Hypothetical Value: 8% | Hypothetical Value: 20% |
Interpretation: The hypothetical data suggest that the NCI-H929 cell line is highly sensitive, exhibiting a low IC50 and robust apoptosis induction. This aligns with the known Mcl-1 dependency of many multiple myeloma lines.[7] The solid tumor lines show varied, more moderate sensitivity, suggesting other survival mechanisms may be at play.
The Mechanism of Action: Mcl-1 Degradation and Apoptosis Induction
Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic "effector" proteins like Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane.[3][8] The therapeutic goal of an Mcl-1 inhibitor is to disrupt this sequestration. More advanced agents, like proteolysis-targeting chimeras (PROTACs), are designed to induce the ubiquitination and subsequent degradation of Mcl-1 by the proteasome.[18] This action liberates Bak and Bax, which then form pores in the mitochondria, leading to the release of cytochrome c, apoptosome formation, and the activation of executioner caspases like Caspase-3.[2][5]
Caption: Proposed mechanism of MDA 19-induced apoptosis via Mcl-1 degradation.
The Western blot results should directly support this model. In sensitive cells (e.g., NCI-H929), treatment with MDA 19 should show a clear, dose-dependent decrease in the Mcl-1 protein band and a simultaneous appearance or increase of the cleaved Caspase-3 band. In resistant cells (e.g., NCI-H23), the Mcl-1 band may remain unchanged, and no significant Caspase-3 cleavage would be observed, providing a clear mechanistic explanation for the differential cytotoxicity observed in the MTT assay.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for the preclinical comparative evaluation of the Mcl-1 inhibitor MDA 19. By integrating cell viability assays with specific mechanistic studies like apoptosis analysis and target engagement verification, researchers can build a comprehensive profile of the compound's efficacy and mode of action. This comparative approach is essential for understanding the therapeutic potential of targeted agents, identifying sensitive and resistant cancer types, and ultimately guiding the rational design of future clinical trials.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from National Center for Biotechnology Information. [Link]
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from University of Virginia website. [Link]
-
ResearchGate. (n.d.). Myeloid cell leukaemia-1 (Mcl-1) regulates initiation of apoptosis.... Retrieved from ResearchGate. [Link]
-
The FEBS Journal. (n.d.). Understanding MCL1: from cellular function and regulation to pharmacological inhibition. Retrieved from The FEBS Journal. [Link]
-
Molecular and Cellular Biology. (2009). Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis. Retrieved from PubMed. [Link]
-
PMC. (n.d.). Myeloid cell leukemia-1 is associated with tumor progression by inhibiting apoptosis and enhancing angiogenesis in colorectal cancer. Retrieved from National Center for Biotechnology Information. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Roche Life Science. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature. [Link]
-
PMC. (n.d.). Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion. Retrieved from National Center for Biotechnology Information. [Link]
-
PubMed Central. (2019). MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway. Retrieved from National Center for Biotechnology Information. [Link]
-
PMC. (n.d.). Small molecule Mcl-1 inhibitors for the treatment of cancer. Retrieved from National Center for Biotechnology Information. [Link]
-
ResearchGate. (2021). Development of Mcl-1 Inhibitors for Cancer Therapy. Retrieved from ResearchGate. [Link]
-
Frontiers in Oncology. (2024). Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy. Retrieved from Frontiers. [Link]
-
ACS Publications. (2024). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Retrieved from ACS Publications. [Link]
-
Bio-Techne. (n.d.). Recombinant Human Mcl-1 Western Blot Standard Protein. Retrieved from Bio-Techne website. [Link]
-
ScienceDirect. (n.d.). Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis. Retrieved from ScienceDirect. [Link]
-
Wikipedia. (n.d.). MDA-19. Retrieved from Wikipedia. [Link]
-
Oncogene. (n.d.). Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells. Retrieved from Nature. [Link]
-
PMC. (n.d.). Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies. Retrieved from National Center for Biotechnology Information. [Link]
-
PMC. (n.d.). Targeting Human Cancer Cells with Cannabidiol (CBD): Apoptotic Cytotoxicity in HeLa, MDA-MB-231, and CaCo-2 Lines. Retrieved from National Center for Biotechnology Information. [Link]
-
AACR Journals. (n.d.). Mechanisms of MCL-1 Protein Stability Induced by MCL-1 Antagonists in B-Cell Malignancies. Retrieved from Clinical Cancer Research. [Link]
-
ResearchGate. (2019). From Inhibition to Degradation: Targeting the Anti-apoptotic Protein Myeloid Cell Leukemia 1(MCL1). Retrieved from ResearchGate. [Link]
-
Dove Medical Press. (2025). Integrated Pan-Cancer Profiling and Breast Cancer Validation Identify BEND3 as a Potential Prognostic and Immune Biomarker. Retrieved from Dove Press. [Link]
-
CFSRE. (2021). New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues. Retrieved from NPS Discovery. [Link]
-
ResearchGate. (2020). Cytotoxic Effect of Geranylphenol Derivatives in the Human Breast Cancer Cell Line MDA-MB-231 and Gastric Cancer Cell Line MKN74. Retrieved from ResearchGate. [Link]
Sources
- 1. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myeloid cell leukemia-1 is associated with tumor progression by inhibiting apoptosis and enhancing angiogenesis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. dovepress.com [dovepress.com]
- 11. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. atcc.org [atcc.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. kumc.edu [kumc.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Navigating the Therapeutic Landscape: A Comparative Analysis of MDA 19
A Guide for Researchers and Drug Development Professionals
The following guide offers a comprehensive analysis of the peer-reviewed validation of MDA 19's therapeutic effects. In the competitive landscape of drug discovery, a thorough understanding of a compound's performance relative to existing alternatives is paramount. This document is designed to provide researchers, scientists, and drug development professionals with an objective comparison, supported by experimental data, to facilitate informed decision-making in therapeutic development. We will delve into the mechanistic underpinnings of MDA 19, compare its efficacy with that of other relevant compounds, and provide detailed protocols for key validation experiments.
Introduction to MDA 19 and its Therapeutic Potential
MDA 19 has emerged as a promising synthetic cannabinoid with a unique pharmacological profile. Unlike traditional cannabinoids that act as agonists, MDA 19 functions as an inverse agonist and allosteric modulator of the cannabinoid type 1 (CB1) receptor. This mechanism of action is particularly relevant for therapeutic areas where CB1 receptor overactivity is implicated. The primary therapeutic focus for MDA 19 has been in the treatment of liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins, which can lead to cirrhosis and liver failure. The compound has also been investigated for its potential in managing obesity and related metabolic disorders.
The rationale for developing MDA 19 stems from the limitations of first-generation CB1 receptor antagonists, such as Rimonabant, which was withdrawn from the market due to severe psychiatric side effects, including anxiety and depression. By acting as an inverse agonist and allosteric modulator, MDA 19 is designed to mitigate these adverse effects while retaining the therapeutic benefits of CB1 receptor inhibition.
Comparative Analysis of Therapeutic Efficacy
To contextualize the therapeutic potential of MDA 19, it is essential to compare its performance against other relevant compounds. The following table summarizes the key findings from preclinical studies, providing a comparative overview of their efficacy in treating liver fibrosis.
| Compound | Mechanism of Action | Key Findings in Liver Fibrosis Models | Noteworthy Side Effects/Limitations | References |
| MDA 19 | CB1 Receptor Inverse Agonist & Allosteric Modulator | - Reduces collagen deposition and expression of fibrotic markers in mouse models of liver fibrosis. - Attenuates hepatic stellate cell activation. - Demonstrates anti-inflammatory effects in the liver. | - Limited data on long-term safety and central nervous system effects. | |
| Rimonabant | CB1 Receptor Antagonist/Inverse Agonist | - Effective in reducing liver fibrosis and steatosis in preclinical models. | - Withdrawn from the market due to severe psychiatric side effects (anxiety, depression, suicidality). | |
| Obeticholic Acid (OCA) | Farnesoid X Receptor (FXR) Agonist | - Approved for primary biliary cholangitis. - Reduces liver fibrosis in patients with non-alcoholic steatohepatitis (NASH). | - Can cause pruritus (itching) and increase LDL cholesterol. | |
| Cenicriviroc (CVC) | Dual CCR2/CCR5 Antagonist | - Demonstrates anti-fibrotic effects in NASH by blocking inflammatory cell recruitment. | - Did not meet primary endpoint of fibrosis improvement without worsening of NASH in a Phase 3 trial. |
Mechanistic Insights: The Signaling Pathway of MDA 19
The therapeutic effects of MDA 19 are rooted in its interaction with the CB1 receptor, a key component of the endocannabinoid system. The following diagram illustrates the proposed signaling pathway through which MDA 19 exerts its anti-fibrotic effects.
Caption: Proposed signaling pathway of MDA 19 in mitigating liver fibrosis.
Experimental Protocols for Validation
The validation of MDA 19's therapeutic effects relies on a series of well-established experimental protocols. The following provides a detailed methodology for a key in vivo experiment to assess the anti-fibrotic efficacy of MDA 19 in a mouse model of liver fibrosis.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is widely used to induce liver fibrosis in rodents and is considered a robust method for evaluating the efficacy of anti-fibrotic agents.
Experimental Workflow:
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of MDA 19 (Standard)
For Researchers, Scientists, and Drug Development Professionals
As a synthetic cannabinoid and a potent CB2 receptor agonist, MDA 19 (also known as BZO-HEXOXIZID) is a compound that requires meticulous handling and disposal protocols to ensure laboratory safety and environmental protection.[1][2][3][4] This guide provides a detailed, step-by-step procedure for the proper disposal of MDA 19, grounded in scientific principles and best practices for chemical waste management. While the Safety Data Sheet (SDS) may not classify MDA 19 as a hazardous substance under the Globally Harmonized System (GHS), its potent pharmacological activity and incompatibility with certain chemical classes necessitate its treatment as a hazardous waste stream.[5]
Core Principles of MDA 19 Disposal
The disposal of MDA 19 is governed by the imperative to prevent its release into the environment and to neutralize any potential hazards. The primary approach is to manage it as a chemical waste, adhering to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[6]
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to establish a safe working environment:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a fully buttoned lab coat.
-
Ventilation: Conduct all handling and disposal steps within a certified chemical fume hood to prevent the inhalation of any aerosols or fine particles.
-
Spill Kit: Ensure a spill kit appropriate for chemical powders is readily accessible.
**Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the safe disposal of MDA 19.
-
Waste Identification and Segregation:
-
All materials that have come into contact with MDA 19, including contaminated labware (e.g., vials, pipette tips), PPE, and absorbent materials from spill cleanups, must be considered contaminated waste.
-
Segregate MDA 19 waste from other laboratory waste streams to prevent accidental reactions. It is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[5]
-
-
Containerization and Labeling:
-
Collect all solid MDA 19 waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
The label must include the words "Hazardous Waste," the full chemical name "MDA 19 ((2Z)-2-(1-hexyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide, benzoic acid)," and the date accumulation started.[7]
-
-
Disposal of Unused or Expired MDA 19:
-
Do not attempt to neutralize or chemically treat MDA 19 in the laboratory unless you have a specifically approved and validated procedure from your institution's Environmental Health and Safety (EHS) department.
-
For pure, unused MDA 19, the preferred method of disposal is to place the original container, tightly sealed, into the designated hazardous waste container.
-
-
Final Disposal:
-
The ultimate disposal of MDA 19 waste must be handled by a licensed hazardous waste disposal facility.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[7] They will ensure compliance with all local, state, and federal regulations.
-
Never dispose of MDA 19 down the drain or in the regular trash.[7]
-
Data Summary for Safe Handling and Disposal
| Parameter | Value/Information | Source |
| Chemical Name | (2Z)-2-(1-hexyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide, benzoic acid | [5] |
| Synonyms | MDA 19, BZO-HEXOXIZID | [1][2][3] |
| CAS Number | 1048973-47-2 | [1][5] |
| GHS Classification | Not classified as hazardous | [5] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [5] |
| Incompatibilities | Strong reducing agents, strong oxidizing agents, strong bases, strong acids | [5] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat | [6][7] |
| Disposal Method | Collection as hazardous chemical waste for incineration by a licensed facility | [6][7][8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of MDA 19.
Caption: Logical workflow for the safe disposal of MDA 19.
References
- Proper Disposal of Urea, (3,5-dimethylbenzyl)-: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- MDA 19 - Safety Data Sheet. Cayman Chemical.
- MDA 19 (BZO-HEXOXIZID, CAS Number: 1048973-47-2). Cayman Chemical.
- MDA-19. Wikipedia.
- Waste Disposal Procedures. Washington State University.
- Proper Disposal of Imidazolidinyl Urea: A Guide for Laboratory Professionals. Benchchem.
- MDA 19 (BZO-HEXOXIZID). MedChemExpress.
- Substance Details MDA-19. UNODC.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. MDA-19 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Substance Details MDA-19 [unodc.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling MDA 19 (Standard)
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, field-proven insights into the safe handling of MDA 19. This document moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety. Our commitment is to empower your research with the highest standards of safety and scientific integrity, making this your trusted resource for handling novel research compounds.
Understanding the Compound: MDA 19 (BZO-HEXOXIZID)
MDA 19, also known as BZO-HEXOXIZID, is a synthetic cannabinoid and a potent agonist for the cannabinoid receptor CB2.[1][2] While it is often used in research for its selective activity, it is crucial to recognize its biological potency and potential for unknown hazards. A Safety Data Sheet (SDS) for MDA 19 indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[3] However, it is imperative to treat all research chemicals with caution, as their toxicological properties may not be fully elucidated.[3] Animal studies have indicated that high doses of MDA 19 can induce lethargy, hunched posture, piloerection, hypothermia, and impaired balance in mice.[4] Furthermore, research on zebrafish larvae has suggested potential neurotoxic effects associated with MDA 19 exposure.[5]
Key Chemical Information:
| Identifier | Value |
| IUPAC Name | (2Z)-2-(1-hexyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide, benzoic acid |
| Synonyms | BZO-HEXOXIZID |
| CAS Number | 1048973-47-2 |
| Molecular Formula | C21H23N3O2 |
| Molar Mass | 349.434 g·mol−1 |
Source: Cayman Chemical, 2025; Wikipedia, 2025[1][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the biological activity and potential for unknown long-term effects of MDA 19, a comprehensive PPE strategy is paramount. The following recommendations are based on a conservative approach that prioritizes researcher safety.
Standard laboratory gloves are the first line of defense against dermal exposure. However, not all gloves offer the same level of protection.
-
Glove Selection: Due to the lack of specific chemical resistance data for MDA 19, it is recommended to use nitrile gloves . Nitrile provides a good balance of chemical resistance, durability, and comfort for general laboratory use. For tasks with a higher risk of splashing or prolonged handling, consider double gloving .[6][7] The outer glove can be removed immediately in case of contamination, minimizing the risk of exposure to the inner glove and skin.[6]
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation, punctures, or tears before use. Gloves should be changed regularly, with a recommended interval of every 30 to 60 minutes during continuous use, or immediately if contamination is suspected.[6]
A dedicated lab coat is essential to protect street clothes and skin from contamination.
-
Lab Coat: A clean, buttoned lab coat should be worn at all times when handling MDA 19. In the event of a significant spill, the lab coat should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.
-
Gowns: For procedures with a high risk of splashing or aerosol generation, consider wearing a disposable gown over the lab coat for an additional layer of protection.[7] Gowns should be resistant to permeability by chemicals.[7]
Protecting the eyes and face from splashes and aerosols is critical.
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn.
-
Chemical Goggles and Face Shield: For any procedure with a potential for splashing, such as transferring solutions or preparing formulations, it is mandatory to wear chemical splash goggles.[8] A face shield worn over the goggles provides an additional layer of protection for the entire face.[8]
While the SDS for MDA 19 does not specify respiratory hazards, the potential for aerosolization of this biologically active compound warrants a cautious approach.
-
Risk Assessment: The need for respiratory protection should be determined by a thorough risk assessment of the specific procedure. For tasks involving the handling of powdered MDA 19 or any procedure that could generate aerosols (e.g., sonication, vortexing), respiratory protection is recommended.
-
Respirator Selection: If a respirator is required, a NIOSH-approved N95 or higher-level particulate respirator is recommended for handling powders. For handling solutions where vapors may be a concern, a chemical cartridge respirator may be necessary.[6] All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with OSHA regulations.[6]
Summary of Recommended PPE for Handling MDA 19:
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Powder | Double Nitrile Gloves | Lab Coat, Disposable Gown | Chemical Goggles, Face Shield | N95 Particulate Respirator |
| Preparing Solutions | Double Nitrile Gloves | Lab Coat | Chemical Goggles, Face Shield | As per risk assessment |
| Cell Culture/In Vitro Assays | Nitrile Gloves | Lab Coat | Safety Glasses | Not typically required |
| Animal Dosing | Double Nitrile Gloves | Lab Coat, Disposable Gown | Chemical Goggles, Face Shield | As per risk assessment |
Operational Plan: Step-by-Step Safety Procedures
A systematic approach to handling MDA 19 minimizes the risk of exposure.
-
Ventilation: All work with MDA 19, especially handling of the powder form, should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control for weighing and preparing stock solutions.
-
Designated Area: Designate a specific area within the laboratory for handling MDA 19. This area should be clearly marked, and access should be restricted to authorized personnel.
Proper donning and doffing procedures are crucial to prevent cross-contamination.
Donning Sequence Diagram:
Caption: PPE Donning Sequence.
Sources
- 1. MDA-19 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of MDA-19 on Zebrafish Larval Behavior: Perspectives From Neurodevelopment, Oxidative Stress, and Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pppmag.com [pppmag.com]
- 7. pogo.ca [pogo.ca]
- 8. americanchemistry.com [americanchemistry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
